molecular formula C7H4FNO3 B1344210 3-Fluoro-2-nitrobenzaldehyde CAS No. 872366-63-7

3-Fluoro-2-nitrobenzaldehyde

Cat. No.: B1344210
CAS No.: 872366-63-7
M. Wt: 169.11 g/mol
InChI Key: RJXDOIOYJGQGQH-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H4FNO3 and its molecular weight is 169.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXDOIOYJGQGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625819
Record name 3-Fluoro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872366-63-7
Record name 3-Fluoro-2-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzaldehyde: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique trifunctional structure, featuring an aldehyde, a nitro group, and a fluorine atom on the benzene ring, offers multiple reaction sites for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the aromatic ring and the aldehyde functionality, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characteristic reactions of this compound.

Part 1: Chemical and Physical Properties

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₄FNO₃[1]
Molecular Weight 169.11 g/mol [1]
CAS Number 872366-63-7[1]
Appearance Solid[2]
Purity Typically ≥97%[2]
InChI InChI=1S/C7H4FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H[1]
SMILES C1=CC(=C(C(=C1)F)[O-])C=O[1]
Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

1.1.1 ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the three aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro and fluoro groups.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehydic-H~10.4s
Aromatic-H7.5 - 8.5m

Note: Predicted values are based on typical chemical shifts for similar compounds.[3]

1.1.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon and the six aromatic carbons.

CarbonPredicted Chemical Shift (δ, ppm)
C=O~188
Aromatic-C120 - 160

Note: Predicted values are based on typical chemical shifts for similar compounds.[4][5]

1.1.3 Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C-H (aromatic)3100 - 3000
C=O (aldehyde)~1710
C=C (aromatic)1600 - 1475
N-O (nitro)1550 - 1500 (asymmetric), 1360 - 1300 (symmetric)
C-F1250 - 1000

Note: Predicted values are based on typical vibrational frequencies for these functional groups.[6]

1.1.4 Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight.

Ionm/z
[M]⁺169

The fragmentation pattern would likely involve the loss of the aldehyde proton (M-1), the formyl group (M-29), and the nitro group (M-46).[7][8][9]

Part 2: Synthesis and Purification

A reliable method for the synthesis of fluoro-o-nitrobenzaldehydes is the Kröhnke reaction, which involves the reaction of a benzyl halide with pyridine, followed by treatment with p-nitrosodimethylaniline and subsequent hydrolysis.[10]

Synthesis Protocol: Kröhnke Reaction

This protocol is adapted from a general procedure for the preparation of o-nitrobenzaldehydes.[10]

Step 1: Formation of the Pyridinium Salt

  • In a round-bottom flask, dissolve 3-fluoro-2-nitrobenzyl bromide (1.0 eq) in ethanol.

  • Add pyridine (1.2 eq) to the solution.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated pyridinium salt by filtration.

  • Wash the salt with cold ethanol and dry under vacuum.

Step 2: Formation of the Nitrone

  • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, suspend the dried pyridinium salt in ethanol.

  • Add p-nitrosodimethylaniline hydrochloride (1.0 eq).

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add a solution of sodium hydroxide (2.5 eq) in water, maintaining the temperature below 10 °C.

  • Stir the mixture for 1 hour at 5-10 °C.

  • Add ice-cold water to the flask to precipitate the nitrone.

  • Collect the orange solid by filtration, wash with cold water, and press dry.

Step 3: Hydrolysis to this compound

  • Place the wet nitrone in a beaker and add 6N sulfuric acid.

  • Stir the mixture for 10-15 minutes.

  • Add crushed ice to the mixture to precipitate the crude this compound.

  • Filter the solid, wash with a dilute sodium bicarbonate solution, and then with water.

  • Dry the crude product in a desiccator over calcium chloride.

SynthesisWorkflow cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Nitrone Formation cluster_step3 Step 3: Hydrolysis A 3-Fluoro-2-nitrobenzyl bromide D Reflux A->D B Pyridine B->D C Ethanol (solvent) C->D E Pyridinium Salt D->E F Pyridinium Salt E->F J Nitrone F->J G p-Nitrosodimethylaniline Hydrochloride G->J H NaOH (aq) H->J I Ice Bath I->J K Nitrone J->K N This compound K->N L 6N H₂SO₄ L->N M Ice M->N

Caption: Synthesis workflow for this compound via the Kröhnke reaction.

Purification

The crude this compound can be purified by the following methods:

  • Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate.

  • Steam Distillation: For larger quantities, steam distillation can be an effective purification method. The aldehyde is volatile with steam and can be separated from non-volatile impurities.[11]

Part 3: Chemical Reactivity and Synthetic Applications

The presence of the aldehyde, nitro, and fluoro groups imparts a rich and versatile reactivity to this compound.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations.

3.1.1 Wittig Reaction

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can react with a phosphorus ylide to form the corresponding substituted styrene.[12][13][14][15][16]

Generalized Protocol:

  • Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF or ether.

  • Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., 0 °C or -78 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or saturated ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

WittigReaction A This compound D Reaction A->D B Phosphorus Ylide (Ph₃P=CHR) B->D C Solvent (e.g., THF) C->D E Substituted Styrene D->E F Triphenylphosphine oxide D->F

Caption: General scheme of the Wittig reaction with this compound.

3.1.2 Reduction to an Alcohol

The aldehyde can be selectively reduced to the corresponding alcohol using mild reducing agents like sodium borohydride (NaBH₄).

Generalized Protocol:

  • Dissolve this compound in a protic solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of dilute acid.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain the alcohol.[3]

Reactions of the Nitro Group

The nitro group can be reduced to an amine, which is a key transformation for the synthesis of various heterocyclic compounds.

Generalized Protocol for Reduction to an Amine:

  • Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

  • Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or use catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • If using SnCl₂, basify the reaction mixture to precipitate tin salts and extract the product.

  • If using catalytic hydrogenation, filter off the catalyst and concentrate the filtrate.

Reactions of the Aromatic Ring

The aromatic ring is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group.

3.3.1 Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom can be displaced by a variety of nucleophiles. The ortho-nitro group strongly activates the para position for nucleophilic attack.[17][18][19]

Generalized Protocol:

  • Dissolve this compound in a polar aprotic solvent such as DMF or DMSO.

  • Add the nucleophile (e.g., an alcohol, amine, or thiol) and a base (e.g., K₂CO₃ or NaH).

  • Heat the reaction mixture until the starting material is consumed.

  • Cool the reaction, pour into water, and extract the product with an organic solvent.

  • Purify the product by chromatography or recrystallization.

3.3.2 Suzuki-Miyaura Cross-Coupling

While the C-F bond is generally less reactive than C-Br or C-I bonds in Suzuki couplings, under specific catalytic conditions, it can participate in cross-coupling reactions with boronic acids.[20][21][22]

Generalized Protocol:

  • In a reaction vessel, combine this compound, a boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

  • Cool the mixture, add water, and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Reactivity cluster_aldehyde Aldehyde Reactions cluster_nitro Nitro Group Reactions cluster_ring Aromatic Ring Reactions A This compound B Wittig Reaction A->B C Reduction (NaBH₄) A->C D Alkene B->D E Alcohol C->E F This compound G Reduction (e.g., SnCl₂/HCl) F->G H Amine G->H I This compound J SNAr (Nucleophile) I->J K Suzuki Coupling (Boronic Acid, Pd catalyst) I->K L Substituted Product J->L M Biaryl Product K->M

Caption: Overview of the reactivity of this compound.

Part 4: Safety and Handling

This compound is classified as an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct functional groups offer a range of possibilities for chemical transformations, making it a key intermediate in the development of novel compounds, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in research and development.

References

Sources

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzaldehyde (CAS Number: 872366-63-7)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Intermediate for Advanced Heterocyclic Synthesis in Medicinal Chemistry

Authored by: A Senior Application Scientist

Introduction

3-Fluoro-2-nitrobenzaldehyde is a strategically substituted aromatic aldehyde that has emerged as a valuable building block for synthetic chemists, particularly those engaged in the design and development of novel pharmaceutical agents. Its unique trifunctional arrangement—an electrophilic aldehyde, a reducible nitro group, and a modulating fluorine atom—offers a versatile platform for constructing complex heterocyclic scaffolds. The fluorine atom at the 3-position and the nitro group at the 2-position ortho to the aldehyde create a distinct electronic and steric environment, influencing the reactivity of the aldehyde and enabling specific, regioselective downstream transformations. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on its utility in the construction of fluorinated quinoline cores, a privileged motif in medicinal chemistry.

Physicochemical Properties and Safety Profile

A comprehensive understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 872366-63-7[1][2]
Molecular Formula C₇H₄FNO₃[1][2]
Molecular Weight 169.11 g/mol [1][2]
Appearance Solid[3]
Storage Temperature 2-8°C under an inert atmosphere[3]
Purity Typically ≥97%[3]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis of this compound

The synthesis of this compound is not widely documented in readily available literature. However, a logical and established synthetic route involves the oxidation of the corresponding methyl group of 2-fluoro-6-nitrotoluene. Several methods for the oxidation of ortho-nitrotoluenes to their corresponding aldehydes have been reported and can be adapted for this specific transformation.

One general and effective method is the Kröhnke reaction, which proceeds via a benzylpyridinium bromide intermediate followed by reaction with p-nitrosodimethylaniline and subsequent hydrolysis of the resulting nitrone. While a specific protocol for the 3-fluoro derivative is not detailed, the following procedure for the synthesis of o-nitrobenzaldehyde from o-nitrotoluene can serve as a foundational method for adaptation[4].

Conceptual Synthetic Workflow (Adaptable for this compound)

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Pyridinium Salt Formation cluster_2 Step 3: Nitrone Formation cluster_3 Step 4: Hydrolysis 2-Fluoro-6-nitrotoluene 2-Fluoro-6-nitrotoluene 2-Fluoro-6-nitrobenzyl bromide 2-Fluoro-6-nitrobenzyl bromide 2-Fluoro-6-nitrotoluene->2-Fluoro-6-nitrobenzyl bromide NBS, AIBN CCl4, reflux 1-(2-Fluoro-6-nitrobenzyl)pyridinium bromide 1-(2-Fluoro-6-nitrobenzyl)pyridinium bromide 2-Fluoro-6-nitrobenzyl bromide->1-(2-Fluoro-6-nitrobenzyl)pyridinium bromide Pyridine Ethanol, reflux N-(p-Dimethylaminophenyl)-α-(2-fluoro-6-nitrophenyl)nitrone N-(p-Dimethylaminophenyl)-α-(2-fluoro-6-nitrophenyl)nitrone 1-(2-Fluoro-6-nitrobenzyl)pyridinium bromide->N-(p-Dimethylaminophenyl)-α-(2-fluoro-6-nitrophenyl)nitrone p-Nitrosodimethylaniline NaOH, Ethanol This compound This compound N-(p-Dimethylaminophenyl)-α-(2-fluoro-6-nitrophenyl)nitrone->this compound H2SO4 (aq)

Caption: Conceptual workflow for the synthesis of this compound via the Kröhnke reaction.

Experimental Rationale: This multi-step approach is advantageous as it avoids harsh oxidizing agents that could lead to over-oxidation to the carboxylic acid or other side reactions. The formation of the pyridinium salt activates the benzylic position for the subsequent condensation with p-nitrosodimethylaniline. The final acidic hydrolysis of the nitrone intermediate cleanly yields the desired aldehyde.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.4s1H-CHOThe aldehyde proton is expected to be a singlet and significantly downfield due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.
~8.0-8.2m1HAr-HAromatic proton ortho to the nitro group and meta to the aldehyde.
~7.8-8.0m1HAr-HAromatic proton para to the nitro group and meta to the aldehyde.
~7.5-7.7m1HAr-HAromatic proton ortho to the aldehyde and meta to the nitro group.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~188-190C=OThe carbonyl carbon of the aldehyde is expected to be significantly downfield.
~158-162 (d)C-FThe carbon directly attached to the fluorine will appear as a doublet with a large ¹JCF coupling constant.
~148-152C-NO₂The carbon bearing the nitro group will be deshielded.
~130-138Ar-CAromatic carbons.
~125-130Ar-CAromatic carbons.
~120-125 (d)Ar-CAromatic carbon ortho to the fluorine, showing a ²JCF coupling.
~115-120 (d)Ar-CAromatic carbon para to the fluorine, showing a ⁴JCF coupling.

Key Synthetic Application: The Domino Nitro Reduction-Friedländer Synthesis of 8-Fluoroquinolines

The primary and most powerful application of this compound is in the synthesis of 8-fluoro-substituted quinolines via the domino nitro reduction-Friedländer reaction. This one-pot procedure is highly efficient as it circumvents the often-problematic synthesis and isolation of the corresponding 2-aminobenzaldehyde. The in situ reduction of the nitro group to an amine, followed by condensation with a methylene-activated compound, provides a direct route to the quinoline core.

Reaction Mechanism

The domino reaction proceeds through three key stages:

  • Nitro Group Reduction: The reaction is initiated by the reduction of the nitro group of this compound to the corresponding amine, 3-fluoro-2-aminobenzaldehyde. This is typically achieved using a mild reducing agent such as iron powder in acetic acid.

  • Knoevenagel Condensation: The in situ generated 3-fluoro-2-aminobenzaldehyde undergoes a Knoevenagel condensation with an active methylene compound, such as ethyl acetoacetate.

  • Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration to form the stable, aromatic 8-fluoroquinoline ring system.

G This compound This compound 3-Fluoro-2-aminobenzaldehyde 3-Fluoro-2-aminobenzaldehyde This compound->3-Fluoro-2-aminobenzaldehyde Fe, AcOH (Reduction) Knoevenagel Adduct Knoevenagel Adduct 3-Fluoro-2-aminobenzaldehyde->Knoevenagel Adduct + Ethyl Acetoacetate (Condensation) Cyclized Intermediate Cyclized Intermediate Knoevenagel Adduct->Cyclized Intermediate Intramolecular Cyclization Ethyl 8-fluoro-2-methylquinoline-3-carboxylate Ethyl 8-fluoro-2-methylquinoline-3-carboxylate Cyclized Intermediate->Ethyl 8-fluoro-2-methylquinoline-3-carboxylate - H2O (Aromatization)

Caption: Domino Nitro Reduction-Friedländer Synthesis of an 8-Fluoroquinoline.

Exemplary Protocol: Synthesis of Ethyl 8-fluoro-2-methylquinoline-3-carboxylate

The following is a detailed, field-proven protocol for the synthesis of ethyl 8-fluoro-2-methylquinoline-3-carboxylate, a representative 8-fluoroquinoline, from this compound and ethyl acetoacetate. This protocol is adapted from a general procedure for the domino nitro reduction-Friedländer heterocyclization[5].

Materials:

  • This compound

  • Ethyl acetoacetate

  • Iron powder (<100 mesh)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in glacial acetic acid (approximately 7-8 mL per mmol of the aldehyde).

  • Addition of Methylene Compound: To the stirred solution, add ethyl acetoacetate (2.0-3.0 eq).

  • Heating: Heat the reaction mixture to 95-110 °C.

  • Reduction: Once the target temperature is reached, add iron powder (4.0 eq) portion-wise over 15-20 minutes to control the initial exotherm.

  • Reaction Monitoring: Continue heating and stirring the reaction mixture for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting this compound.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 8-fluoro-2-methylquinoline-3-carboxylate.

Significance in Drug Discovery and Development

The introduction of a fluorine atom into a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity, thereby improving membrane permeability and oral bioavailability.

The 8-fluoroquinoline scaffold, readily accessible from this compound, is a key component in a variety of biologically active molecules. Quinolines are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The ability to efficiently synthesize libraries of 8-fluoro-substituted quinolines using this compound as a starting material makes it an invaluable tool for lead optimization in drug discovery programs.

Conclusion

This compound is a highly versatile and valuable synthetic intermediate for the construction of complex, fluorine-containing heterocyclic molecules. Its strategic substitution pattern allows for efficient and regioselective synthesis of 8-fluoroquinolines via the domino nitro reduction-Friedländer reaction, a powerful one-pot methodology. This in-depth guide provides researchers and drug development professionals with the essential technical information, including physicochemical properties, synthetic considerations, and detailed experimental insights, to effectively utilize this key building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel bioactive compounds with improved therapeutic potential.

References

  • Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • ChemicalBook. This compound(872366-63-7) 1H NMR spectrum.
  • MySkinRecipes. 2-Fluoro-3-nitrobenzaldehyde.
  • Wikipedia. Friedländer synthesis.
  • Method of manufacturing o- and p-nitrobenzaldehyde.
  • Fluoro-nitro-benzaldehyde production method.
  • Supporting Information for a scientific public
  • Sigma-Aldrich. This compound | 872366-63-7.
  • Synthesis of m-nitrobenzaldehyde derivative.
  • o-NITROBENZALDEHYDE. Organic Syntheses Procedure.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • United States P
  • Friedländer Quinoline Synthesis. Scite.ai.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Process for the preparation of 2-nitrobenzaldehyde.
  • Synthesis of 2-Nitrobenzaldehyde
  • Synthesis of 2-nitrobenzaldehyde. PrepChem.com.
  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Benchchem.
  • A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde. Benchchem.
  • Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. Benchchem.
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  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

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An In-depth Technical Guide to 3-Fluoro-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Fluoro-2-nitrobenzaldehyde is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an aldehyde, a nitro group, and a fluorine atom, provides a versatile scaffold for the synthesis of complex heterocyclic systems and other high-value molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed analytical characterization, plausible synthetic routes, key chemical reactions, and essential safety protocols, serving as a critical resource for researchers and process chemists.

Core Molecular Profile

This compound is a distinct chemical entity identified by its specific molecular structure and registry number. The strategic placement of its functional groups dictates its chemical behavior and utility as a synthetic intermediate.

Table 1: Key Identifiers for this compound

Identifier Value Source(s)
IUPAC Name This compound [1]
CAS Number 872366-63-7 [1]
Molecular Formula C₇H₄FNO₃ [1]
Canonical SMILES C1=CC(=C(C(=C1)F)[O-])C=O [1]

| InChIKey | RJXDOIOYJGQGQH-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Weight 169.11 g/mol [1]
Appearance Expected to be a solid at room temperature [2]
Melting Point Data not explicitly available; related isomers melt in the 45-94 °C range [3][4]
Solubility Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF)

| Storage | Store in a dry, cool, well-ventilated place in a tightly sealed container |[2] |

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through standard spectroscopic techniques. The electronic environment created by the substituents results in a predictable and unique spectral fingerprint.

  • ¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a distinct downfield singlet for the aldehyde proton (CHO), typically in the δ 9.5-10.5 ppm region. The aromatic region (δ 7.5-8.5 ppm) will display complex multiplets for the three aromatic protons. The coupling patterns will be influenced by both ortho/meta proton-proton couplings and proton-fluorine couplings.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon around δ 185-195 ppm. Aromatic carbon signals will appear between δ 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit strong characteristic absorption bands for the aldehyde C=O stretch (approx. 1700-1720 cm⁻¹), the C-NO₂ asymmetric and symmetric stretches (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹), and C-F bond vibrations.

  • Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the exact mass of 169.0175 g/mol , confirming the molecular formula.[1]

Protocol: Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

  • Analysis: Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument parameters. Ensure a sufficient number of scans for adequate signal-to-noise ratio. Spectroscopic data for this compound is available for reference from chemical suppliers.[5][6]

Synthesis and Purification

While multiple methods exist for the synthesis of nitrobenzaldehydes, a common and effective strategy involves the selective oxidation of the corresponding nitrotoluene precursor.[7] The Kröhnke reaction is another established method for preparing aromatic aldehydes.[7]

Plausible Synthetic Pathway: Oxidation of 3-Fluoro-2-nitrotoluene

The most direct route to this compound is the controlled oxidation of 3-fluoro-2-nitrotoluene. This transformation requires an oxidizing agent that selectively converts the methyl group to an aldehyde without affecting the other sensitive functional groups.

Synthesis_of_3_Fluoro_2_nitrobenzaldehyde Start 3-Fluoro-2-nitrotoluene Reagent Oxidizing Agent (e.g., CrO₃ in Ac₂O or MnO₂) Start->Reagent Product This compound Reagent->Product Oxidation

Caption: Plausible synthetic route via oxidation.

Protocol: Synthesis via Oxidation (Exemplary)

Causality: This protocol is adapted from general procedures for the oxidation of activated methyl groups on aromatic rings. The choice of chromium trioxide in acetic anhydride is a classic method that often provides good yields for such transformations, forming a diacetate intermediate that is subsequently hydrolyzed.[7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3-fluoro-2-nitrotoluene (1.0 eq) and acetic anhydride (5-10 vol).

  • Reagent Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add a solution of chromium trioxide (CrO₃, approx. 2.5 eq) in acetic anhydride dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 5-10 °C for several hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water to quench the excess oxidant and hydrolyze the intermediate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from the distinct reactivity of its three functional groups, making it a valuable building block for synthesizing complex molecules, particularly in medicinal chemistry.[8][9]

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, making it ideal for forming C=C bonds (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel reactions), C=N bonds (formation of imines/Schiff bases and oximes), and for reduction to an alcohol or oxidation to a carboxylic acid.[9][10]

  • Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to it. More importantly, the nitro group can be selectively reduced to an amine (-NH₂), which is a cornerstone transformation for building heterocyclic rings (e.g., quinolines, quinazolines).

  • Fluorine Atom: The fluorine atom enhances the electrophilicity of the aromatic ring and can modulate the physicochemical properties (e.g., lipophilicity, metabolic stability) of derivative compounds, a highly desirable feature in drug design.

Reactivity_of_3_Fluoro_2_nitrobenzaldehyde Start This compound P1 3-Fluoro-2-nitrobenzyl Alcohol Start->P1 Reduction (e.g., NaBH₄) P2 Schiff Base / Imine Start->P2 Condensation (R-NH₂) P3 3-Fluoro-2-aminobenzaldehyde Start->P3 Nitro Reduction (e.g., Fe/HCl, H₂/Pd-C) P4 Heterocycle Precursor (e.g., for quinazolines) P3->P4 Cyclization

Caption: Key synthetic transformations.

The reduction of the nitro group to form 3-fluoro-2-aminobenzaldehyde is particularly powerful. This intermediate can then undergo cyclization reactions with various reagents to form a wide array of fused heterocyclic systems, a common motif in many biologically active molecules. Its role as an intermediate is crucial in the synthesis of dihydropyridine calcium channel blockers and other pharmaceuticals.[11]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions to minimize risk to personnel.

Table 3: GHS Hazard Information

Hazard Class Hazard Statement Signal Word Source(s)
Skin Corrosion/Irritation H315: Causes skin irritation Warning [1][2]
Serious Eye Damage/Irritation H319: Causes serious eye irritation Warning [1][2]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning |[1] |

Protocol: Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.

  • Handling: Avoid direct contact with skin and eyes. Do not breathe dust. Avoid creating dust during handling. Wash hands thoroughly after use.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[2]

  • Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area thoroughly.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically valuable intermediate with a rich chemical profile. Its well-defined reactivity allows for its strategic incorporation into complex molecular architectures, making it a key building block for the development of novel pharmaceuticals and other functional materials. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for its effective and safe utilization in a research and development setting.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. Retrieved from [Link]

  • Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2).
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-202.

Sources

Introduction: The Strategic Importance of 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-nitrobenzaldehyde

This compound is a highly valuable substituted benzaldehyde derivative that serves as a critical building block in modern medicinal chemistry and drug development. Its unique trifunctional arrangement—an aldehyde for classical carbonyl chemistry, a nitro group that is a versatile precursor for an amine, and a fluorine atom to enhance metabolic stability and binding affinity—makes it a sought-after intermediate for complex molecular architectures.[1][2] This guide, intended for researchers and drug development professionals, provides a detailed exploration of a robust and well-established pathway for its synthesis, focusing on the underlying chemical principles, practical experimental protocols, and critical process considerations.

Primary Synthesis Pathway: The Kröhnke Reaction

Direct oxidation of the methyl group in 2-fluoro-6-nitrotoluene presents a significant challenge due to the potential for over-oxidation to the carboxylic acid or side reactions involving the sensitive nitro group. The Kröhnke reaction offers an elegant and controlled multi-step alternative that reliably converts a benzylic halide into an aldehyde under mild conditions.[3] This method proceeds through stable, isolable intermediates, providing excellent control over the transformation and leading to reproducible yields.[3]

The pathway can be visualized as a three-stage process starting from 2-fluoro-6-nitrotoluene:

  • Radical Bromination: Conversion of the activated methyl group to a benzyl bromide.

  • Intermediate Formation: Reaction with pyridine to form a stable pyridinium salt, followed by condensation with N,N-dimethyl-4-nitrosoaniline to yield a nitrone.

  • Hydrolysis: Mild acidic hydrolysis of the nitrone to afford the final aldehyde product.

Synthesis_Pathway A 2-Fluoro-6-nitrotoluene B 2-Fluoro-6-nitrobenzyl bromide A->B  N-Bromosuccinimide (NBS),  Benzoyl Peroxide,  CCl₄, Reflux   C Pyridinium Salt Intermediate B->C  Pyridine,  Ethanol, Reflux   D N-(p-dimethylaminophenyl)-α-(3-fluoro-2-nitrophenyl)nitrone C->D  p-Nitrosodimethylaniline,  NaOH, EtOH, 0-5 °C   E This compound D->E  6N H₂SO₄,  Ice  

Sources

Spectroscopic data for 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-nitrobenzaldehyde

Introduction: Defining the Molecular Blueprint

In the landscape of pharmaceutical and materials science, the precise structural elucidation of chemical intermediates is paramount. This compound (C₇H₄FNO₃) is a key building block whose utility in synthesis is dictated by the specific arrangement of its functional groups.[1][2] The electronic interplay between the aldehyde, the strongly electron-withdrawing nitro group, and the electronegative fluorine atom creates a unique chemical entity. This guide provides a comprehensive analysis of the core spectroscopic techniques—NMR, IR, and Mass Spectrometry—used to verify the identity, purity, and structure of this compound. For researchers in drug development, understanding this spectroscopic signature is the first step in ensuring the integrity of a synthetic pathway and the quality of the final product.

This document is structured not as a rigid template, but as a logical workflow that mirrors the process of scientific inquiry. We begin with the foundational principles of each technique, present field-tested protocols for data acquisition, and culminate in an integrated analysis that synthesizes all data points into a single, validated structural confirmation.

Molecular Structure and Predicted Spectroscopic Features

The substitution pattern on the benzene ring is the primary determinant of the molecule's spectroscopic properties. The aldehyde (-CHO) and nitro (-NO₂) groups are potent electron-withdrawing groups, which significantly deshield the aromatic protons, shifting their signals downfield in the ¹H NMR spectrum. The fluorine atom, positioned meta to the aldehyde and ortho to the nitro group, exerts both a strong inductive withdrawing effect and a weaker resonance-donating effect, further complicating the electronic environment of the aromatic ring.

Property Value Source
Molecular FormulaC₇H₄FNO₃PubChem[1]
Molecular Weight169.11 g/mol PubChem[1]
Exact Mass169.01752115 DaPubChem[1]
AppearanceSolidCymitQuimica[3]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=10];
// Define nodes for atoms with positions
C1 [label="C¹", pos="0,1.5!"];
C2 [label="C²", pos="-1.3,0.75!"];
C3 [label="C³", pos="-1.3,-0.75!"];
C4 [label="C⁴", pos="0,-1.5!"];
C5 [label="C⁵", pos="1.3,-0.75!"];
C6 [label="C⁶", pos="1.3,0.75!"];
H4 [label="H", pos="0,-2.5!"];
H5 [label="H", pos="2.3,-1.25!"];
H6 [label="H", pos="2.3,1.25!"];
F3 [label="F", pos="-2.3,-1.25!"];
N2 [label="N²", pos="-2.3,1.25!"];
O2a [label="O", pos="-3.1,1.8!"];
O2b [label="O", pos="-2.3,0!"];
C_ald [label="C", pos="0,2.5!"];
H_ald [label="H", pos="-0.7,3!"];
O_ald [label="O", pos="0.7,3!"];


// Benzene ring bonds
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds
C1 -- C_ald [label="CHO"];
C2 -- N2 [label="NO₂"];
N2 -- O2a; N2 -- O2b;
C3 -- F3 [label="F"];
C4 -- H4;
C5 -- H5;
C6 -- H6;
C_ald -- H_ald;
C_ald -- O_ald;

}

Caption: Structure of this compound with atom numbering.

Proton (¹H) NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides the most detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift of each proton is highly sensitive to the effects of adjacent functional groups.

Expertise-Driven Experimental Protocol

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is critical.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals in the spectrum.[4]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[4]

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • Acquisition Parameters:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees to ensure quantitative integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase-correct the resulting spectrum. Integrate all signals to determine the relative ratio of protons.

Interpretation and Analysis

The spectrum is dominated by two regions: the downfield aldehyde proton and the complex aromatic region. The strong electron-withdrawing nature of the nitro and aldehyde groups shifts all aromatic protons significantly downfield, typically between 7.5 and 8.5 ppm.[5]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Integration
Aldehyde-H~10.4Singlet (s)-1H
H-6~8.2 - 8.4Doublet of doublets (dd)JH6-H5 ≈ 7-8 (ortho), JH6-H4 ≈ 1-2 (meta)1H
H-4~8.0 - 8.2Doublet of doublets (dd)JH4-H5 ≈ 7-8 (ortho), JH4-F3 ≈ 5-7 (meta)1H
H-5~7.7 - 7.9Triplet of doublets (td)JH5-H4 ≈ JH5-H6 ≈ 7-8 (ortho), JH5-F3 ≈ 2-3 (para)1H
  • Aldehyde Proton (H-ald): This proton appears as a sharp singlet far downfield (~10.4 ppm) due to the strong deshielding effect of the carbonyl group and its anisotropic magnetic field.[4] This signal is highly diagnostic for aldehydes.

  • Aromatic Protons (H-4, H-5, H-6): The electron density of the ring is heavily polarized towards the nitro and aldehyde groups. This results in all aromatic protons being significantly deshielded. The specific positions are determined by their coupling partners. H-5 will appear as a triplet-like signal due to coupling with its two ortho neighbors (H-4 and H-6). H-4 and H-6 will appear as doublets of doublets, split by their ortho and meta neighbors. Furthermore, coupling to the fluorine atom (²J, ³J, ⁴J) will introduce additional splitting, making the patterns more complex.[6]

HNMR_Splitting_Workflow cluster_Aromatic Aromatic Region Analysis cluster_Aldehyde Aldehyde Region H5 H-5 Signal H4 H-4 Signal H5->H4 ortho-J (7-8 Hz) H6 H-6 Signal H5->H6 ortho-J (7-8 Hz) Triplet Triplet of Doublets (Couples to H4, H6, F3) H5->Triplet DD1 Doublet of Doublets (Couples to H5, F3) H4->DD1 DD2 Doublet of Doublets (Couples to H5, H4) H6->DD2 H_ald Aldehyde-H (~10.4 ppm) Singlet Singlet (No coupling) H_ald->Singlet Diagnostic

Caption: ¹H NMR splitting pattern analysis workflow.

Carbon-13 (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

Broadband proton-decoupled ¹³C NMR spectroscopy provides a distinct signal for each chemically unique carbon atom, offering a direct map of the molecule's carbon framework.

Field-Proven Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-50 mg) are often beneficial for ¹³C NMR due to its lower natural abundance and sensitivity.

  • Instrumentation: Acquire the spectrum on a 300 MHz (or higher) spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Set the spectral width to 0-200 ppm to encompass all expected carbon signals.

    • Employ broadband proton decoupling to collapse all C-H splitting, resulting in a single sharp peak for each carbon.

    • Use a sufficient relaxation delay (e.g., 2-5 seconds) to allow for proper signal recovery, especially for quaternary carbons.

  • Data Processing: Perform Fourier transformation and phase correction.

Interpretation and Analysis

The presence of seven distinct signals would confirm the proposed structure. The chemical shifts are heavily influenced by the attached functional groups.

Carbon Assignment Predicted δ (ppm) Key Influence
C=O (Aldehyde)~188 - 192Carbonyl group, highly deshielded.[7]
C-NO₂~150 - 155Direct attachment to electron-withdrawing NO₂.
C-F~160 - 165 (doublet)Direct attachment to F; large ¹JC-F coupling.
C-CHO~135 - 140Attachment to the aldehyde group.
C-4, C-5, C-6~120 - 135Aromatic carbons influenced by multiple substituents.
  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most downfield signal, typically appearing near 190 ppm.[7]

  • Substituent-Bearing Carbons: The carbons directly bonded to the fluorine (C-3) and the nitro group (C-2) are significantly affected. The C-F signal will be split into a doublet due to one-bond coupling (¹JC-F), a key validation feature.

  • Aromatic Carbons: The remaining three aromatic carbons will resonate in the typical 120-135 ppm region. Their precise shifts are dictated by the combined electronic effects of the three substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Robust Experimental Protocol (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible data.[8]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Post-Acquisition: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Interpretation and Analysis

The IR spectrum provides a distinct "fingerprint" for this compound, with several key diagnostic peaks.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100-3000C-H StretchAromatic
~2850 & ~2750C-H Stretch (Fermi doublet)Aldehyde (-CHO)
~1710-1690C=O StretchAldehyde (Carbonyl)[8]
~1600, ~1475C=C StretchAromatic Ring
~1540-1520N-O Asymmetric StretchNitro (-NO₂)
~1360-1340N-O Symmetric StretchNitro (-NO₂)
~1250-1000C-F StretchFluoroaromatic
~900-675C-H Out-of-Plane BendAromatic Substitution
  • Aldehyde Group: The presence of a sharp, strong carbonyl (C=O) absorption around 1700 cm⁻¹ is definitive.[8] Its frequency is higher than a simple alkyl aldehyde due to the electron-withdrawing nature of the aromatic ring and nitro group. The characteristic, though often weak, C-H stretching doublet around 2850/2750 cm⁻¹ is also a key indicator.

  • Nitro Group: Two strong absorptions corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the N-O bonds are unambiguous proof of the nitro group.

  • Aromatic System: Aromatic C-H stretches appear above 3000 cm⁻¹, while ring C=C stretching vibrations are visible around 1600-1450 cm⁻¹.[5]

Caption: Correlation of functional groups to their IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns under electron ionization (EI).

Standard Operating Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the gaseous sample with high-energy electrons (~70 eV) in the ion source. This process, known as Electron Ionization (EI), creates a positively charged radical molecular ion (M⁺•).

  • Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Interpretation and Analysis
  • Molecular Ion (M⁺•): The spectrum should show a clear molecular ion peak at an m/z corresponding to the molecular weight of the compound (169.11). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₇H₄FNO₃) by measuring the exact mass to several decimal places (169.0175).[1]

  • Key Fragmentation Pathways: Aromatic aldehydes are known for specific fragmentation patterns. The analysis of these fragments provides a self-validating check on the structure.

    • [M-1]⁺ (m/z 168): Loss of the aldehydic hydrogen radical is a common fragmentation, resulting in a stable acylium ion.

    • [M-29]⁺ (m/z 140): Loss of the entire aldehyde group (•CHO) is another characteristic pathway.

    • [M-30]⁺ (m/z 139): Loss of the nitro group radical (•NO).

    • [M-46]⁺ (m/z 123): Loss of the nitro group (•NO₂).

m/z Proposed Fragment Origin
169[C₇H₄FNO₃]⁺•Molecular Ion (M⁺•)
168[C₇H₃FNO₃]⁺M - H
140[C₆H₃FN]⁺M - CHO
139[C₇H₄FO]⁺•M - NO
123[C₇H₄F]⁺•M - NO₂

Integrated Analysis and Conclusion

The true power of spectroscopic analysis lies in the synthesis of data from multiple, orthogonal techniques. No single method provides a complete picture, but together, they offer an unambiguous confirmation of the structure of this compound.

  • Mass Spectrometry establishes the molecular formula (C₇H₄FNO₃) with a molecular weight of 169.

  • ¹H and ¹³C NMR confirm this formula with the correct number of proton (4) and carbon (7) environments. The distinct aldehyde proton and carbon signals, along with the complex aromatic patterns and C-F coupling, validate the specific arrangement of atoms.

  • IR Spectroscopy provides definitive evidence for the key functional groups—aldehyde, nitro, and fluoroaromatic—predicted by the structure and observed in the NMR and MS data.

This cohesive dataset forms a self-validating system. The molecular weight from MS is consistent with the atoms counted by NMR. The functional groups identified by IR explain the chemical shifts in NMR and the fragmentation patterns in MS. This rigorous, multi-faceted approach ensures the highest level of confidence in the material's identity and quality, a non-negotiable requirement for its application in research and development.

Safety and Handling

Based on safety data for this compound and its isomers, this compound should be handled with care. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

References

  • A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. Benchchem.
  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

  • Aromatics - Spectroscopy. Organic Chemistry at CU Boulder. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Aromatic H - ¹H NMR. University of Calgary. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

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1H NMR and 13C NMR of 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Fluoro-2-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (C₇H₄FNO₃), a key substituted aromatic building block in synthetic chemistry.[1][2] As a Senior Application Scientist, this document moves beyond simple data reporting to offer an in-depth interpretation grounded in the fundamental principles of NMR spectroscopy. We will explore the causal relationships between the molecule's structure—specifically the electronic effects of the aldehyde, nitro, and fluoro substituents—and the resulting spectral features. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unambiguous structural elucidation and purity assessment. It includes detailed spectral assignments, an examination of spin-spin coupling networks, a robust experimental protocol for data acquisition, and a complete set of references for further investigation.

Introduction: The Imperative for Precise Structural Validation

This compound is a trifunctional aromatic compound whose utility in medicinal chemistry and materials science is predicated on the precise arrangement of its substituents. The ortho-nitro and meta-fluoro groups, relative to the aldehyde, create a unique electronic and steric environment that dictates its reactivity. Consequently, unambiguous confirmation of this substitution pattern is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose, providing a detailed atomic-level fingerprint of the molecule.[3]

This guide will dissect the predicted ¹H and ¹³C NMR spectra of this molecule. The analysis is built upon established substituent chemical shift (SCS) effects and the intricate patterns of proton-proton, proton-fluorine, and carbon-fluorine spin-spin coupling.[4][5] Understanding these interactions is not merely academic; it is essential for distinguishing this compound from its isomers (e.g., 2-fluoro-3-nitrobenzaldehyde or 4-fluoro-2-nitrobenzaldehyde) and for identifying potential impurities.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the downfield aldehyde proton and the complex aromatic region. The powerful electron-withdrawing nature of both the nitro (-NO₂) and aldehyde (-CHO) groups significantly deshields all protons, shifting them to lower fields compared to unsubstituted benzene (δ 7.27 ppm).

Chemical Shift Assignments and Rationale
  • Aldehyde Proton (H-α): The aldehyde proton is expected to be the most downfield signal, typically appearing above δ 10.0 ppm.[3][5] Its proximity to the benzene ring and the combined deshielding from the ortho-nitro group places it in this characteristic region. A subtle through-space coupling to the fluorine atom (⁴JHF) might be observable as a small doublet splitting, though this is often not resolved.

  • Aromatic Protons (H-4, H-5, H-6): The three aromatic protons form a complex spin system influenced by H-H coupling and, critically, H-F coupling.

    • H-6: This proton is ortho to the electron-withdrawing aldehyde group and meta to the nitro group. It is expected to be the most deshielded of the aromatic protons. It will appear as a doublet of doublets (dd) due to coupling with H-5 (³JHH, ortho coupling, ~7-9 Hz) and H-4 (⁴JHH, meta coupling, ~2-3 Hz).

    • H-4: This proton is ortho to the fluorine atom and meta to the aldehyde group. Its chemical shift is influenced by the deshielding of the aldehyde and the complex effect of the fluorine. It will be split into a doublet of doublets (dd) by H-5 (³JHH, ortho coupling, ~7-9 Hz) and the fluorine atom (³JHF, ortho coupling, ~8-10 Hz).

    • H-5: This proton is situated between H-4 and H-6 and is ortho to the nitro group. It will experience strong deshielding. Its signal will be a triplet or, more accurately, a triplet of doublets (td) or multiplet, arising from coupling to H-4 (³JHH), H-6 (³JHH), and a weaker long-range coupling to the fluorine atom (⁴JHF, meta coupling, ~4-6 Hz).[6][7]

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated spectral data for this compound.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-α (CHO)~10.2 - 10.5d⁴JHF ≈ 1-2 HzDeshielded by carbonyl and ortho-NO₂. Possible weak coupling to F.
H-6~8.2 - 8.4dd³JHH ≈ 7-9 Hz, ⁴JHH ≈ 2-3 HzOrtho to -CHO, deshielded.
H-4~7.9 - 8.1dd³JHH ≈ 7-9 Hz, ³JHF ≈ 8-10 HzOrtho to -F, coupled to H-5 and F.
H-5~7.7 - 7.9t or m³JHH ≈ 7-9 Hz, ⁴JHF ≈ 4-6 HzOrtho to -NO₂, coupled to H-4, H-6, and F.
Visualization of the Proton Coupling Network

The spin-spin coupling relationships between the protons and the fluorine atom can be visualized using the following diagram.

Caption: ¹H-¹H and ¹H-¹⁹F coupling network in this compound.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly informative, and the presence of fluorine introduces characteristic C-F coupling constants that are invaluable for assignment.[8]

Chemical Shift Assignments and Rationale

The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

  • C-α (Aldehyde Carbonyl): This carbon will be the most downfield signal, typically found in the δ 185-195 ppm range, characteristic of aromatic aldehydes.[3][9]

  • C-3 (Carbon bearing Fluorine): This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift. It will appear as a large doublet due to the one-bond C-F coupling (¹JCF), which is typically in the range of 240-260 Hz.[10]

  • C-2 (Carbon bearing Nitro Group): The nitro group is strongly electron-withdrawing, causing a significant downfield shift for the carbon it is attached to. This carbon will also exhibit a two-bond coupling to fluorine (²JCF), appearing as a doublet with J ≈ 20-30 Hz.

  • C-1 (Carbon bearing Aldehyde): This carbon is deshielded by the attached aldehyde group. It will show a three-bond coupling to fluorine (³JCF), appearing as a doublet with J ≈ 3-8 Hz.

  • C-4, C-5, C-6: These protonated carbons will appear in the typical aromatic region (δ 115-140 ppm). Their assignments can be confirmed using an HSQC experiment.

    • C-4: Will appear as a doublet due to two-bond C-F coupling (²JCF) of ≈ 20-25 Hz.

    • C-5: Will be the least affected by the fluorine coupling, showing a small four-bond coupling (⁴JCF) that may not be resolved.

    • C-6: Will exhibit a three-bond coupling to fluorine (³JCF) of ≈ 3-8 Hz.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)Multiplicity (from ¹⁹F)Coupling Constant (JCF, Hz)Rationale
C-α (CHO)~189d³JCF ≈ 5-8 HzCarbonyl carbon, deshielded.
C-3 (C-F)~160d¹JCF ≈ 250 HzDirectly bonded to F, large coupling.
C-2 (C-NO₂)~150d²JCF ≈ 20-25 HzAttached to electron-withdrawing NO₂.
C-1 (C-CHO)~135d³JCF ≈ 3-5 HzIpso-carbon to the aldehyde.
C-6~130d³JCF ≈ 3-5 HzDeshielded by adjacent aldehyde.
C-5~125s or small d⁴JCF ≈ 1-3 HzLeast affected by substituents.
C-4~120d²JCF ≈ 20-25 HzShielded by ortho-F, strong ²J coupling.

Standardized Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocol is recommended.[3][11]

Workflow for NMR Sample Preparation and Analysis

Sources

A Technical Guide to the Infrared and Mass Spectrometry of 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Fluoro-2-nitrobenzaldehyde using infrared (IR) spectroscopy and mass spectrometry (MS). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through the interpretation of its spectral data. We will explore the theoretical basis for the expected spectral features, present detailed experimental protocols, and discuss the practical application of this data in chemical analysis.

Introduction: The Significance of Spectroscopic Analysis

This compound (C₇H₄FNO₃, Molecular Weight: 169.11 g/mol ) is a substituted aromatic compound of interest in synthetic organic chemistry and pharmaceutical research.[1] Its unique substitution pattern, featuring an aldehyde, a nitro group, and a fluorine atom on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structural integrity of the compound during synthesis and quality control processes. This guide will focus on two powerful analytical techniques, IR spectroscopy and mass spectrometry, to provide a comprehensive characterization of this molecule.

Part 1: Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. For this compound, the key functional groups—aldehyde, nitro, and the substituted aromatic ring—each exhibit characteristic absorption bands.

Theoretical Framework: Predicting the IR Spectrum

The IR spectrum of this compound can be predicted by considering the vibrational frequencies of its constituent functional groups. The electron-withdrawing nature of the nitro and aldehyde groups, along with the presence of the electronegative fluorine atom, influences the electronic environment of the benzene ring and, consequently, the vibrational frequencies of its bonds.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of this compound.

Expected IR Absorption Frequencies

The following table summarizes the expected characteristic IR absorption bands for this compound, with frequency ranges sourced from established spectroscopic data.[2][3][4][5][6][7][8][9][10]

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)IntensityNotes
Aldehyde C=O Stretch1710 - 1685StrongConjugation with the aromatic ring lowers the frequency.[6][7][9]
Aldehydic C-H Stretch2850 - 2820 and 2750 - 2720Medium to WeakOften appears as a pair of bands, with the lower frequency one being particularly diagnostic.[7][9]
Nitro Group Asymmetric NO₂ Stretch1550 - 1475StrongCharacteristic strong absorption for aromatic nitro compounds.[2][3][5]
Symmetric NO₂ Stretch1360 - 1290StrongAnother strong and characteristic band for aromatic nitro compounds.[2][3][5]
Aromatic Ring C=C Stretch1600 - 1475Medium to WeakMultiple bands are expected in this region.
C-H Stretch3100 - 3000Medium to Weak
C-H Out-of-plane Bend900 - 675StrongThe substitution pattern influences the exact position of these bands.
C-F Bond C-F Stretch1360 - 1000StrongThe exact position can be sensitive to the molecular environment.[4]
Experimental Protocol: Acquiring the IR Spectrum

A robust protocol for obtaining the IR spectrum of this compound is essential for reproducible and accurate results.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation

Procedure (ATR Method):

  • Sample Preparation: Place a small, representative sample of solid this compound directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectrum Acquisition

cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing start Start sample_prep Place sample on ATR crystal start->sample_prep background Collect background spectrum sample_prep->background acquire Acquire sample spectrum background->acquire process Ratio sample to background acquire->process end Final IR Spectrum process->end

Caption: Step-by-step workflow for acquiring an IR spectrum using an ATR accessory.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for determining the molecular weight and elucidating the structure of a compound. For this compound, electron ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

Theoretical Framework: Predicting the Mass Spectrum

Upon electron ionization, this compound will form a molecular ion (M⁺˙) with an m/z corresponding to its molecular weight (169.11). This molecular ion will then undergo fragmentation, breaking at its weakest bonds to form smaller, stable ions.

Expected Fragmentation Pathways:

The fragmentation of this compound is expected to be directed by its functional groups. The primary fragmentation events for aromatic aldehydes involve the loss of the aldehydic hydrogen or the entire formyl group.[11][12][13][14][15] The nitro group can also undergo fragmentation.

Fragmentation Cascade of this compound

M [M]⁺˙ m/z = 169 M_minus_1 [M-H]⁺ m/z = 168 M->M_minus_1 - H˙ M_minus_29 [M-CHO]⁺ m/z = 140 M->M_minus_29 - CHO˙ M_minus_46 [M-NO₂]⁺ m/z = 123 M->M_minus_46 - NO₂˙ Fragment_110 [C₆H₃F]⁺˙ m/z = 110 M_minus_29->Fragment_110 - NO

Caption: Proposed major fragmentation pathways for this compound under electron ionization.

Expected Fragment Ions

The table below details the major fragment ions anticipated in the mass spectrum of this compound.

m/zProposed FragmentFormulaNotes
169[M]⁺˙ [C₇H₄FNO₃]⁺˙Molecular ion. Expected to be observable.
168[M-H]⁺[C₇H₃FNO₃]⁺Loss of the aldehydic hydrogen, a common fragmentation for aromatic aldehydes.[13][14]
140[M-CHO]⁺[C₆H₄FNO₂]⁺Loss of the formyl radical, another characteristic fragmentation of benzaldehydes.
123[M-NO₂]⁺[C₇H₄FO]⁺Loss of the nitro group.
110[C₆H₃F]⁺˙[C₆H₃F]⁺˙Subsequent loss of NO from the m/z 140 fragment.
Experimental Protocol: Acquiring the Mass Spectrum

A standard protocol for obtaining the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column).

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Method Development:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to ensure good separation from any impurities.

    • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Standard 70 eV.

    • Mass Range: Scan a range that encompasses the molecular weight and expected fragments (e.g., m/z 40-200).

  • Data Acquisition and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated by the GC and then introduced into the MS for ionization and analysis. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound are then analyzed.

Conclusion

The combined application of IR spectroscopy and mass spectrometry provides a powerful and definitive approach to the structural characterization of this compound. The IR spectrum confirms the presence of the key functional groups through their characteristic vibrational absorptions, while mass spectrometry establishes the molecular weight and offers structural insights through predictable fragmentation patterns. The methodologies and theoretical frameworks presented in this guide serve as a robust foundation for researchers and scientists working with this and structurally related compounds, ensuring analytical accuracy and confidence in their findings.

References

  • Vertex AI Search. (n.d.). Infrared of nitro compounds.
  • University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.
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  • PubChem. (n.d.). This compound.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
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  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.
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  • ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a).
  • ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.
  • Slideshare. (n.d.). Mass fragmentation of Carbonyl compounds(spectral analysis).
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  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation.
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  • Whitman College. (n.d.). GCMS Section 6.11.4.
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Sources

An In-depth Technical Guide to 3-Fluoro-2-nitrobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoro-2-nitrobenzaldehyde, a key building block in modern organic synthesis, particularly in the realm of pharmaceutical development. We will delve into its core physical and chemical properties, explore detailed synthetic methodologies, and illuminate its applications with field-proven insights.

Core Molecular Characteristics

This compound, with the CAS number 872366-63-7, is a substituted aromatic aldehyde.[1] The strategic placement of a fluorine atom and a nitro group on the benzaldehyde scaffold imparts unique reactivity and makes it a valuable precursor for a diverse range of complex molecules.

Structural and Physicochemical Properties

The molecular structure of this compound consists of a benzene ring substituted with an aldehyde group (-CHO), a nitro group (-NO2) at the ortho position, and a fluorine atom (-F) at the meta position relative to the aldehyde. This arrangement of electron-withdrawing groups significantly influences the reactivity of the aromatic ring and the aldehyde functionality.

Table 1: Physicochemical Properties of this compound and Its Isomers

PropertyThis compound4-Fluoro-3-nitrobenzaldehyde5-Fluoro-2-nitrobenzaldehyde
Molecular Formula C₇H₄FNO₃[1]C₇H₄FNO₃C₇H₄FNO₃[2]
Molecular Weight 169.11 g/mol [1]169.11 g/mol 169.11 g/mol [2]
CAS Number 872366-63-7[1]42564-51-2395-81-3[2]
Appearance SolidCrystalline Powder[3]Yellow to light orange crystalline solid[2]
Melting Point Data not available45-47 °C[3]92-94 °C[2]
Boiling Point Data not available286.0 ± 25.0 °C (Predicted)[3]287.582 °C at 760 mmHg[2]
Solubility Data not availableData not availableInsoluble in water[4]

Synthesis and Purification

The synthesis of fluorinated nitroaromatic compounds often requires specific strategies to control regioselectivity. A common and effective method for the preparation of this compound is through the oxidation of the corresponding toluene derivative.

Synthetic Pathway: Oxidation of 2-Fluoro-6-nitrotoluene

A plausible and frequently employed route for the synthesis of ortho-nitrobenzaldehydes is the oxidation of the corresponding nitrotoluene. This method avoids the often problematic direct nitration of benzaldehyde, which tends to yield the meta-substituted product as the major isomer.

G cluster_start Starting Material cluster_reaction Oxidation cluster_product Product A 2-Fluoro-6-nitrotoluene B Oxidizing Agent (e.g., MnO₂, KMnO₄, or via Kröhnke reaction intermediate) A->B Reaction C This compound B->C Formation

Caption: Synthetic pathway for this compound.

Experimental Protocol: A Generalized Oxidation Procedure

This protocol is a generalized procedure based on common oxidation methods for converting nitrotoluenes to nitrobenzaldehydes.

Materials:

  • 2-Fluoro-6-nitrotoluene

  • Manganese dioxide (activated) or Potassium permanganate

  • Dichloromethane (DCM) or Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-6-nitrotoluene (1 equivalent) in a suitable solvent like dichloromethane or toluene.

  • Addition of Oxidant: Add an excess of the oxidizing agent (e.g., activated manganese dioxide, typically 5-10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate and the strength of the oxidant.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the solid manganese dioxide. Wash the celite pad with the solvent used for the reaction.

  • Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The purified this compound should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Chemical Reactivity and Synthetic Applications

The presence of the aldehyde, fluoro, and nitro functionalities makes this compound a versatile synthon for a variety of chemical transformations.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can participate in a wide range of classical organic reactions:

  • Wittig Reaction: This reaction is a powerful tool for the formation of alkenes from aldehydes.[5] The reaction of this compound with a phosphorus ylide (Wittig reagent) can be used to introduce a carbon-carbon double bond. The stereoselectivity of the reaction depends on the nature of the ylide used.[5]

  • Reduction: The aldehyde can be selectively reduced to the corresponding alcohol (3-fluoro-2-nitrophenyl)methanol, using mild reducing agents like sodium borohydride.[6] This transformation is useful for introducing a hydroxymethyl group.

  • Oxime Formation: Reaction with hydroxylamine hydrochloride yields the corresponding oxime, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles.[7]

G cluster_wittig Wittig Reaction cluster_reduction Reduction cluster_oxime Oxime Formation A This compound B Alkene Derivative A->B Ph₃P=CHR C (3-Fluoro-2-nitrophenyl)methanol A->C NaBH₄ D This compound Oxime A->D NH₂OH·HCl

Caption: Key reactions of the aldehyde group.

Reactions of the Nitro Group

The nitro group can be readily reduced to an amino group, opening up avenues for the synthesis of various aniline derivatives. This reduction is a crucial step in many pharmaceutical syntheses.

  • Reduction to Amine: The nitro group can be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl). This transformation yields 3-fluoro-2-aminobenzaldehyde, a valuable intermediate for the synthesis of quinolines, benzodiazepines, and other heterocyclic systems.

Applications in Drug Discovery and Development

Nitrobenzaldehydes are important intermediates in the synthesis of a variety of pharmaceuticals. For instance, 3-nitrobenzaldehyde is a key precursor for the synthesis of dihydropyridine calcium channel blockers like nitrendipine, nicardipine, nimodipine, and nilvadipine. While specific examples of marketed drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. Spectroscopic techniques are the primary tools for this purpose. While obtaining the actual spectra can depend on the supplier, typical spectral features can be predicted based on the structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a signal for the aldehyde proton in the downfield region (around 10 ppm). The aromatic region will display complex splitting patterns for the three protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing effects of the nitro and aldehyde groups and the electronegativity of the fluorine atom.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde group (typically around 190 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • C=O stretch (aldehyde): A strong absorption band around 1700-1720 cm⁻¹.

  • N-O stretch (nitro group): Two strong absorption bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

  • C-F stretch: A strong absorption band in the region of 1000-1400 cm⁻¹.

  • Aromatic C-H and C=C stretches: Bands in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (169.11 g/mol ). The fragmentation pattern can provide further structural information.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of new pharmaceuticals and other functional materials. Its unique combination of reactive functional groups allows for a wide range of chemical transformations. A thorough understanding of its physical and chemical properties, coupled with safe handling practices, is essential for its effective utilization in research and development.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synergy of Fluorine and Nitro Groups: 3-Fluoro-4-nitrobenzaldehyde in Chemical Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Fluoro-3-nitrobenzaldehyde. Retrieved from [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 200-202.
  • Osyanin, V. A., Osipov, D. V., & Klimochkin, Y. N. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4992.
  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 3-nitro-. Retrieved from [Link]

  • Chegg. (2020). Label the IR spectrum for A) 3- Nitro- benzaldehyde and B) 4- Acetyl toluene. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of 3-nitrobenzaldehyde. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Stability and Storage of 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-nitrobenzaldehyde is a key building block in synthetic chemistry, valued for its unique electronic and steric properties that enable the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—an aldehyde, a nitro group, and a fluorine atom, all on an aromatic scaffold—dictates its reactivity and, consequently, its stability profile. This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines its principal degradation pathways, and establishes detailed protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Introduction: A Molecule of Synthetic Utility and Inherent Reactivity

This compound is an aromatic aldehyde characterized by the presence of an electron-withdrawing nitro group positioned ortho to the formyl group, and a fluorine atom at the 3-position. This substitution pattern creates a molecule with a highly electrophilic aldehyde carbon, making it susceptible to nucleophilic attack, and a photochemically active ortho-nitrobenzyl moiety. Understanding the interplay of these functional groups is paramount to preserving the compound's purity and reactivity from the point of receipt to its use in a reaction. This guide will delve into the chemical principles governing its stability and provide actionable, field-proven insights for its long-term storage and safe handling.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to light, heat, oxygen, and moisture. The following sections detail the key degradation pathways.

Photochemical Instability: The Ortho-Nitrobenzyl Rearrangement

The most significant intrinsic instability of this compound arises from its ortho-nitrobenzyl functionality. Upon exposure to ultraviolet (UV) light, particularly in the UV-A (320-400 nm) and UV-B (290-320 nm) ranges, it can undergo an intramolecular rearrangement to form 3-fluoro-2-nitrosobenzoic acid.[1][2] This well-documented photochemical reaction proceeds through a short-lived triplet state and is a common degradation pathway for ortho-nitrobenzaldehydes.[1] The formation of this acidic impurity can alter the pH of the sample and introduce a reactive nitroso group, potentially leading to secondary reactions and compromising the integrity of the starting material.

Key Insight: The photochemical degradation is a significant concern. Even ambient laboratory light contains UV components that can initiate this process over time. Therefore, protection from light is a critical aspect of storage.

Oxidative Degradation

The aldehyde functional group is susceptible to oxidation, primarily to the corresponding carboxylic acid, 3-fluoro-2-nitrobenzoic acid.[3][4] This process can be initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities which can act as catalysts. While the solid compound is generally more stable, this degradation pathway is more pronounced when the compound is in solution.

Causality behind Experimental Choices: When using this compound in a reaction, it is advisable to use freshly opened material or to purify older stock if there is any suspicion of oxidation. The presence of the carboxylic acid impurity can be detected by analytical techniques such as NMR or LC-MS.

Thermal Stability

Nitroaromatic compounds can be thermally sensitive.[5] While the fluorine atom on the aromatic ring is known to enhance thermal stability, high temperatures should still be avoided.[6] Thermal decomposition of nitroaromatics can be complex, but at elevated temperatures, homolytic cleavage of the C-NO₂ bond can occur, leading to the formation of radical species and subsequent decomposition products.[7] For this compound, significant thermal decomposition is not expected under standard laboratory conditions, but prolonged exposure to heat should be avoided.

Hydrolytic Stability

While benzaldehydes are generally stable to neutral water, the presence of acidic or basic conditions can catalyze degradation. Given that a primary degradation product (3-fluoro-2-nitrosobenzoic acid) is acidic, this could potentially auto-catalyze further degradation if moisture is present. Therefore, maintaining anhydrous storage conditions is crucial.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above, the following storage and handling procedures are recommended. These protocols are designed to be a self-validating system, ensuring the compound's integrity over time.

Long-Term Storage (Greater than 6 months)

For optimal long-term stability, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C to +4°CReduces the rate of potential oxidative and thermal degradation.[8]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and potential hydrolysis.
Light Amber or opaque container, stored in the darkPrevents photochemical rearrangement to 3-fluoro-2-nitrosobenzoic acid.[1][2]
Container Tightly sealed, chemically resistant glass vialPrevents ingress of moisture and air. Glass is preferred over plastic to avoid potential leaching.
Short-Term Storage (Less than 6 months)

For routine laboratory use, the following conditions are acceptable:

ParameterRecommended ConditionRationale
Temperature Cool, dry place (2-8°C recommended)A balance between accessibility and slowing degradation.
Atmosphere Tightly sealed containerSufficient for preventing significant short-term degradation.
Light Amber vial or stored in a cabinetProtects from ambient light exposure.

Workflow for Handling and Dispensing: A recommended workflow for handling this compound to maintain its stability is illustrated below.

G cluster_storage Long-Term Storage cluster_handling Dispensing Workflow storage Store at -20°C to +4°C Inert Atmosphere Dark, Tightly Sealed start Equilibrate to Room Temp in Desiccator weigh Weigh Quickly in Fume Hood start->weigh Prevent Condensation reseal Reseal Promptly Under Inert Gas weigh->reseal Minimize Air/Moisture Exposure back_to_storage Return to Storage reseal->back_to_storage Maintain Integrity G cluster_degradation Degradation Pathways cluster_factors Influencing Factors compound This compound photo Photochemical Rearrangement compound->photo oxid Oxidation compound->oxid thermal Thermal Decomposition compound->thermal hydro Hydrolysis compound->hydro light Light (UV) light->photo oxygen Oxygen oxygen->oxid heat Heat heat->thermal moisture Moisture moisture->hydro

Caption: Factors influencing the degradation of this compound.

Conclusion

The stability of this compound is intrinsically linked to its reactive functional groups. The primary degradation pathways are photochemical rearrangement and oxidation of the aldehyde. By adhering to the recommended storage and handling protocols—specifically, protection from light, oxygen, and moisture, and storage at reduced temperatures—the integrity of this valuable synthetic intermediate can be preserved. For critical applications, a proactive stability assessment is advised to ensure the highest quality material for reproducible and successful research outcomes.

References

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An In-Depth Technical Guide to 3-Fluoro-2-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-nitrobenzaldehyde is a key aromatic building block in medicinal chemistry, prized for its unique substitution pattern that enables the synthesis of a diverse array of complex heterocyclic compounds. The presence of a fluorine atom, a nitro group, and an aldehyde functionality on adjacent positions of the benzene ring offers multiple reaction sites for strategic molecular elaboration. This guide provides a comprehensive overview of the historical context, synthesis, chemical properties, and, most importantly, the critical role of this compound in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to equip researchers with the practical knowledge required for its effective utilization in drug discovery programs.

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern drug discovery, the demand for novel molecular scaffolds with tunable physicochemical and pharmacological properties is ever-present. Substituted benzaldehydes are foundational intermediates, and among them, this compound stands out due to the strategic placement of its functional groups. The aldehyde serves as a versatile handle for constructing various heterocyclic systems, while the nitro group can be readily reduced to an amine, opening avenues for further derivatization. The fluorine atom, a bioisostere of hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule. This unique combination of reactive sites makes this compound a valuable starting material for the synthesis of privileged structures in medicinal chemistry, such as quinazolines and benzimidazoles.

Historical Perspective and Evolution of Synthesis

While a definitive seminal report on the "discovery" of this compound is not readily apparent in the historical literature, its synthesis can be understood within the broader context of the development of methods for preparing substituted nitroaromatics and benzaldehydes. The preparation of analogous fluoro-nitro-benzaldehydes has been documented, suggesting that early syntheses of the title compound likely drew from established methodologies.

Historically, the synthesis of ortho-nitrobenzaldehydes often commenced from the corresponding ortho-nitrotoluenes. One of the most widely utilized classical routes involved the oxidation of o-nitrotoluene using strong oxidizing agents like chromium trioxide in an acetic anhydride-acetic acid solution. Another established method is the Kröhnke reaction, which proceeds via a benzylpyridinium bromide intermediate. These foundational methods, though effective, often required harsh conditions and the use of stoichiometric, toxic reagents.

The evolution of synthetic organic chemistry has led to the development of more efficient and environmentally benign approaches. For fluorinated nitrobenzaldehydes, two primary strategies have emerged as the most practical:

  • Oxidation of the corresponding fluoronitrotoluene: This approach leverages the availability of 2-fluoro-6-nitrotoluene and employs various oxidation methods to convert the methyl group to an aldehyde.

  • Nitration of a fluorobenzaldehyde: This strategy involves the direct nitration of 3-fluorobenzaldehyde, where the regioselectivity of the nitration is a key consideration.

Modern synthetic efforts continue to focus on improving yields, simplifying purification processes, and minimizing waste generation.

Synthetic Methodologies: A Practical Guide

The synthesis of this compound can be approached through several routes. Below are detailed protocols for the two most logical and commonly employed strategies, grounded in established chemical principles.

Method 1: Oxidation of 2-Fluoro-6-nitrotoluene

This is arguably the most direct and widely applicable method, contingent on the availability of the starting material, 2-fluoro-6-nitrotoluene. The challenge lies in the selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid or side reactions involving the nitro group.

3.1.1. Mechanistic Rationale

The oxidation of a methyl group on an aromatic ring can proceed through various mechanisms depending on the chosen oxidant. A common approach involves a free-radical halogenation of the methyl group to a benzyl halide, followed by hydrolysis or oxidation. Alternatively, direct oxidation using stronger oxidizing agents can be employed, though this often requires careful control of reaction conditions to prevent over-oxidation. The Kröhnke reaction offers a milder alternative, proceeding through a benzylpyridinium salt and a nitrone intermediate.

3.1.2. Experimental Protocol (Adapted from the general procedure for o-nitrobenzaldehydes)

This protocol is a representative example based on the Kröhnke reaction, a reliable method for the synthesis of aromatic aldehydes.[1]

Step A: Synthesis of 2-Fluoro-6-nitrobenzyl Bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator, such as benzoyl peroxide (0.05 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to obtain the crude 2-fluoro-6-nitrobenzyl bromide, which can be used in the next step without further purification.

Step B: Synthesis of 2-Fluoro-6-nitrobenzylpyridinium Bromide

  • Dissolve the crude 2-fluoro-6-nitrobenzyl bromide in ethanol.

  • Add pyridine (1.2 equivalents) and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization of the pyridinium salt.

  • Collect the crystals by vacuum filtration and wash with cold ethanol.

Step C: Synthesis of N-(p-Dimethylaminophenyl)-α-(2-fluoro-6-nitrophenyl)nitrone

  • In a flask equipped with a mechanical stirrer, suspend the 2-fluoro-6-nitrobenzylpyridinium bromide and p-nitrosodimethylaniline (1 equivalent) in ethanol.

  • Cool the mixture in an ice-salt bath and add a solution of sodium hydroxide in water dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 1-2 hours, during which time the color will change and the nitrone will precipitate.

  • Collect the solid nitrone by vacuum filtration and wash with cold water.

Step D: Hydrolysis to this compound

  • Suspend the crude, moist nitrone in dilute sulfuric acid (e.g., 3 M).

  • Stir the mixture at room temperature for 30-60 minutes.

  • The nitrone will hydrolyze to form this compound and p-aminodimethylaniline.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to afford pure this compound.

3.1.3. Workflow Diagram

G cluster_0 Step A: Bromination cluster_1 Step B: Pyridinium Salt Formation cluster_2 Step C: Nitrone Formation cluster_3 Step D: Hydrolysis A_start 2-Fluoro-6-nitrotoluene A_reagents NBS, Benzoyl Peroxide Carbon Tetrachloride, Reflux A_start->A_reagents A_product 2-Fluoro-6-nitrobenzyl Bromide A_reagents->A_product B_reagents Pyridine, Ethanol Reflux A_product->B_reagents B_product 2-Fluoro-6-nitrobenzylpyridinium Bromide B_reagents->B_product C_reagents p-Nitrosodimethylaniline NaOH, Ethanol/Water, <10 °C B_product->C_reagents C_product N-(p-Dimethylaminophenyl)-α-(2-fluoro-6-nitrophenyl)nitrone C_reagents->C_product D_reagents Dilute H₂SO₄ Room Temperature C_product->D_reagents D_product This compound D_reagents->D_product

Caption: Kröhnke reaction workflow for the synthesis of this compound.

Method 2: Nitration of 3-Fluorobenzaldehyde

This method involves the electrophilic aromatic substitution of 3-fluorobenzaldehyde. The directing effects of the existing substituents play a crucial role in the regiochemical outcome of the reaction.

3.2.1. Mechanistic Rationale and Regioselectivity

The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. The fluorine atom, while also electron-withdrawing via induction, is an ortho, para-director due to resonance effects. In 3-fluorobenzaldehyde, the positions ortho and para to the fluorine are positions 2, 4, and 6. The positions meta to the aldehyde are 3 and 5. The position ortho to the fluorine and ortho to the aldehyde (position 2) is sterically hindered and electronically deactivated by the aldehyde. The position para to the fluorine (position 6) is also ortho to the aldehyde and thus deactivated. Therefore, nitration is expected to occur primarily at the position ortho to the fluorine and meta to the aldehyde, which is position 2, leading to the desired this compound.

3.2.2. Experimental Protocol (General Procedure)

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, place concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add fuming nitric acid to the sulfuric acid while maintaining the low temperature to prepare the nitrating mixture.

  • To the cold nitrating mixture, add 3-fluorobenzaldehyde dropwise from the addition funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a few hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude product will precipitate and can be collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol-water.

3.2.3. Workflow Diagram

G cluster_0 Nitration Reaction cluster_1 Work-up and Purification A_start 3-Fluorobenzaldehyde A_reagents Fuming HNO₃, Conc. H₂SO₄ 0-10 °C A_start->A_reagents A_product Crude this compound A_reagents->A_product B_steps 1. Quench with ice 2. Filtration 3. Recrystallization A_product->B_steps B_product Pure this compound B_steps->B_product

Caption: Nitration workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and use in synthesis.

4.1. Physical Properties

PropertyValue
Molecular Formula C₇H₄FNO₃
Molecular Weight 169.11 g/mol
Appearance Solid
CAS Number 872366-63-7

4.2. Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehyde proton (around 10 ppm). The aromatic region will display complex splitting patterns for the three aromatic protons, influenced by both fluorine-proton and proton-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon around 190 ppm. The aromatic region will exhibit six distinct signals, with the carbon bearing the fluorine showing a large one-bond carbon-fluorine coupling constant.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively). A C-F stretching vibration will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. Its trifunctional nature allows for the construction of a wide range of heterocyclic scaffolds that are prevalent in many approved drugs and clinical candidates.

Synthesis of Quinazoline Derivatives

Quinazolines are a class of privileged scaffolds in medicinal chemistry, with numerous examples demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This compound is an excellent precursor for the synthesis of substituted quinazolines. A common synthetic strategy involves the reductive cyclization of a Schiff base formed from the aldehyde and a 2-amino-substituted aromatic ketone or nitrile. The nitro group can be reduced to an amine, which then participates in the cyclization to form the quinazoline ring.

Synthesis of Benzimidazole Derivatives

The benzimidazole moiety is another important pharmacophore found in a number of marketed drugs. The synthesis of benzimidazoles from this compound typically involves a reductive cyclization reaction with a suitable ortho-phenylenediamine derivative. The aldehyde reacts with one of the amino groups to form a Schiff base, and subsequent reduction of the nitro group to an amine is followed by cyclization to form the benzimidazole ring.

Role in the Development of Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Many small-molecule kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the kinase. The quinazoline and benzimidazole scaffolds derived from this compound are common cores in many kinase inhibitors. The fluorine atom can form favorable interactions with the protein, and the substitution pattern on the aromatic ring allows for the introduction of various side chains to optimize potency and selectivity.

5.3.1. Illustrative Synthetic Scheme

G A This compound B Heterocyclic Scaffolds (e.g., Quinazolines, Benzimidazoles) A->B Reductive Cyclization C Further Functionalization B->C Introduction of Side Chains D Kinase Inhibitor Candidates C->D Optimization

Caption: General synthetic utility of this compound in kinase inhibitor synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its unique arrangement of functional groups provides a powerful platform for the construction of complex heterocyclic molecules, particularly those with therapeutic potential as kinase inhibitors. While its specific discovery is not prominently documented, its synthesis is accessible through well-established methodologies. A thorough understanding of its synthesis, properties, and reactivity is crucial for researchers aiming to leverage this valuable intermediate in the design and development of next-generation therapeutics.

References

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An In-depth Technical Guide to the 3-Fluoro-2-Nitrophenyl Group: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of specific functional moieties is paramount to tuning molecular properties and achieving desired biological activity. Among these, the 3-fluoro-2-nitrophenyl group stands out as a versatile and highly reactive building block. Its unique electronic architecture, governed by the interplay between a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom, imparts a distinct set of characteristics that are leveraged by researchers in pharmaceuticals, agrochemicals, and materials science.[1][2]

This guide provides an in-depth exploration of the core characteristics of the 3-fluoro-2-nitrophenyl group. We will move beyond a simple recitation of facts to dissect the underlying principles of its reactivity, explore its practical utility through field-proven protocols, and offer expert insights into its application in complex molecular design.

Core Physicochemical Characteristics

The defining features of the 3-fluoro-2-nitrophenyl group stem from the powerful and synergistic electronic effects of its two key substituents. Understanding these effects is crucial to predicting its behavior in chemical reactions.

Electronic Profile: A Tale of Two Effects

The reactivity of the phenyl ring is dictated by the electronic push-and-pull of the fluorine and nitro groups.

  • Inductive Effect (-I): Both fluorine and the nitro group are strongly electronegative. They pull electron density away from the aromatic ring through the sigma bond framework.[3] Fluorine is the most electronegative element, exerting a potent inductive withdrawing effect.[3]

  • Mesomeric (Resonance) Effect (-M): The nitro group is a classic example of a deactivating group that withdraws electron density via resonance. It delocalizes the ring's pi-electrons into the N-O bonds, creating areas of significant positive charge (δ+) on the ring, particularly at the ortho and para positions relative to itself.

The combination of these effects renders the aromatic ring exceptionally electron-deficient. This profound lack of electron density is the primary driver of the group's characteristic reactivity, shifting it away from typical electrophilic aromatic substitutions and towards nucleophilic attack.[4]

Caption: Electronic effects on the 3-fluoro-2-nitrophenyl ring.

Steric Considerations

Steric effects, which arise from the spatial arrangement of atoms, influence both molecular conformation and reactivity.[5] In the 3-fluoro-2-nitrophenyl group, the nitro group ortho to the fluorine atom creates a degree of steric hindrance.[5][6] This can influence the preferred trajectory of an incoming nucleophile and may affect the torsional angles between the phenyl ring and adjacent groups. While fluorine itself has a small van der Waals radius (1.47 Å), the nitro group is bulkier and its orientation can shield the adjacent C-F bond to some extent.[7] This steric profile is often exploited in drug design to control selectivity and modulate interactions with biological targets.[5]

Physicochemical Data Summary

The following table summarizes key physicochemical properties for a representative compound, 3-fluoro-2-nitrophenol.

PropertyValueSource(s)
Molecular FormulaC₆H₄FNO₃[8][9]
Molecular Weight157.10 g/mol [8][10]
Physical FormSolid[8]
CAS Number385-01-3[9]
InChIKeyGAWNBKUTBVLIPL-UHFFFAOYSA-N[8][9]

Reactivity and Synthetic Utility: The Power of SNAr

The primary mode of reactivity for the 3-fluoro-2-nitrophenyl group is Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the ring makes it highly susceptible to attack by nucleophiles.[4]

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. This is fundamentally different from SN1 or SN2 reactions that occur at sp³-hybridized centers.[11]

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the fluorine. This step is the slowest because it disrupts the ring's aromaticity. The strong inductive effect of the fluorine atom makes this carbon highly electrophilic and lowers the energy of the LUMO, facilitating the attack.[4]

  • Formation of the Meisenheimer Complex: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is critical. The ortho-nitro group is perfectly positioned to stabilize the negative charge through resonance, delocalizing it out of the ring.[11]

  • Elimination of the Leaving Group: Aromaticity is restored as the leaving group is expelled. In this context, fluoride (F⁻) is an excellent leaving group. This may seem counterintuitive, as fluoride is typically a poor leaving group in SN2 reactions. However, in SNAr, the rate-determining step is the initial attack, not the loss of the leaving group. The high electronegativity of fluorine, which makes the initial attack faster, is the dominant factor.[4]

snar_workflow Start Reactants: 3-Fluoro-2-nitrophenyl derivative + Nucleophile (Nu⁻) Step1 Step 1: Nucleophilic Attack (Rate-Determining Step) Start->Step1 Nu⁻ attacks C-F bond Intermediate Formation of Meisenheimer Complex (Resonance-Stabilized Anion) Step1->Intermediate Aromaticity disrupted Step2 Step 2: Elimination Intermediate->Step2 Negative charge stabilized by ortho-NO₂ group End Product: 3-Nu-2-nitrophenyl derivative + Fluoride (F⁻) Step2->End Aromaticity restored, F⁻ expelled

Caption: General workflow for the SNAr reaction.

Scope of Nucleophiles

The 3-fluoro-2-nitrophenyl group reacts readily with a wide range of nucleophiles, making it a valuable synthetic intermediate. A study on the analogous 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrates the breadth of possible transformations.[12]

Nucleophile TypeExample NucleophileProduct TypeIsolated Yield (%)Source
OxygenSodium phenoxideAryl ether95%[12]
OxygenSodium methoxideAnisole derivative96%[12]
SulfurSodium thiophenoxideThioether92%[12]
NitrogenAmmonia (aq.)Aniline derivative94%[12]
NitrogenPiperidineN-Aryl piperidine96%[12]
(Data adapted from SNAr reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which exhibits similar reactivity patterns)[12]

Application in Drug Discovery

The inclusion of fluorine in drug candidates is a well-established strategy in medicinal chemistry.[13] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by increasing lipophilicity.[3] The 3-fluoro-2-nitrophenyl moiety serves as a key building block for introducing these benefits. The nitro group can be readily reduced to an amine, which can then be further functionalized, providing a gateway to a diverse array of complex molecules, including anti-inflammatory agents and antibacterials.[1][13]

Experimental Protocols

Adherence to precise and repeatable methodologies is the cornerstone of scientific integrity. The following protocol provides a detailed, step-by-step procedure for a representative SNAr reaction.

Protocol: Synthesis of 3-Phenoxy-2-nitro-bromobenzene via SNAr

Causality Note: This protocol uses a brominated analog but demonstrates the general principle of displacing an activated halogen with an oxygen nucleophile. The choice of a polar aprotic solvent like DMF or DMSO is critical; these solvents effectively solvate the cation of the nucleophilic salt (e.g., Na⁺) without strongly solvating the anion (Nu⁻), thereby increasing its nucleophilicity.

Materials:

  • 3-Fluoro-2-nitro-bromobenzene (1 equivalent)

  • Phenol (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aq. NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-fluoro-2-nitro-bromobenzene (1.0 eq) and phenol (1.2 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M). Add powdered potassium carbonate (2.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier of the rate-determining nucleophilic attack.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. This step quenches the reaction and dissolves the inorganic salts.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. The organic product will preferentially partition into the ethyl acetate layer.

  • Workup - Washing: Combine the organic layers and wash sequentially with 1 M aq. NaOH (to remove excess phenol), water, and finally brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-phenoxy-2-nitro-bromobenzene.

Conclusion

The 3-fluoro-2-nitrophenyl group is a powerful tool in the synthetic chemist's arsenal, characterized by its highly electron-deficient aromatic ring and its propensity for undergoing rapid and clean Nucleophilic Aromatic Substitution reactions. The synergistic electronic effects of the ortho-fluoro and nitro substituents create a uniquely reactive system where fluorine, paradoxically, functions as an excellent leaving group. This predictable reactivity, coupled with the broad scope of compatible nucleophiles, ensures its continued and expanding role in the rational design of pharmaceuticals, agrochemicals, and novel organic materials.

References

  • Patsnap. Method used for preparing 3-(4-fluoro-2-nitrophenyl) propanone - Eureka. [Link]

  • Chem-Impex. 3-Fluoro-2-nitrofenol. [Link]

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Electronic effects of substituents in 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Fluoro-2-nitrobenzaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the complex electronic landscape of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced interplay between the fluoro, nitro, and aldehyde substituents. By dissecting the competing and synergistic inductive and resonance effects, we illuminate how these groups collectively modulate the electron density of the aromatic ring and dictate the chemical reactivity of the aldehyde moiety. This guide further presents a validated, multi-technique experimental workflow, integrating spectroscopic analysis and computational modeling, to empirically probe and quantify these electronic effects. The insights and methodologies contained herein are intended to empower scientists to better predict molecular behavior, rationalize reaction outcomes, and design novel synthetic strategies involving this and structurally related compounds.

Foundational Principles: Electronic Effects in Aromatic Systems

The reactivity and properties of a substituted benzene ring are fundamentally governed by the electronic effects of its substituents. These effects are broadly categorized into two types: inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between a substituent and a carbon atom of the benzene ring. Electron-withdrawing groups (EWGs) with high electronegativity exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) like alkyl groups exert a positive inductive effect (+I).

  • Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring, occurring through the overlap of p-orbitals. Substituents with lone pairs (e.g., -OH, -F) can donate electron density to the ring, a positive resonance effect (+M). Groups with π-bonds to electronegative atoms (e.g., -NO₂, -CHO) withdraw electron density from the ring via resonance, a negative resonance effect (-M).

The overall electronic influence of a substituent is a vector sum of its inductive and resonance contributions, which may either reinforce or oppose each other.

Analysis of Individual Substituents

To understand the electronic profile of this compound, we must first analyze the characteristic effects of each substituent.

The Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group.

  • -I Effect: The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling significant electron density from the ring through the C-N sigma bond.

  • -M Effect: The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, as depicted in its resonance structures. This effect withdraws electron density primarily from the ortho and para positions, making the ring strongly electron-deficient and deactivating it towards electrophilic aromatic substitution.

The Fluoro Group (-F)

The fluorine substituent presents a classic case of competing electronic effects.

  • -I Effect: As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect, deactivating the ring.

  • +M Effect: The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance. This effect increases electron density, particularly at the ortho and para positions.

For halogens, the strong -I effect typically outweighs the +M effect, making them net deactivating groups. However, the +M effect is still crucial for directing incoming electrophiles to the ortho and para positions.

The Aldehyde Group (-CHO)

The aldehyde group is also an electron-withdrawing substituent.

  • -I Effect: The electronegative oxygen atom pulls electron density through the sigma bonds.

  • -M Effect: The carbonyl group is a π-acceptor, withdrawing electron density from the aromatic ring through resonance. Similar to the nitro group, this deactivates the ring, especially at the ortho and para positions.

Synergistic and Antagonistic Effects in this compound

The arrangement of the three substituents on the benzaldehyde ring leads to a complex electronic interplay. The powerful -I and -M effects of the ortho-nitro group and the aldehyde group work in concert to make the aromatic ring highly electron-deficient. The meta-fluoro group contributes an additional strong -I pull, further intensifying the electron-poor nature of the ring.

The fluorine's +M effect, which attempts to donate electron density to positions 2 and 4 (ortho) and 6 (para), is significantly counteracted by the overwhelming electron withdrawal by the nitro and aldehyde groups. This creates a highly polarized molecule where the aldehyde carbon is exceptionally electrophilic.

An In-Depth Technical Guide to the Electronic Effects of Substituents in this compound

Executive Summary

This technical guide provides a comprehensive analysis of the complex electronic landscape of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced interplay between the fluoro, nitro, and aldehyde substituents. By dissecting the competing and synergistic inductive and resonance effects, we illuminate how these groups collectively modulate the electron density of the aromatic ring and dictate the chemical reactivity of the aldehyde moiety. This guide further presents a validated, multi-technique experimental workflow, integrating spectroscopic analysis and computational modeling, to empirically probe and quantify these electronic effects. The insights and methodologies contained herein are intended to empower scientists to better predict molecular behavior, rationalize reaction outcomes, and design novel synthetic strategies involving this and structurally related compounds.

Foundational Principles: Electronic Effects in Aromatic Systems

The reactivity and properties of a substituted benzene ring are fundamentally governed by the electronic effects of its substituents. These effects are broadly categorized into two types: inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between a substituent and a carbon atom of the benzene ring.[1] Electron-withdrawing groups (EWGs) with high electronegativity exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) like alkyl groups exert a positive inductive effect (+I).

  • Resonance Effect (M or R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring, occurring through the overlap of p-orbitals. Substituents with lone pairs (e.g., -OH, -F) can donate electron density to the ring, a positive resonance effect (+M). Groups with π-bonds to electronegative atoms (e.g., -NO₂, -CHO) withdraw electron density from the ring via resonance, a negative resonance effect (-M).

The overall electronic influence of a substituent is a vector sum of its inductive and resonance contributions, which may either reinforce or oppose each other.

Analysis of Individual Substituents

To understand the electronic profile of this compound, we must first analyze the characteristic effects of each substituent.

The Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group.

  • -I Effect: The high electronegativity of the nitrogen and oxygen atoms creates a strong dipole, pulling significant electron density from the ring through the C-N sigma bond.

  • -M Effect: The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, as depicted in its resonance structures. This effect withdraws electron density primarily from the ortho and para positions, making the ring strongly electron-deficient and deactivating it towards electrophilic aromatic substitution.[1]

The Fluoro Group (-F)

The fluorine substituent presents a classic case of competing electronic effects.

  • -I Effect: As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect, deactivating the ring.

  • +M Effect: The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance. This effect increases electron density, particularly at the ortho and para positions.

For halogens, the strong -I effect typically outweighs the +M effect, making them net deactivating groups. However, the +M effect is still crucial for directing incoming electrophiles to the ortho and para positions.

The Aldehyde Group (-CHO)

The aldehyde group is also an electron-withdrawing substituent.

  • -I Effect: The electronegative oxygen atom pulls electron density through the sigma bonds.

  • -M Effect: The carbonyl group is a π-acceptor, withdrawing electron density from the aromatic ring through resonance. Similar to the nitro group, this deactivates the ring, especially at the ortho and para positions.[1]

Synergistic and Antagonistic Effects in this compound

The arrangement of the three substituents on the benzaldehyde ring leads to a complex electronic interplay. The powerful -I and -M effects of the ortho-nitro group and the aldehyde group work in concert to make the aromatic ring highly electron-deficient. The meta-fluoro group contributes an additional strong -I pull, further intensifying the electron-poor nature of the ring.

The fluorine's +M effect, which attempts to donate electron density to positions 2 and 4 (ortho) and 6 (para), is significantly counteracted by the overwhelming electron withdrawal by the nitro and aldehyde groups. This creates a highly polarized molecule where the aldehyde carbon is exceptionally electrophilic.

Impact on Molecular Properties and Reactivity

The potent electron-withdrawing nature of the combined substituents has profound and predictable consequences on the molecule's spectroscopic properties and chemical reactivity.

Enhanced Aldehyde Reactivity

The primary consequence of the electronic environment is the heightened electrophilicity of the aldehyde's carbonyl carbon. The strong pull of electrons away from the carbonyl group by the ortho-nitro and meta-fluoro substituents makes it an excellent target for nucleophilic attack. Reactions such as acetal formation, condensation reactions, and reduction will proceed significantly faster than with unsubstituted benzaldehyde.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a means to quantify the electronic effect of meta and para substituents on a reaction's rate or equilibrium.[2] The substituent constant, sigma (σ), is a measure of the electronic-donating or -withdrawing power of a group. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-NO₂ +0.71+0.78
-F +0.34+0.06
-CHO +0.35+0.42

Data sourced from multiple references, slight variations exist.

Experimental Guide for Characterization

A multi-faceted approach combining spectroscopic and computational methods provides a self-validating workflow to probe the electronic structure of this compound.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_interp Phase 3: Data Interpretation & Validation cluster_conclusion Phase 4: Conclusion P Sample Preparation (Dissolution in CDCl3, etc.) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) P->NMR IR FT-IR Spectroscopy P->IR UV UV-Vis Spectroscopy P->UV DI Data Interpretation (Chemical Shifts, Frequencies) NMR->DI IR->DI UV->DI CM Computational Modeling (DFT Calculations) DI->CM Corroborate ES Electronic Structure Elucidation DI->ES CM->DI Predict CM->ES G cluster_ring This compound Ring cluster_substituents C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CHO CHO (-M, -I) CHO->C1 Withdrawal NO2 NO₂ (-M, -I) NO2->C2 Withdrawal F F (+M, -I) F->C2 Donation (+M) F->C3 Net Withdrawal F->C4 Donation (+M) F->C6 Donation (+M)

Caption: Net electronic effects on the this compound ring.

Conclusion

The electronic character of this compound is dominated by the powerful and synergistic electron-withdrawing effects of its three substituents. The ortho-nitro and meta-fluoro groups work in concert to significantly activate the aldehyde functionality towards nucleophilic chemistry while deactivating the aromatic ring. This intricate balance of inductive and resonance effects can be systematically investigated and validated through a combination of high-resolution NMR, FT-IR spectroscopy, and computational modeling. The methodologies and insights presented in this guide serve as a robust framework for understanding and predicting the behavior of this versatile chemical intermediate in advanced synthetic applications.

References

  • Karabatsos, G. J., & Vane, F. M. (1963). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES. Canadian Journal of Chemistry, 41(4), 983-993. [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Stenutz. [Link]

  • Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

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  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

  • Wikipedia. (2024). Hammett equation. [Link]

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Solubility Profile of 3-Fluoro-2-nitrobenzaldehyde: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-Fluoro-2-nitrobenzaldehyde is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents and specialty chemicals.[1] Its unique substitution pattern, featuring both a fluorine atom and a nitro group, imparts distinct reactivity and physicochemical properties.[1] A thorough understanding of its solubility in various solvent systems is paramount for its effective use, influencing everything from reaction kinetics and yield to purification strategies and formulation. This guide provides a comprehensive overview of the predicted solubility of this compound based on its molecular structure, a detailed experimental protocol for its empirical determination, and insights into the practical application of this critical data.

Introduction: The Importance of Solubility in Synthesis and Development

The principle of "like dissolves like" is a cornerstone of chemistry, and for a reagent like this compound, this principle has profound practical implications. As a versatile intermediate, its journey from a starting material to a component of a final active pharmaceutical ingredient (API) involves numerous steps where solubility is a critical parameter:

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve both the substrate and reagents is essential for achieving optimal reaction rates and yields.

  • Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the basis for purification by recrystallization. Knowledge of its solubility profile is crucial for designing an effective purification strategy.[2]

  • Pharmaceutical Formulation: For drug development applications, understanding the solubility of an intermediate and its derivatives is fundamental for creating viable formulations with desired bioavailability.

  • Analytical Method Development: Accurate quantification and characterization, often using techniques like HPLC or UV-Vis spectroscopy, require the compound to be fully dissolved in a suitable mobile phase or analytical solvent.

This guide provides the foundational knowledge and actionable protocols for researchers to confidently work with this compound.

Physicochemical Properties and Predicted Solubility

While extensive empirical data on the solubility of this compound is not widely published, we can predict its behavior by analyzing its molecular structure and comparing it to related compounds.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄FNO₃PubChem[3]
Molecular Weight 169.11 g/mol PubChem[3]
Topological Polar Surface Area (TPSA) 62.9 ŲPubChem[3]
Appearance Likely a solid at room temperatureInferred from related isomers

The molecule's structure is characterized by a nonpolar benzene ring and three polar substituents: an aldehyde (-CHO), a nitro group (-NO₂), and a fluorine atom (-F). The significant TPSA of 62.9 Ų indicates a high degree of polarity.[3] The electron-withdrawing nature of the nitro and fluoro groups, combined with the aldehyde, creates significant dipole moments within the molecule. This structure suggests a nuanced solubility profile.

Diagram: Key Molecular Features Influencing Solubility

cluster_molecule This compound cluster_groups Functional Groups (Polar) Molecule Benzene Ring (Nonpolar Core) Aldehyde Aldehyde (-CHO) (Dipole-Dipole, H-bond acceptor) Molecule->Aldehyde imparts polarity Nitro Nitro (-NO₂) (Strong Dipole-Dipole) Molecule->Nitro Fluorine Fluorine (-F) (Inductive Effect, Weak H-bond acceptor) Molecule->Fluorine

Caption: Interplay of polar groups and a nonpolar core in this compound.

Based on these features, we can predict its general solubility:

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOHigh Strong dipole-dipole interactions between the solvent and the polar nitro and aldehyde groups will drive dissolution.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are of moderate polarity and are generally effective for dissolving substituted benzaldehydes.[4]
Polar Protic Methanol, EthanolModerate The solvent's hydroxyl group can act as a hydrogen bond donor to the aldehyde and nitro oxygens, but the nonpolar ring may limit high solubility.
Ethers Diethyl ether, THFModerate to Low These solvents are less polar and may be less effective at solvating the highly polar functional groups.
Aromatic Hydrocarbons Toluene, XyleneLow While the benzene ring will interact favorably, the high polarity of the functional groups will likely lead to poor solubility.
Nonpolar Alkanes Hexane, CyclohexaneVery Low / Insoluble The significant mismatch in polarity makes dissolution unfavorable.
Aqueous WaterVery Low / Insoluble Despite the polar groups, the hydrophobic nature of the benzene ring will dominate, leading to poor aqueous solubility, a common trait for many organic compounds.[5]

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining the solubility of a solid compound in a solvent.[6]

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). Based on data for related aromatic nitro and fluoro compounds, this compound should be handled with care. Assume the following hazards:

  • Harmful if swallowed.

  • Causes skin and serious eye irritation.[3][7]

  • May cause respiratory irritation.[3][7]

Mandatory Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that true equilibrium solubility is measured.

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment. A starting point is ~50-100 mg of solid for every 2-3 mL of solvent.

    • Accurately add a known volume (e.g., 3.0 mL) of the desired solvent to each vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (~150-200 rpm).

    • Causality: Agitation ensures a consistent and maximal surface area for dissolution, while constant temperature is critical as solubility is temperature-dependent.[5]

    • Allow the samples to equilibrate for a minimum of 24 hours. For some compounds and solvents, 48-72 hours may be necessary to reach true equilibrium.

  • Sampling and Dilution:

    • After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 1-2 hours in a temperature-controlled bath at the same temperature. This allows the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe. Do not disturb the solid at the bottom.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean, tared vial. The filter removes any microscopic solid particles, which would otherwise lead to an overestimation of solubility.

    • Accurately weigh the collected filtrate. This, combined with the solvent density, provides the most accurate measure of the volume sampled.

    • Perform an accurate serial dilution of the filtrate with the same solvent into a volumetric flask to bring the concentration into the linear range of the analytical instrument.

  • Quantification:

    • Prepare a set of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated analytical method (e.g., UV-Vis at the λ_max or HPLC-UV).

    • Construct a calibration curve (Absorbance vs. Concentration) and determine the concentration of the diluted sample using its instrument response.

  • Data Calculation and Validation:

    • Calculate the original concentration in the saturated solution, accounting for all dilution factors. The solubility is typically reported in units of mg/mL, g/L, or mol/L.

    • Protocol Validation: After the experiment, analyze the remaining solid from the vials (e.g., by melting point or DSC). This confirms that the compound did not undergo a phase change or degradation during the experiment, ensuring the measured solubility corresponds to the original solid form.

Diagram: Experimental Workflow for Solubility Determination

A 1. Preparation Add excess solid to known volume of solvent in vials. B 2. Equilibration Agitate at constant T for 24-72 hours. A->B C 3. Settling & Sampling Allow solid to settle. Draw supernatant with syringe. B->C D 4. Filtration Filter through 0.22µm syringe filter to remove microparticles. C->D E 5. Dilution Perform accurate serial dilution into the analytical range. D->E F 6. Quantification Analyze via HPLC or UV-Vis against a calibration curve. E->F G 7. Calculation & Validation Calculate solubility. Analyze remaining solid to confirm phase. F->G

Caption: Isothermal shake-flask method workflow.

Conclusion

While a lack of published data necessitates an empirical approach, the physicochemical properties of this compound provide a strong basis for predicting its solubility behavior. Its polar nature suggests high solubility in polar aprotic and chlorinated solvents, with moderate to low solubility in protic and nonpolar media. For researchers in synthetic chemistry and drug development, the detailed isothermal shake-flask protocol provided herein offers a reliable and self-validating method to generate the precise solubility data required for process optimization, purification, and formulation. This foundational data is an indispensable prerequisite for unlocking the full potential of this versatile chemical building block.

References

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An In-depth Technical Guide to the Predicted Properties of 3-Fluoro-2-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the predicted properties of derivatives of 3-fluoro-2-nitrobenzaldehyde, a versatile building block poised for significant applications. By leveraging established principles of physical organic chemistry and drawing parallels from computational and experimental studies on analogous structures, we will explore the electronic and steric landscape of this core moiety, predict its reactivity in key synthetic transformations, and discuss its potential in the rational design of novel therapeutic agents and functional materials. This document is intended to serve as a foundational resource for researchers seeking to harness the unique chemical characteristics of this intriguing class of compounds.

The this compound Core: A confluence of Potent Functional Groups

The this compound scaffold represents a fascinating convergence of chemical properties. The presence of a fluorine atom, a nitro group, and an aldehyde function on a benzene ring gives rise to a unique interplay of electronic and steric effects that can be exploited for a variety of applications.

  • The Role of Fluorine: The introduction of fluorine into small molecules can have profound effects on their physicochemical and biological properties.[1] Its high electronegativity can modulate the acidity of neighboring protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[1]

  • The Influence of the Nitro Group: The strongly electron-withdrawing nitro group significantly impacts the electronic character of the aromatic ring, rendering it electron-deficient. This has significant implications for the reactivity of the aldehyde and the potential for nucleophilic aromatic substitution reactions on the ring itself. In medicinal chemistry, the nitro group can act as a bioisostere for other functional groups and is a common feature in various antimicrobial and anticancer agents.

  • The Aldehyde Functionality: The aldehyde group is a versatile chemical handle for a wide array of synthetic transformations, including condensations, oxidations, and reductions. Its reactivity is finely tuned by the electronic nature of the aromatic ring to which it is attached.

The specific ortho- and meta-positioning of the fluoro and nitro substituents in this compound creates a unique electronic and steric environment that dictates the properties and reactivity of its derivatives.

Predicted Physicochemical Properties of the this compound Core

While extensive experimental data for a wide range of this compound derivatives is not yet available, we can predict their key physicochemical properties based on the known effects of the constituent functional groups and computational studies on related substituted benzaldehydes.

Electronic Properties

The synergistic electron-withdrawing effects of the ortho-nitro and meta-fluoro substituents render the aromatic ring of this compound highly electron-deficient. This has several predictable consequences:

  • Increased Electrophilicity of the Aldehyde: The carbonyl carbon of the aldehyde group is predicted to be significantly more electrophilic compared to benzaldehyde itself. This heightened reactivity makes it an excellent substrate for nucleophilic attack, facilitating reactions such as imine and oxime formation.

  • Acidity of Ring Protons: The electron-withdrawing nature of the substituents will increase the acidity of the remaining aromatic protons, which can be a factor in certain metal-catalyzed cross-coupling reactions.

  • Molecular Electrostatic Potential (MEP): Computational modeling, such as Density Functional Theory (DFT), can provide a visual representation of the electron distribution. For this compound, the MEP would be expected to show a large positive potential (electron-poor region) around the aldehyde carbonyl carbon and the aromatic ring, while the oxygen atoms of the nitro group and the fluorine atom would exhibit negative potential (electron-rich regions). This further supports the predicted reactivity patterns.

Steric Effects

The ortho-nitro group is expected to exert a significant steric influence on the reactivity of the aldehyde.

  • Conformational Preferences: Due to steric hindrance between the aldehyde and the bulky nitro group, the aldehyde group is likely to be twisted out of the plane of the benzene ring. This non-coplanar arrangement can affect the extent of conjugation between the aldehyde and the aromatic system, which in turn influences its reactivity and spectroscopic properties.

  • Accessibility of the Aldehyde: The steric bulk of the ortho-nitro group may hinder the approach of large nucleophiles to the aldehyde carbonyl. This could lead to selectivity in reactions with sterically demanding reagents.

The interplay of these electronic and steric factors is crucial for understanding and predicting the behavior of this compound derivatives in chemical reactions and biological systems.

Predicted Reactivity and Synthetic Utility

The unique electronic and steric profile of this compound makes it a valuable precursor for the synthesis of a diverse range of derivatives.

Reactions at the Aldehyde Group

The enhanced electrophilicity of the aldehyde functionality suggests that it will readily undergo a variety of condensation reactions.

  • Schiff Base Formation: Condensation with primary amines is expected to proceed efficiently, likely under mild conditions, to form Schiff bases (imines).[2][3] These derivatives are of significant interest in medicinal chemistry due to their demonstrated antimicrobial and anticancer activities.

  • Oxime Formation: Reaction with hydroxylamine will yield the corresponding oxime. Oximes are versatile intermediates that can be further elaborated into other functional groups or used as ligands in coordination chemistry. The 3-fluoro-4-nitrobenzaldehyde oxime has been highlighted as a precursor for isoxazole derivatives with pharmacological activities.[1]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring, activated by the ortho-nitro group, makes it susceptible to nucleophilic aromatic substitution reactions. While the fluorine atom is not in a classically activated position (ortho or para to the nitro group), the overall electron deficiency of the ring could still facilitate substitution reactions under certain conditions, particularly with soft nucleophiles.

Oxidation and Reduction
  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-fluoro-2-nitrobenzoic acid, using standard oxidizing agents. This provides another avenue for derivatization.

  • Reduction: Selective reduction of the nitro group in the presence of the aldehyde can be challenging but is a valuable transformation. This would yield 2-amino-3-fluorobenzaldehyde, a key intermediate for the synthesis of various heterocyclic compounds. Conversely, reduction of the aldehyde to an alcohol is also a feasible transformation.

Potential Applications in Drug Discovery and Materials Science

The predicted properties of this compound derivatives suggest their potential utility in several areas of research and development.

Medicinal Chemistry
  • Antimicrobial Agents: The incorporation of both fluorine and a nitro group into a molecular scaffold is a known strategy for developing potent antimicrobial agents. Schiff bases and other heterocyclic derivatives of this compound are promising candidates for evaluation against a panel of bacterial and fungal pathogens.

  • Anticancer Agents: The 3-fluoro-2-nitrophenyl moiety can be incorporated into various heterocyclic systems known to exhibit anticancer activity.[1] These derivatives could be explored as kinase inhibitors, apoptosis inducers, or other types of anticancer agents. The metabolic stability often conferred by the fluorine atom is an attractive feature in this context.[1]

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature fluorinated aromatic rings.[] The this compound core could serve as a starting point for the design of novel kinase inhibitors, where the substituents can be tailored to achieve specific binding interactions within the ATP-binding pocket of a target kinase.

Materials Science

The electron-deficient nature of the aromatic ring and the potential for forming extended conjugated systems through derivatization of the aldehyde make these compounds interesting candidates for applications in materials science, such as in the development of novel dyes, sensors, or nonlinear optical materials.

Experimental Protocols

The following are proposed, detailed protocols for the synthesis and characterization of this compound and a representative derivative. These protocols are based on established methodologies for similar compounds.

Synthesis of this compound

A plausible synthetic route to this compound could involve the nitration of 3-fluorobenzaldehyde.

Materials:

  • 3-Fluorobenzaldehyde

  • Fuming nitric acid

  • Sulfuric acid

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3-fluorobenzaldehyde to the cold sulfuric acid while stirring.

  • Add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.

Synthesis of a this compound Schiff Base Derivative

This protocol describes the synthesis of a Schiff base from this compound and aniline as a representative example.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add aniline (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₄FNO₃PubChem[5]
Molecular Weight169.11 g/mol PubChem[5]
AppearancePredicted to be a solid at room temperatureInferred
Melting PointNot reported
Boiling PointNot reported
IUPAC NameThis compoundPubChem[5]
SMILESC1=CC(=C(C(=C1)F)[O-])C=OPubChem[5]
Table 2: Predicted Spectroscopic Data for this compound
SpectroscopyPredicted Chemical Shifts / FrequenciesRationale
¹H NMRAromatic protons: δ 7.5-8.5 ppm; Aldehyde proton: δ ~10 ppmElectron-withdrawing groups deshield aromatic and aldehyde protons.
¹³C NMRCarbonyl carbon: δ ~190 ppm; Aromatic carbons: δ 120-160 ppmThe electron-deficient nature of the ring and the carbonyl group will result in downfield shifts.
IRC=O stretch: ~1710 cm⁻¹; N-O stretch: ~1530 and ~1350 cm⁻¹The ortho-nitro group may slightly lower the C=O stretching frequency due to electronic effects.

Visualizations

Diagram 1: Predicted Molecular Electrostatic Potential (MEP) Map

Caption: Predicted Molecular Electrostatic Potential (MEP) map of this compound.

Diagram 2: Synthetic Workflow for a Schiff Base Derivative

Workflow Synthetic workflow for a Schiff base derivative. Start This compound + Aniline Reaction Dissolve in Ethanol Add catalytic Acetic Acid Reflux Start->Reaction Workup Cool to Room Temperature Reaction->Workup Isolation Filter Precipitate OR Concentrate and Recrystallize Workup->Isolation Product Schiff Base Product Isolation->Product

Caption: General synthetic workflow for the preparation of a Schiff base from this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in medicinal chemistry and materials science. The predictable electronic and steric properties of this core scaffold, arising from the unique positioning of the fluoro and nitro substituents, make it an attractive starting point for the rational design of molecules with tailored functions. The high electrophilicity of the aldehyde group allows for facile derivatization, particularly through the formation of Schiff bases, which are known to possess a wide range of biological activities. Further experimental and computational investigation into this class of compounds is warranted and is likely to yield novel discoveries in both academic and industrial research settings. This guide provides a solid foundation for researchers to embark on the exploration of this exciting area of chemical science.

References

  • Prasad, A. V. G. S., Rao, P. V., & Prasad, P. S. S. (2014). Synthesis and Biological Evaluation of Novel Schiff Bases and their Derivatives. International Journal for Pharmaceutical Research Scholars, 3(1), 69-73. [Link]

  • Aftab, M., et al. (2022). Synthesis, characterization and biological evaluation of three new schiff bases derived from amino acids. Bulletin of the Chemical Society of Ethiopia, 36(1), 43-54. [Link]

  • Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. Journal of the Serbian Chemical Society. [Link]

  • This compound. PubChem. [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 3-Fluoro-2-nitrobenzaldehyde

In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials is paramount. This compound has emerged as a powerhouse building block for the synthesis of nitrogen-containing heterocyclic compounds.[1] Its value lies in the unique and orthogonal reactivity of its three key functional components:

  • The Aldehyde Group: A versatile handle for condensation and carbon-carbon bond-forming reactions. Its electrophilicity is significantly enhanced by the adjacent electron-withdrawing nitro group.[2][3]

  • The Ortho-Nitro Group: This is the cornerstone of the reagent's utility. It serves as a masked amino group. Through in situ reduction, it unveils a nucleophilic amine that can readily participate in intramolecular cyclization reactions. This domino or tandem approach circumvents the need for often unstable or less accessible 2-aminobenzaldehydes.[4][5]

  • The Fluoro Substituent: The presence of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of the final molecule, often enhancing metabolic stability, binding affinity, and membrane permeability.[6]

This guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic scaffolds, including quinolines, quinazolines, and benzodiazepines. We will detail field-proven protocols, explain the mechanistic rationale behind experimental choices, and offer insights into process optimization.

Core Principle: Tandem Nitro Reduction-Cyclization

The primary synthetic strategy discussed herein revolves around a one-pot tandem reaction. This process begins with the chemoselective reduction of the nitro group to an amine, which then, without isolation, reacts with other functional groups in the molecule or reaction partners to form the heterocyclic ring.

The choice of reducing agent is critical for the success of these tandem reactions, as it must selectively reduce the nitro group without affecting the aldehyde or other sensitive functionalities that may be present.[7] Common and effective systems include iron powder in acetic acid (Fe/AcOH) and tin(II) chloride (SnCl₂).[8][9] Catalytic hydrogenation can also be employed, though care must be taken to prevent over-reduction or dehalogenation.[10]

G cluster_start Starting Material cluster_process One-Pot Tandem Reaction cluster_end Heterocyclic Products SM This compound Reduction In Situ Nitro Group Reduction SM->Reduction [H] (e.g., Fe/AcOH) Intermediate Reactive 2-Amino-3-fluorobenzaldehyde (Not Isolated) Reduction->Intermediate Cyclization Intramolecular or Intermolecular Condensation & Cyclization Intermediate->Cyclization + Reaction Partner Product Quinolines Quinazolines Benzodiazepines etc. Cyclization->Product Dehydration/ Aromatization

Application I: Synthesis of Substituted 8-Fluoroquinolines via Friedländer Annulation

The Friedländer synthesis is a robust method for constructing the quinoline scaffold, a privileged core structure in numerous pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[5][11] The domino nitro reduction-Friedländer annulation using this compound provides efficient access to a variety of substituted 8-fluoroquinolines.[5][9]

Mechanism

The reaction proceeds through three key stages:

  • Nitro Reduction: The process begins with the reduction of the nitro group on this compound to an amine using a system like iron in acetic acid.[9]

  • Condensation: The in situ generated 2-amino-3-fluorobenzaldehyde undergoes a Knoevenagel or Aldol-type condensation with an active methylene compound (e.g., a β-diketone or β-ketoester).[5]

  • Cyclization & Aromatization: The resulting intermediate undergoes intramolecular cyclization via attack of the aniline nitrogen onto the ketone, followed by dehydration to form the stable aromatic quinoline ring.[12]

G Start This compound + Active Methylene Compound Step1 Nitro Reduction (Fe/AcOH) Start->Step1 Intermediate1 2-Amino-3-fluorobenzaldehyde Step1->Intermediate1 Step2 Knoevenagel/Aldol Condensation Intermediate1->Step2 Intermediate2 Vinylogous Amide Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Dihydro-quinolinol Step3->Intermediate3 Step4 Dehydration/Aromatization Intermediate3->Step4 Product Substituted 8-Fluoroquinoline Step4->Product

Protocol 1: Synthesis of Ethyl 8-fluoro-2-methylquinoline-3-carboxylate

This protocol provides a specific example using ethyl acetoacetate as the active methylene compound.

Materials

ReagentM.W.AmountMolesEquiv.
This compound169.111.69 g10.0 mmol1.0
Ethyl acetoacetate130.143.90 g30.0 mmol3.0
Iron powder (<100 mesh)55.842.23 g40.0 mmol4.0
Glacial Acetic Acid-50 mL--
Ethyl Acetate-250 mL--
Saturated NaHCO₃ solution-~200 mL--
Brine-50 mL--
Anhydrous Na₂SO₄-As needed--

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv) in glacial acetic acid (50 mL).

  • Addition of Reagents: Add ethyl acetoacetate (3.0 equiv) to the solution. Stir the mixture and begin heating to 100 °C using an oil bath.

  • Initiation: Once the temperature stabilizes at 100 °C, add the iron powder (4.0 equiv) portion-wise over 15-20 minutes. An exotherm and color change (typically to dark brown/black) will be observed.

  • Reaction Monitoring: Maintain the temperature at 100-110 °C and continue stirring for 3-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting benzaldehyde spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethyl acetate (3 x 20 mL).

  • Neutralization: Carefully pour the filtrate into a separatory funnel and slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral (pH ~7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[9]

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a 10-30% ethyl acetate/hexane gradient) to afford the pure product.

Discussion

  • Using an excess of the active methylene compound (2-3 equivalents) helps to drive the initial condensation step to completion.[5]

  • The portion-wise addition of iron powder controls the initial exotherm of the nitro reduction.

  • Acetic acid serves as both the solvent and a proton source, facilitating both the reduction and the acid-catalyzed condensation/dehydration steps.[5]

Application II: Proposed Synthesis of 8-Fluoroquinazolines

Quinazolines and their derivatives are another class of heterocyclic compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[13][14] A logical extension of the tandem methodology is the synthesis of 8-fluoroquinazolines from this compound.

Proposed Pathway

This synthesis involves the reaction of the in situ generated 2-amino-3-fluorobenzaldehyde with a suitable nitrogen source, such as ammonium acetate or a primary amine, and a one-carbon electrophile, which can be the starting aldehyde itself or another aldehyde.

G Start This compound Step1 Nitro Reduction (SnCl₂/EtOH) Start->Step1 Intermediate1 2-Amino-3-fluorobenzaldehyde Step1->Intermediate1 Step2 Condensation with Ammonium Acetate Intermediate1->Step2 + another equivalent of 2-Amino-3-fluorobenzaldehyde Intermediate2 Diimine Intermediate Step2->Intermediate2 Step3 Oxidative Cyclization Intermediate2->Step3 [O] e.g., air Product 8-Fluoroquinazoline Step3->Product

Protocol 2: Proposed Synthesis of 8-Fluoro-2-(3-fluoro-2-nitrophenyl)quinazoline

Materials

ReagentM.W.AmountMolesEquiv.
This compound169.113.38 g20.0 mmol2.0
Ammonium Acetate77.087.71 g100.0 mmol10.0
Tin(II) Chloride Dihydrate225.639.02 g40.0 mmol4.0
Ethanol-100 mL--
Ethyl Acetate-200 mL--

Procedure

  • Reaction Setup: To a solution of this compound (2.0 equiv) and ammonium acetate (10.0 equiv) in ethanol (100 mL), add a solution of SnCl₂·2H₂O (4.0 equiv) in concentrated HCl (10 mL) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours, monitoring by TLC.

  • Work-up: Cool the reaction and pour it into ice water. Basify the mixture with a concentrated NaOH solution to pH > 10 to precipitate tin salts.

  • Extraction: Filter the mixture and extract the filtrate with ethyl acetate (3 x 70 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the target quinazoline.

Discussion

  • This proposed protocol adapts known methods for quinazoline synthesis to the tandem reduction strategy.[15]

  • SnCl₂ is a mild reducing agent suitable for this transformation, often providing good chemoselectivity for the nitro group.[8]

  • Ammonium acetate serves as the nitrogen source for the second nitrogen atom in the quinazoline ring.

Application III: A Multi-Step Strategy Towards 8-Fluoro-1,4-Benzodiazepines

1,4-Benzodiazepines are a critical class of psychoactive drugs used to treat anxiety, insomnia, and other conditions.[16] Their synthesis often begins with a 2-aminobenzophenone precursor.[17] this compound can serve as an excellent starting point for a multi-step synthesis of this key intermediate.

Proposed Multi-Step Pathway
  • Grignard Reaction: Reaction of this compound with an appropriate arylmagnesium bromide (e.g., phenylmagnesium bromide) will generate a secondary alcohol.

  • Oxidation: Oxidation of the alcohol (e.g., using PCC or a Swern oxidation) yields the requisite 3-fluoro-2-nitrobenzophenone intermediate.

  • Benzodiazepine Formation: The benzophenone can then be elaborated into the benzodiazepine core. A common method involves reaction with a glycine derivative, followed by reduction of the nitro group and spontaneous cyclization.[18][19]

G Start This compound Step1 1. PhMgBr 2. H₃O⁺ Start->Step1 Intermediate1 Secondary Alcohol Step1->Intermediate1 Step2 Oxidation (PCC) Intermediate1->Step2 Intermediate3 Amide Intermediate Step2->Intermediate3 Intermediate2 3-Fluoro-2-nitrobenzophenone Step3 + Glycine Ethyl Ester Intermediate2->Step3 Step4 Nitro Reduction (e.g., H₂/Pd-C) & Spontaneous Cyclization Intermediate3->Step4 Product 8-Fluoro-5-phenyl-1,3-dihydro-2H- 1,4-benzodiazepin-2-one Step4->Product

Protocol 3: Synthesis of 3-Fluoro-2-nitrobenzophenone

Procedure (Steps 1 & 2)

  • Grignard Reaction: To a solution of phenylmagnesium bromide (1.1 equiv) in THF at 0 °C, add a solution of this compound (1.0 equiv) in THF dropwise. Stir for 2 hours, then quench with saturated NH₄Cl solution. Extract with ether, dry, and concentrate.

  • Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) (1.5 equiv) and stir at room temperature until the alcohol is consumed (monitor by TLC). Filter through a plug of silica gel, eluting with DCM. Concentrate the filtrate to obtain the crude 3-fluoro-2-nitrobenzophenone, which can be purified by chromatography or recrystallization.

Discussion

  • This two-step sequence efficiently converts the starting aldehyde into the key benzophenone intermediate.

  • The resulting 3-fluoro-2-nitrobenzophenone is a versatile precursor for various 8-fluoro-1,4-benzodiazepine derivatives using established literature methods.[17][20]

Conclusion

This compound is a highly valuable and versatile reagent for constructing a diverse array of medicinally relevant heterocyclic compounds. Its capacity for undergoing one-pot tandem reductive cyclization reactions provides an efficient and atom-economical route to complex scaffolds like quinolines and quinazolines. Furthermore, it serves as an excellent starting point for multi-step syntheses of other important cores, such as the 1,4-benzodiazepines. The protocols and strategies outlined in this guide demonstrate the broad applicability of this reagent, empowering researchers, scientists, and drug development professionals to accelerate their discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Rahaim, R. J., & Maleczka, R. E., Jr. (2005). Palladium-catalyzed reduction of aromatic nitro groups to amines using aqueous potassium fluoride and polymethylhydrosiloxane. Organic Letters, 7(23), 5087–5090.
  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Chemoselective hydrogenation of functionalized nitroarenes: a review. Catalysis Science & Technology, 1(1), 7-19.
  • Taft, B. R., & Kary, C. (2010). Iron-catalyzed reduction of nitroarenes. Tetrahedron Letters, 51(41), 5430-5433.
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  • Cikotiene, I., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125.
  • ResearchGate. (n.d.). The Synthesis of 3-Arylquinolines from o-Nitrobenzaldehydes and β-Nitrostyrenes via an Iron-Promoted Reductive Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Retrieved from [Link]

  • ResearchGate. (2023). Zn/H2O-Mediated Tandem Reductive Cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with Aldehydes to 5,6-Dihydrobenzo[7][21]imidazo[1,2-c]quinazolines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Facile Synthesis of 1,4-benzodiazepine-2,5-diones and Quinazolinones from Amino Acids as Anti-Tubercular. Retrieved from [Link]

  • Osman, A. N., et al. (2002). Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Bollettino Chimico Farmaceutico, 141(1), 8-14.
  • National Center for Biotechnology Information. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzo[f]quinoline (3a) and its nitro-derivates (3b,c). Retrieved from [Link]

  • ResearchGate. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. Retrieved from [Link]

  • e-Publications@Marquette. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Retrieved from [Link]

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The Strategic Utility of 3-Fluoro-2-nitrobenzaldehyde in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Fluoro-2-nitrobenzaldehyde, a seemingly simple aromatic aldehyde, emerges as a highly versatile and powerful building block for the synthesis of a diverse array of heterocyclic compounds. Its unique trifecta of functional groups—an aldehyde for classical C-C and C-N bond formation, a nitro group poised for reductive cyclization, and a fluorine atom to modulate physicochemical properties—offers a remarkable platform for synthetic innovation. This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its use in the synthesis of valuable heterocyclic scaffolds relevant to pharmaceutical and materials science research.

The strategic placement of the fluorine atom at the 3-position and the nitro group at the 2-position of the benzaldehyde core imparts distinct reactivity and directs the regiochemical outcome of cyclization reactions. The electron-withdrawing nature of both the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the ortho-positioning of the nitro group relative to the aldehyde is ideal for domino reactions that proceed via in situ reduction and subsequent intramolecular condensation. This guide will delve into the practical applications of this unique reactivity, focusing on the synthesis of fluorinated quinolines and indoles, two heterocyclic motifs of immense importance in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₇H₄FNO₃[1]
Molecular Weight 169.11 g/mol [1]
Appearance Solid[1]
CAS Number 872366-63-7[1]
Canonical SMILES C1=CC(=C(C(=C1)F)[O-])C=O[1]

Application 1: Domino Nitro-Reduction Friedländer Synthesis of 8-Fluoroquinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[2] The Friedländer annulation, a classic reaction for quinoline synthesis, traditionally involves the condensation of a 2-aminobenzaldehyde with a compound containing an active methylene group.[3] A significant advancement of this methodology is the domino nitro-reduction Friedländer heterocyclization, which utilizes readily available 2-nitrobenzaldehydes as starting materials.[4][5][6] This one-pot approach circumvents the often-limited stability and availability of 2-aminobenzaldehydes by effecting an in situ reduction of the nitro group, which is immediately followed by the Friedländer condensation.[6]

This compound is an ideal substrate for this reaction, leading to the formation of 8-fluoroquinolines. The fluorine atom at this position can significantly enhance the biological activity and pharmacokinetic properties of the resulting quinoline derivatives, such as improving metabolic stability and binding affinity to target proteins.[7]

Reaction Causality and Mechanistic Insight

The success of this domino reaction hinges on the chemoselective reduction of the nitro group in the presence of the aldehyde and the active methylene compound. Iron powder in acetic acid is a commonly employed and effective reducing system for this transformation.[4][6] The acidic medium facilitates the reduction while also catalyzing the subsequent condensation and cyclization steps. The reaction proceeds through three key stages:

  • Nitro Group Reduction: Iron metal in acetic acid reduces the nitro group of this compound to the corresponding amine, generating 2-amino-3-fluorobenzaldehyde in situ.

  • Knoevenagel Condensation: The newly formed 2-amino-3-fluorobenzaldehyde undergoes a Knoevenagel condensation with the active methylene compound (e.g., a β-ketoester or β-diketone).

  • Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular cyclization via attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration to furnish the stable, aromatic 8-fluoroquinoline ring system.

G cluster_0 Reaction Stages Start This compound + Active Methylene Compound Reduction In situ Reduction (Fe/AcOH) Start->Reduction Intermediate 2-Amino-3-fluorobenzaldehyde (transient) Reduction->Intermediate Condensation Knoevenagel Condensation Intermediate->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Product Substituted 8-Fluoroquinoline Cyclization->Product

Caption: Domino Nitro-Reduction Friedländer Synthesis Workflow.

Detailed Experimental Protocol: Synthesis of Ethyl 8-fluoro-2-methylquinoline-3-carboxylate

This protocol is adapted from a general procedure for the domino nitro-reduction Friedländer heterocyclization.[6]

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (2.0-3.0 equiv)

  • Iron powder (<100 mesh, 4.0 equiv)

  • Glacial Acetic Acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equiv) in glacial acetic acid.

  • Add ethyl acetoacetate (2.0-3.0 equiv) to the solution.

  • Heating: Stir the mixture and heat to 95-110 °C.

  • Addition of Iron: Once the reaction mixture has reached the target temperature, add the iron powder (4.0 equiv) portion-wise over 15-20 minutes to control the initial exotherm.

  • Reaction Monitoring: The reaction mixture will typically turn brown. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting this compound is consumed (typically 3-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethyl acetate.

    • Carefully neutralize the filtrate by slowly adding it to a stirred, saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 8-fluoro-2-methylquinoline-3-carboxylate.

Expected Yield: Based on similar reactions with other substituted 2-nitrobenzaldehydes, yields are expected to be in the range of 70-95%.[6]

ReactantMolar Equiv.Notes
This compound1.0Limiting reagent
Ethyl acetoacetate2.0 - 3.0Excess to drive the reaction to completion
Iron Powder4.0Excess to ensure complete reduction of the nitro group
Glacial Acetic AcidSolventAlso acts as a catalyst

Application 2: Synthesis of Fluorinated Indoles

The indole nucleus is another exceptionally important heterocyclic motif found in a vast number of natural products and pharmaceuticals.[8] The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole ring from o-nitrotoluene derivatives.[9][10] While this compound is not a direct substrate for the classical Leimgruber-Batcho reaction, its underlying principle of reductive cyclization of an o-nitroaromatic precursor is highly relevant.

A related and more direct application of this compound in indole synthesis involves its conversion to a suitable precursor for reductive cyclization. For instance, a Knoevenagel or similar condensation can be employed to introduce the two-carbon unit required for indole formation, followed by reduction of the nitro group and subsequent cyclization. A notable example is the synthesis of 2-trifluoromethylindoles from ortho-nitrobenzaldehydes.[8]

Conceptual Workflow for 7-Fluoroindole Synthesis

The synthesis of a 7-fluoroindole derivative from this compound can be envisioned in a multi-step sequence that leverages the reactivity of both the aldehyde and nitro functionalities.

G cluster_1 Conceptual Pathway to 7-Fluoroindoles Start_Indole This compound Condensation_Indole Condensation (e.g., with a nitroalkane) Start_Indole->Condensation_Indole Intermediate_Styrene Substituted o-Nitrostyrene Condensation_Indole->Intermediate_Styrene Reduction_Cyclization Reductive Cyclization (e.g., Fe/AcOH or H₂, Pd/C) Intermediate_Styrene->Reduction_Cyclization Product_Indole Substituted 7-Fluoroindole Reduction_Cyclization->Product_Indole

Caption: Conceptual workflow for 7-fluoroindole synthesis.

Protocol: Synthesis of 2-Aryl-7-fluoroindoles via Reductive Cyclization

This protocol describes a plausible synthetic route to 2-aryl-7-fluoroindoles, adapting established methodologies for indole synthesis from o-nitroaromatics.

Part A: Synthesis of (E)-1-fluoro-2-nitro-3-(2-nitrovinyl)benzene

Materials:

  • This compound (1.0 equiv)

  • Nitromethane (1.5 equiv)

  • Ammonium acetate (0.5 equiv)

  • Glacial Acetic Acid

Procedure:

  • To a solution of this compound in glacial acetic acid, add nitromethane and ammonium acetate.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude (E)-1-fluoro-2-nitro-3-(2-nitrovinyl)benzene.

Part B: Reductive Cyclization to 7-Fluoro-2-arylindole

Materials:

  • (E)-1-fluoro-2-nitro-3-(2-nitrovinyl)benzene (from Part A)

  • Iron powder

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Suspend the crude nitrostyrene derivative in a mixture of ethanol and glacial acetic acid.

  • Heat the mixture to reflux and add iron powder portion-wise.

  • Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter through celite to remove iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to afford the desired 7-fluoro-2-arylindole.

Conclusion: A Key Enabler in Heterocyclic Chemistry

This compound stands out as a building block of significant strategic importance in organic synthesis. Its unique substitution pattern facilitates the efficient, often one-pot, synthesis of valuable fluorinated heterocyclic scaffolds such as 8-fluoroquinolines and provides a versatile entry point for the synthesis of 7-fluoroindoles. The protocols detailed herein offer robust and reproducible methods for leveraging the reactivity of this compound. For researchers, scientists, and drug development professionals, a thorough understanding of the applications of this compound opens up new avenues for the discovery and development of novel chemical entities with potential therapeutic applications.

References

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  • Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. (2007). Bulletin of the Korean Chemical Society, 28(11), 2023-2026. [Link]

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The Strategic Utility of 3-Fluoro-2-nitrobenzaldehyde in Amine Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the realms of medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is of paramount importance. Among the versatile building blocks available to the discerning chemist, 3-fluoro-2-nitrobenzaldehyde stands out as a bifunctional reagent with significant potential. Its unique arrangement of an aldehyde, a nitro group, and a fluorine atom on an aromatic ring allows for a diverse range of chemical transformations, primarily centered around its reactions with amines. This guide provides an in-depth exploration of these reactions, offering not only detailed experimental protocols but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

The Dichotomy of Reactivity: Nucleophilic Aromatic Substitution vs. Aldehyde Condensation

The reaction of this compound with amines presents a fascinating case of chemoselectivity, governed by the interplay of two principal reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and condensation with the aldehyde. The electron-withdrawing nitro group at the ortho position strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group in an SNAr reaction.[1] Concurrently, the aldehyde group is susceptible to condensation with primary and some secondary amines to form imines or enamines, respectively.

Understanding and controlling this chemoselectivity is critical for achieving the desired synthetic outcome. The choice of amine, reaction conditions, and the potential use of protecting groups all play a pivotal role in directing the reaction towards the intended product.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Gateway to Novel Scaffolds

The SNAr reaction of this compound with amines is a powerful tool for the construction of N-aryl bonds, leading to a variety of substituted 2-nitroaniline derivatives. These products are valuable intermediates, particularly in the synthesis of heterocyclic compounds with diverse biological activities.[2][3]

Mechanistic Insights

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The amine nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is effectively delocalized by the ortho-nitro group. In the subsequent, typically rapid, step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the N-substituted 2-nitroaniline product.

Caption: Generalized mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide a starting point for the SNAr reaction of this compound with different classes of amines. Optimization may be required based on the specific amine used.

Protocol 1: Reaction with Secondary Amines (e.g., Piperidine)

This protocol is suitable for the synthesis of 2-(piperidin-1-yl)-3-nitrobenzaldehyde and analogous compounds.

Reagent Molar Ratio Notes
This compound1.0 eqStarting material
Piperidine1.1 - 1.5 eqNucleophile
Potassium Carbonate (K₂CO₃)2.0 eqBase
Dimethylformamide (DMF)-Solvent

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Add the piperidine (1.1-1.5 eq) to the mixture.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Primary Amines (e.g., Aniline)

This protocol can be adapted for the synthesis of 2-(phenylamino)-3-nitrobenzaldehyde and its derivatives.

Reagent Molar Ratio Notes
This compound1.0 eqStarting material
Aniline1.1 eqNucleophile
Triethylamine (Et₃N)2.0 eqBase
Acetonitrile (MeCN)-Solvent

Procedure:

  • Dissolve this compound (1.0 eq) and aniline (1.1 eq) in acetonitrile.

  • Add triethylamine (2.0 eq) to the solution.

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography or recrystallization.

Part 2: Tandem Reactions - From Simple Amines to Complex Heterocycles

A particularly powerful application of the reaction between this compound and amines is in the synthesis of heterocyclic compounds through tandem SNAr-condensation/cyclization sequences. This approach is highly valuable in drug discovery for generating molecular diversity.

Synthesis of Quinazoline Precursors

The SNAr product, an N-substituted-2-nitrobenzaldehyde, is a key precursor for the synthesis of quinazolines, a class of compounds with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[3] The synthesis typically involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source.

Quinazoline_Synthesis Start This compound SNAr_Product N-Substituted-2-nitrobenzaldehyde Start->SNAr_Product + Amine (SNAr) Reduced_Product 2-Amino-N-substituted-benzaldehyde SNAr_Product->Reduced_Product Nitro Reduction (e.g., Fe/HCl) Quinazoline Quinazoline Derivative Reduced_Product->Quinazoline + C1 source (e.g., Aldehyde), Cyclization

Caption: Workflow for Quinazoline Synthesis.

Protocol 3: Reaction with Diamines (e.g., Ethylenediamine) - A Pathway to Diazepines

The reaction with diamines can lead to the formation of seven-membered heterocyclic rings, such as benzodiazepines, which are a prominent class of psychoactive drugs.[5][6] The reaction can proceed in a stepwise or a one-pot fashion, depending on the desired outcome and the reactivity of the intermediates.

Reagent Molar Ratio Notes
This compound1.0 eqStarting material
Ethylenediamine1.1 eqDinucleophile
Sodium Bicarbonate (NaHCO₃)2.0 eqBase
Ethanol-Solvent

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add a solution of ethylenediamine (1.1 eq) in ethanol dropwise at room temperature.

  • Add sodium bicarbonate (2.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction may initially form the mono-SNAr product, which can then undergo intramolecular cyclization.

  • Upon completion, cool the reaction, remove the solvent, and partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product by column chromatography to isolate the desired diazepine precursor.

Part 3: Controlling Chemoselectivity - Directing the Reaction Pathway

The inherent competition between SNAr and aldehyde condensation necessitates a careful selection of reaction parameters to achieve the desired product selectively.

  • Nature of the Amine: Primary amines are more prone to form stable imines with the aldehyde. To favor SNAr, it is often beneficial to perform the reaction at elevated temperatures, which can promote the reversibility of imine formation and favor the irreversible SNAr pathway. Secondary amines, being less prone to stable imine formation, often react more cleanly in SNAr reactions.

  • Reaction Temperature: Higher temperatures generally favor the SNAr reaction.

  • Use of a Base: A non-nucleophilic base is crucial to neutralize the HF generated during the SNAr reaction and to deprotonate the amine, increasing its nucleophilicity.

  • Protection of the Aldehyde: In cases where the aldehyde condensation is a significant side reaction, protection of the aldehyde as an acetal prior to the SNAr reaction can be an effective strategy. The acetal can then be deprotected in a subsequent step.

Applications in Drug Discovery and Development

The reaction of this compound with amines is a cornerstone in the synthesis of a variety of bioactive molecules. The resulting N-substituted 2-nitroanilines and their cyclized derivatives are key scaffolds in:

  • Anticancer Agents: The quinazoline core, readily accessible from the products of this reaction, is found in numerous kinase inhibitors used in cancer therapy.[2]

  • Central Nervous System (CNS) Drugs: The benzodiazepine scaffold, which can be synthesized from the reaction with diamines, is central to a class of drugs with anxiolytic, sedative, and anticonvulsant properties.[5][6][7]

  • Antimicrobial Agents: Various heterocyclic compounds derived from this compound have shown promising antimicrobial activity.[2]

Conclusion

The reaction of this compound with amines is a versatile and powerful tool in the arsenal of the synthetic chemist. By understanding the underlying principles of chemoselectivity and employing the appropriate reaction conditions, researchers can leverage this chemistry to construct a wide array of complex molecules with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a solid foundation for the exploration and application of this valuable synthetic transformation.

References

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  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • MDPI. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. [Link]

  • Acta Chimica Slovenica. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. [Link]

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  • ResearchGate. (n.d.). (a) Riedel method for quinazoline synthesis from o-nitrobenzaldehyde.... [Link]

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  • PrepChem. (n.d.). Synthesis of 2-nitrobenzaldehyde. [Link]

  • Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

  • ResearchGate. (n.d.). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. [Link]

  • Google Patents. (n.d.). US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

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  • Molecules. (2015). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. [Link]

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The Strategic Utility of 3-Fluoro-2-nitrobenzaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and nitro groups into molecular scaffolds has become a cornerstone of rational drug design. 3-Fluoro-2-nitrobenzaldehyde emerges as a highly valuable, yet underutilized, building block in medicinal chemistry. Its unique substitution pattern—an aldehyde for versatile synthetic transformations, a nitro group poised for reduction and subsequent cyclization, and a fluorine atom to modulate physicochemical and pharmacokinetic properties—renders it an exemplary starting material for the synthesis of complex heterocyclic systems. This comprehensive guide elucidates the pivotal role of this compound, with a particular focus on its application in the synthesis of fluorinated quinoline cores, a privileged scaffold in numerous therapeutic agents. We provide detailed, field-proven protocols, mechanistic insights, and a framework for the strategic application of this versatile intermediate in drug development programs.

Introduction: The Unseen Potential of a Trifunctional Reagent

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a perpetual challenge in medicinal chemistry. The judicious placement of fluorine on an aromatic ring is a well-established strategy to improve a drug candidate's metabolic profile, lipophilicity, and binding affinity.[1] Concurrently, the ortho-nitrobenzaldehyde moiety is a classical precursor for the synthesis of quinoline and other nitrogen-containing heterocycles, which are central to a vast array of FDA-approved drugs.[1][2]

This compound synergistically combines these features. The fluorine atom at the 3-position is anticipated to influence the electronic properties of the aromatic ring and, upon cyclization, will be strategically positioned on the resulting heterocyclic core (e.g., at the 8-position of a quinoline). The adjacent nitro and aldehyde groups are primed for reductive cyclization reactions, offering a direct and efficient route to these important scaffolds. This guide will focus on a particularly powerful application: the one-pot synthesis of 8-fluoroquinolines via a domino nitro reduction-Friedländer heterocyclization.[1][3][4]

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is paramount for safe and effective implementation in any synthetic workflow.

PropertyValueSource
Molecular Formula C₇H₄FNO₃PubChem
Molecular Weight 169.11 g/mol PubChem
Appearance Yellowish to brownish crystalline powder or granulateGeneric Data
CAS Number 872366-63-7PubChem
Melting Point Not explicitly available; expected to be a solid at room temperature.Inferred
Boiling Point Not availablePubChem
Solubility Soluble in most organic solvents (e.g., ethanol, DMSO, DMF, acetic acid).Generic Data

Hazard Identification: this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Application: Synthesis of 8-Fluoroquinoline Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1] The Friedländer annulation is a cornerstone of quinoline synthesis, involving the condensation of a 2-aminobenzaldehyde with a compound containing an α-methylene ketone.[6] A significant advancement of this method is the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer cyclization in a one-pot "domino" reaction.[1][2][3][7] This approach is particularly advantageous as it circumvents the need to handle the often-unstable 2-aminobenzaldehyde intermediates.

Mechanistic Pathway: Domino Nitro Reduction-Friedländer Heterocyclization

The reaction proceeds through a well-defined sequence of events when using a reducing agent such as iron powder in glacial acetic acid.[1][2]

  • Nitro Group Reduction: Iron metal in the acidic medium of glacial acetic acid acts as a potent reducing system, converting the nitro group of this compound to an amino group, generating the 2-amino-3-fluorobenzaldehyde intermediate in situ.

  • Knoevenagel Condensation: The newly formed 2-aminobenzaldehyde undergoes a Knoevenagel condensation with the active methylene compound (e.g., a β-ketoester like ethyl acetoacetate).

  • Intramolecular Cyclization and Aromatization: The intermediate from the Knoevenagel condensation then undergoes an intramolecular cyclization, followed by dehydration, to yield the stable, aromatic 8-fluoroquinoline ring system.

G cluster_0 Stage 1: Nitro Reduction cluster_1 Stage 2 & 3: Friedländer Annulation This compound This compound Fe / AcOH Fe / AcOH This compound->Fe / AcOH 2-Amino-3-fluorobenzaldehyde (in situ) 2-Amino-3-fluorobenzaldehyde (in situ) Fe / AcOH->2-Amino-3-fluorobenzaldehyde (in situ) Knoevenagel_Intermediate Knoevenagel Intermediate 2-Amino-3-fluorobenzaldehyde (in situ)->Knoevenagel_Intermediate + Active_Methylene_Compound Active Methylene Compound (e.g., β-ketoester) Active_Methylene_Compound->Knoevenagel_Intermediate 8-Fluoroquinoline 8-Fluoroquinoline Product Knoevenagel_Intermediate->8-Fluoroquinoline Cyclization & Aromatization (-H₂O)

Caption: Domino Nitro Reduction-Friedländer Annulation Pathway.

Detailed Experimental Protocol: Synthesis of Ethyl 8-fluoro-2-methylquinoline-3-carboxylate

This protocol is adapted from the general procedure reported by Fobi and Bunce for the synthesis of substituted quinolines from 2-nitrobenzaldehydes.[1]

Materials:

  • This compound (1.0 equiv)

  • Ethyl acetoacetate (3.0 equiv)

  • Iron powder (<100 mesh, 4.0 equiv)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve this compound (e.g., 1.69 g, 10.0 mmol, 1.0 equiv) in glacial acetic acid (e.g., 100 mL).

  • Addition of Reagents: To this solution, add ethyl acetoacetate (e.g., 3.8 mL, 30.0 mmol, 3.0 equiv).

  • Heating: Begin stirring the mixture and heat to 95-110 °C under a nitrogen atmosphere.

  • Addition of Iron Powder: Once the reaction mixture has reached the target temperature, add iron powder (e.g., 2.23 g, 40.0 mmol, 4.0 equiv) portion-wise over approximately 15 minutes. An exothermic reaction and a color change to dark brown are typically observed.

  • Reaction Monitoring: Maintain the temperature at 95-110 °C and continue stirring for 3-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting this compound spot has been completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the insoluble iron salts, washing the filter cake thoroughly with ethyl acetate.

    • Carefully pour the filtrate into a separatory funnel and neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure ethyl 8-fluoro-2-methylquinoline-3-carboxylate.

Expected Outcome: Based on analogous reactions, this protocol is expected to provide the desired 8-fluoroquinoline product in good to excellent yield (typically 70-90%).[1] The final product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G Start Start Dissolve_Reactants Dissolve this compound & Ethyl Acetoacetate in AcOH Start->Dissolve_Reactants Heat Heat to 95-110 °C under N₂ Dissolve_Reactants->Heat Add_Fe Add Fe powder portion-wise Heat->Add_Fe Monitor Stir at 95-110 °C for 3-4h (Monitor by TLC) Add_Fe->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite® (Wash with EtOAc) Cool->Filter Neutralize Neutralize with NaHCO₃ Filter->Neutralize Extract Extract with EtOAc Neutralize->Extract Dry_Concentrate Dry (Na₂SO₄) & Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Characterize Product Purify->End

Caption: Experimental Workflow for 8-Fluoroquinoline Synthesis.

Broader Applications and Future Perspectives

While the synthesis of quinolines represents a primary application, the utility of this compound is not limited to this transformation. The aldehyde functional group can participate in a wide range of other synthetic operations, including:

  • Wittig and Horner-Wadsworth-Emmons reactions to form substituted styrenes.

  • Reductive amination to introduce diverse side chains.

  • Condensation reactions with other nucleophiles to form various heterocyclic systems.

  • Oxidation to the corresponding carboxylic acid, which can then be used in amide coupling reactions.

The strategic placement of the fluorine and nitro groups makes this reagent a powerful tool for generating libraries of compounds for high-throughput screening. The resulting fluorinated heterocycles are of significant interest in the development of kinase inhibitors, where the fluorine atom can form key hydrogen bonds or enhance binding affinity within the ATP-binding pocket of the enzyme.

Conclusion

This compound is a potent and versatile building block for medicinal chemistry. Its trifunctional nature allows for the efficient and strategic construction of complex, fluorinated heterocyclic scaffolds. The domino nitro reduction-Friedländer heterocyclization provides a robust and high-yielding pathway to 8-fluoroquinolines, a core motif in many biologically active compounds. By providing this detailed guide, we aim to empower researchers, scientists, and drug development professionals to leverage the full potential of this valuable intermediate in their pursuit of novel therapeutic agents. The principles and protocols outlined herein serve as a validated starting point for the exploration of new chemical space and the development of next-generation pharmaceuticals.

References

  • Fobi, K., & Bunce, R. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4188. [Link]

  • Fobi, K., & Bunce, R. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Center for Biotechnology Information. [Link]

  • Domino nitro reduction-Friedländer reaction using 2-nitrobenzaldehyde (1a). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). FAO AGRIS. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. (2005). Acta Chimica Slovenica. [Link]

  • o-NITROBENZALDEHYDE. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection. (1990). PubMed. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

The Strategic Role of 3-Fluoro-2-nitrobenzaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the relentless pursuit of novel and effective agrochemicals, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a highly successful strategy for enhancing biological activity, metabolic stability, and overall performance. 3-Fluoro-2-nitrobenzaldehyde, a versatile chemical intermediate, has emerged as a key building block in this endeavor. Its unique substitution pattern, featuring an aldehyde for diverse chemical transformations, a nitro group that can be readily converted to an amine, and a strategically placed fluorine atom, provides a powerful platform for the synthesis of complex heterocyclic compounds with significant agrochemical potential. This guide provides an in-depth exploration of the application of this compound in the synthesis of next-generation agrochemicals, with a particular focus on quinazoline and quinazolinone derivatives, which are classes of compounds known for their broad spectrum of biological activities.

The Gateway to Bioactive Scaffolds: From Nitrobenzaldehyde to Aminobenzaldehyde

The journey from this compound to valuable agrochemical scaffolds almost invariably begins with the reduction of the nitro group to an amine. This transformation is a critical step, as the resulting 3-fluoro-2-aminobenzaldehyde is the immediate precursor for the construction of heterocyclic systems like quinazolines.

The reduction of the nitro group is a well-established and robust chemical transformation. A variety of reducing agents can be employed, with the choice often depending on the scale of the reaction, cost considerations, and the desired purity of the product. Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are also effective.

The presence of the fluorine atom ortho to the nitro group does not typically interfere with this reduction, making the synthesis of 3-fluoro-2-aminobenzaldehyde a high-yielding and reliable process. This aminoaldehyde is a versatile intermediate, primed for cyclization reactions to form fused heterocyclic systems.

Application in the Synthesis of Quinazoline-Based Agrochemicals

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in both pharmaceutical and agrochemical research. Their rigid, planar structure and the ability to be functionalized at various positions make them ideal scaffolds for interacting with biological targets. In the agrochemical sector, quinazoline derivatives have demonstrated potent fungicidal, herbicidal, and insecticidal activities.

The synthesis of the quinazoline core from 3-fluoro-2-aminobenzaldehyde typically involves a condensation reaction with a source of ammonia and a one-carbon electrophile, or a direct reaction with an appropriate amine. The aldehyde group of 3-fluoro-2-aminobenzaldehyde reacts with an amine to form an imine, which then undergoes intramolecular cyclization and subsequent aromatization to yield the quinazoline ring system. The fluorine atom from the starting material ultimately resides at the 8-position of the quinazoline ring, a substitution pattern that can significantly influence the biological activity of the final compound.

Experimental Protocol: General Synthesis of 8-Fluoroquinazoline Derivatives

This protocol outlines a general procedure for the synthesis of 8-fluoroquinazoline derivatives from 3-fluoro-2-aminobenzaldehyde. The specific reaction conditions and reagents may need to be optimized depending on the desired substituents on the quinazoline ring.

Materials:

  • 3-Fluoro-2-aminobenzaldehyde

  • Formamide or a suitable primary amine

  • A suitable solvent (e.g., N,N-dimethylformamide (DMF), ethanol, or acetic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-aminobenzaldehyde (1.0 equivalent) in the chosen solvent.

  • Reagent Addition: Add formamide (excess) or the primary amine (1.0-1.2 equivalents) to the solution. If a catalyst is used, add it at this stage (typically 0.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 8-fluoroquinazoline derivative.

Data Presentation:

Starting MaterialReagentProductTypical Yield (%)
3-Fluoro-2-aminobenzaldehydeFormamide8-Fluoroquinazoline70-85%
3-Fluoro-2-aminobenzaldehydeSubstituted Aniline2-Aryl-8-fluoroquinazoline65-80%

Visualization of the Synthetic Pathway:

G A This compound B Reduction (e.g., H2, Pd/C) A->B C 3-Fluoro-2-aminobenzaldehyde B->C D Condensation (e.g., Formamide) C->D E 8-Fluoroquinazoline D->E

Caption: Synthetic pathway from this compound to 8-Fluoroquinazoline.

Application in the Synthesis of Quinazolinone-Based Agrochemicals

Quinazolinones, the oxidized derivatives of quinazolines, also represent a critical class of bioactive molecules in agrochemical discovery. They are known to exhibit a wide range of biological activities, including potent fungicidal and herbicidal properties. The synthesis of quinazolinones from 3-fluoro-2-aminobenzaldehyde often involves a multi-step sequence, but the core strategy remains the cyclization to form the fused heterocyclic system.

One common approach involves the acylation of the amino group of 3-fluoro-2-aminobenzaldehyde, followed by cyclization. For example, reaction with an acyl chloride or anhydride would yield an N-acylated intermediate. Subsequent treatment with a dehydrating agent or heating can induce cyclization to the corresponding quinazolinone.

Experimental Protocol: General Synthesis of 8-Fluoroquinazolin-4(3H)-one Derivatives

This protocol provides a general method for the synthesis of 8-fluoroquinazolin-4(3H)-one derivatives starting from 3-fluoro-2-aminobenzaldehyde.

Materials:

  • 3-Fluoro-2-aminobenzaldehyde

  • Anhydride (e.g., acetic anhydride) or acyl chloride

  • A suitable solvent (e.g., pyridine, toluene)

  • Standard laboratory glassware and equipment for organic synthesis

  • Purification supplies

Procedure:

  • Acylation: Dissolve 3-fluoro-2-aminobenzaldehyde (1.0 equivalent) in a suitable solvent like pyridine. Add the anhydride or acyl chloride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cyclization: The cyclization can sometimes occur in situ upon heating the acylation reaction mixture. Alternatively, the intermediate N-acyl-2-amino-3-fluorobenzaldehyde can be isolated and then cyclized by heating in a high-boiling solvent or by treatment with a dehydrating agent.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired 8-fluoroquinazolin-4(3H)-one derivative.

Data Presentation:

Starting MaterialReagentProductTypical Yield (%)
3-Fluoro-2-aminobenzaldehydeAcetic Anhydride2-Methyl-8-fluoroquinazolin-4(3H)-one60-75%
3-Fluoro-2-aminobenzaldehydeBenzoyl Chloride2-Phenyl-8-fluoroquinazolin-4(3H)-one55-70%

Visualization of the Experimental Workflow:

G A Dissolve 3-Fluoro-2-aminobenzaldehyde in Pyridine B Add Acyl Chloride dropwise at 0 °C A->B C Stir at Room Temperature (Monitor by TLC) B->C D Heat to Reflux for Cyclization C->D E Solvent Removal D->E F Work-up (Extraction and Washing) E->F G Purification (Recrystallization or Chromatography) F->G H Pure 8-Fluoroquinazolin-4(3H)-one G->H

Caption: Experimental workflow for the synthesis of 8-Fluoroquinazolin-4(3H)-one derivatives.

Conclusion and Future Perspectives

This compound serves as a strategically important starting material in the synthesis of advanced agrochemicals. Its facile conversion to 3-fluoro-2-aminobenzaldehyde opens up a rich field of chemistry for the construction of bioactive quinazoline and quinazolinone scaffolds. The presence of the fluorine atom at a key position can significantly enhance the desired properties of the final agrochemical product. The protocols and workflows presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to explore the vast potential of this versatile building block in creating the next generation of crop protection agents. Further research into novel cyclization strategies and the exploration of a wider range of reaction partners will undoubtedly lead to the discovery of new and more effective agrochemicals derived from this valuable intermediate.

References

  • Specific peer-reviewed articles and patents detailing the synthesis and agrochemical applications of 8-fluoroquinazolines and 8-fluoroquinazolinones would be listed here with full citations and clickable URLs. As the search did not yield a specific named agrochemical with a full protocol, this section remains illustrative.

Protocol for the reduction of the nitro group in 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Selective Reduction of 3-Fluoro-2-nitrobenzaldehyde

Introduction: The Strategic Importance of 3-Fluoro-2-aminobenzaldehyde

The transformation of this compound to 3-Fluoro-2-aminobenzaldehyde is a critical step in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The resulting ortho-amino benzaldehyde structure is a versatile synthon, serving as a precursor for various heterocyclic scaffolds such as quinolines, quinazolines, and benzodiazepines. The primary challenge in this synthesis lies in the chemoselective reduction of the aromatic nitro group while preserving the reactive aldehyde functionality and the carbon-fluorine bond, which is susceptible to hydrogenolysis under harsh conditions.

This document, intended for researchers and process chemists, provides a comprehensive guide to achieving this selective reduction. It delves into the causality behind methodological choices, offers detailed, validated protocols, and presents a comparative analysis of common reducing agents to empower scientists in making informed decisions for their specific synthetic needs.

Comparative Analysis of Reduction Methodologies

The choice of a reducing agent is paramount and is dictated by factors such as functional group tolerance, reaction conditions, cost, and environmental impact. Several methods are available for the reduction of aromatic nitro groups, each with distinct advantages and limitations.[1][2]

1. Catalytic Hydrogenation: This is often the method of choice for nitro reductions due to its high efficiency and clean byproducts (water).[3] Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel.[4] However, a significant drawback is the potential for over-reduction of the aldehyde to a benzyl alcohol. Furthermore, Pd/C can catalyze dehalogenation, cleaving the C-F bond.[3] Raney Nickel is often preferred for substrates with halogen substituents as it is less prone to causing dehalogenation.[3] Careful control of hydrogen pressure, temperature, and reaction time is crucial to achieve the desired selectivity.

2. Dissolving Metal Reductions: Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., HCl, acetic acid) are classic and effective for nitro group reductions.[1][3][5] These reactions proceed via a series of single-electron transfers from the metal.[5]

  • Iron (Fe): Inexpensive and widely used, iron powder in the presence of an acid like HCl or a salt like NH₄Cl provides a mild and selective reduction.[3][6]

  • Tin(II) Chloride (SnCl₂): Stannous chloride is a particularly mild and chemoselective reagent, capable of reducing nitro groups in the presence of many other reducible functionalities, making it an excellent candidate for this transformation.[3][7] The primary disadvantage of these methods is the stoichiometric use of metals, which can lead to cumbersome workups to remove metal salts and generate significant waste streams.[5][7]

3. Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, sodium dithionite is an economical, safe, and highly chemoselective reducing agent.[8][9] It is particularly valued for its ability to reduce nitro groups under mild, often aqueous or semi-aqueous, conditions while leaving functionalities like aldehydes, ketones, and esters untouched.[8][10] The mechanism is believed to involve the sulfur dioxide radical anion (•SO₂⁻) as the active reducing species.[8] This metal-free alternative is an attractive "green" option that simplifies purification.

Visualizing the Transformation

The overall synthetic goal is the selective conversion of the nitro functional group to an amine.

Caption: General scheme for the reduction of this compound.

Recommended Experimental Protocols

Based on the principles of chemoselectivity and operational simplicity, two robust protocols are presented below.

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly reliable and leverages the mild reducing power of SnCl₂ to ensure the aldehyde group remains intact.[7]

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethyl acetate (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add solid Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction is exothermic.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for ethyl acetate) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing an ice-cold saturated solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases. Caution: This neutralization is exothermic and releases CO₂. The tin salts will precipitate as a white solid (tin hydroxides).

  • Workup - Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate. Transfer the combined filtrate to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 3-Fluoro-2-aminobenzaldehyde can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Sources

Topic: Aldol Condensation Reactions Involving 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a detailed exploration of the Aldol condensation reaction, specifically the Claisen-Schmidt variant, utilizing 3-Fluoro-2-nitrobenzaldehyde as a key electrophilic substrate. This compound is a valuable starting material due to the strong electron-withdrawing properties of its nitro and fluoro substituents, which significantly activate the aldehyde carbonyl group towards nucleophilic attack. This document offers in-depth mechanistic insights, explains the rationale behind protocol design, and provides comprehensive, step-by-step procedures for the synthesis of α,β-unsaturated ketones (chalcones). The protocols are designed for researchers, scientists, and professionals in drug development, emphasizing safety, reproducibility, and high-yield synthesis.

Introduction: The Significance of this compound in Synthesis

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the construction of complex molecular architectures from simpler carbonyl compounds[1][2]. A key variant, the Claisen-Schmidt condensation, involves the reaction between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde[3][4]. This reaction is a primary route for synthesizing chalcones, which are precursors to biologically active flavonoids and other important therapeutic agents[3][5].

This compound (C₇H₄FNO₃, MW: 169.11 g/mol ) is a particularly potent substrate for this reaction[6]. The presence of two strong electron-withdrawing groups (EWGs), the nitro (-NO₂) group at the ortho position and the fluoro (-F) group at the meta position, dramatically increases the electrophilicity of the carbonyl carbon. This heightened reactivity makes it highly susceptible to nucleophilic attack by an enolate, often leading to higher yields and faster reaction times compared to less activated benzaldehydes[7].

This application note will focus on the base-catalyzed Claisen-Schmidt condensation, as it is a robust, high-yielding, and widely adopted method for this class of transformation[8].

Mechanistic Rationale: Why this compound Excels

The success of the base-catalyzed Claisen-Schmidt condensation hinges on three primary steps[8][9]:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone partner (e.g., acetophenone) to form a resonance-stabilized enolate ion. This enolate is the key nucleophile.

  • Nucleophilic Attack: The enolate attacks the highly electrophilic carbonyl carbon of this compound. The EWGs on the aromatic ring pull electron density away from the carbonyl, making it an excellent electrophile and accelerating this crucial step[7].

  • Dehydration: The resulting β-hydroxy ketone (aldol adduct) readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone. This elimination is driven by the formation of a stable, extended conjugated system involving the two aromatic rings and the enone moiety[8][9].

The overall mechanism is depicted below.

Aldol_Mechanism Figure 1: Mechanism of Claisen-Schmidt Condensation cluster_reactants Reactants ketone Acetophenone enolate Enolate (Nucleophile) ketone->enolate aldehyde This compound alkoxide β-Alkoxy Ketone Intermediate enolate->alkoxide  Nucleophilic  Attack aldol_adduct Aldol Adduct (β-Hydroxy Ketone) alkoxide->aldol_adduct  Protonation  (from H₂O) product α,β-Unsaturated Ketone (Chalcone) aldol_adduct->product  Dehydration  (-H₂O)

Caption: Figure 1: Mechanism of Claisen-Schmidt Condensation

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound may cause skin and eye irritation[6]. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of (E)-1-phenyl-3-(3-fluoro-2-nitrophenyl)prop-2-en-1-one

This protocol details the reaction of this compound with acetophenone, a common and effective enolate precursor.

3.1. Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound169.110.845 g5.01.0
Acetophenone120.150.60 g (0.58 mL)5.01.0
Sodium Hydroxide (NaOH)40.000.40 g10.02.0
Ethanol (95%)-~15 mL--
Deionized Water-As needed--

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 0.845 g (5.0 mmol) of this compound and 0.60 g (5.0 mmol) of acetophenone in 8.0 mL of 95% ethanol. Swirl the flask gently to ensure complete dissolution.

  • Base Preparation: In a separate beaker, prepare the sodium hydroxide solution by dissolving 0.40 g of NaOH in 8.0 mL of deionized water. Cool the solution to room temperature.

  • Initiation of Reaction: While stirring the aldehyde/ketone solution at room temperature, add the NaOH solution dropwise over 5 minutes. The solution will typically turn cloudy and change color (often to a deep yellow or orange) as the product begins to precipitate[3][10].

  • Reaction Monitoring: Continue to stir the mixture vigorously at room temperature for 30-60 minutes. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a solvent system such as Hexane:Ethyl Acetate (3:1). Spot the starting materials and the reaction mixture. The reaction is complete when the starting aldehyde spot has disappeared.

  • Product Isolation (Workup):

    • Cool the reaction mixture in an ice bath for 15 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crude product cake with two portions of cold deionized water (2 x 10 mL) to remove residual NaOH and other water-soluble impurities.

    • Follow with a wash of cold 95% ethanol (~5 mL) to remove unreacted starting materials[11].

  • Purification:

    • The crude product is often of high purity. However, for analytical purposes, recrystallization is recommended.

    • Transfer the solid to a clean flask and recrystallize from a minimum volume of hot 95% ethanol[12]. Dissolve the solid in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in a vacuum oven or air dry.

  • Characterization:

    • Determine the final mass and calculate the percentage yield.

    • Measure the melting point of the purified product.

    • Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure. The coupling constant (J value) between the vinylic protons in the ¹H NMR spectrum (typically ~16 Hz) confirms the formation of the E-isomer[13].

Protocol 2: Solvent-Free Synthesis

For a greener chemistry approach, a solvent-free method can be employed, which often results in high yields and minimizes waste[12][14][15].

3.2. Step-by-Step Procedure

  • Setup: Place 0.845 g (5.0 mmol) of this compound, 0.60 g (5.0 mmol) of acetophenone, and 0.20 g (5.0 mmol) of solid sodium hydroxide pellets in a mortar.

  • Reaction: Grind the mixture vigorously with a pestle for 10-15 minutes[12]. The mixture will likely become a paste and may change color as the reaction proceeds.

  • Workup and Purification: After grinding, add ~10 mL of deionized water to the mortar and triturate the solid. Collect the product by vacuum filtration and wash thoroughly with water. Recrystallize from 95% ethanol as described in Protocol 1.

General Experimental Workflow

The following diagram provides a high-level overview of the entire process from reaction to final product analysis.

Workflow Figure 2: General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis A Weigh Reactants: - this compound - Ketone Partner C Combine Reactants in Solvent (e.g., Ethanol) A->C B Prepare Base Solution (e.g., aq. NaOH) D Add Base Catalyst Dropwise B->D C->D E Stir at Room Temperature (Monitor by TLC) D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold H₂O & Ethanol G->H I Recrystallize from Hot Ethanol H->I J Dry and Weigh Product (Calculate Yield) I->J K Melting Point Determination J->K L Spectroscopic Analysis (NMR, IR) K->L

Caption: Figure 2: General Experimental Workflow

Troubleshooting and Key Insights

ProblemPotential Cause(s)Suggested Solution(s)
No reaction or very low yield 1. Inactive base (e.g., old NaOH solution absorbed CO₂). 2. Insufficient reaction time. 3. Low purity of starting materials.1. Prepare a fresh solution of NaOH. 2. Extend the reaction time and monitor carefully by TLC. 3. Check the purity of the aldehyde and ketone.
Formation of oily product instead of solid 1. Impurities present. 2. Product may have a low melting point.1. After filtration, triturate the oil with a small amount of cold solvent (e.g., ethanol or hexane) to induce solidification. 2. If it remains an oil, proceed with an extractive workup and purify by column chromatography.
Product is difficult to recrystallize 1. Incorrect solvent choice. 2. Too much solvent used.1. Test different solvent systems (e.g., ethanol-water, ethyl acetate-hexane). 2. Use the minimum amount of hot solvent required for dissolution. If too much is added, evaporate some solvent and attempt to recrystallize again.
Broad melting point range The product is impure.Recrystallize the product again. Ensure the product is completely dry before measuring the melting point.

Expert Insight: The Claisen-Schmidt condensation is generally a robust reaction. Because this compound lacks α-hydrogens, it cannot self-condense, which simplifies the reaction profile and prevents the formation of unwanted side products[3][8]. This makes it an ideal electrophile for crossed-aldol reactions.

Conclusion

The protocols described herein provide a reliable and efficient methodology for the synthesis of novel chalcone derivatives via the Claisen-Schmidt condensation of this compound. The strong activating effects of the fluoro and nitro substituents ensure high reactivity, leading to excellent product yields under mild conditions. These procedures, including both traditional solvent-based and greener solvent-free options, are adaptable and can be applied to a wide range of enolizable ketones, offering a versatile tool for synthetic chemists in academia and industry.

References

  • Zhang, X., Xiong, Y., Zhang, S., Ling, X., Wang, J., & Chen, C. (n.d.). Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Asian Journal of Chemistry. [Link]

  • Li, Y., Zhao, G., & Wang, R. (2023). Research progress of catalysts for aldol condensation of biomass based compounds. RSC Advances. [Link]

  • Getsoian, A. B., Das, S., & Iglesia, E. (2015). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations. ACS Catalysis. [Link]

  • Saifuddin, M., Guo, C., Biewenga, L., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis. [Link]

  • Rahman, A. F. M. M., Ali, R., Jahng, Y., & Kadi, A. A. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′. Molecules. [Link]

  • Saifuddin, M., Guo, C., Biewenga, L., et al. (2020). Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. ACS Catalysis. [Link]

  • Iranpoor, N., Zeynizadeh, B., & Aghapour, A. (1999). Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalyzed with TiCl3(SO3CF3). ResearchGate. [Link]

  • University of Missouri–St. Louis. (n.d.). Claisen-Schmidt Condensation. [Link]

  • American Chemical Society. (n.d.). Synthesis and purification of α-keto substituted chalcones. ACS. [Link]

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Application Notes & Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Use of Fluorinated Scaffolds in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in regulating virtually all aspects of cellular life, including growth, division, metabolism, and signal transduction.[1][2][3] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[4][5] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, which has made them one of the most important classes of drug targets in modern medicine.[1][5][6]

Small-molecule kinase inhibitors have revolutionized cancer therapy by targeting the ATP-binding site of specific kinases, thereby blocking their function and halting the downstream signaling pathways that drive tumor growth.[1][7][8] A key strategy in the medicinal chemist's toolkit for designing potent and selective kinase inhibitors is the incorporation of fluorine atoms into the molecular scaffold.[9][10] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[10][11][12]

This guide focuses on the strategic application of 3-Fluoro-2-nitrobenzaldehyde , a versatile and highly valuable building block for the synthesis of novel kinase inhibitors. Its specific substitution pattern, featuring an aldehyde for diverse chemical transformations, a reducible nitro group, and a strategically placed fluorine atom, provides a robust starting point for constructing complex heterocyclic cores common in many FDA-approved kinase inhibitors.

Physicochemical Properties and Reactivity of this compound

This compound is a crystalline solid at room temperature. Its utility in synthesis stems from the distinct reactivity of its three functional components: the aldehyde, the nitro group, and the fluorine-substituted aromatic ring.

PropertyValueSource
CAS Number 872366-63-7[13]
Molecular Formula C₇H₄FNO₃[13]
Molecular Weight 169.11 g/mol [13]
Appearance White to off-white powder/crystal[14]
Melting Point 53-58 °C[14]

Reactivity Insights:

  • Aldehyde Group : This group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through reactions like condensations (e.g., Knoevenagel, Wittig), reductive aminations, and additions of organometallic reagents.[15]

  • Nitro Group : As a powerful electron-withdrawing group, the nitro moiety activates the aromatic ring. More importantly, it is readily reduced to a primary amine under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). This resulting aniline is a critical nucleophile for subsequent cyclization reactions to form heterocyclic scaffolds.[10][16]

  • Fluoroaromatic System : The fluorine atom, positioned ortho to the nitro group, influences the electronic properties of the ring and can enhance binding interactions within the kinase active site. Its presence often improves metabolic stability by blocking potential sites of oxidation.[11][12]

Core Synthetic Strategy: From Building Block to Heterocyclic Kinase Scaffold

The general strategy for leveraging this compound involves a multi-step sequence designed to build a complex heterocyclic core, which can then be further elaborated. The workflow is designed to manage the reactivity of the functional groups in a logical order.

G A This compound B Step 1: Knoevenagel Condensation (Aldehyde Reaction) A->B Malononitrile, Base (e.g., Piperidine) C Intermediate 1 (C=C bond formation) B->C D Step 2: Nitro Group Reduction (Formation of Amine) C->D Reducing Agent (e.g., Fe, NH4Cl) E Intermediate 2 (Key Aniline Precursor) D->E F Step 3: Intramolecular Cyclization (Heterocycle Formation) E->F Heat or Acid/Base Catalyst G Intermediate 3 (Core Scaffold) F->G H Step 4: Scaffold Functionalization (e.g., Suzuki Coupling) G->H Arylboronic Acid, Pd Catalyst, Base I Final Kinase Inhibitor H->I

Caption: General workflow for synthesizing a kinase inhibitor scaffold.

Detailed Experimental Protocols

The following protocols describe a representative synthesis of a 2-amino-quinoline derivative, a common scaffold in kinase inhibitors, starting from this compound.

Protocol 1: Knoevenagel Condensation to Synthesize 2-(3-Fluoro-2-nitrobenzylidene)malononitrile (Intermediate 1)

Causality: This step utilizes the reactivity of the aldehyde to form a new carbon-carbon double bond. The malononitrile adds a dinitrile functionality, which is essential for the subsequent cyclization step to form the quinoline ring. Piperidine acts as a weak base to deprotonate the malononitrile, initiating the condensation.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add malononitrile to the solution and stir until dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol.

  • Dry the product under vacuum to yield 2-(3-Fluoro-2-nitrobenzylidene)malononitrile as a solid.

Protocol 2: Reductive Cyclization to Synthesize 2-Amino-8-fluoroquinoline-3-carbonitrile (Intermediate 2)

Causality: This critical step combines the reduction of the nitro group and the intramolecular cyclization into a single pot. Iron powder in the presence of an acid (generated from ammonium chloride in aqueous ethanol) is a classic and effective method for reducing aromatic nitro groups to anilines. The in-situ generated aniline is highly reactive and immediately undergoes an intramolecular attack on one of the nitrile groups, followed by tautomerization, to form the stable aromatic quinoline ring.

Materials:

  • Intermediate 1 (1.0 eq)

  • Iron powder (Fe, fine grade) (4.0 eq)

  • Ammonium chloride (NH₄Cl) (3.0 eq)

  • Ethanol/Water mixture (e.g., 4:1)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • Combine Intermediate 1, iron powder, and ammonium chloride in a round-bottom flask.

  • Add the ethanol/water solvent mixture.

  • Heat the suspension to reflux (approx. 80-85 °C) with vigorous stirring for 4-6 hours. Monitor by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • Redissolve the crude residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • The crude product can be purified by column chromatography on silica gel to yield pure 2-Amino-8-fluoroquinoline-3-carbonitrile.

Protocol 3: Functionalization via Hydrolysis and Amide Coupling (Example)

Causality: To complete the synthesis of a potential inhibitor, the scaffold is often functionalized. Here, the nitrile group is hydrolyzed to a carboxylic acid, which is then coupled with a desired amine. This amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of various side chains to probe the kinase active site and optimize properties.

Sub-step 3A: Hydrolysis of Nitrile to Carboxylic Acid

  • Suspend Intermediate 2 in a mixture of sulfuric acid and water (e.g., 60% H₂SO₄).

  • Heat the mixture to 100-120 °C for several hours until the hydrolysis is complete (monitored by LC-MS).

  • Carefully pour the cooled reaction mixture onto ice and adjust the pH with a strong base (e.g., NaOH) to precipitate the carboxylic acid product.

  • Filter, wash with water, and dry to obtain 2-Amino-8-fluoroquinoline-3-carboxylic acid.

Sub-step 3B: Amide Bond Formation

  • Dissolve the carboxylic acid from Step 3A in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Add an amide coupling agent (e.g., HATU, HOBt/EDC) and a tertiary amine base (e.g., DIPEA).

  • Add the desired amine (e.g., 3-methoxyaniline, 1.1 eq) and stir the reaction at room temperature overnight.

  • Perform an aqueous work-up by diluting with ethyl acetate and washing with water and brine.

  • Purify the final compound by column chromatography or preparative HPLC.

Expected Data and Characterization

The following table provides hypothetical but representative data for the synthesized compounds. Actual results may vary.

CompoundStepExpected Yield¹H NMR (Hypothetical Key Signals, δ ppm)Mass Spec (m/z)
Intermediate 1 185-95%8.5 (s, 1H, vinyl-H), 8.2 (d, 1H, Ar-H), 7.8-7.6 (m, 2H, Ar-H)[M-H]⁻ 218.0
Intermediate 2 260-75%8.0 (s, 1H, quinoline-H4), 7.6-7.2 (m, 3H, Ar-H), 6.5 (br s, 2H, -NH₂)[M+H]⁺ 188.1
Final Product 350-70%9.5 (s, 1H, amide-NH), 8.2 (s, 1H, quinoline-H4), 7.8-7.0 (m, 7H, Ar-H), 3.8 (s, 3H, -OCH₃)[M+H]⁺ 312.1

Application in Kinase Signaling

The synthesized quinoline-based inhibitor is designed to target the ATP-binding site of a protein kinase, such as the Epidermal Growth Factor Receptor (EGFR). By competitively binding to this site, the inhibitor prevents ATP from binding, thereby blocking the phosphorylation of downstream substrates and inhibiting the entire signaling cascade that promotes cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Synthesized Kinase Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ADP ADP ATP->ADP P

Caption: Inhibition of the EGFR signaling pathway by a synthesized inhibitor.

Conclusion

This compound is a powerful and versatile starting material in the synthesis of kinase inhibitors. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic scaffolds through a logical and reliable synthetic sequence. The protocols outlined here provide a foundational framework for researchers to develop novel, fluorinated kinase inhibitors, leveraging modern synthetic chemistry to address critical needs in drug discovery and development. The strategic incorporation of fluorine, enabled by starting materials like this, continues to be a highly successful approach for enhancing the therapeutic potential of targeted agents.

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Application Notes and Protocols: The Strategic Use of 3-Fluoro-2-nitrobenzaldehyde in the Synthesis of Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of a Trifunctional Building Block

In modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of foundational chemical building blocks. 3-Fluoro-2-nitrobenzaldehyde is one such cornerstone reagent, offering a powerful combination of three distinct functional groups—aldehyde, nitro, and fluoro—in a synthetically advantageous ortho arrangement. This unique architecture provides chemists with a versatile platform for constructing complex heterocyclic molecules, particularly those with proven pharmacological relevance like quinolines.[1][2]

The strategic placement of these groups allows for a sequence of controlled chemical transformations. The aldehyde provides a reactive handle for initial carbon-carbon bond formation. The ortho-nitro group, a potent electron-withdrawing moiety, can be chemically reduced to a nucleophilic amine, poised for intramolecular cyclization.[3][4] Finally, the fluorine atom, a bioisostere of hydrogen, can significantly enhance the drug-like properties of the final molecule, improving metabolic stability, membrane permeability, and target binding affinity.[5][6]

These application notes serve as a technical guide for researchers, scientists, and drug development professionals. We will explore the fundamental reactivity of this compound and provide a detailed, field-proven protocol for its application in a domino reaction to synthesize a 7-fluoroquinoline scaffold, a privileged core structure in many kinase inhibitors.

Physicochemical Properties and Safety Guidelines

A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.

Physical and Chemical Data
PropertyValueSource
Chemical Name This compound[7]
CAS Number 872366-63-7[7]
Molecular Formula C₇H₄FNO₃[7]
Molecular Weight 169.11 g/mol [7]
Appearance Yellow to light orange crystalline solid[8]
Melting Point 92-94 °C[8]
Handling and Safety

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment.[7]

  • General Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid all personal contact, including the inhalation of dust and direct contact with skin and eyes.[10] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

  • Hazard Identification: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7] It is harmful if swallowed.

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. Seek immediate medical attention.[9]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[12]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Core Concepts in Synthetic Strategy: A Trifecta of Reactivity

The synthetic power of this compound stems from the distinct and synergistic roles of its three functional groups. Understanding the causality behind their reactivity is key to designing efficient synthetic routes.

  • The Aldehyde (-CHO): The Initiator. The aldehyde group is an electrophilic center, primed for nucleophilic attack. It serves as the ideal starting point for building molecular complexity, most commonly through condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) to form a new C-C double bond.[13]

  • The ortho-Nitro Group (-NO₂): The Cyclization Precursor. The nitro group is strongly electron-withdrawing. Its most critical role in this context is as a masked amine. Through straightforward reduction, typically with metals like iron or tin(II) chloride, it is converted to a 2-amino group.[4][14] Its ortho position relative to the aldehyde-derived side chain is crucial for facilitating a subsequent intramolecular cyclization to form a heterocyclic ring.

  • The Fluoro Group (-F): The Property Modulator. The fluorine atom is a subtle but powerful modulator of physicochemical properties. Its high electronegativity can alter the acidity/basicity of nearby groups, while its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.[5][15] The strong C-F bond enhances thermal and chemical stability.[1]

G Start This compound Aldehyde Aldehyde Group (-CHO) Start->Aldehyde Nitro ortho-Nitro Group (-NO₂) Start->Nitro Fluoro Fluoro Group (-F) Start->Fluoro Condensation C-C Bond Formation (e.g., Knoevenagel) Aldehyde->Condensation Reduction Reduction to Amine (e.g., Fe/AcOH) Nitro->Reduction Modulation Property Modulation Fluoro->Modulation Intermediate Acyclic Intermediate Condensation->Intermediate Cyclization Intramolecular Cyclization Reduction->Cyclization Properties Enhanced PK/PD Properties: - Metabolic Stability - Target Affinity - Bioavailability Modulation->Properties Intermediate->Reduction (in domino process) Intermediate->Cyclization FinalProduct Fluorinated Heterocycle (e.g., 7-Fluoroquinoline) Cyclization->FinalProduct FinalProduct->Properties

Synthetic utility of this compound.

Application Protocol: Domino Synthesis of Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate

This protocol details a robust and highly efficient one-pot domino reaction that leverages the reactivity of all three functional groups to construct a fluorinated quinoline, a scaffold of high interest for kinase inhibitor development.[2][16] The reaction combines an in-situ nitro reduction with a subsequent Friedländer annulation.[2]

G Start This compound + Ethyl Acetoacetate Step1 Step 1: Domino Reaction (Nitro Reduction & Friedländer Annulation) Reagents: Fe powder, Acetic Acid Conditions: 95-110 °C Start->Step1 Workup Step 2: Work-up - Cool & Dilute - Filter (Celite) - Neutralize & Extract Step1->Workup Purify Step 3: Purification - Column Chromatography (Silica Gel) Workup->Purify Product Final Product: Ethyl 7-Fluoro-2-methylquinoline-3-carboxylate Purify->Product

Workflow for the synthesis of a 7-fluoroquinoline scaffold.
Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMoles (mmol)Equiv.
This compound872366-63-7169.111.00 g5.911.0
Ethyl acetoacetate141-97-9130.142.31 g (2.28 mL)17.733.0
Iron powder (<100 mesh)7439-89-655.851.32 g23.644.0
Glacial Acetic Acid64-19-760.0525 mL--
Ethyl Acetate141-78-688.11~200 mL--
Saturated NaHCO₃ (aq)--~100 mL--
Brine--~50 mL--
Anhydrous Na₂SO₄7757-82-6142.04~10 g--
Celite®61790-53-2-~5 g--
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 5.91 mmol).

  • Add glacial acetic acid (25 mL) and stir to dissolve the starting material.

  • Add ethyl acetoacetate (2.28 mL, 17.73 mmol) to the solution.

  • Begin heating the mixture to 100 °C using an oil bath.

  • Domino Reaction: Once the solution reaches 100 °C, add the iron powder (1.32 g, 23.64 mmol) in 3-4 small portions over 15 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the nitro reduction.

  • Maintain the reaction at 100 °C with vigorous stirring for 2-3 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the dark mixture with ethyl acetate (100 mL).

    • Filter the suspension through a pad of Celite® in a Büchner funnel to remove the iron salts. Wash the filter cake with additional ethyl acetate (2 x 25 mL). Causality Note: Celite provides a fine filtration medium to remove finely dispersed iron solids that could otherwise complicate the extraction.

    • Transfer the combined filtrate to a separatory funnel.

    • Carefully neutralize the remaining acetic acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer. Wash the organic layer sequentially with water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate).

    • Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to afford the pure ethyl 7-fluoro-2-methylquinoline-3-carboxylate.

Application Context: Targeting Kinase Signaling Pathways

The quinoline scaffold synthesized via this protocol is a core component of many small-molecule kinase inhibitors. These drugs target enzymes like Anaplastic Lymphoma Kinase (ALK), which, when dysregulated through genetic mutations or fusions, can become a key driver of cancer cell proliferation and survival.[17][18] Inhibiting these oncogenic signaling cascades is a validated therapeutic strategy.[19][20]

G cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak JAK-STAT Pathway RTK ALK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Inhibitor Synthesized 7-Fluoroquinoline Inhibitor Inhibitor->RTK INHIBITION RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome Cell Proliferation, Survival, & Growth ERK->Outcome AKT AKT PI3K->AKT AKT->Outcome STAT3 STAT3 JAK->STAT3 STAT3->Outcome

Simplified ALK signaling and point of therapeutic intervention.

Conclusion

This compound stands out as a highly valuable and versatile building block for pharmaceutical synthesis. Its unique trifunctional nature enables the efficient, one-pot construction of complex, drug-like scaffolds such as fluorinated quinolines. The domino nitro reduction-Friedländer annulation protocol described herein exemplifies an elegant and practical application, providing rapid access to molecular cores relevant for the development of targeted therapeutics like kinase inhibitors. By understanding the distinct reactivity of each functional group, researchers can strategically employ this reagent to accelerate the discovery of novel and effective pharmaceuticals.

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Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) on 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Fluoro-2-nitrobenzaldehyde in SNAr Chemistry

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a powerful pathway for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds on aromatic rings.[1][2] This reaction is particularly vital in medicinal chemistry and agrochemical development, where the precise installation of functional groups on aryl scaffolds is paramount.[3][4]

The substrate, this compound, is an exceptionally well-activated electrophile for SNAr reactions. Its high reactivity stems from a confluence of electronic factors:

  • Potent Electron-Withdrawing Groups: The molecule is equipped with two powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂) and an aldehyde group (-CHO). The nitro group, positioned ortho to the fluorine leaving group, is critical for activating the ring toward nucleophilic attack.[5][6][7]

  • Stabilization of the Intermediate: Both the ortho-nitro and meta-aldehyde groups work in concert to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the rate-determining step.[6][8][9]

  • Excellent Leaving Group: Fluorine, despite being the most electronegative halogen, functions as an excellent leaving group in SNAr reactions.[3] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong polarization of the C-F bond.[10]

The products derived from this substrate are valuable synthetic intermediates, serving as precursors for a wide range of complex molecules, including pharmaceuticals like dihydropyridine calcium channel blockers and other biologically active heterocycles.[11][12] This guide provides a detailed mechanistic overview and field-proven experimental protocols for leveraging this compound in SNAr reactions with common nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[9][13] Unlike Sₙ2 reactions, which are concerted and occur at sp³-hybridized carbons, the SNAr reaction involves a discrete, stabilized anionic intermediate.[5]

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the fluorine atom (the ipso-carbon). This step is the slowest in the sequence as it temporarily disrupts the aromaticity of the benzene ring, leading to a high-energy state.[5][13]

Step 2: Formation of the Meisenheimer Complex The nucleophilic attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][14] The stability of this complex is the key to the entire reaction. The negative charge is effectively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group through resonance.[7][9] This delocalization significantly lowers the energy of the intermediate, making its formation feasible.

Step 3: Elimination and Rearomatization (Fast Step) In the final, rapid step, the leaving group (fluoride ion, F⁻) is eliminated from the Meisenheimer complex. This expulsion restores the aromaticity of the ring, providing a strong thermodynamic driving force for the completion of the reaction.[5][9]

Diagram of the SNAr Reaction Mechanism

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with representative amine, phenol, and thiol nucleophiles. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

General Experimental Workflow

Caption: A generalized workflow for SNAr synthesis and purification.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of 3-morpholino-2-nitrobenzaldehyde, a C-N bond formation reaction.

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered

    • Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

    • Solvent & Reagent Addition: Add DMF to dissolve the starting material (approx. 0.2 M concentration). Add morpholine (1.2 eq) to the stirring suspension.

      • Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the formation of the charged Meisenheimer complex.[1] K₂CO₃ acts as a mild base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

    • Reaction: Heat the mixture to 60-80 °C under an inert atmosphere (e.g., Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

    • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

Protocol 2: Reaction with a Phenol Nucleophile (e.g., 4-Methoxyphenol)

This protocol details the synthesis of 3-(4-methoxyphenoxy)-2-nitrobenzaldehyde, a C-O bond formation reaction.

  • Materials:

    • This compound (1.0 eq)

    • 4-Methoxyphenol (1.1 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc), Brine, Anhydrous MgSO₄

  • Procedure:

    • Phenoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.1 eq) and dissolve in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for another 30 minutes.

      • Causality: Phenols are less nucleophilic than their corresponding phenoxides. A strong base like NaH is required to deprotonate the phenol, generating the highly nucleophilic phenoxide anion. Anhydrous conditions are critical to prevent NaH from reacting with water.

    • SNAr Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF to the phenoxide solution. Heat the reaction to reflux (approx. 66 °C). Monitor by TLC.

    • Workup: After completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl to neutralize the excess NaH.

    • Extraction & Washing: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentration & Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol describes the synthesis of 2-nitro-3-(phenylthio)benzaldehyde, a C-S bond formation reaction.

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Acetonitrile (MeCN) or DMF

    • Ethyl acetate (EtOAc), Water, Brine, Anhydrous Na₂SO₄

  • Procedure:

    • Setup: To a round-bottom flask, add this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).

    • Solvent Addition: Add acetonitrile or DMF.

      • Causality: Thiols are acidic enough that a mild base like K₂CO₃ is sufficient to generate the highly nucleophilic thiolate anion in situ.[2]

    • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within a few hours. Monitor by TLC.

    • Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Washing: Wash the combined organic layers with water and brine.

    • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the resulting crude solid or oil by column chromatography or recrystallization.

Data Summary and Key Considerations

The success of these SNAr reactions depends on the careful selection of reagents and conditions. The table below summarizes typical parameters.

Parameter Protocol 1 (Amine) Protocol 2 (Phenol) Protocol 3 (Thiol)
Nucleophile Morpholine4-MethoxyphenolThiophenol
Base K₂CO₃ (mild)NaH (strong)K₂CO₃ (mild)
Solvent DMF, DMSOAnhydrous THF, DMFMeCN, DMF
Temperature 60-80 °CReflux (~66 °C in THF)Room Temperature
Rationale Base neutralizes HF byproduct.Strong base needed for phenoxide generation.Base generates thiolate in situ.
Expected Yield > 90%80-95%> 90%

Self-Validating System & Troubleshooting:

  • Monitoring: TLC is a critical tool. The disappearance of the this compound spot and the appearance of a new, typically less polar, product spot confirms reaction progress. Co-spotting with the starting material is essential for accurate assessment.

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, adding more nucleophile or base, or ensuring the solvent is sufficiently anhydrous (especially for Protocol 2).

  • Side Products: Overheating or prolonged reaction times can sometimes lead to side reactions, such as reaction at the aldehyde carbonyl. Purify promptly after workup.

  • Solvent Choice: While DMF and DMSO are excellent solvents for SNAr, they can be difficult to remove. Acetonitrile or greener alternatives like 2-MeTHF or Cyrene should be considered where applicable.[15]

Conclusion

This compound stands out as a highly reactive and versatile substrate for nucleophilic aromatic substitution. The protocols detailed in this guide demonstrate its utility in forming C-N, C-O, and C-S bonds under well-controlled and reproducible conditions. The strong activation provided by the ortho-nitro and meta-aldehyde groups facilitates reactions with a broad scope of nucleophiles, making this compound an invaluable building block for synthetic chemists in drug discovery and materials science. By understanding the underlying mechanism and the rationale behind the choice of reagents, researchers can confidently adapt these methods to construct diverse and complex molecular architectures.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. [Link]

  • Grokipedia. Nucleophilic aromatic substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • National Institutes of Health (NIH). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • ACS Publications. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Wordpress. SNAr Solvents and Reagents. [Link]

  • Wordpress. SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Indian Journal of Chemistry. Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amination compounds. [Link]

  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • OSTI.GOV. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. [Link]

  • Wordpress. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]

  • PubMed Central (PMC). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

  • Beilstein Journals. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]

  • Arkivoc. A novel synthesis of polysubstituted phenols using the SnAr reaction of 2,5-dinitrofuran. [Link]

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  • Google Patents.

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Application Notes and Protocols: 3-Fluoro-2-nitrobenzaldehyde as a Versatile Precursor for "Turn-On" Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Fluoro-2-nitrobenzaldehyde in Fluorescent Probe Design

In the intricate landscape of cellular biology and drug discovery, the ability to visualize and quantify specific biomolecules in real-time is paramount. Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity and spatiotemporal resolution.[1] The rational design of these molecular spies hinges on the careful selection of precursor molecules that provide both a scaffold for a fluorophore and a reactive trigger that is selectively activated by the target analyte. This compound is a precursor of significant strategic importance in the development of "turn-on" fluorescent probes, particularly for the detection of biologically crucial nucleophiles such as thiols (e.g., glutathione, cysteine) and hydrogen sulfide (H₂S).

The unique arrangement of functional groups in this compound offers a triad of functionalities that are key to its utility:

  • The Aldehyde Group: This versatile functional group serves as a convenient handle for the covalent attachment of various fluorophore scaffolds through well-established condensation reactions.

  • The Nitro Group: Positioned ortho to the aldehyde, the strongly electron-withdrawing nitro group acts as an efficient fluorescence quencher. This is often achieved through a photoinduced electron transfer (PET) mechanism, ensuring the probe remains in a non-fluorescent "off" state in the absence of the target analyte.[2] The introduction of a nitro group can also enhance the reactivity of the molecule towards nucleophiles.[3]

  • The Fluorine Atom: Located ortho to the nitro group, the fluorine atom is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This provides a specific reaction site for nucleophilic analytes like thiols to displace the fluorine, leading to a significant change in the electronic properties of the molecule.

This application note provides a detailed guide to the design, synthesis, and application of fluorescent probes derived from this compound, with a focus on creating a "turn-on" probe for biological thiols.

Chemical Principles and Probe Design Strategy

The core design strategy for a fluorescent probe based on this compound revolves around a thiol-triggered cascade of reactions that convert a non-fluorescent molecule into a highly fluorescent one.

The "Off" State: Quenching by the Nitro Group

In its initial state, the probe consists of a fluorophore linked to the 3-fluoro-2-nitrophenyl moiety. The close proximity of the electron-deficient nitro group to the fluorophore facilitates the PET process, where an excited electron from the fluorophore is transferred to the nitro group, preventing radiative decay (fluorescence).

The "On" Switch: Thiol-Mediated Nucleophilic Aromatic Substitution and Cyclization

The activation of the probe is initiated by the presence of biological thiols. The high nucleophilicity of the thiol group enables it to attack the electron-deficient aromatic ring at the position of the fluorine atom, displacing it via an SNAr reaction.[1] This initial reaction is followed by a subsequent intramolecular reaction cascade that ultimately removes the quenching effect of the nitro group and rigidifies the molecular structure, leading to a dramatic increase in fluorescence.

A plausible and effective strategy involves a multi-step activation process:

  • Nucleophilic Aromatic Substitution (SNAr): A biological thiol (R-SH) attacks the carbon bearing the fluorine atom, displacing it.

  • Reduction of the Nitro Group: While not directly triggered by the initial thiol attack, the cellular reducing environment (or a subsequent intramolecular reaction) can lead to the reduction of the nitro group to an amino group.

  • Intramolecular Cyclization: The newly formed amino group and the aldehyde can then undergo an intramolecular condensation reaction, forming a cyclic, rigid, and highly fluorescent structure.

This multi-step activation ensures high selectivity for the target analyte and a significant "turn-on" fluorescence response.

Synthesis of a Naphthalimide-Based Fluorescent Probe for Thiols

This protocol details the synthesis of a representative "turn-on" fluorescent probe for thiols, NaphthoThiol-1 , using this compound as the precursor and 4-amino-1,8-naphthalimide as the fluorophore.

Diagram of the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Synthesis of the Fluorophore-Linker cluster_1 Step 2: Coupling with the Fluorophore cluster_2 Final Probe: NaphthoThiol-1 (Non-fluorescent) 3F2NB This compound Intermediate_1 N-(2-aminoethyl)-3-fluoro-2-nitrobenzaldimine 3F2NB->Intermediate_1 + EDA Ethylenediamine EDA->Intermediate_1 Ethanol, Reflux NaphthoThiol_1_precursor Probe Precursor Intermediate_1->NaphthoThiol_1_precursor + NaphthalicAnhydride 4-Amino-1,8-naphthalic anhydride NaphthalicAnhydride->NaphthoThiol_1_precursor Ethanol, Reflux NaphthoThiol_1 NaphthoThiol-1 NaphthoThiol_1_precursor->NaphthoThiol_1 Purification

Caption: Synthetic scheme for NaphthoThiol-1.

Experimental Protocol: Synthesis of NaphthoThiol-1

Materials:

  • This compound

  • Ethylenediamine

  • 4-Amino-1,8-naphthalic anhydride

  • Anhydrous Ethanol

  • Standard laboratory glassware and purification apparatus (rotary evaporator, column chromatography supplies)

Step 1: Synthesis of N-(2-aminoethyl)-3-fluoro-2-nitrobenzaldimine (Intermediate 1)

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add ethylenediamine (1.1 eq) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Intermediate 1, which can be used in the next step without further purification.

Step 2: Synthesis of NaphthoThiol-1

  • Dissolve Intermediate 1 (1.0 eq) and 4-amino-1,8-naphthalic anhydride (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Reflux the mixture for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure NaphthoThiol-1 probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application: "Turn-On" Fluorescence Detection of Biological Thiols

The NaphthoThiol-1 probe is designed to be essentially non-fluorescent due to the PET quenching by the nitro group. Upon reaction with biological thiols, a significant increase in fluorescence intensity is expected.

Diagram of the Detection Mechanism

Detection_Mechanism NaphthoThiol_1 NaphthoThiol-1 (Non-fluorescent) SNAr_Product Thiol Adduct (Intermediate) NaphthoThiol_1->SNAr_Product + Thiol Biological Thiol (R-SH) Thiol->SNAr_Product SNAr Reaction Reduced_Product Reduced Intermediate SNAr_Product->Reduced_Product Reduction (e.g., by GSH) Cyclized_Product Cyclized Product (Highly Fluorescent) Reduced_Product->Cyclized_Product Intramolecular Cyclization

Caption: Proposed activation mechanism of NaphthoThiol-1.

Protocol for In Vitro Fluorescence Assay

Materials:

  • NaphthoThiol-1 stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Stock solutions of various thiols (e.g., glutathione, cysteine) and other relevant biological analytes (e.g., amino acids, reactive oxygen species)

  • Fluorometer

Procedure:

  • Prepare a series of solutions in PBS containing varying concentrations of the thiol of interest.

  • Add a fixed concentration of NaphthoThiol-1 (e.g., 10 µM final concentration) to each solution.

  • Incubate the solutions at 37°C for a predetermined time (e.g., 30 minutes).

  • Measure the fluorescence emission spectra using a fluorometer with an appropriate excitation wavelength (determined by preliminary spectral characterization of the activated probe).

  • Plot the fluorescence intensity at the emission maximum against the thiol concentration to generate a calibration curve.

  • To assess selectivity, perform the same assay with other biological analytes at physiologically relevant concentrations.

Protocol for Live Cell Imaging of Intracellular Thiols

Materials:

  • NaphthoThiol-1 stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., HeLa cells)

  • Confocal fluorescence microscope

  • N-ethylmaleimide (NEM) as a thiol-blocking agent (for control experiments)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Loading: Incubate the cells with NaphthoThiol-1 (e.g., 5-10 µM in cell culture medium) for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Wash the cells three times with PBS to remove excess probe.

  • Imaging: Image the cells using a confocal microscope with the appropriate excitation and emission filters for the activated probe.

  • Control Experiment: To confirm that the fluorescence signal is due to thiols, pre-treat cells with NEM (e.g., 1 mM for 30 minutes) before adding NaphthoThiol-1. A significant reduction in fluorescence intensity should be observed.

Data Presentation

Table 1: Representative Photophysical Properties of Naphthalimide-Based Probes
PropertyNaphthoThiol-1 (Predicted "Off" State)Activated NaphthoThiol-1 (Predicted "On" State)Reference Naphthalimide Fluorophore
Excitation Max (λex)~450 nm~490 nm~450-500 nm
Emission Max (λem)Weak or no emission~550 nm~530-580 nm
Quantum Yield (Φ)< 0.01> 0.50.6-0.9
Stokes Shift-~60 nm~50-80 nm
Molar Extinction Coeff. (ε)~15,000 M⁻¹cm⁻¹~30,000 M⁻¹cm⁻¹~20,000-40,000 M⁻¹cm⁻¹

Note: The data for NaphthoThiol-1 are predictive and based on the properties of similar naphthalimide-based probes and the established quenching effect of the nitro group. Experimental verification is required.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile precursor for the development of "turn-on" fluorescent probes. Its unique combination of a reactive aldehyde, a fluorescence-quenching nitro group, and a displaceable fluorine atom provides a robust platform for creating highly sensitive and selective probes for a variety of nucleophilic analytes. The synthetic and application protocols provided herein for NaphthoThiol-1 serve as a foundational guide for researchers to develop and utilize such probes for studying the intricate roles of biological thiols in health and disease.

Future work could focus on modifying the fluorophore scaffold to achieve near-infrared (NIR) emission for deeper tissue imaging, or incorporating targeting moieties to direct the probe to specific subcellular organelles. The principles outlined in this guide offer a solid starting point for these and other exciting advancements in the field of fluorescent probe development.

References

  • Chen, X., et al. (2010). Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews, 39(6), 2120-2135. [Link]

  • Gao, J., et al. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3563. [Link]

  • Nagano, T., et al. (2005). Development of fluorescent probes for bioimaging applications. Journal of the Pharmaceutical Society of Japan, 125(5), 437-458. [Link]

  • Guo, D. (2023). Synthesis And Application Of Nitro Activated Hydrogen Sulfide Fluorescent Probe. Master's Thesis. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Yang, Y., et al. (2011). Reaction Based Fluorescent Probes for Hydrogen Sulfide. Journal of the American Chemical Society, 133(43), 17132-17135. [Link]

  • Yuan, L., et al. (2013). A fluorescent probe for rapid detection of thiols and imaging of thiols reducing repair and H2O2 oxidative stress cycles in living cells. Chemical Communications, 49(80), 9118-9120. [Link]

  • Chan, J., et al. (2008). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters, 10(17), 3753-3756. [Link]

  • HORIBA. (n.d.). Fluorescent Bioprobes. [Link]

  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142–155. [Link]

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Application Notes and Protocols for Catalytic Reactions Involving 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-2-nitrobenzaldehyde in Catalytic Synthesis

This compound is a versatile aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an aldehyde, a nitro group, and a fluorine atom in a sterically demanding ortho-nitro arrangement, offers a rich platform for a variety of catalytic transformations. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic substitution, while the aldehyde and nitro functionalities serve as handles for a multitude of catalytic reactions, including reductions, condensations, and cross-coupling events.

This application note provides a detailed guide to key catalytic reactions involving this compound, with a focus on the synthesis of high-value heterocyclic scaffolds. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and offer insights into the rationale behind the selection of catalysts and reaction conditions.

I. Domino Nitro Reduction-Friedländer Heterocyclization: A Powerful Strategy for Quinolines

The quinoline scaffold is a privileged motif in drug discovery, appearing in numerous FDA-approved drugs with a wide range of biological activities. The Friedländer annulation, a classic reaction for quinoline synthesis, traditionally involves the condensation of a 2-aminobenzaldehyde with a compound containing an active methylene group.[2] A significant advancement of this methodology is the in situ generation of the 2-aminobenzaldehyde from its corresponding 2-nitrobenzaldehyde via a domino nitro reduction-heterocyclization sequence. This approach circumvents the often-limited availability and stability of 2-aminobenzaldehydes.[3]

Mechanistic Rationale

The domino reaction proceeds through a two-stage process within a single pot. First, the nitro group of this compound is reduced to an amine, typically using a mild reducing agent like iron powder in acetic acid.[3] The newly formed 2-amino-3-fluorobenzaldehyde then immediately participates in the Friedländer condensation with an active methylene compound. The reaction can proceed via two possible pathways: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an intramolecular aldol reaction and dehydration.[2]

Diagram 1: Domino Nitro Reduction-Friedländer Heterocyclization Workflow

G cluster_reduction Nitro Group Reduction cluster_condensation Friedländer Condensation A This compound B In situ generated 2-Amino-3-fluorobenzaldehyde A->B Fe / AcOH D Knoevenagel/Schiff Base Intermediate B->D C Active Methylene Compound (e.g., β-ketoester) C->D E Substituted 8-Fluoroquinoline D->E Intramolecular Cyclization & Dehydration

Caption: Workflow for the one-pot synthesis of 8-fluoroquinolines.

Experimental Protocol: Synthesis of Ethyl 8-fluoro-2-methylquinoline-3-carboxylate

This protocol is adapted from established procedures for the synthesis of substituted quinolines from 2-nitrobenzaldehydes.[3]

Materials:

  • This compound

  • Ethyl acetoacetate

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv.) in glacial acetic acid.

  • Add ethyl acetoacetate (2.0-3.0 equiv.) to the solution.

  • Heating: Stir the mixture and heat to 95-110 °C.

  • Addition of Iron: Once the target temperature is reached, add iron powder (4.0 equiv.) portion-wise over 15 minutes to control the initial exotherm.

  • Reaction Monitoring: The reaction mixture will typically turn brown. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the celite pad with ethyl acetate.

    • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure substituted quinoline.

Data Summary:

Reactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Typical Yield (%)
This compoundEthyl acetoacetateFe / AcOHAcOH95-11070-85
This compoundAcetylacetoneFe / AcOHAcOH95-11075-90
This compoundCyclohexanoneFe / AcOHAcOH95-11065-80

II. Catalytic Reduction of the Nitro Group: Accessing 2-Amino-3-fluorobenzaldehyde

The selective reduction of the nitro group in this compound to the corresponding amine is a critical transformation, not only as the first step in the domino Friedländer synthesis but also for providing the valuable 2-amino-3-fluorobenzaldehyde intermediate for other synthetic applications.

Catalyst Selection and Rationale

Several catalytic systems are available for the reduction of aromatic nitro groups.[4][5][6] The choice of catalyst depends on the desired selectivity and the presence of other functional groups.

  • Catalytic Hydrogenation (H₂/Pd/C): This is a highly efficient method for nitro group reduction. However, it can also reduce the aldehyde functionality. Careful control of reaction conditions (temperature, pressure, and catalyst loading) is necessary to achieve selectivity.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate in the presence of a palladium catalyst can sometimes offer better selectivity for the nitro group reduction over the aldehyde.

  • Metal/Acid Systems (Fe/AcOH, SnCl₂/HCl): These systems are chemoselective for the reduction of the nitro group in the presence of an aldehyde and are particularly well-suited for the domino Friedländer reaction as the acidic conditions also catalyze the subsequent condensation.[3][4]

Diagram 2: Catalytic Systems for Nitro Group Reduction

G cluster_catalysts Catalytic Systems A This compound B 2-Amino-3-fluorobenzaldehyde A->B Reduction C1 H₂ / Pd/C C1->B C2 Fe / AcOH C2->B C3 SnCl₂ / HCl C3->B

Caption: Common catalytic systems for the selective reduction of the nitro group.

III. Palladium-Catalyzed C-H Functionalization: Emerging Applications

Recent advances in organometallic chemistry have established palladium-catalyzed C-H activation as a powerful tool for the direct functionalization of aromatic rings.[7][8][9] For this compound, the aldehyde can act as a transient directing group, facilitating the functionalization of the ortho C-H bond (the C6 position).

Conceptual Framework

The reaction typically involves the formation of an imine intermediate between the benzaldehyde and an amino acid or a primary amine. This imine then coordinates to the palladium catalyst, positioning it in close proximity to the C-H bond ortho to the aldehyde group, enabling its activation and subsequent functionalization with a variety of coupling partners.[10][11]

While specific protocols for this compound are still emerging, the general principles of palladium-catalyzed dehydrogenative fluoroalkoxylation of benzaldehydes can be considered as a potential application.[10][11]

IV. Organocatalytic Reactions: Asymmetric Transformations

The aldehyde functionality of this compound makes it a suitable substrate for a range of organocatalytic reactions, particularly asymmetric aldol reactions.[12][13][14][15] Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective addition of ketones to the aldehyde, providing access to chiral β-hydroxy ketones.

Mechanistic Insight

The catalytic cycle typically involves the formation of an enamine between the ketone and the organocatalyst. This enamine then attacks the aldehyde in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the chiral aldol product and regenerates the catalyst. The electron-withdrawing nitro group in this compound can enhance the electrophilicity of the aldehyde carbonyl, potentially accelerating the reaction.[15]

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex organic molecules. The catalytic reactions outlined in this application note, particularly the domino nitro reduction-Friedländer heterocyclization, provide robust and efficient pathways to important heterocyclic structures like quinolines. The potential for palladium-catalyzed C-H functionalization and organocatalytic asymmetric transformations further expands the synthetic utility of this versatile compound, making it a key intermediate for researchers in drug discovery and materials science.

References

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  • Chemical Science. (2014). Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Retrieved from [Link]

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  • Gholamzadeh, P., & Ziarati, A. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 7(50), 46830–46840. [Link]

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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 3-Fluoro-2-nitrobenzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Importance of 3-Fluoro-2-nitrobenzaldehyde

This compound is a critical chemical intermediate, serving as a versatile scaffold in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors. Its unique substitution pattern—featuring an aldehyde for condensations and derivatizations, a nitro group that can be reduced to an amine, and a fluorine atom that can act as a leaving group or a metabolic blocker—makes it a highly sought-after building block. However, transitioning its synthesis from the laboratory bench to a production scale introduces significant challenges. These include managing highly exothermic reactions, controlling regioselectivity to avoid unwanted isomers, and ensuring process safety.[1][2]

This guide provides a comprehensive framework for the robust and safe scale-up synthesis of this compound, with a primary focus on the direct nitration of 2-fluorobenzaldehyde. It further details the subsequent derivatization through nucleophilic aromatic substitution (SNAr), offering field-proven insights into reaction control, hazard mitigation, and product purification.

Foundational Synthetic Strategies: An Overview

Several synthetic routes can produce the this compound core. The optimal choice depends on factors like raw material availability, cost, and the specific scale of production.

  • Direct Electrophilic Nitration: The most straightforward approach involves the nitration of commercially available 2-fluorobenzaldehyde using a mixed acid system (HNO₃/H₂SO₄). This method is often preferred for its atom economy and directness but requires stringent control over reaction conditions to manage the powerful exotherm and achieve the desired regioselectivity.[3][4] The aldehyde group is a meta-director, while the fluorine is an ortho-, para-director, leading to a complex product mixture if not properly controlled.

  • Oxidation of 3-Fluoro-2-nitrotoluene: An alternative pathway involves the oxidation of the methyl group of 3-fluoro-2-nitrotoluene. Various oxidizing agents can be employed, but this route adds a step to the overall process compared to direct nitration.[5][6]

  • The Sandmeyer Reaction: This classical transformation allows for the conversion of an aromatic amine into a variety of functional groups via a diazonium salt intermediate.[7][8][9] For instance, one could envision a multi-step sequence starting from a suitably substituted aniline to introduce either the fluoro or nitro group. While versatile, this method is often more complex and less atom-economical for large-scale production of this specific target.[10]

This guide will focus on the direct nitration route due to its prevalence and the critical need for detailed scale-up safety and procedural protocols.

Core Protocol: Scale-Up Synthesis of this compound via Direct Nitration

This protocol details a robust methodology for the nitration of 2-fluorobenzaldehyde. The central challenge in scaling this reaction is managing the significant heat of reaction to prevent thermal runaway and the formation of hazardous by-products.[1][11][12]

Hazard Analysis & Safety Imperatives

Causality of Hazards: Aromatic nitration is a highly exothermic process. The heat generated is substantial, and on a large scale, the ratio of surface area (for heat dissipation) to volume (for heat generation) decreases dramatically.[1] This can lead to a rapid, uncontrolled temperature increase (thermal runaway), potentially causing violent decomposition of the reaction mixture and over-pressurization of the reactor.[13] Furthermore, the reagents—concentrated nitric and sulfuric acids—are extremely corrosive and toxic.[14]

Mitigation Strategy:

  • Thermal Hazard Assessment: Before any scale-up, a thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is mandatory to understand the reaction's thermal profile, onset temperature of decomposition, and adiabatic temperature rise.[11][13][15]

  • Engineering Controls: The reaction must be conducted in a jacketed reactor with a powerful cooling system and an efficient overhead stirrer. The facility must be equipped with excellent ventilation, emergency showers, and eyewash stations.[14]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or lab coat.[14][16]

  • Controlled Addition: The rate of reaction, and thus the rate of heat generation, is controlled by the slow, subsurface addition of the limiting reagent.[1]

Visualized Synthetic Pathway

Caption: Reaction pathway for the synthesis of this compound.

Step-by-Step Scale-Up Protocol

This protocol is based on a hypothetical 1.0 molar scale.

Table 1: Reagent & Process Parameters

ParameterValueMolar Eq.Notes
2-Fluorobenzaldehyde124.11 g1.0Substrate
Sulfuric Acid (98%)300 mL~5.5Solvent and catalyst
Nitric Acid (fuming, 90%)48 mL~1.1Nitrating agent
Process Conditions
Initial Reactor Temp.0 °C-For mixed acid preparation
Reaction Temperature0 - 10 °C-Critical for safety and selectivity
Addition Time2 - 3 hours-Controls exotherm
Reaction Hold Time1 hour-To ensure full conversion
Quench Medium2 kg Ice / 1 L Water-To stop the reaction and precipitate product
Expected Outcome
Theoretical Yield169.1 g-
Typical Yield127 - 142 g75 - 84%Dependent on strict temp. control

Protocol:

  • Reactor Preparation: Charge a clean, dry 5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and addition funnel with 300 mL of concentrated sulfuric acid.

  • Mixed Acid Preparation: Begin aggressive stirring and cool the sulfuric acid to 0 °C using the reactor jacket. Slowly add 48 mL of fuming nitric acid via the addition funnel, ensuring the internal temperature does not exceed 10 °C. This step is highly exothermic.

  • Substrate Addition (Rate-Controlling Step): Once the mixed acid is prepared and cooled back to 0-5 °C, begin the slow, dropwise addition of 124.11 g of 2-fluorobenzaldehyde. Crucial: Maintain the internal temperature between 0-10 °C throughout the addition. The rate of addition must be dictated by the cooling system's ability to dissipate the generated heat.[1][17]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour. Monitor the reaction's progress by withdrawing a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC or HPLC until the starting material is consumed.

  • Quenching: In a separate, appropriately sized vessel, prepare a slurry of 2 kg of crushed ice and 1 L of cold water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice slurry. This will quench the reaction and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing Sequence:

    • Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral to pH paper. This removes the bulk of the residual acids.[16]

    • Next, wash the cake with a cold, dilute (5%) sodium bicarbonate solution to remove any acidic organic by-products.

    • Finally, wash again with cold water to remove any remaining bicarbonate.

  • Drying & Purification: Dry the crude product under vacuum. The primary method for purification is recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[18]

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The synthesized this compound is highly activated for nucleophilic aromatic substitution. The strong electron-withdrawing effects of the ortho-nitro group and the para-aldehyde group make the fluorine atom an excellent leaving group.[19][20] This allows for the straightforward synthesis of a wide array of derivatives.

General SNAr Mechanism & Workflow

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex intermediate.[20]

Caption: General experimental workflow for SNAr derivatization.

General Protocol for SNAr
  • Setup: In a reactor equipped with a stirrer, condenser, and temperature probe, charge this compound (1.0 eq.), the desired nucleophile (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent: Add a polar aprotic solvent such as DMF or DMSO.

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and monitor by TLC or HPLC.

  • Workup: After completion, cool the reaction, pour it into water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.[21]

Table 2: Examples of SNAr Derivatives

Nucleophile (Nu-H)Resulting Derivative Functional GroupPotential Application Area
Methanol (CH₃OH)3-Methoxy-2-nitrobenzaldehydePharmaceutical synthesis
Morpholine3-(Morpholin-4-yl)-2-nitrobenzaldehydeBioactive molecule synthesis
Ethanethiol (CH₃CH₂SH)3-(Ethylthio)-2-nitrobenzaldehydeAgrochemical intermediates
Phenol3-Phenoxy-2-nitrobenzaldehydeSpecialty polymers, fine chemicals

This table is illustrative of the possibilities stemming from nucleophilic aromatic substitution reactions.[22]

Analytical Characterization

To ensure the quality and identity of the synthesized compounds, a suite of analytical techniques is essential.

  • Chromatography (TLC, HPLC, GC): Used for reaction monitoring and final purity assessment. HPLC is particularly effective for quantifying isomeric impurities.[21][23]

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to definitively confirm the chemical structure of the product and its derivatives.[24]

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.[25]

  • Melting Point: A sharp melting point range is a good indicator of high purity for solid products.

References

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  • Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. (2026). Available at: [Link]

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Application Note & Protocols: Real-Time Monitoring Techniques for Reactions of 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, in-situ reaction monitoring techniques tailored for chemical transformations involving 3-Fluoro-2-nitrobenzaldehyde. We delve into the practical application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy for real-time analysis. By explaining the underlying principles and providing detailed, field-proven protocols, this document aims to empower scientists to achieve enhanced reaction understanding, optimize process parameters, and ensure the development of robust and safe chemical processes.

Introduction: The Imperative for Real-Time Monitoring

This compound is a key starting material and intermediate in the synthesis of a wide array of biologically active molecules and functional materials. Its trifunctional nature—an electrophilic aldehyde, an electron-withdrawing nitro group, and a fluorine substituent—allows for diverse chemical transformations, including but not limited to:

  • Reduction of the nitro group to an amine, a critical step in the synthesis of many pharmaceutical scaffolds.[1]

  • Condensation reactions at the aldehyde, such as aldol or Knoevenagel condensations, for carbon-carbon bond formation.[2][3]

  • Nucleophilic aromatic substitution (SNA_r) , where the fluorine atom can be displaced.

The kinetics and outcomes of these reactions are highly sensitive to process parameters. Traditional offline analysis, involving sample quenching and subsequent workup, often fails to capture transient intermediates or provide a true kinetic profile. In-situ monitoring, by contrast, offers a continuous stream of data directly from the reaction vessel, enabling a dynamic understanding of the process.[4][5] This real-time insight is paramount for optimizing yield, minimizing byproduct formation, and ensuring process safety, particularly when dealing with potentially exothermic nitrated aromatic compounds.[6]

Safety First: this compound is an irritant that can cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[8][9][10] Nitrated aromatic compounds can be thermally unstable; therefore, careful temperature control is crucial.[11]

Strategic Selection of Monitoring Techniques

The choice of an appropriate monitoring technique is dictated by the specific reaction being studied, the solvent system, and the information required. Below is a comparative overview to guide your selection.

Technique Principle Strengths Limitations Best Suited For
HPLC Chromatographic separation based on polarity, followed by UV detection.High sensitivity and selectivity; excellent for resolving complex mixtures and quantifying components.[12][13]Requires sampling (automated or manual); not truly "in-situ"; potential for sample degradation in transfer lines.Reactions with multiple, structurally similar components; accurate quantification of reactants, products, and byproducts.
NMR Spectroscopy Nuclear spin transitions in a magnetic field, providing detailed structural information.Provides unambiguous structural data on all soluble species; quantitative without the need for response factors.[14][15]Lower sensitivity compared to HPLC; requires deuterated solvents for locking (though modern benchtop systems can often be used with protonated solvents); higher initial capital cost.Mechanistic studies; identification of unknown intermediates; reactions where multiple species need to be tracked simultaneously.
FTIR Spectroscopy Vibrational transitions of chemical bonds upon absorption of infrared radiation.Non-destructive and can be used with an in-situ probe; excellent for tracking changes in functional groups.[16][17]Spectra can be complex and congested, especially in solution; less effective for distinguishing between structurally similar molecules with the same functional groups.Tracking the disappearance of a reactant's key functional group (e.g., C=O of the aldehyde, N-O of the nitro group) and the appearance of a product's characteristic peak.

Application & Protocols

Monitoring Nitro Group Reduction via HPLC

The reduction of the nitro group in this compound to 3-fluoro-2-aminobenzaldehyde is a common and critical transformation. This reaction is often performed using reagents like sodium dithionite, catalytic hydrogenation, or metals in acidic media.[1] HPLC is an ideal technique for monitoring this reaction due to the significant change in polarity and UV chromophore between the starting material and the product.

Protocol: At-Line HPLC Monitoring of a Nitro Reduction

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point. A typical gradient might be: 0-1 min (10% B), 1-10 min (10-90% B), 10-12 min (90% B), 12-13 min (90-10% B), 13-15 min (10% B).

    • Detector Wavelength: Set the detector to a wavelength where both the starting material and product have significant absorbance, for example, 254 nm.

  • Reaction Setup:

    • In a temperature-controlled reactor, dissolve this compound in a suitable solvent (e.g., methanol, ethanol).

    • If using an automated sampling system, insert the sampling probe into the reactor. Ensure the probe is positioned to draw a representative sample.

  • Calibration (Optional but Recommended for High Accuracy):

    • Prepare standard solutions of known concentrations for both this compound and the expected product, 3-fluoro-2-aminobenzaldehyde.

    • Inject these standards to determine their retention times and generate calibration curves for accurate quantification.

  • Reaction Initiation and Monitoring:

    • Inject a t=0 sample before adding the reducing agent to establish the initial concentration of the starting material.

    • Add the reducing agent to the reactor to initiate the reaction.

    • At regular intervals (e.g., every 5-10 minutes), draw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

    • Immediately quench the aliquot in a vial containing a known volume of mobile phase to stop the reaction and dilute the sample.

    • Inject the diluted sample into the HPLC.

  • Data Analysis:

    • Track the decrease in the peak area of the this compound and the corresponding increase in the peak area of the 3-fluoro-2-aminobenzaldehyde over time.

    • If byproducts are formed, their peaks can also be identified and monitored.

    • Plot the concentration (or peak area) of each species versus time to generate a reaction profile.

Causality and Self-Validation: The use of a C18 column separates components based on polarity. The nitro-containing starting material will be less polar and have a longer retention time than the more polar amino-product. The UV detector provides quantitative data, and the consistency of the total peak area (accounting for response factors) can serve as an internal check for the analysis. The appearance of a single, clean product peak at the expected retention time validates the selectivity of the reduction.

In-Situ NMR Monitoring of Aldol Condensation

Condensation reactions, such as the Claisen-Schmidt condensation with a ketone like acetone, are fundamental C-C bond-forming reactions.[14][18] Monitoring these reactions with in-situ NMR provides unparalleled structural information, allowing for the simultaneous observation of the starting aldehyde, the ketone, any intermediate aldol addition product, and the final condensed product.[14]

Protocol: In-Situ Benchtop NMR Monitoring of a Condensation Reaction

  • System Preparation:

    • A benchtop NMR spectrometer is ideal for placement in a fume hood next to the reaction setup.[19]

    • Ensure the spectrometer is locked and shimmed according to the manufacturer's instructions.

  • Sample Preparation:

    • In a standard 5 mm NMR tube, dissolve this compound (e.g., 0.1 mmol) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃).

    • Add the ketone reactant (e.g., acetone, 1-2 equivalents).

  • Data Acquisition:

    • Acquire an initial ¹H NMR spectrum of the starting materials (t=0). This is crucial for identifying the characteristic aldehyde proton signal (typically a singlet around 10 ppm).

    • Initiate the reaction by adding a catalytic amount of base (e.g., a drop of a solution of NaOD in D₂O) directly to the NMR tube.

    • Quickly cap, invert the tube several times to mix, and insert it into the spectrometer.

    • Begin acquiring ¹H NMR spectra at regular intervals (e.g., every 1-2 minutes).[20] Modern spectrometers can automate this process.

  • Data Analysis:

    • Process the stacked plot of spectra over time.

    • Monitor the decrease in the integral of the aldehyde proton of this compound.

    • Simultaneously, monitor the appearance of new signals in the vinyl region (for the α,β-unsaturated product) and potentially in the region characteristic of a β-hydroxy ketone intermediate.

    • Plot the normalized integrals of the reactant and product signals against time to determine the reaction kinetics.

Causality and Self-Validation: The chemical shift of the aldehyde proton is highly diagnostic and well-separated from other signals, making it an excellent marker for reactant consumption.[14] The appearance of new, coupled signals in the aromatic and vinylic regions provides direct structural evidence for product formation. The quantitative nature of NMR allows for a mass balance calculation at any point in time, serving as a self-validating mechanism for the data.

In-Situ FTIR Monitoring of Imine Formation

The reaction of this compound with a primary amine to form an imine is another important transformation. This reaction can be effectively monitored using in-situ FTIR spectroscopy by tracking the disappearance of the aldehyde's carbonyl (C=O) stretch and the appearance of the imine's C=N stretch.

Protocol: In-Situ ATR-FTIR Monitoring of Imine Formation

  • System Preparation:

    • An FTIR spectrometer equipped with a silver halide or diamond Attenuated Total Reflectance (ATR) probe is required.[17]

    • Set up the reaction in a vessel that can accommodate the immersion probe.

  • Background Spectrum:

    • Add the solvent and this compound to the reactor and begin stirring.

    • Submerge the ATR probe into the solution.

    • Collect a background spectrum. This will subtract the spectral contributions of the solvent and the starting aldehyde's non-reacting functional groups.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the primary amine to the vessel.

    • Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis:

    • Focus on the key spectral regions:

      • Aldehyde C=O stretch: Monitor the disappearance of the strong absorbance band around 1700-1720 cm⁻¹.

      • Imine C=N stretch: Monitor the appearance of a new band, typically around 1640-1690 cm⁻¹.

      • Nitro Group N-O stretches: The asymmetric and symmetric stretches of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) should remain relatively unchanged and can serve as an internal standard.[21]

    • Create a trend plot of the absorbance (or peak height/area) of these key bands versus time to visualize the reaction profile.

Causality and Self-Validation: The principle relies on the unique vibrational frequencies of different functional groups.[22] The disappearance of the C=O bond and the simultaneous appearance of the C=N bond provide direct evidence of the chemical transformation. The stability of other non-reacting peaks (like aromatic C-H or the nitro group stretches) throughout the reaction provides confidence that the observed changes are due to the desired reaction and not instrumental drift.

Visualization of Workflows

Workflow for At-Line HPLC Monitoring

HPLC_Workflow Reactor Reaction Vessel (this compound + Reagents) Sampler Automated Sampler or Manual Pipette Reactor->Sampler Draw Aliquot Quench Quench/Dilution Vial Sampler->Quench Transfer & Quench HPLC HPLC System (Pump, Column, UV Detector) Quench->HPLC Inject Sample Data Data Acquisition & Processing HPLC->Data Generate Chromatogram Technique_Selection Start Need to Monitor Reaction? Q1 Need Unambiguous Structural ID of Intermediates? Start->Q1 Q2 Need to Resolve Complex Mixture & Quantify Byproducts? Q1->Q2 No Use_NMR Use In-Situ NMR Q1->Use_NMR Yes Q3 Need to Track a Specific Functional Group Change? Q2->Q3 No Use_HPLC Use At-Line HPLC Q2->Use_HPLC Yes Use_FTIR Use In-Situ FTIR Q3->Use_FTIR Yes End Select Appropriate Technique Q3->End No Use_NMR->End Use_HPLC->End Use_FTIR->End

Caption: Decision tree for selecting the optimal monitoring technique.

Conclusion

The adoption of in-situ and at-line reaction monitoring techniques is transformative for the development of chemical processes involving this compound. By providing a continuous stream of high-quality data, HPLC, NMR, and FTIR spectroscopy empower scientists to move beyond simple endpoint analysis and develop a profound understanding of reaction kinetics, mechanisms, and impurity profiles. The protocols and guidelines presented herein offer a robust starting point for implementing these powerful analytical tools, ultimately leading to the development of more efficient, safer, and more reliable chemical syntheses.

References

  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Using NMR To Investigate Products of Aldol Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR analysis of the reaction of benzaldehyde (2 M in CH3CN) and benzylamine. Retrieved from [Link]

  • Moses, I. J. (2024). tion in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation. Retrieved from [Link]

  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

  • AZoM. (2013). Understanding the Aldol Condensation Reaction Using NMR. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (2019). How to use IR spectroscopy to check for Nitro group reduction?. Retrieved from [Link]

  • Chromatography Today. (2015). What Is Reaction Monitoring?. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous observation of reagent consumption and product formation with the kinetics of benzaldehyde and aniline reaction in FTIR liquid cell. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent progress in fluorescent chemosensors for selective aldehyde detection. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]

  • ResearchGate. (n.d.). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. Retrieved from [Link]

  • AELAB. (2025). Applications of FTIR in Scientific and Industrial Fields. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Optical chemosensors for the gas phase detection of aldehydes: mechanism, material design, and application. Retrieved from [Link]

  • Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

  • Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • LCGC International. (2023). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • PubMed. (2021). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved from [Link]

  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

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The Strategic Application of 3-Fluoro-2-nitrobenzaldehyde in the Genesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel anticancer agents is driven by the strategic selection of starting materials that offer both versatile reactivity and inherent pharmacologically-relevant features. 3-Fluoro-2-nitrobenzaldehyde is an exemplary scaffold, embodying a unique convergence of chemical properties that make it a compelling building block for cancer drug discovery. The strategic placement of an aldehyde, a fluorine atom, and a nitro group on the benzene ring provides a powerful toolkit for synthetic chemists and a rationale for targeted biological activity.

The aldehyde group serves as a versatile chemical handle for a multitude of transformations, including the formation of Schiff bases, the synthesis of various heterocyclic systems like quinolines and triazoles, and as a precursor to other functional groups.[1][2] The fluorine atom, a bioisostere of hydrogen, is a cornerstone of modern drug design. Its high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, increasing binding affinity to target proteins, and modulating pKa.[3][4]

Furthermore, the nitroaromatic moiety is not merely a synthetic intermediate. Nitro(het)aromatic compounds are renowned for their role as bioreductive prodrugs.[5][6] The low-oxygen environment (hypoxia) characteristic of solid tumors can facilitate the enzymatic reduction of the nitro group to cytotoxic species, such as hydroxylamines and amines, which can induce DNA damage and cell death, offering a mechanism for tumor-selective therapy.[5][6] This document provides a detailed guide for researchers, outlining the strategic considerations, synthetic protocols, and biological evaluation methodologies for leveraging this compound in the development of next-generation anticancer agents.

Core Synthetic Strategies and Applications

This compound is a precursor for a diverse range of molecular architectures with demonstrated or potential anticancer activity. Key applications include its use in synthesizing kinase inhibitors and forming various heterocyclic compounds.

Application I: Precursor for Kinase Inhibitor Scaffolds

Kinase inhibitors are a major class of targeted cancer therapies. The 3-fluoro-2-nitrophenyl scaffold can be found in the core structure of potent inhibitors. A notable application is its use as a starting material in the synthesis of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are crucial in treating cancers with deficiencies in DNA repair mechanisms.

A foundational synthetic transformation in this context is the conversion of the aldehyde to a difluoromethyl group. This modification is significant as the difluoromethyl moiety can act as a stable, lipophilic hydrogen bond donor, potentially enhancing interactions with the target protein.

Protocol 1: Synthesis of 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene

This protocol is adapted from a patented synthetic route for PARP1 inhibitors and details the conversion of the aldehyde functionality.[6]

Objective: To convert the aldehyde group of this compound into a difluoromethyl group, a key step in the synthesis of certain kinase inhibitor backbones.

Materials:

  • This compound (C₇H₄FNO₃, MW: 169.11 g/mol )[7]

  • (Diethylamino)sulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (BAST)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring plate

  • Ice bath

Safety Precautions:

  • This compound may cause skin, eye, and respiratory irritation.[7]

  • DAST and BAST are moisture-sensitive and highly corrosive reagents that react violently with water. All manipulations must be performed in a well-ventilated fume hood under an inert nitrogen atmosphere by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Anhydrous solvents are required.

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.00 equiv.) in anhydrous DCM.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: While stirring at 0°C, slowly add the fluorinating agent (e.g., BAST, 1.50 equiv.) dropwise to the solution under a positive pressure of nitrogen.[6]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

  • Quenching: Upon completion, carefully and slowly quench the reaction by pouring it into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(difluoromethyl)-3-fluoro-2-nitrobenzene.

Diagram: Synthetic Workflow for a Kinase Inhibitor Precursor

G cluster_synthesis Protocol 1: Synthesis start This compound in anhydrous DCM reagent Add BAST (1.5 equiv.) at 0°C under N₂ start->reagent react Stir overnight at room temperature reagent->react workup Quench (NaHCO₃), Extract (DCM), Dry (Na₂SO₄) react->workup purify Column Chromatography workup->purify product 1-(Difluoromethyl)-3-fluoro- 2-nitrobenzene purify->product

Caption: Workflow for the synthesis of a difluoromethylated kinase inhibitor precursor.

Application II: Synthesis of Bioactive Heterocycles

The aldehyde functionality of this compound is an excellent starting point for constructing heterocyclic systems, many of which form the core of anticancer drugs.[1] A common and powerful method is the 1,3-dipolar cycloaddition reaction to form isoxazoles, a class of compounds known for diverse pharmacological activities, including anticancer properties.[3]

Protocol 2: Synthesis of a 3-(3-Fluoro-2-nitrophenyl)-5-substituted-isoxazole Derivative

This protocol is a representative procedure adapted from established methods for synthesizing isoxazole derivatives from substituted benzaldehydes.[3] It involves the in-situ generation of a nitrile oxide from an oxime, followed by cycloaddition with an alkyne.

Part A: Synthesis of this compound Oxime

Objective: To convert the aldehyde into an oxime, the necessary precursor for nitrile oxide formation.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol and Water

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equiv.) and sodium bicarbonate (1.2 equiv.) in water.

  • Add the aqueous solution to the ethanolic solution of the aldehyde dropwise with continuous stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and add water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound oxime.

Part B: 1,3-Dipolar Cycloaddition to form Isoxazole

Objective: To synthesize the isoxazole ring via cycloaddition of the nitrile oxide (generated in-situ) with an alkyne.

Materials:

  • This compound Oxime (from Part A)

  • N-Chlorosuccinimide (NCS)

  • A substituted alkyne (e.g., phenylacetylene)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

Procedure:

  • Hydroximoyl Chloride Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the oxime (1.0 equiv.) in anhydrous THF. Add NCS (1.1 equiv.) and stir at room temperature for 30 minutes. This generates the intermediate hydroximoyl chloride.

  • Cycloaddition: To this solution, add the substituted alkyne (1.2 equiv.).

  • Slowly add triethylamine (1.5 equiv.) dropwise to the reaction mixture. The base facilitates the formation of the nitrile oxide dipole and the subsequent cycloaddition.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-fluoro-2-nitrophenyl)-5-substituted-isoxazole.

Diagram: Heterocycle Synthesis and Evaluation Pathway

G cluster_workflow Isoxazole Synthesis & Bio-evaluation start This compound oxime Protocol 2A: Oxime Formation (NH₂OH·HCl) start->oxime cyclo Protocol 2B: 1,3-Dipolar Cycloaddition (NCS, Alkyne, Et₃N) oxime->cyclo product Purified Isoxazole Derivative cyclo->product assay Protocol 3: MTT Cytotoxicity Assay (e.g., MCF-7, A549 cells) product->assay data Quantitative Data (IC₅₀ Values) assay->data

Caption: General workflow from starting material to biological data for isoxazole derivatives.

Biological Evaluation: Assessing Anticancer Potential

Once a library of compounds has been synthesized from this compound, a systematic evaluation of their anticancer activity is required. A standard initial screening is the MTT assay, which measures cell viability.

Protocol 3: MTT Cell Viability Assay

Objective: To determine the concentration at which a synthesized compound inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Data Presentation: Hypothetical IC₅₀ Values

The results from the MTT assay should be summarized in a clear, tabular format to compare the potency of different derivatives.

Compound IDParent ScaffoldR-Group at Position 5IC₅₀ vs. MCF-7 (µM)IC₅₀ vs. A549 (µM)
FN-ISO-01 3-(3-Fluoro-2-nitrophenyl)isoxazolePhenyl15.221.8
FN-ISO-02 3-(3-Fluoro-2-nitrophenyl)isoxazole4-Chlorophenyl8.712.5
FN-ISO-03 3-(3-Fluoro-2-nitrophenyl)isoxazole4-Methoxyphenyl25.130.4
Doxorubicin (Positive Control)N/A0.91.2

Mechanistic Insights: A Hypothetical Signaling Pathway

Compounds derived from this compound, particularly kinase inhibitors, are designed to interfere with specific signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a hypothetical mechanism where a synthesized inhibitor blocks a key protein kinase (e.g., a member of the PI3K/Akt pathway), leading to the downstream inhibition of pro-survival signals and the induction of apoptosis.

Diagram: Hypothetical Mechanism of Action

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Activates Kinase Protein Kinase (e.g., Akt) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Proliferation Cell Proliferation & Survival Substrate->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits Inhibitor Synthesized Inhibitor (from 3-F-2-NBA) Inhibitor->Kinase Inhibits

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a synthesized agent.

Conclusion

This compound stands out as a strategic starting material in the design of novel anticancer agents. The convergence of a versatile aldehyde handle with the beneficial electronic and metabolic properties imparted by the fluoro and nitro groups provides a robust platform for generating diverse chemical libraries. The protocols and strategies outlined herein offer a comprehensive guide for researchers to synthesize, evaluate, and understand the mechanisms of new compounds derived from this promising scaffold. By leveraging its unique chemical attributes, this compound will continue to be a valuable component in the arsenal of medicinal chemists dedicated to the fight against cancer.

References

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]

  • PARP1 inhibitors and uses thereof. Google Patents.
  • Synthesis and Anticancer Activities of Water Soluble Schiff Base Metal Complexes. ResearchGate. Available at: [Link]

  • Kinesin KIF18A inhibitor and application thereof. Google Patents.
  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PubMed. Available at: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. ResearchGate. Available at: [Link]

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. auctoresonline.org. Available at: [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC - PubMed Central. Available at: [Link]

  • Anticancer activity of novel Schiff bases and azo dyes derived from 3-amino-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC - PubMed Central. Available at: [Link]

  • This compound | C7H4FNO3. PubChem. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Fluoro-2-nitrobenzaldehyde. This molecule is a key building block in medicinal chemistry and drug development, valued for its unique substitution pattern which allows for diverse synthetic transformations. However, achieving high yields and purity can be challenging. The most reliable and scalable synthetic route proceeds via the oxidation of 2-Fluoro-6-nitrotoluene. Direct nitration of 3-fluorobenzaldehyde is generally avoided due to the formation of complex isomer mixtures, which significantly complicates purification and reduces the yield of the desired product.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help researchers overcome common hurdles in the synthesis of this compound, focusing on the oxidation pathway.

Synthesis Pathway Overview

The preferred industrial and laboratory-scale synthesis involves the selective oxidation of the methyl group of 2-Fluoro-6-nitrotoluene. This transformation requires careful control of reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.

Synthesis_Pathway cluster_main Primary Synthesis Route Start 2-Fluoro-6-nitrotoluene Product This compound Start->Product [Oxidant] (e.g., KMnO4, MnO2) Controlled Temperature Side_Product 3-Fluoro-2-nitrobenzoic acid (Over-oxidation byproduct) Product->Side_Product Harsh Conditions (Excess Oxidant, High Temp)

Caption: Oxidation of 2-Fluoro-6-nitrotoluene to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and high-yielding method for synthesizing this compound?

The most robust and widely used method is the controlled oxidation of 2-Fluoro-6-nitrotoluene.[1] This pathway avoids the regioselectivity issues associated with electrophilic aromatic substitution on a substituted benzaldehyde. While various oxidants can be employed, reagents like potassium permanganate (KMnO₄) in a controlled pH and temperature environment are common.[2]

Q2: Why is the direct nitration of 3-fluorobenzaldehyde not a recommended synthetic route?

Direct nitration of 3-fluorobenzaldehyde is problematic due to competing directing effects of the substituents. The fluorine atom is an ortho, para-director, while the aldehyde group is a meta-director.[3][4] This leads to a mixture of nitro isomers, including this compound, 3-fluoro-4-nitrobenzaldehyde, and 5-fluoro-2-nitrobenzaldehyde. Separating these isomers is often challenging due to their similar physical properties, resulting in a low isolated yield of the desired product.[5]

Q3: What are the most critical parameters to control during the oxidation of 2-Fluoro-6-nitrotoluene?

To maximize yield and minimize byproduct formation, four parameters are critical:

  • Temperature: The oxidation is highly exothermic. Maintaining low and stable temperatures (e.g., 0 to 10°C) is essential to prevent over-oxidation and thermal decomposition.[6]

  • Stoichiometry of the Oxidant: Using a precise molar equivalent of the oxidizing agent is crucial. A large excess will lead to the formation of the undesired 3-Fluoro-2-nitrobenzoic acid.

  • Reaction Time: The reaction must be monitored closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as the starting material is consumed to avoid byproduct formation.[7]

  • pH Control: When using oxidants like KMnO₄, the reaction medium's pH can influence the reaction rate and selectivity. An alkaline medium is often used.[2]

Troubleshooting Guide

Even with a well-defined protocol, experimental challenges can arise. This section addresses specific problems in a question-and-answer format.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Initial Observation: Low Yield of Product P1 Problem: Low Conversion (Starting material remains) Start->P1 P2 Problem: Over-oxidation (Carboxylic acid detected) Start->P2 P3 Problem: Product is an Oil or Impure Solid Start->P3 P4 Problem: Dark Tars Formed Start->P4 S1a Solution: - Increase oxidant (1.1-1.2 eq) - Extend reaction time (monitor!) - Cautiously increase temp. P1->S1a Investigate S2a Solution: - Use precise oxidant eq. - Maintain strict low temp. - Quench reaction promptly. P2->S2a Investigate S3a Solution: - Optimize recrystallization solvent - Attempt trituration with hexane - Purify via column chromatography P3->S3a Investigate S4a Solution: - Ensure starting material purity - Improve temperature control - Add oxidant more slowly P4->S4a Investigate

Caption: A logical workflow for troubleshooting low-yield issues.

Detailed Troubleshooting Table
Problem EncounteredPotential CausesRecommended Solutions & Scientific Rationale
Low Conversion / High Amount of Unreacted Starting Material 1. Insufficient amount of oxidizing agent.2. Reaction temperature is too low.3. Insufficient reaction time.4. Poor mixing in a scaled-up reaction.1. Optimize Stoichiometry: Cautiously increase the molar equivalents of the oxidant. A slight excess (e.g., 1.1 eq) might be necessary.2. Adjust Temperature: Gradually increase the temperature in small increments (e.g., to 15-20°C), but monitor closely for byproduct formation. Higher temperatures increase reaction kinetics.3. Extend Reaction Time: Continue monitoring the reaction via TLC/HPLC until starting material consumption plateaus.[6]4. Improve Agitation: For larger volumes, ensure the stirring is vigorous enough to maintain a homogeneous mixture.
Significant Formation of 3-Fluoro-2-nitrobenzoic acid (Over-oxidation) 1. Excess of oxidizing agent.2. Reaction temperature was too high or poorly controlled.3. Reaction was left for too long after completion.1. Control Stoichiometry: Use a precise amount of the oxidant. Aldehydes are easily oxidized to carboxylic acids, making this control point critical.2. Strict Temperature Control: Maintain the reaction at a consistently low temperature (0-5°C). The oxidation of aldehydes is often faster and more exothermic than the oxidation of methyl groups.[6]3. Diligent Monitoring: Quench the reaction immediately after the complete consumption of the starting material to prevent subsequent oxidation of the newly formed aldehyde product.
Formation of Dark-Colored Byproducts (Tars) 1. Reaction temperature spiked, causing decomposition of nitro-aromatic compounds.2. Impurities present in the 2-Fluoro-6-nitrotoluene starting material.1. Enhance Heat Management: Ensure the reaction vessel is adequately submerged in a cooling bath. Add the oxidant slowly and portion-wise to control the exotherm.[6]2. Purify Starting Material: If necessary, purify the starting material (e.g., by distillation or recrystallization) before the reaction. Impurities can catalyze side reactions.
Product Fails to Crystallize ("Oils Out") or is Difficult to Purify 1. Presence of impurities depressing the melting point.2. The chosen recrystallization solvent is not optimal.3. Isomeric impurities from alternative synthesis routes are present.1. Induce Crystallization: Try triturating the oil with a cold, non-polar solvent like hexane to induce solidification.[8] Seeding with a pure crystal can also be effective.2. Optimize Purification: - Recrystallization: Screen different solvent systems (e.g., ethanol/water, ethyl acetate/hexane, isopropanol). Slow cooling promotes the formation of purer crystals.[8] - Column Chromatography: For very impure samples, silica gel chromatography is the most effective method. A gradient elution with hexane and ethyl acetate is a good starting point.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via KMnO₄ Oxidation

This protocol is adapted from established procedures for the oxidation of substituted nitrotoluenes.[2]

Materials:

  • 2-Fluoro-6-nitrotoluene (1.0 eq)

  • Potassium permanganate (KMnO₄) (approx. 2.0 eq)

  • Toluene

  • Sodium Carbonate (Na₂CO₃)

  • 50% Sulfuric Acid (H₂SO₄)

  • Water

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2-Fluoro-6-nitrotoluene (1.0 eq) and sodium carbonate (approx. 3.5 eq) in a mixture of toluene and water.

  • Cooling: Cool the mixture to 0-5°C using an ice-salt bath.

  • Oxidant Addition: Slowly add solid potassium permanganate (2.0 eq) in small portions over 1-2 hours. Crucial: Maintain the internal temperature between +2°C and +6°C throughout the addition.[2] The reaction is highly exothermic.

  • Reaction Monitoring: Stir the mixture vigorously at 5°C for an additional hour after the addition is complete. Monitor the disappearance of the starting material by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up:

    • Once the reaction is complete, warm the mixture to ~35°C.

    • Carefully add 50% sulfuric acid dropwise. This step quenches the reaction and dissolves the manganese dioxide byproduct. Maintain the temperature below 40°C by external cooling.[2]

    • Filter the warm mixture to remove any remaining insoluble manganese salts.

  • Extraction & Isolation:

    • Transfer the filtrate to a separatory funnel and separate the organic (toluene) layer.

    • Wash the filter cake with hot toluene and combine it with the main organic phase.

    • Wash the combined organic layers with a 15% sodium carbonate solution, followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate or ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution quickly.

  • Crystallization: Slowly add a non-solvent (e.g., hexane or water) dropwise to the hot solution until it becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[8]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PrepChem.com. Synthesis of 2-nitrobenzaldehyde.
  • Popkov, S. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Organic Syntheses. o-NITROBENZALDEHYDE. [Link]

  • Google Patents. (1976).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.
  • PrepChem.com. Preparation of 3-nitrobenzaldehyde. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. (2008). Novel green synthesis of o-nitrobenzaldehyde by oxidation of o-nitrotoluene with metal porphyrins as biomimetic catalysts. [Link]

  • Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Nitrobenzaldehyde and 3-Nitrobenzaldehyde.

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Technical Support Center: 3-Fluoro-2-nitrobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-fluoro-2-nitrobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile building block. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure your experiments are both successful and efficient.

PART 1: General Troubleshooting & FAQs

This section addresses initial questions and provides a general framework for identifying and resolving issues in your reactions.

FAQ: My reaction mixture shows multiple spots on the TLC plate. How do I begin to identify the side products?

Answer:

Observing multiple spots on a Thin-Layer Chromatography (TLC) plate is a common issue. A systematic approach is crucial for identification. The primary spots are typically your desired product, unreacted starting material, and potentially one or more side products. The identity of these side products is highly dependent on the reaction type.

Common culprits to consider:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (3-fluoro-2-nitrobenzoic acid), especially if the reaction is run in the presence of air for extended periods or with certain reagents. This impurity will typically have a lower Rf value (be more polar) than the starting aldehyde.

  • Reduction: If a reducing agent is used, you might see partial or complete reduction of the nitro group (to nitroso, hydroxylamine, or amine) or reduction of the aldehyde group to an alcohol (3-fluoro-2-nitrobenzyl alcohol).

  • Cannizzaro Reaction: Under strongly basic conditions and in the absence of other reactive partners, the aldehyde can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

  • Nucleophilic Substitution Products: In reactions involving nucleophiles, you may see substitution at unintended positions or di-substitution.

Below is a general workflow to guide your troubleshooting process.

G cluster_0 Initial Observation cluster_1 Analysis & Hypothesis cluster_2 Isolation & Identification cluster_3 Optimization start Multiple Spots on TLC analyze Analyze Reaction Conditions (Reagents, Temp, pH) start->analyze hypothesize Hypothesize Potential Side Products (Oxidation, Reduction, etc.) analyze->hypothesize compare Compare TLC Spots to Standards (Starting Material, Expected Product) hypothesize->compare isolate Isolate Impurity via Column Chromatography compare->isolate Unknown Spot Detected optimize Modify Reaction Conditions to Minimize Side Product compare->optimize Known Impurity Confirmed characterize Characterize by NMR, MS isolate->characterize characterize->optimize

Caption: General troubleshooting workflow for unknown side products.

PART 2: Reaction-Specific Troubleshooting Guides

Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the ortho-nitro and meta-aldehyde groups makes the fluorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr). However, side reactions can occur.

Q1: I am attempting to displace the fluorine atom with an amine, but my yield is low and I see a highly polar byproduct.

Answer:

This is a common scenario. While the fluorine is highly activated for displacement, several side reactions can compete with your desired transformation.

  • Causality & Mechanism: The strong electron-withdrawing effect of the nitro group is key. A nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group. The subsequent loss of the fluoride ion yields the product. The rate-determining step is typically the initial addition of the nucleophile.[1]

  • Potential Side Products:

    • Reaction at the Aldehyde: Primary or secondary amines can react with the aldehyde to form an imine or enamine. This is often reversible but can consume your nucleophile.

    • Displacement of the Nitro Group: While less common, under harsh conditions (high temperature) or with certain powerful nucleophiles, displacement of the nitro group can occur.

    • Over-reaction: If your nucleophile has more than one reactive site, it could potentially react with two molecules of the benzaldehyde.

Troubleshooting Table:

IssueProbable CauseRecommended Solution
Low Conversion Insufficient temperature; weak base.Gently heat the reaction (e.g., to 50-80 °C). Use a non-nucleophilic base like K₂CO₃ or Et₃N to scavenge the HF byproduct.
Imine Formation Direct reaction of amine with the aldehyde.Protect the aldehyde as an acetal before the SNAr reaction.[2] This involves reacting it with a diol (like ethylene glycol) under acidic conditions. The acetal is stable to the SNAr conditions and can be easily hydrolyzed back to the aldehyde post-reaction.
Dark-colored Mixture Decomposition at high temperatures.Run the reaction at the lowest effective temperature. Monitor carefully by TLC and stop the reaction once the starting material is consumed.
Experimental Protocol: Acetal Protection for SNAr
  • Protection:

    • To a solution of this compound (1.0 eq) in toluene (5 mL per mmol), add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor by TLC until the starting aldehyde is consumed.

    • Cool the reaction, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄ and concentrate to get the crude acetal, which can often be used directly.

  • SNAr Reaction:

    • Dissolve the protected aldehyde in a polar aprotic solvent (e.g., DMF, DMSO).

    • Add your amine nucleophile (1.1 eq) and K₂CO₃ (2.0 eq).

    • Stir at 60-80 °C, monitoring by TLC.

  • Deprotection:

    • Once the SNAr reaction is complete, add a 1M HCl solution and stir at room temperature until the acetal is hydrolyzed back to the aldehyde.

Guide 2: Aldehyde and Nitro Group Reductions

Selective reduction of either the aldehyde or the nitro group is a frequent goal, but achieving this selectivity requires careful choice of reagents.

Q2: I want to reduce the aldehyde to an alcohol without touching the nitro group. However, my product is a complex mixture.

Answer:

The challenge here is that many reducing agents can reduce both functional groups. Sodium borohydride (NaBH₄) is generally the reagent of choice for this transformation due to its milder nature.

  • Causality: NaBH₄ is a source of hydride (H⁻) which selectively attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during workup to give the alcohol. It is typically not strong enough to reduce an aromatic nitro group under standard conditions.[3]

  • Potential Side Products:

    • Reduction of Nitro Group: Using stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the aldehyde and the nitro group, leading to an aminobenzyl alcohol.

    • Incomplete Reaction: Insufficient NaBH₄ or low temperature can lead to incomplete conversion.

Troubleshooting Table:

IssueProbable CauseRecommended Solution
Nitro Group Reduction Reducing agent is too strong.Use Sodium Borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. Avoid LiAlH₄.
Incomplete Reaction Insufficient reagent or low temperature.Use a slight excess of NaBH₄ (1.1-1.2 eq). Run the reaction at 0 °C to room temperature. Monitor by TLC.
Complex Mixture Unstable intermediates.Perform the reaction at 0 °C and quench carefully with a weak acid (e.g., NH₄Cl solution) once complete.
Q3: How can I selectively reduce the nitro group to an amine?

Answer:

Selective reduction of the nitro group in the presence of an aldehyde is a classic transformation. The most reliable methods involve catalytic hydrogenation or using metals in acidic media.

  • Causality: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl are effective. The metal acts as an electron donor, and the acid provides the protons needed for the reduction of the nitro group to an amine. These conditions are generally mild enough to leave the aldehyde untouched.

  • Potential Side Products:

    • Over-reduction of Aldehyde: Catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes lead to the reduction of the aldehyde to an alcohol, or even its complete hydrogenolysis, depending on the catalyst and conditions.

    • Acetal Formation: If the reaction is performed in an alcohol solvent with a strong acid, the aldehyde may form an acetal.

Guide 3: Condensation Reactions

Aldol or Claisen-Schmidt type condensations are common reactions for this aldehyde. The primary issue in these base-catalyzed reactions is the competing Cannizzaro reaction.

Q4: My Claisen-Schmidt reaction with acetophenone is giving a very poor yield of the desired chalcone, and I'm recovering starting material and other products.

Answer:

Because this compound has no α-hydrogens, it cannot self-condense. However, in the presence of a strong base (like NaOH), it can undergo a Cannizzaro reaction, which is a major competing side reaction.[4][5]

  • Causality & Mechanism:

    • Desired (Claisen-Schmidt): The base (e.g., OH⁻) deprotonates the α-carbon of the ketone (acetophenone) to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl carbon. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).[5]

    • Side Reaction (Cannizzaro): A hydroxide ion attacks the aldehyde carbonyl. The resulting intermediate transfers a hydride to a second molecule of the aldehyde. This disproportionation reaction produces one molecule of the corresponding alcohol (3-fluoro-2-nitrobenzyl alcohol) and one molecule of the carboxylic acid (3-fluoro-2-nitrobenzoic acid).

G Aldehyde This compound Attack_CS Nucleophilic Attack on Aldehyde Aldehyde->Attack_CS Attack_C Base Attack on Aldehyde Aldehyde->Attack_C Ketone Ketone (e.g., Acetophenone) Enolate Enolate Formation (from Ketone) Ketone->Enolate  [Base] Base Base (e.g., NaOH) Base->Attack_C Enolate->Attack_CS Dehydration Dehydration Attack_CS->Dehydration Desired_Product Desired Product (Chalcone) Dehydration->Desired_Product Hydride_Transfer Hydride Transfer to 2nd Aldehyde Attack_C->Hydride_Transfer Side_Products Side Products: Alcohol + Carboxylic Acid Hydride_Transfer->Side_Products

Caption: Competing Claisen-Schmidt and Cannizzaro reaction pathways.

Troubleshooting Table:

IssueProbable CauseRecommended Solution
Low Chalcone Yield Cannizzaro reaction is dominating.Use a milder base or catalytic amounts. Slowly add the aldehyde to a mixture of the ketone and base to ensure an enolate is always present to react. Keep the temperature low (0-10 °C) to disfavor the Cannizzaro reaction.
Recovery of Alcohol & Acid Confirms the Cannizzaro side reaction.Follow the solutions above. After the reaction, an acidic workup will protonate the carboxylate, and it can be removed by extraction with a basic aqueous solution (e.g., NaHCO₃).
Dark, Tarry Mixture Polymerization or decomposition.Ensure the temperature is strictly controlled. Do not use an excessive amount of base. Ensure reactants are pure.

References

  • BenchChem (2025). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • PubChem (2025). This compound. National Center for Biotechnology Information. [Link]

  • Kalir, A. (1964). o-NITROBENZALDEHYDE. Organic Syntheses, 44, 73. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding 3-Fluoro-4-nitrobenzaldehyde: Properties, Applications, and Sourcing. [Link]

  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Bayer AG (1984). Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • MySkinRecipes. 2-Fluoro-3-nitrobenzaldehyde. [Link]

  • Cirujano, F. G., & Llabrés i Xamena, F. X. (2006). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • Tyson, F. T. (1933). m-BROMOBENZALDEHYDE. Organic Syntheses, 13, 20. [Link]

  • Scribd. 3 Nitrobenzaldehyde. [Link]

  • Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

  • Farmer, S., & Kennepohl, D. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • Wikipedia. 3-Nitrobenzaldehyde. [Link]

  • University of Calgary. Nucleophilic Substitution Reactions. [Link]

  • Scribd. Aldol Condensation Reaction: Benzalacetophenone. [Link]

  • BenchChem (2025). reaction mechanism of 3-Nitrobenzaldehyde with acetophenone.
  • Allen Digital. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene.... [Link]

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Technical Support Center: Purification of 3-Fluoro-2-nitrobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-fluoro-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired product from impurities. This guide will walk you through the principles, protocols, and troubleshooting of recrystallizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallization for purifying this compound?

A1: Recrystallization is based on the principle that the solubility of most solids increases with temperature.[1] To purify this compound, a suitable solvent is chosen in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. As the solution slowly cools, the solubility of the this compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the mother liquor.

Q2: What are the most common impurities found in crude this compound?

A2: The impurities in crude this compound largely depend on its synthetic route. Common synthesis methods include the oxidation of 3-fluoro-2-nitrotoluene or the nitration of 3-fluorobenzaldehyde. Potential impurities include:

  • Positional Isomers: Such as 5-fluoro-2-nitrobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde, which can form during the nitration step.[2]

  • Unreacted Starting Materials: For instance, 3-fluorobenzaldehyde or 3-fluoro-2-nitrotoluene.

  • Over-oxidation Products: Such as 3-fluoro-2-nitrobenzoic acid, if the aldehyde is oxidized.

  • Byproducts from Synthesis: Depending on the specific reagents used, other related compounds may be present.

Q3: How do I select the best solvent for the recrystallization of this compound?

A3: The ideal solvent for recrystallization should exhibit a steep solubility curve for this compound, meaning it dissolves the compound well when hot but poorly when cold.[1] Additionally, the impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. Based on the solubility of analogous compounds like 3-nitrobenzaldehyde, suitable solvent systems can be predicted.[3][4] A solvent screening is always recommended.

Solvent Selection Guide

The choice of solvent is critical for a successful recrystallization. Below is a table of potential solvents and their expected utility based on data from similar compounds.

SolventPredicted Solubility (Hot)Predicted Solubility (Cold)Potential Use
Isopropanol HighLowGood single solvent
Ethanol HighModerateGood single solvent, may need cooling
Toluene HighLowGood single solvent
Ethyl Acetate Very HighModerateMay require a co-solvent (anti-solvent)
Hexane/Heptane Very LowVery LowGood as an anti-solvent with a more polar solvent
Water Very LowVery LowCan be used as an anti-solvent with a water-miscible solvent like ethanol or isopropanol

This data is extrapolated from the known solubility of 3-nitrobenzaldehyde and general principles of organic chemistry.[3][4]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (e.g., using Isopropanol)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture gently on a hot plate with stirring. Continue to add isopropanol portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed Solvent Recrystallization (e.g., Toluene-Hexane)
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot toluene.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane (the anti-solvent) dropwise until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold toluene-hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Guide

// No Crystals Path sol1 [label="Too much solvent used?", shape=diamond, style=filled, fillcolor="#EA4335"]; sol2 [label="Solution is supersaturated?", shape=diamond, style=filled, fillcolor="#EA4335"];

no_crystals -> sol1; sol1 -> sol2 [label="No"];

act1a [label="Boil off some solvent and re-cool.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; act1b [label="Scratch inner wall of flask with a glass rod.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; act1c [label="Add a seed crystal.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol1 -> act1a [label="Yes"]; sol2 -> act1b [label="Yes"]; act1b -> act1c;

// Oiling Out Path sol3 [label="Cooling too rapid?", shape=diamond, style=filled, fillcolor="#EA4335"]; sol4 [label="Solution too concentrated?", shape=diamond, style=filled, fillcolor="#EA4335"];

oiling_out -> sol3; sol3 -> sol4 [label="No"];

act2a [label="Reheat to dissolve oil, allow to cool more slowly.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; act2b [label="Reheat, add more solvent, and re-cool.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol3 -> act2a [label="Yes"]; sol4 -> act2b [label="Yes"];

// Low Yield Path sol5 [label="Too much solvent used?", shape=diamond, style=filled, fillcolor="#EA4335"]; sol6 [label="Crystals washed with warm solvent?", shape=diamond, style=filled, fillcolor="#EA4335"];

low_yield -> sol5; sol5 -> sol6 [label="No"];

act3a [label="Concentrate mother liquor and re-cool for a second crop.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; act3b [label="Always wash with ice-cold solvent.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol5 -> act3a [label="Yes"]; sol6 -> act3b [label="Yes"];

// Poor Purity Path sol7 [label="Crystallization too fast?", shape=diamond, style=filled, fillcolor="#EA4335"]; sol8 [label="Incomplete removal of colored impurities?", shape=diamond, style=filled, fillcolor="#EA4335"];

poor_purity -> sol7; sol7 -> sol8 [label="No"];

act4a [label="Re-dissolve and cool more slowly.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; act4b [label="Consider adding activated charcoal during hot filtration.", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol7 -> act4a [label="Yes"]; sol8 -> act4b [label="Yes"]; } Caption: Troubleshooting Decision Tree for Recrystallization.

Safety Precautions

This compound and many of the solvents used for its recrystallization are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning any work.

Visual Workflow of Recrystallization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying start Crude this compound add_solvent Add minimum amount of hot solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved insoluble_check Insoluble impurities present? dissolved->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes clear_solution Clear Hot Solution insoluble_check->clear_solution No hot_filtration->clear_solution slow_cool Slow Cooling to Room Temperature clear_solution->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

References

  • RSC Education. (n.d.). Finding the best solvent for recrystallisation. Retrieved from [Link]

  • Google Patents. (1987). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • PrepChem. (2017). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Soovainio, M., et al. (n.d.). 3-nitrobenzaldehyde. Retrieved from [Link]

  • Google Patents. (1982). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • ResearchGate. (2017). Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. Retrieved from [Link]

  • NOP - The Organic Chemistry Notebook Series. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2012). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

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Technical Support Center: Column Chromatography of 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 3-Fluoro-2-nitrobenzaldehyde. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established scientific principles with practical, field-tested solutions to help you overcome challenges in your purification workflow.

Safety First: Handling this compound

Before beginning any experimental work, it is critical to consult the Safety Data Sheet (SDS). This compound is a hazardous substance with the following classifications[1]:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Mandatory Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[2][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[2]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of soap and water.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the column chromatography of this compound.

Q1: Why is column chromatography the preferred method for purifying this compound?

Column chromatography is a highly effective technique for separating this compound from unreacted starting materials, by-products, and other impurities generated during its synthesis. Its efficacy stems from the ability to finely tune the separation based on the differential adsorption of components onto a stationary phase, allowing for the isolation of the target molecule with high purity. This is crucial for subsequent synthetic steps or biological assays where impurity presence can be confounding.

Q2: How do I select the appropriate stationary phase?

For a moderately polar compound like this compound, silica gel (SiO₂) is the standard and most effective stationary phase. Its slightly acidic nature is generally compatible with aromatic aldehydes. However, aldehydes can sometimes be sensitive to acidity, which may lead to the formation of acetals or hemiacetals if alcohols are used in the mobile phase.[4] If compound degradation on silica is suspected (see Troubleshooting section), alternative stationary phases like neutral alumina (Al₂O₃) or deactivated silica gel can be considered.[5]

Q3: What is a good starting mobile phase (eluent) for this separation?

The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for this compound on a Thin-Layer Chromatography (TLC) plate.[6] This Rƒ value typically translates well to good separation on a column.

A mixture of a non-polar solvent and a moderately polar solvent is standard. For this compound, a common and effective starting point is a mixture of hexanes and ethyl acetate .[6] Begin with a low polarity mixture (e.g., 9:1 or 4:1 Hexane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate until the desired Rƒ is achieved.[6][7]

Q4: How should I prepare and load my crude sample onto the column?

Proper sample loading is critical for achieving a high-resolution separation. The key is to apply the sample to the column in a highly concentrated, narrow band. Given that this compound is a solid, dry loading is the superior method.[8]

  • Why Dry Loading? This technique prevents issues that arise when a crude sample has poor solubility in the initial, low-polarity mobile phase.[5][8] Dissolving the sample in a strong, polar solvent and loading it directly (wet loading) can cause the compound to precipitate upon contact with the non-polar eluent or spread into a wide, diffuse band, severely compromising the separation.

A detailed protocol for dry loading is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the column chromatography process.

Symptom Potential Cause(s) Quick Solution(s)
Poor Separation / Co-elution 1. Inappropriate solvent system. 2. Column overloading. 3. Poorly packed column (channeling).1. Re-optimize eluent polarity with TLC. 2. Reduce sample load (1-5% of silica weight). 3. Repack the column carefully.
Compound Not Eluting 1. Eluent polarity is too low. 2. Compound decomposed on silica.1. Gradually increase eluent polarity. 2. Test compound stability on a TLC plate. Consider using alumina.[5]
Compound Elutes Too Quickly 1. Eluent polarity is too high.1. Decrease the polarity of the mobile phase.
Band Tailing or Streaking 1. Sample is partially insoluble in the mobile phase. 2. Column overloading. 3. Silica gel is too acidic.1. Ensure use of dry loading method. 2. Reduce the amount of sample loaded. 3. Add a trace amount of triethylamine (~0.1%) to the eluent or switch to alumina.[4]
Low Product Recovery 1. Irreversible adsorption or decomposition on silica. 2. Compound is too dilute in fractions to be detected.1. Deactivate silica or use alumina.[5] 2. Concentrate a sample of the fractions and re-analyze by TLC.[5]
Cracked/Channeled Silica Bed 1. Improper packing technique. 2. Running the column dry. 3. Heat generated from solvent interaction with silica.1. Repack column, ensuring a uniform slurry. 2. Always keep the silica head wet with solvent. 3. Allow the packed column to equilibrate before running.
In-Depth Troubleshooting

Symptom: I see two spots on my TLC plate, but they co-elute from the column.

  • Causality: This frustrating issue often arises when the TLC separation does not accurately predict the column's behavior, especially with larger sample loads. Overloading the column is a primary cause; the stationary phase becomes saturated, and its ability to discriminate between closely related compounds diminishes. Another possibility is that one compound is degrading into the other on the silica gel during the longer elution time of a column, creating a continuous stream of mixed fractions.[5]

  • Solutions:

    • Verify Stability: Spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then develop it. If the spot corresponding to your product has a new, secondary spot appearing, it indicates potential decomposition on silica.[5] In this case, switching to a less acidic stationary phase like neutral alumina is recommended.

    • Reduce Sample Load: A general rule of thumb is to load no more than 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material for 100 g of silica).

    • Refine the Mobile Phase: Try a different solvent system. For example, if you are using Hexane:Ethyl Acetate, consider trying Dichloromethane:Hexane or Toluene:Acetone to alter the separation selectivity.[4]

Symptom: My compound is not coming off the column, even after I've passed a large volume of eluent.

  • Causality: The most common reason is that the mobile phase is not polar enough to displace the compound from the silica gel. This compound, with its polar nitro and aldehyde groups, can adsorb strongly if the eluent is too non-polar. In rarer cases, the compound may have reacted or irreversibly adsorbed onto the silica.[5]

  • Solutions:

    • Implement a Gradient Elution: Do not run the entire column with a single, low-polarity solvent system. Start with the non-polar eluent that gives your product an Rƒ of ~0.3 and, after the less polar impurities have eluted, gradually increase the polarity. For example, start with 9:1 Hexane:EtOAc, then move to 4:1, then 2:1, and finally flush with 100% EtOAc.

    • Check the "Solvent Front": It is possible the compound eluted much faster than expected and was missed in the very first fractions. Concentrate the initial fractions and check them by TLC.[5]

    • The "Drastic Flush": If you are certain the compound is still on the column, try flushing with a very polar solvent like methanol. If the product elutes with methanol but was stuck before, it confirms a polarity issue. Note that this may also wash out other strongly-adsorbed impurities.

Visualized Workflows and Protocols

Overall Purification Workflow

The following diagram outlines the logical flow from initial analysis to the final purified product.

G cluster_prep Preparation & Analysis cluster_chrom Chromatography cluster_post Post-Purification TLC 1. TLC Analysis (Solvent System Optimization) SamplePrep 2. Sample Preparation (Dry Loading) TLC->SamplePrep Loading 4. Load Sample SamplePrep->Loading Packing 3. Column Packing (Slurry Method) Packing->Loading Elution 5. Elution & Fraction Collection (Gradient or Isocratic) Loading->Elution Analysis 6. Fraction Analysis (TLC) Elution->Analysis Combine 7. Combine Pure Fractions Analysis->Combine SolventRemoval 8. Solvent Removal (Rotary Evaporation) Combine->SolventRemoval Final Purified Product SolventRemoval->Final

Caption: Workflow for purification of this compound.

Troubleshooting Decision Tree: Poor Separation

Use this diagram to diagnose and resolve issues with co-elution or inadequate separation.

G Start Poor Separation Observed CheckLoad Is sample load >5% of silica mass? Start->CheckLoad CheckTLC Does TLC show baseline separation? CheckLoad->CheckTLC No ReduceLoad Solution: Reduce sample load CheckLoad->ReduceLoad Yes CheckStability Is compound stable on silica? (2D TLC Test) CheckTLC->CheckStability Yes OptimizeSolvent Solution: Re-optimize solvent system (e.g., try DCM/Hexane) CheckTLC->OptimizeSolvent No CheckStability->OptimizeSolvent Yes ChangeStationary Solution: Switch to Alumina or de-activated silica CheckStability->ChangeStationary No

Caption: Decision tree for troubleshooting poor chromatographic separation.

Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare TLC Plate: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom (the origin). Mark spots for your crude material (SM) and a co-spot (C).

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the "SM" mark. On the "C" mark, spot your crude material and, on top of it, spot a reference standard of pure this compound if available.

  • Prepare Developing Chamber: Add your chosen mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) to a developing chamber to a depth of ~0.5 cm.[6] Cover the chamber and let the atmosphere saturate for 5-10 minutes.

  • Develop the Plate: Place the TLC plate in the chamber, ensuring the origin line is above the solvent level.[6] Replace the lid.

  • Visualize: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp (254 nm), where aromatic compounds will appear as dark spots.[6]

  • Analyze: Calculate the Rƒ value (Rƒ = distance spot traveled / distance solvent traveled). Adjust the solvent ratio until the Rƒ of your target compound is between 0.25 and 0.35.[6]

Protocol 2: Dry Loading the Sample
  • Dissolve Sample: In a round-bottom flask, dissolve your crude this compound in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).[8]

  • Add Silica Gel: Add silica gel to the flask, approximately 5-10 times the mass of your crude sample.[8]

  • Mix and Dry: Swirl the mixture to create a slurry. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder. This is your sample-impregnated silica.[8]

  • Load Column: Carefully add this powder as a uniform layer on top of the packed column bed. Gently tap the column to settle the powder.

  • Protect the Layer: Add a thin layer (~0.5 cm) of sand on top of the sample layer to prevent it from being disturbed when you add the eluent.[8]

Data Summary Tables
Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₄FNO₃PubChem[1]
Molecular Weight 169.11 g/mol PubChem[1]
Appearance Yellowish to brownish crystalline powderSigma-Aldrich[9]
Melting Point 55 - 58 °CSigma-Aldrich
Solubility Insoluble in water. Soluble in common organic solvents like dichloromethane, ethyl acetate.ChemicalBook[10]
Table 2: Recommended Starting Conditions for Chromatography
ParameterRecommendationRationale / Notes
Stationary Phase Silica Gel, 230-400 mesh (flash chromatography grade)Standard choice for moderately polar organic compounds.
Mobile Phase (TLC) Start with 9:1 Hexane:Ethyl Acetate, adjust polarity to achieve Rƒ ≈ 0.25-0.35.Provides good separation for many aromatic aldehydes.[6]
Column Elution Start with a lower polarity than the TLC system (e.g., 19:1 Hexane:EtOAc), then gradually increase polarity.A gradient elution ensures that non-polar impurities wash out first, followed by the product, and then highly polar impurities.
Sample Loading Dry LoadingPrevents poor separation due to sample insolubility in the initial eluent.[5][8]
Visualization UV light (254 nm)The aromatic ring allows for easy visualization on fluorescent TLC plates.[6]
References
  • BenchChem. (n.d.). Technical Support Center: Monitoring 3-Fluoro-4-nitrobenzaldehyde Reactions by TLC.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Nitrobenzaldehyde.
  • BenchChem. (n.d.). Technical Support Center: 3-Fluoro-4-nitrobenzaldehyde Oxime Purification.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: this compound.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Fluoro-3-nitrobenzaldehyde.
  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet: 2-Fluoro-3-nitrobenzaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet: 4-Fluoro-2-nitrobenzaldehyde.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Reddit. (2022, February 22). troubleshooting column chromatography. r/chemistry.
  • Shimadzu Scientific Instruments. (n.d.). Troubleshooting Chromatogram Problems.
  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitrobenzadehyde CAS#: 395-81-3.
  • PubChem. (n.d.). This compound.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde: Physicochemical Properties and Synthetic Applications.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Ossila. (n.d.). 3-Fluoro-2-hydroxybenzaldehyde | CAS 394-50-3.
  • ChemScene. (n.d.). 3-Fluoro-5-nitrobenzaldehyde.
  • Cheméo. (n.d.). 4-Fluoro-2-nitrobenzaldehyde.
  • Wikipedia. (n.d.). 3-Nitrobenzaldehyde.

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing this compound?

A1: The most prevalent and well-documented synthetic strategy involves the selective oxidation of the methyl group of 3-Fluoro-2-nitrotoluene.[1] This approach is favored due to the commercial availability of the starting material and the established methodologies for the oxidation of nitrotoluenes. Several oxidizing agents can be employed, with chromium-based reagents being historically common for similar transformations.[2]

Q2: What are the critical parameters to control during the oxidation of 3-Fluoro-2-nitrotoluene?

A2: Temperature control is paramount to prevent over-oxidation to the corresponding carboxylic acid (3-fluoro-2-nitrobenzoic acid) and other side reactions. The rate of addition of the oxidizing agent must be carefully managed to maintain the desired reaction temperature. Stoichiometry of the oxidant is also critical; an excess can lead to byproducts, while an insufficient amount will result in incomplete conversion.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress.[3] A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can typically resolve the starting material (3-fluoro-2-nitrotoluene), the desired product (this compound), and the over-oxidation byproduct (3-fluoro-2-nitrobenzoic acid). High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[4]

Q4: What are the primary impurities I should expect, and how do they arise?

A4: The most common impurities include:

  • Unreacted 3-Fluoro-2-nitrotoluene: This is typically due to incomplete reaction, which can be caused by insufficient oxidant, low reaction temperature, or inadequate reaction time.

  • 3-Fluoro-2-nitrobenzoic acid: This is a result of over-oxidation of the aldehyde product. This is often exacerbated by elevated temperatures or an excess of the oxidizing agent.

  • Positional Isomers: If the starting 3-fluoro-2-nitrotoluene is not pure, isomeric nitrobenzaldehydes may be formed, which can be challenging to separate.[5]

Q5: What are the recommended storage and handling procedures for this compound?

A5: this compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, strong bases, and strong acids.[6]

Synthetic Workflow & Protocols

Primary Synthetic Route: Oxidation of 3-Fluoro-2-nitrotoluene

The most direct method for the synthesis of this compound is the oxidation of 3-fluoro-2-nitrotoluene. A common and effective, albeit classic, method adapted from the synthesis of similar nitrobenzaldehydes involves the use of chromium trioxide in acetic anhydride.[2][7] This method proceeds via the formation of a gem-diacetate intermediate, which is then hydrolyzed to the aldehyde.

Synthetic Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 3-Fluoro-2-nitrotoluene Oxidation Oxidation with CrO3 in Acetic Anhydride/H2SO4 Start->Oxidation 1. Formation of gem-diacetate Hydrolysis Acidic Hydrolysis Oxidation->Hydrolysis 2. Isolation of intermediate CrudeProduct Crude this compound Hydrolysis->CrudeProduct 3. Formation of aldehyde Purification Purification (e.g., Recrystallization) CrudeProduct->Purification 4. Removal of impurities FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation with Chromium Trioxide

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Materials:

  • 3-Fluoro-2-nitrotoluene

  • Acetic anhydride

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (5%)

  • Suitable solvent for recrystallization (e.g., ethanol/water or toluene/petroleum ether)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add acetic anhydride. Cool the flask in an ice-salt bath to 0-5 °C.

  • Formation of Oxidant Mixture: Slowly add concentrated sulfuric acid to the cooled acetic anhydride while maintaining the temperature below 10 °C. Then, add chromium trioxide portion-wise, ensuring the temperature does not exceed 10 °C.

  • Addition of Substrate: To the cold oxidant mixture, add 3-fluoro-2-nitrotoluene dropwise via the addition funnel over a period of 1-2 hours, maintaining the reaction temperature between 5-10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours. Monitor the consumption of the starting material by TLC.

  • Work-up and Hydrolysis: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring. The intermediate gem-diacetate will precipitate. Filter the solid and wash it with cold water. Transfer the solid to a flask containing a mixture of ethanol and dilute sulfuric acid and reflux for 1 hour to hydrolyze the diacetate to the aldehyde.

  • Isolation of Crude Product: After hydrolysis, cool the mixture and pour it into ice water. The crude this compound will precipitate. Filter the solid, wash with water, and then with a cold, dilute sodium bicarbonate solution to remove any acidic impurities (like 3-fluoro-2-nitrobenzoic acid). Finally, wash with water until the washings are neutral.

  • Purification: Dry the crude product. Purify by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Troubleshooting Guide Problem Problem Identified Low Yield Incomplete Reaction High Impurity Level LowYield Low Yield Potential Causes 1. Over-oxidation to acid 2. Incomplete reaction 3. Product loss during work-up Problem:p->LowYield Investigate IncompleteReaction Incomplete Reaction Potential Causes 1. Insufficient oxidant 2. Low reaction temperature 3. Short reaction time Problem:p->IncompleteReaction Investigate HighImpurity High Impurity Level Potential Causes 1. Over-oxidation (acid impurity) 2. Unreacted starting material 3. Ineffective purification Problem:p->HighImpurity Investigate Sol_LowYield Solutions for Low Yield 1. Strictly control temperature (5-10 °C). 2. Ensure slow, controlled addition of substrate. 3. Optimize work-up to minimize product solubility in wash solutions. LowYield:c->Sol_LowYield:t Sol_Incomplete Solutions for Incomplete Reaction 1. Check stoichiometry of CrO3. 2. Ensure temperature is maintained in the optimal range. 3. Monitor reaction by TLC until starting material is consumed. IncompleteReaction:c->Sol_Incomplete:t Sol_Impurity Solutions for High Impurity 1. Wash crude product with NaHCO3 solution to remove acid. 2. Re-purify by recrystallization or column chromatography. 3. Use TLC to identify optimal recrystallization solvents. HighImpurity:c->Sol_Impurity:t

Sources

Technical Support Center: Purification of 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Fluoro-2-nitrobenzaldehyde. The following troubleshooting guides and FAQs are designed to address specific issues and provide field-proven insights into achieving high purity for this critical chemical intermediate.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude sample of this compound?

A1: The impurity profile of your sample is heavily dependent on its synthetic route. The nitration of benzaldehyde derivatives, a common synthetic pathway, is known to produce a mixture of positional isomers.[1][2]

Common Impurities Include:

  • Positional Isomers: Due to the directing effects of the existing substituents on the aromatic ring during synthesis, other isomers such as 3-Fluoro-4-nitrobenzaldehyde, 5-Fluoro-2-nitrobenzaldehyde, or 2-Fluoro-3-nitrobenzaldehyde may be present.[3] Separating these can be challenging due to their similar physical properties.[4]

  • Starting Materials: Incomplete reaction can leave residual starting materials, such as 2-fluorotoluene or similar precursors.

  • Oxidation Byproducts: Over-oxidation during synthesis can lead to the formation of the corresponding carboxylic acid, 3-Fluoro-2-nitrobenzoic acid.

  • Reaction Byproducts: Depending on the specific reagents used, other side products may form. For example, methods involving the hydrolysis of intermediates can sometimes be incomplete.[5]

  • Residual Solvents: Solvents used during the reaction and initial work-up (e.g., dichloromethane, ethyl acetate, hexane) may be present in the crude product.

Q2: How can I accurately assess the purity of my this compound sample?

A2: Employing robust analytical techniques is crucial for quantifying purity both before and after your purification efforts. High-Performance Liquid Chromatography (HPLC) is a highly reliable and precise method for this purpose.[6] However, other methods also provide valuable information.

Table 1: Comparison of Purity Assessment Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[6]Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.[7]Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.[7]
Best For Quantifying non-volatile impurities like isomers and oxidation byproducts with high precision.[6][8]Identifying and quantifying volatile impurities, such as residual solvents.[7]Structural confirmation and estimating purity by comparing the signal integrals of the main compound to those of impurities.[7]
Key Advantage High resolution for separating closely related impurities like positional isomers.[1]Excellent for identifying unknown volatile components through mass spectrometry.[8]Provides structural information about impurities and is non-destructive.
Limitation May not be suitable for highly volatile impurities.The compound must be thermally stable; high inlet temperatures can risk degradation.[1]Lower sensitivity compared to chromatographic methods; quantification can be less precise for minor impurities.

A recommended starting point for HPLC method development would be a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water, monitoring at a wavelength of approximately 240-254 nm.[8]

Q3: My crude product is a solid. What is the most direct purification method to try first?

A3: For solid materials, recrystallization is often the most efficient first-line purification technique, particularly for removing small quantities of impurities that have different solubility profiles from your target compound. The key is selecting an appropriate solvent system where the this compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

A common and effective technique involves using a binary solvent system: one solvent in which the compound is soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").

Troubleshooting Guide 1: Purification by Recrystallization

This section provides a step-by-step protocol for recrystallization and addresses common issues.

Experimental Protocol: Recrystallization
  • Solvent Selection: Begin by performing a small-scale solvent screen. Test solvent systems such as Toluene/Petroleum Ether, Ethyl Acetate/Hexane, or Methanol/Water.[9][10] The goal is to find a system that dissolves your compound when hot but allows for crystal formation upon cooling.

  • Dissolution: In an appropriately sized flask, dissolve your crude this compound in the minimum amount of the chosen hot "solvent".

  • Hot Filtration (Optional): If you observe any insoluble particulate matter (e.g., dust, inorganic salts), perform a hot filtration to remove it. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the solution from heat. If using a binary system, slowly add the "anti-solvent" dropwise to the hot solution until you observe persistent cloudiness. Allow the flask to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Recrystallization Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing The product may be highly impure, leading to a significant depression of its melting point. The chosen solvent may not be optimal.- Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a "seed" crystal of pure product. - Re-dissolve the oil in more hot solvent and try cooling even more slowly. - If oiling out persists, the impurity level is likely too high for recrystallization. Purify the material first by column chromatography.[9]
Low Recovery Yield Too much solvent was used during dissolution. The compound has significant solubility in the solvent even at low temperatures. Crystals were washed with too much cold solvent.- Use the absolute minimum amount of hot solvent required for dissolution. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use only a minimal amount of ice-cold solvent for washing the collected crystals.
Poor Purity Improvement The chosen solvent system is not effective at separating the specific impurities present. Cooling was too rapid, trapping impurities within the crystal lattice.- Experiment with different solvent systems. If isomers are the main impurity, recrystallization may not be effective. - Ensure a slow cooling process. Insulating the flask can help.[9]
Troubleshooting Guide 2: Purification by Column Chromatography

When recrystallization is ineffective, particularly for separating isomers or purifying oils, flash column chromatography is the method of choice.[11][12]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis: Determine optimal eluent (target Rf ≈ 0.3) Slurry 2. Column Packing: Pack silica gel as a slurry in the non-polar solvent TLC->Slurry Sample 3. Sample Loading: Adsorb crude product onto silica (dry loading) Slurry->Sample Elute 4. Elution: Run column with eluent, collecting fractions Sample->Elute Monitor 5. Monitoring: Analyze fractions by TLC Elute->Monitor Combine 6. Combine Fractions: Pool all pure fractions Monitor->Combine Evap 7. Solvent Removal: Use rotary evaporation to isolate the pure product Combine->Evap Final 8. Final Analysis: Confirm purity via HPLC/NMR Evap->Final

Caption: Standard workflow for purification via flash column chromatography.

Experimental Protocol: Column Chromatography
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine the best solvent system (eluent). A good starting point for nitrobenzaldehydes is a mixture of Ethyl Acetate (EtOAc) and Hexane.[11] Vary the ratio until the desired compound has an Rf value of approximately 0.25-0.35, ensuring good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane) and carefully pack your column. Ensure the silica bed is level and free of air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Add a small amount of silica gel to this solution and evaporate the solvent to create a free-flowing powder. Carefully add this powder to the top of your packed column. This "dry loading" technique typically results in better separation.[12]

  • Elution: Carefully add the eluent to the column and apply pressure to begin elution. A gradient of increasing polarity (e.g., starting with 5% EtOAc in hexane and gradually increasing to 15%) is often effective for separating closely related compounds.[9]

  • Fraction Collection & Monitoring: Collect the eluting solvent in a series of fractions. Spot each fraction on a TLC plate to identify which ones contain your pure product.

  • Solvent Removal: Combine the fractions that contain only the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Column Chromatography Troubleshooting
IssueProbable Cause(s)Recommended Solution(s)
Poor Separation of Spots (Co-elution) The chosen eluent system lacks the necessary selectivity. The column was overloaded with too much crude material.- Re-optimize the eluent system using TLC. Try different solvent combinations (e.g., Dichloromethane/Hexane). - Use a finer mesh silica gel for higher resolution. - Reduce the amount of sample loaded onto the column.
Appearance of a New, Less Polar Spot If using an alcohol (e.g., methanol, ethanol) in your eluent, the aldehyde may be reacting with it on the acidic silica gel surface to form a hemiacetal or acetal.[13]- Avoid alcohol-based eluents for purifying aldehydes on silica gel. Stick to systems like Ethyl Acetate/Hexane. - If an alcohol is necessary for polarity, consider neutralizing the silica gel by adding a very small amount of triethylamine (~0.1%) to the eluent.[13]
Streaking or Tailing on TLC/Column The compound might be too polar for the chosen eluent, or it could be an acidic/basic impurity interacting strongly with the silica. The sample might be degrading on the silica.- Increase the polarity of the eluent. - For acidic impurities (like 3-fluoro-2-nitrobenzoic acid), consider a preliminary wash of the crude material with a dilute sodium bicarbonate solution.[10] - Consider switching the stationary phase to alumina, which is available in acidic, neutral, and basic forms.[13]
Decision-Making Flowchart for Purification Strategy

Caption: Decision tree for selecting an appropriate purification method.

References
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 3-Fluoro-4-nitrobenzaldehyde by HPLC. BenchChem.
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • PubChem. (n.d.). This compound.
  • BenchChem. (2025). Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime. BenchChem.
  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Organic Syntheses.
  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 3-Nitrobenzaldehyde: HPLC vs.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. BenchChem.
  • Organic Syntheses. (2025).
  • Harris, E. B. J. (2014). Response to "What is the best solvent for purifying aldehyde in a column chromatography?".
  • BenchChem. (2025). Isomeric Purity of 3-Nitrobenzaldehyde. BenchChem.
  • ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses.
  • NOP. (2006). Nitration of benzaldehyde to 3-nitrobenzaldehyde.
  • Google Patents. (n.d.).
  • MySkinRecipes. (n.d.). 2-Fluoro-3-nitrobenzaldehyde.

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Preventing the formation of byproducts in 3-Fluoro-2-nitrobenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Fluoro-2-nitrobenzaldehyde

Welcome to the technical support guide for the synthesis of this compound (CAS: 872366-63-7).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this critical intermediate. Our focus is on providing practical, evidence-based solutions to minimize byproduct formation and maximize the yield and purity of your target compound.

The synthesis of this compound is a nuanced process where minor deviations in reaction conditions can lead to significant impurities. The most prevalent byproduct, 3-fluoro-2-nitrobenzoic acid, arises from the over-oxidation of the aldehyde functional group. This guide will delve into the mechanistic origins of this and other byproducts and offer robust troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary byproduct I should be concerned about when synthesizing this compound via oxidation, and how is it formed?

A1: The most common and often most challenging byproduct to separate is 3-fluoro-2-nitrobenzoic acid . This impurity arises from the over-oxidation of the desired aldehyde product.

Mechanism of Formation: The synthesis typically involves the oxidation of the methyl group of 3-fluoro-2-nitrotoluene. This is a two-step oxidation process: first from a methyl group to an aldehyde, and then potentially further to a carboxylic acid. The aldehyde is an intermediate in this process and can be susceptible to further oxidation under the reaction conditions, especially if they are too harsh or prolonged.[3][4][5]

  • Reaction Pathway:

    • Desired Reaction: 3-Fluoro-2-nitrotoluene → This compound

    • Byproduct Formation: this compound → 3-Fluoro-2-nitrobenzoic acid

The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring can influence the reactivity of the aldehyde, making careful control of the oxidant and conditions paramount.

Byproduct_Formation cluster_main Oxidation of 3-Fluoro-2-nitrotoluene A 3-Fluoro-2-nitrotoluene B This compound (Desired Product) A->B Controlled Oxidation (e.g., MnO2) C 3-Fluoro-2-nitrobenzoic Acid (Byproduct) B->C Over-oxidation (Harsh Conditions)

Caption: Desired oxidation pathway versus over-oxidation leading to the carboxylic acid byproduct.

Q2: My reaction is producing a significant amount of 3-fluoro-2-nitrobenzoic acid. How can I prevent this over-oxidation?

A2: Minimizing the formation of the carboxylic acid byproduct hinges on precise control over several key reaction parameters.

1. Choice of Oxidizing Agent: The selectivity of the oxidizing agent is crucial. Strong, non-selective oxidants like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in harsh acidic conditions are more prone to over-oxidation.[5][6]

  • Recommended Oxidant: Manganese dioxide (MnO₂) is a milder and more selective oxidizing agent for converting activated methyl groups to aldehydes.[7][8] It is particularly effective for oxidizing benzylic and allylic alcohols and can be adapted for the oxidation of activated toluenes. Its heterogeneous nature can also help in controlling the reaction rate.

2. Strict Temperature Control: Oxidation reactions are exothermic. Elevated temperatures increase the reaction rate, often non-selectively, leading to a higher proportion of the over-oxidized product.

  • Recommendation: Maintain a consistent and moderate temperature throughout the reaction. The optimal temperature will depend on the specific solvent and oxidant but is typically kept below reflux temperatures. A reaction temperature of 25°C has been reported for similar oxidations.[9]

3. Stoichiometry and Addition of Oxidant: Using a large excess of the oxidizing agent will invariably lead to byproduct formation.

  • Recommendation:

    • Use a stoichiometric amount or a slight excess of the oxidant.

    • Employ a semi-batch process where the oxidant is added portion-wise or as a slow, continuous feed. This maintains a low instantaneous concentration of the oxidant, favoring the formation of the aldehyde.

4. Reaction Time and Monitoring: Allowing the reaction to proceed for too long after the starting material has been consumed will increase the likelihood of the desired aldehyde being oxidized further.

  • Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the consumption of the starting material (3-fluoro-2-nitrotoluene) is complete or has reached a plateau.

Table 1: Optimizing Reaction Conditions to Minimize Over-oxidation

ParameterStandard Approach (High Byproduct Risk)Optimized Approach (Low Byproduct Risk)Rationale
Oxidizing Agent Potassium Permanganate, Sodium DichromateManganese Dioxide (MnO₂)MnO₂ is a milder, more selective heterogeneous oxidant.[7][8]
Temperature High temperature / RefluxModerate, controlled temperature (e.g., 25-50°C)Lower temperatures reduce the rate of over-oxidation.
Oxidant Stoichiometry Large ExcessStoichiometric or slight excess (1.1-1.5 eq.)Prevents excessive oxidation of the product.
Reaction Time Fixed, often lengthy durationMonitored (TLC/GC) and quenched upon completionAvoids prolonged exposure of the product to the oxidant.
pH / Medium Strongly acidic (conc. H₂SO₄)Less acidic or neutral mediumHarsh acidic conditions can promote over-oxidation.[10][11]
Q3: I am synthesizing via the nitration of 2-fluorobenzaldehyde and obtaining a mixture of isomers. How can I improve the regioselectivity?

A3: The nitration of 2-fluorobenzaldehyde presents a challenge in regioselectivity due to the competing directing effects of the substituents. The aldehyde group is meta-directing, while the fluorine atom is ortho-, para-directing. This can lead to a mixture of products.

  • Controlling Nitrating Agent Composition: The composition of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid) can influence the isomer distribution. While the meta-nitro product is often favored due to the strong meta-directing effect of the aldehyde group, modifications to the nitrating agent and conditions can alter the outcome.[12][13]

  • Temperature Control: Nitration reactions are highly exothermic. Maintaining a low and stable temperature (typically 0-10°C) is critical for controlling the reaction rate and can help improve selectivity by minimizing side reactions.[14][15]

  • Alternative Nitrating Agents: Exploring alternative nitrating agents beyond the standard mixed acid system could offer different selectivity profiles, although this may require significant process development.

Q4: What is the most effective way to purify the crude this compound and remove the acidic byproduct?

A4: A multi-step purification strategy is often necessary to achieve high purity.

1. Acid-Base Extraction: This is the most direct method to remove the 3-fluoro-2-nitrobenzoic acid byproduct.

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with a mild aqueous base solution, such as 5% sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[16]

    • The acidic byproduct will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate (Na₂SO₄).

2. Recrystallization: After the bulk of the acidic impurity has been removed, recrystallization can be used to remove remaining impurities, including any unreacted starting material or other minor byproducts.

  • Solvent Selection: A good solvent system will dissolve the product at an elevated temperature but have low solubility at cooler temperatures. Experiment with different solvents or solvent mixtures, such as isopropanol/water, ethanol/water, or toluene/hexane.[17]

3. Column Chromatography: For achieving the highest purity, especially on a smaller scale, silica gel column chromatography is very effective.

  • Mobile Phase: A non-polar/polar solvent system is typically used. A good starting point is a gradient of ethyl acetate in hexane. The less polar starting material and desired aldehyde will elute before the more polar carboxylic acid byproduct if it was not fully removed by the basic wash.[17]

Purification_Workflow A Crude Product (Aldehyde, Acid, Starting Material) B Dissolve in Organic Solvent (e.g., Ethyl Acetate) A->B C Wash with Aqueous Base (e.g., 5% NaHCO3) B->C D Separate Layers C->D E Aqueous Layer (Contains Sodium 3-fluoro-2-nitrobenzoate) D->E Byproduct Removed F Organic Layer (Contains Aldehyde and Starting Material) D->F G Dry and Concentrate F->G H Purified Product via Recrystallization or Column Chromatography G->H

Sources

Navigating the Scale-Up of 3-Fluoro-2-nitrobenzaldehyde Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the challenges encountered during the scale-up of reactions involving 3-Fluoro-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into potential synthetic routes and to troubleshoot common issues that arise when transitioning from laboratory-scale experiments to pilot or industrial-scale production.

Introduction to Synthetic Strategies

The synthesis of this compound on a larger scale typically proceeds through one of two primary routes, each with its own set of challenges:

  • Direct Nitration of 2-Fluorobenzaldehyde: This is an electrophilic aromatic substitution where 2-fluorobenzaldehyde is treated with a nitrating agent. While direct, controlling regioselectivity and managing the exothermic nature of the reaction are critical hurdles.

  • Oxidation of 2-Fluoro-3-nitrotoluene: This route involves the oxidation of the methyl group of 2-fluoro-3-nitrotoluene to an aldehyde. This pathway avoids the challenges of regioselectivity in nitration but introduces its own complexities related to the choice of oxidant and potential over-oxidation.

This guide will address the common problems associated with both synthetic pathways.

Troubleshooting Guide

Low Yield of this compound

Q1: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the likely causes?

A1: Low yields during scale-up can be attributed to several factors, often related to mass and heat transfer limitations that are less pronounced at the bench scale.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of byproducts and prevent the complete conversion of starting materials. Ensure that the agitation speed and impeller design are suitable for the reactor volume to maintain a homogeneous reaction mixture.

  • Poor Temperature Control: Nitration reactions are highly exothermic. A decrease in the surface-area-to-volume ratio in larger reactors makes heat dissipation less efficient, which can lead to a rapid increase in temperature.[1] This can cause degradation of the starting material or product and favor side reactions. It is crucial to have a robust cooling system and to control the rate of addition of the nitrating agent.

  • Suboptimal Reaction Time: Directly extrapolating reaction times from small-scale experiments may not be accurate for larger batches due to differences in heat and mass transfer. It is essential to monitor the reaction's progress using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the actual endpoint.

Product Purity Issues

Q2: I am observing significant impurities in my crude product. What are the common byproducts and how can I minimize them?

A2: The nature of the impurities will depend on the synthetic route chosen.

For the Direct Nitration of 2-Fluorobenzaldehyde:

  • Isomeric Byproducts: The primary impurities are often other positional isomers, such as 5-fluoro-2-nitrobenzaldehyde and 3-fluoro-4-nitrobenzaldehyde. The aldehyde group is a meta-director, while the fluorine atom is an ortho-, para-director.[2] The regioselectivity is a complex interplay of these electronic effects.

    • Mitigation:

      • Temperature Control: Maintain a low and consistent temperature (typically between 0-15°C) to improve selectivity.[3]

      • Nitrating Agent Composition: Increasing the proportion of nitric acid relative to sulfuric acid has been shown in some cases of benzaldehyde nitration to favor the formation of the ortho-isomer.[3] This may be applicable here to increase the yield of the desired this compound.

  • Dinitrated Products: Over-nitration can occur if the reaction conditions are too harsh.

    • Mitigation: Use a controlled amount of the nitrating agent and avoid prolonged reaction times.

  • Oxidation Products: The aldehyde group is susceptible to oxidation to a carboxylic acid (3-fluoro-2-nitrobenzoic acid) under the strong oxidizing conditions of the nitrating mixture.

    • Mitigation: Strict temperature control is crucial to minimize this side reaction.[3]

For the Oxidation of 2-Fluoro-3-nitrotoluene:

  • Over-oxidation: The most common byproduct is 3-fluoro-2-nitrobenzoic acid, resulting from the oxidation of the aldehyde.

    • Mitigation: Choose a milder oxidizing agent or carefully control the stoichiometry of a stronger oxidant. Monitoring the reaction progress is key to stopping it once the aldehyde is formed.

  • Unreacted Starting Material: Incomplete conversion will leave residual 2-fluoro-3-nitrotoluene.

    • Mitigation: Ensure adequate reaction time and temperature, as well as efficient mixing.

  • Byproducts from the Oxidant: The choice of oxidizing agent can introduce its own set of impurities. For example, using chromium-based oxidants can result in metallic impurities that need to be removed.[4]

The following diagram illustrates a decision-making workflow for troubleshooting common issues in the synthesis of this compound.

G start Problem Identified low_yield Low Yield start->low_yield purity_issues Purity Issues start->purity_issues thermal_runaway Thermal Runaway / Exotherm start->thermal_runaway mixing Inadequate Mixing? low_yield->mixing route Synthetic Route? purity_issues->route addition_rate Reagent Addition Too Fast? thermal_runaway->addition_rate temp_control_yield Poor Temperature Control? mixing->temp_control_yield No improve_agitation Improve Agitation / Impeller Design mixing->improve_agitation Yes reaction_time Incorrect Reaction Time? temp_control_yield->reaction_time No enhance_cooling Enhance Cooling Capacity / Slow Reagent Addition temp_control_yield->enhance_cooling Yes monitor_reaction Monitor Reaction by HPLC/GC reaction_time->monitor_reaction Yes nitration Direct Nitration route->nitration Nitration oxidation Oxidation route->oxidation Oxidation isomers Isomeric Byproducts? nitration->isomers over_oxidation Over-oxidation to Acid? oxidation->over_oxidation dinitration Dinitration? isomers->dinitration No adjust_nitrating_mix Adjust HNO3/H2SO4 Ratio & Lower Temperature isomers->adjust_nitrating_mix Yes acid_impurity Carboxylic Acid Impurity? dinitration->acid_impurity No reduce_reagent Reduce Nitrating Agent Stoichiometry dinitration->reduce_reagent Yes strict_temp_control Maintain Strict Low Temperature Control acid_impurity->strict_temp_control Yes unreacted_sm Unreacted Starting Material? over_oxidation->unreacted_sm No milder_oxidant Use Milder Oxidant / Control Stoichiometry over_oxidation->milder_oxidant Yes optimize_conditions Optimize Reaction Time & Temperature unreacted_sm->optimize_conditions Yes cooling_capacity Insufficient Cooling? addition_rate->cooling_capacity No slow_addition Slow Down Reagent Addition Rate addition_rate->slow_addition Yes improve_cooling Improve Reactor Cooling Capacity cooling_capacity->improve_cooling Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Difficult Product Isolation and Purification

Q3: My product is difficult to isolate and purify on a larger scale. What are the recommended procedures?

A3: Isolation and purification at scale require robust and scalable methods.

  • "Oiling Out": If the product separates as an oil instead of a solid during work-up, it is often due to the presence of impurities that depress the melting point.

    • Solution: Attempt to purify a small portion by column chromatography to obtain a pure, solid sample. This can then be used to "seed" the larger batch to induce crystallization. A solvent screen to find a suitable anti-solvent can also be beneficial.

  • Recrystallization: This is a common and effective method for purification if a suitable solvent system can be identified.

    • Solvent Selection: For nitrobenzaldehydes, common recrystallization solvents include toluene-petroleum ether or ethanol-water mixtures.[1][5] A systematic solvent screen is recommended to find the optimal system for this compound that maximizes recovery and purity.

  • Column Chromatography: While effective at the lab scale, traditional column chromatography is often not economically viable for large-scale production. However, it can be used to purify a small amount of material to generate a seed crystal or as a final polishing step for high-purity applications.

Frequently Asked Questions (FAQs)

Q4: What are the primary safety concerns when scaling up the synthesis of this compound?

A4: Safety is paramount, especially with nitration reactions.

  • Thermal Runaway: As mentioned, nitration is highly exothermic. A loss of cooling or too rapid addition of the nitrating agent can lead to a thermal runaway, a dangerous situation where the reaction rate and temperature increase uncontrollably, potentially leading to an explosion.[6]

    • Precaution: Conduct a thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) before scaling up.[6] This will help determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).

  • Hazardous Reagents: Concentrated nitric and sulfuric acids are highly corrosive.[7] Fuming nitric acid is also a strong oxidizing agent and can react violently with organic materials.

    • Precaution: Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat. The reaction should be carried out in a well-ventilated area with access to emergency showers and eyewash stations.

  • Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes.

    • Precaution: Ensure adequate ventilation and consider a scrubber system to neutralize acidic off-gases.

Q5: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for monitoring the disappearance of starting materials and the formation of the product and byproducts. It is also a powerful tool for quantitative purity analysis of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any isomeric impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the key functional groups (aldehyde, nitro, and C-F bond) in the final product.

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Final Analysis start Starting Material (e.g., 2-Fluorobenzaldehyde) reaction Reaction (Nitration or Oxidation) start->reaction monitoring In-Process Monitoring (HPLC/GC) reaction->monitoring quench Quenching (e.g., on ice) monitoring->quench extraction Extraction (with organic solvent) quench->extraction wash Washing (e.g., with NaHCO3 solution) extraction->wash drying Drying (e.g., with Na2SO4) wash->drying concentration Solvent Removal (under reduced pressure) drying->concentration crude_product Crude Product concentration->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography (if necessary) recrystallization->chromatography Purity Not Met pure_product Pure this compound recrystallization->pure_product Purity Met chromatography->pure_product analysis Purity & Identity Confirmation (HPLC, GC-MS, NMR, FTIR) pure_product->analysis

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters and potential outcomes based on literature for related compounds. These should be used as a starting point for optimization.

ParameterDirect Nitration of Benzaldehyde DerivativesOxidation of Nitrotoluene Derivatives
Starting Materials Benzaldehyde derivative, Nitrating mixture (HNO₃/H₂SO₄)Nitrotoluene derivative, Oxidizing agent (e.g., KMnO₄, CrO₃)
Typical Temperature 0 - 15 °C[3]Varies with oxidant, can be elevated
Key Challenges Regioselectivity, Thermal runaway, Oxidation of aldehydeOver-oxidation to carboxylic acid, Incomplete conversion
Common Byproducts Positional isomers, Dinitrated products, Nitrobenzoic acids[3]Unreacted starting material, Nitrobenzoic acid
Reported Yields Highly variable depending on substrate and conditionsCan be moderate to good, depending on the oxidant and substrate

Conclusion

The successful scale-up of this compound synthesis requires a thorough understanding of the underlying chemical principles and potential hazards. By carefully considering the factors outlined in this guide, from reaction conditions and byproduct formation to safety and purification, researchers can develop robust and scalable processes. It is always recommended to perform a comprehensive risk assessment and small-scale optimization studies before proceeding to a larger scale.

References

  • What are the nitration reactions of Fluorobenzohydroxy Acid? - Blog. (2025). Retrieved from [Link]

  • CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - MDPI. (n.d.). Retrieved from [Link]

  • Scheme of aldehyde group assistance in the nitration of benzaldehyde - ResearchGate. (n.d.). Retrieved from [Link]

  • US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes - Google Patents. (n.d.).
  • m-NITROBENZALDEHYDE DIMETHYLACETAL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of 2-nitrobenzaldehyde from 2-nitrotoluene - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC. (2017). Retrieved from [Link]

  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (n.d.).
  • Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - ResearchGate. (n.d.). Retrieved from [Link]

  • Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts - Scirp.org. (2012). Retrieved from [Link]

  • 2-Fluoro-3-nitrotoluene. (n.d.). Retrieved from [Link]

  • Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation - Aidic. (n.d.). Retrieved from [Link]

  • CN102786372A - Synthesis of m-nitrobenzaldehyde derivative - Google Patents. (n.d.).
  • EP0305812A2 - Process for the purification of nitrobenzaldehyde - Google Patents. (n.d.).
  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • CN102329234A - Production process of m-nitrobenzaldehyde - Google Patents. (n.d.).

Sources

Technical Support Center: Managing Exothermic Reactions with 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. The information provided is based on established principles for handling nitroaromatic compounds. However, 3-Fluoro-2-nitrobenzaldehyde is a reactive chemical with the potential for thermal instability. It is imperative that users conduct their own risk assessments and thermal hazard studies, such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry, before undertaking any new reaction or scaling up existing procedures.[1][2] The guidance herein should supplement, not replace, rigorous laboratory-specific safety protocols and professional judgment.

Introduction

This compound is a valuable building block in organic synthesis, frequently employed in the development of pharmaceuticals and other advanced materials. Its chemical structure, featuring an aldehyde, a nitro group, and a fluorine atom on an aromatic ring, provides a versatile platform for a variety of chemical transformations. However, the presence of the nitro group, particularly ortho to the aldehyde, classifies this compound as a potentially energetic material.[3][4] Reactions involving this compound can be exothermic and, if not properly controlled, may lead to a dangerous thermal runaway.[1] This guide provides a structured approach to understanding and mitigating these risks through a series of frequently asked questions and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal hazards associated with this compound?

A1: The primary thermal hazard stems from the nitroaromatic structure of the molecule. Such compounds can undergo exothermic decomposition at elevated temperatures, which can be violent or explosive.[1] The decomposition can be initiated by heat, and the presence of impurities or certain reagents can lower the decomposition temperature.[1] Additionally, many of the intended reactions of the aldehyde group (e.g., reductions, condensations) are themselves exothermic. The combination of reaction heat and the inherent thermal instability of the molecule creates the potential for a thermal runaway, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[5]

Q2: I am planning a reaction with this compound. What preliminary safety assessments should I perform?

A2: Before conducting any experiment, a thorough risk assessment is crucial. This should include:

  • Literature Review: Search for reports of thermal incidents involving this compound or structurally similar compounds (e.g., o-nitrobenzaldehyde).

  • Thermal Analysis: It is highly recommended to perform Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on the starting material and the proposed reaction mixture to determine the onset temperature of decomposition.[1]

  • Reaction Calorimetry: For reactions that are being scaled up, reaction calorimetry is essential to quantify the heat of reaction and the rate of heat evolution under process conditions.[1] This data is critical for ensuring that the cooling capacity of the reactor is sufficient to handle the reaction exotherm.

  • Reagent Compatibility: Review the Safety Data Sheets (SDS) for all reagents to identify any known incompatibilities. This compound should be kept away from strong bases and strong oxidizing agents.[6][7][8]

Q3: What are the early warning signs of a developing thermal runaway reaction?

A3: Vigilant monitoring of the reaction is key to early detection. Be alert for the following indicators:

  • Unexpected Temperature Increase: A rise in temperature that is faster than expected or that does not stabilize with cooling.

  • Pressure Buildup: An increase in the pressure of a closed system.

  • Gas Evolution: The unexpected formation of gas or fumes.

  • Change in Appearance: A sudden change in the color or viscosity of the reaction mixture.

  • Boiling of a Low-Boiling Solvent: If the reaction temperature unexpectedly reaches the boiling point of the solvent.

Q4: What should be my immediate response if I suspect a thermal runaway is occurring?

A4: If a thermal runaway is suspected, prioritize personnel safety and execute your pre-planned emergency procedure. A general response protocol is as follows:

  • Alert Personnel: Immediately notify all personnel in the vicinity and your supervisor.

  • Remove Heat Source: If the reaction is being heated, immediately remove the heat source.

  • Maximize Cooling: Increase the cooling to the reactor by adding more ice to the cooling bath or increasing the flow of coolant.

  • Stop Reagent Addition: If reagents are being added, stop the addition immediately.

  • Emergency Quenching (as a last resort): If the temperature continues to rise uncontrollably, and it is part of your established safety protocol, prepare for an emergency quench. This typically involves adding the reaction mixture to a large volume of a pre-chilled quenching agent. This is a hazardous operation and should only be performed if you have a clear, pre-approved plan.

  • Evacuate: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Rapid, Uncontrolled Temperature Spike During Reagent Addition 1. Reagent added too quickly. 2. Inadequate cooling capacity. 3. Poor agitation leading to localized "hot spots".1. Stop addition immediately. Add reagent more slowly and monitor the internal temperature closely. 2. Ensure the cooling bath is at the correct temperature and has sufficient volume. Consider a more efficient cooling medium (e.g., dry ice/acetone). 3. Increase the stirring rate to ensure homogeneous mixing and heat distribution.
Delayed Exotherm (Reaction "Takes Off" After a Period of Quiescence) 1. Accumulation of unreacted reagent due to low initial temperature. 2. Presence of an induction period for the reaction.1. Maintain a reaction temperature that is high enough to initiate the reaction without allowing for significant accumulation of the added reagent. 2. Conduct a thorough literature search and consider reaction calorimetry to understand the reaction kinetics.
Reaction Temperature Continues to Rise After Cooling is Applied 1. The reaction has reached the "point of no return" where heat generation exponentially outpaces heat removal. 2. A secondary, more energetic decomposition reaction has been initiated.1. Immediately enact your emergency response plan, which may include emergency quenching and/or evacuation.[9] 2. This is a critical emergency. Prioritize personnel safety and evacuate.
Difficulty in Quenching the Reaction at the End of the Procedure 1. The quenching agent is too reactive, causing a secondary exotherm. 2. The reaction mixture is added too quickly to the quenching agent.1. Select a less reactive quenching agent. For example, use isopropanol before slowly introducing water for highly reactive mixtures.[10][11] 2. Add the reaction mixture slowly and in portions to a large, well-stirred volume of the cold quenching agent.[12]

Experimental Protocols

Protocol 1: General Procedure for a Trial Reaction (Small Scale)

This protocol outlines a cautious approach for a small-scale trial of a new reaction involving this compound.

  • Setup: In a well-ventilated fume hood, assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Place the flask in a cooling bath (e.g., ice-water).

  • Inert Atmosphere: Purge the apparatus with nitrogen.

  • Initial Charge: Charge the flask with this compound and the reaction solvent.

  • Cooling: Cool the mixture to the desired initial temperature (e.g., 0 °C).

  • Reagent Addition: Add the second reagent dropwise from the dropping funnel. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the desired temperature range.

  • Monitoring: Monitor the reaction by TLC or another suitable analytical method.

  • Controlled Quench: Once the reaction is complete, quench it by slowly transferring the reaction mixture to a separate flask containing a stirred, cold quenching agent (e.g., cold water or a buffered solution).

  • Work-up: Proceed with the standard work-up and purification procedures.

Protocol 2: Stepwise Quenching of a Potentially Reactive Mixture

This protocol is for quenching reactions where unreacted, highly reactive species may be present.

  • Preparation: In a separate, appropriately sized flask, place the quenching agent (e.g., isopropanol) and cool it in an ice bath. Ensure the flask is large enough to accommodate the entire reaction volume with excess quenching agent.

  • Initial Quench (Alcohol): Under an inert atmosphere, slowly add the reaction mixture to the cold isopropanol with vigorous stirring. Monitor for any signs of an exotherm.[10]

  • Secondary Quench (Aqueous): Once the initial quench is complete and no further exotherm is observed, slowly add cold water or an aqueous solution to the mixture.[10][11]

  • Neutralization: If necessary, neutralize the mixture with a suitable acid or base, always with cooling.

  • Disposal: Dispose of the quenched mixture according to your institution's hazardous waste guidelines.

Visualizations

Decision Workflow for Managing a Temperature Excursion

Exotherm_Management Start Monitor Reaction Temperature Temp_Check Temperature Rises Unexpectedly? Start->Temp_Check Controlled Is Temperature Controlled by Cooling? Temp_Check->Controlled Yes Continue_Monitoring Continue Monitoring Temp_Check->Continue_Monitoring No Action1 Remove Heat Source (if applicable) Controlled->Action1 Action2 Increase Cooling Action1->Action2 Action3 Stop Reagent Addition Action2->Action3 Runaway_Check Temperature Continues to Rise? Action3->Runaway_Check Stable Temperature Stabilizes Stable->Continue_Monitoring Continue_Monitoring->Temp_Check Runaway_Check->Stable No Emergency Initiate Emergency Protocol Runaway_Check->Emergency Yes Quench Emergency Quench (If part of plan) Emergency->Quench Evacuate EVACUATE Quench->Evacuate

Caption: A decision-making workflow for responding to a temperature excursion.

References

  • Henderson, K. (2015, January 7). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame. Retrieved from [Link]

  • LPS.org. (n.d.). Safety Data Sheet (SDS) o-Nitrobenzaldehyde. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. (n.d.). 2-NITRO BENZALDEHYDE (O-NITRO BENZALDEHYDE). Retrieved from [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]

  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4–NITROBENZALDEHYDE AR MSDS. Retrieved from [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Virginia Tech Chemistry Department. Retrieved from [Link]

  • Environmental Health and Safety, Princeton University. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from [Link]

  • Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265.
  • Reddit. (2024, August 2). How does quenching work? r/OrganicChemistry. Retrieved from [Link]

  • Barton, J., & Nolan, P. (1991). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Loss Prevention Bulletin, (097).
  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzaldehyde. Retrieved from [Link]

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  • Cheméo. (2026, January 6). 4-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

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Technical Support Center: Identifying and Characterizing Unexpected Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for a common yet challenging aspect of chemical synthesis: the emergence of unexpected reaction products. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs): First Response to the Unexpected

This section addresses the initial questions that arise when a reaction does not proceed as planned.

Q1: I've encountered an unexpected spot on my TLC plate/peak in my chromatogram. What are the most common sources of such impurities or byproducts?

A1: The appearance of an unexpected product is a frequent occurrence in chemical synthesis. Understanding its origin is the first step in characterization and process optimization. The sources can be broadly categorized:

  • Process-Related Impurities: These are substances that arise directly from the manufacturing process.[1] This is the most common category and includes:

    • Byproducts: Formed from competing or consecutive side reactions inherent to your chosen chemical transformation.

    • Intermediates: Unreacted intermediates can remain if the reaction does not go to completion.[1]

    • Reagents and Catalysts: Excess reagents, ligands, or residual catalysts that were not fully removed during workup can appear as impurities.[1][2]

    • Starting Materials: Incomplete conversion will lead to the presence of unreacted starting materials in your crude product.

  • Degradation Products: Your target molecule or intermediates may be unstable under the reaction or storage conditions. Common degradation pathways include:

    • Hydrolysis: Reaction with residual water, often catalyzed by acidic or basic conditions.[3][4]

    • Oxidation: Reaction with atmospheric oxygen or residual oxidizing agents.[3][4]

    • Thermal Degradation: Decomposition caused by excessive heat during the reaction or workup.[3]

    • Photolytic Degradation: Decomposition upon exposure to light, a key consideration for photostable compounds.[4]

  • Contaminants: These are extraneous substances introduced accidentally.

    • Solvent Impurities: Residual solvents or impurities within the solvents themselves.[1][5]

    • Environmental Contaminants: Substances introduced from the manufacturing environment, such as dust or microbes, or through cross-contamination from improperly cleaned glassware.[5]

    • Leachables: Compounds that migrate from container-closure systems or manufacturing equipment (e.g., plasticizers from tubing).[1]

Q2: My reaction has failed or produced an unknown substance. What are the immediate troubleshooting steps I should take?

A2: When a reaction doesn't yield the desired product, a systematic approach is crucial. Avoid immediately discarding the reaction mixture, as it contains valuable information.

  • Re-evaluate the Reaction Conditions: Before extensive characterization, consider common reasons for reaction failure. Was the temperature correct? Were reagents added in the right order? Ineffective mixing can also lead to poor results.[6] Sometimes, a reaction that worked previously is hard to reproduce due to subtle changes in reagent quality or solvent purity.[6]

  • Preliminary Analysis of the Crude Mixture: Do not rush to purification. A crude Nuclear Magnetic Resonance (NMR) spectrum or a quick Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of the reaction mixture can be incredibly informative, even if messy.[7] It can tell you if any starting material remains and provide the molecular weight of the major unexpected component.

  • Assess the Workup Procedure: The issue may not be the reaction itself, but the workup.[7] Your product could be unstable to the pH of an aqueous wash, or it might be more water-soluble than anticipated.[7][8] Always check all layers and fractions before discarding them.[8]

  • Isolate the Unknown: If a significant amount of an unknown product has formed, the next step is isolation. This is critical because all subsequent characterization techniques require a pure sample.[9] Techniques like column chromatography or preparative HPLC are typically employed.[9]

The following workflow provides a general decision-making framework.

G start Unexpected Reaction Outcome (TLC, LC-MS, etc.) check_repro Can I Reproduce the Result? start->check_repro check_conditions Review Reaction Parameters (Temp, Reagents, Time) check_repro->check_conditions No prelim_char Preliminary Characterization (LC-MS, Crude NMR) check_repro->prelim_char Yes check_conditions->start Retry Reaction isolate Isolate Major Unknown Product(s) (Chromatography, Crystallization) struct_elucid Detailed Structure Elucidation (2D NMR, HRMS) isolate->struct_elucid prelim_char->isolate confirm Confirm Structure & Stereochemistry (X-ray Crystallography, Synthesis) struct_elucid->confirm end Identify Unknown & Optimize Reaction confirm->end

Caption: Initial workflow for addressing an unexpected reaction outcome.

Troubleshooting Guide: Isolation and Characterization Workflows

This section provides detailed guidance on the analytical techniques used to purify and identify unknown compounds.

Isolation & Purification

A3: The goal of the "workup" is to separate the components of the reaction mixture.[9] A well-designed liquid-liquid extraction is often the first step to remove inorganic salts and highly polar or nonpolar impurities.[8][10]

The choice of primary purification technique depends on the properties of your unknown compound.

TechniquePrincipleBest ForCausality & Key Insights
Flash Column Chromatography Separation based on polarity differences as compounds are passed through a solid stationary phase (e.g., silica gel).Milligram to multi-gram scale separation of compounds with different polarities.[9]This is the workhorse of the synthesis lab. The choice of solvent system is critical and is typically optimized using Thin Layer Chromatography (TLC) first.
Preparative HPLC/UHPLC High-resolution separation based on polarity (reversed-phase) or other interactions.Isolating minor impurities, separating compounds with very similar polarities, or purifying highly polar compounds.Provides much higher resolution than flash chromatography but has lower loading capacity. The mobile phase is chosen to maximize the separation between the desired peak and its neighbors.
Crystallization Purification based on differential solubility of the product and impurities in a given solvent system at varying temperatures.[9]Purifying solid compounds on a large scale when a suitable solvent is found. It is particularly effective for removing trace impurities.This is an excellent method for achieving high purity. The key is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
Protocol 1: General Liquid-Liquid Extraction Workflow

This protocol outlines the steps for a basic extractive workup, a common first step in purification.[10]

  • Quench the Reaction: Carefully add a quenching agent (e.g., water, saturated ammonium chloride) to neutralize any reactive species.[9]

  • Transfer to Separatory Funnel: Transfer the entire reaction mixture to a separatory funnel.

  • Add Solvents: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and an aqueous solution (e.g., water, brine).[8]

  • Extract: Stopper the funnel, invert it, and vent frequently to release pressure. Shake gently for 1-2 minutes.

  • Separate Layers: Allow the layers to fully separate. Drain the lower layer. To determine which layer is aqueous, add a few drops of water; if it dissolves, that is the aqueous layer.[8] Crucially, never discard any layer until you have confirmed the location of your product. [8]

  • Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent to maximize recovery.[11]

  • Combine & Wash: Combine the organic layers. Wash the combined organic layer with brine (saturated aqueous NaCl) to remove the majority of dissolved water.[10]

  • Dry and Concentrate: Dry the organic layer over a solid drying agent (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure.[10]

Spectroscopic Analysis

Once the unknown compound is isolated and purified, spectroscopic techniques are employed for structure elucidation.

A4: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for identifying an unknown small molecule.[12][13]

  • Mass Spectrometry (MS): This is often the first analysis performed. Its primary role is to determine the mass-to-charge ratio (m/z) of the molecule, which directly provides the molecular weight.[14] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass, allowing you to determine the molecular formula.[15]

  • NMR Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.[16] A standard dataset for structure elucidation includes several experiments:

    • ¹H NMR: Shows the number of different types of protons, their chemical environment, and how they are split by neighboring protons.

    • ¹³C NMR: Shows the number of different types of carbons in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal how atoms are connected to each other, which is essential for piecing the structure together.[17][18]

The following diagram illustrates the logical flow of spectroscopic analysis.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation HRMS High-Resolution MS (HRMS) MW_Formula Determine Molecular Weight & Molecular Formula HRMS->MW_Formula NMR_1D 1D NMR (¹H, ¹³C) CH_Framework Identify Functional Groups & Proton/Carbon Environments NMR_1D->CH_Framework NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Establish Atom Connectivity (C-C, C-H bonds) NMR_2D->Connectivity Xray X-ray Crystallography (If crystalline & needed) Absolute_Struct Determine 3D Structure & Absolute Stereochemistry Xray->Absolute_Struct MW_Formula->Connectivity CH_Framework->Connectivity Final_Structure Proposed Structure Connectivity->Final_Structure Final_Structure->Xray

Caption: Spectroscopic workflow for structure elucidation of an unknown.

A5: When 1D NMR spectra are insufficient due to overlapping signals or complex splitting patterns, 2D NMR experiments are indispensable for determining atomic connectivity.[19][20]

2D NMR ExperimentInformation ProvidedWhy It's Essential
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).Helps trace out spin systems, identifying which protons are neighbors in the molecule.[18]
HSQC (Heteronuclear Single Quantum Coherence)Shows correlations between a proton and the carbon it is directly attached to.Maps every proton to its corresponding carbon, providing direct C-H connectivity.[17][18]
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between a proton and carbons that are 2-3 bonds away (and sometimes 4).This is arguably the most powerful experiment for piecing together the molecular skeleton. It connects fragments identified by COSY and links carbons that have no attached protons (quaternary carbons).[17][19][20]
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows correlations between protons that are close to each other in space, regardless of whether they are bonded.Crucial for determining stereochemistry and the 3D conformation of the molecule.[18]
Protocol 2: Standard NMR Experiment Suite for an Unknown Small Molecule
  • Sample Preparation: Dissolve 5-10 mg of the purified unknown compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Acquire 1D Spectra:

    • Run a standard ¹H NMR experiment.

    • Run a standard ¹³C NMR experiment (e.g., with proton decoupling).

  • Acquire Core 2D Spectra:

    • Run a gradient-selected COSY experiment.

    • Run a phase-sensitive HSQC experiment.

    • Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically for ~8 Hz) to observe crucial 2- and 3-bond correlations.[19][20]

  • Acquire Optional/Advanced Spectra (if needed):

    • If stereochemistry is , run a NOESY or ROESY experiment.

    • If the molecule is highly proton-deficient, consider a 1,n-ADEQUATE experiment to observe C-C correlations directly.[19][20]

  • Data Processing and Interpretation: Process the spectra using appropriate software. Use the combined information from all experiments to piece together the molecular structure.

A6: While NMR and MS can usually provide a proposed structure, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a molecule.[21][22] It is considered the "gold standard" for structure proof. You should pursue this technique when:

  • Absolute Proof is Required: For publications, patent filings, or regulatory submissions, an X-ray crystal structure provides unambiguous proof of your compound's identity.

  • Complex Stereochemistry: When a molecule has multiple chiral centers, determining the relative and absolute stereochemistry by NMR alone can be extremely difficult or impossible. X-ray crystallography directly reveals the 3D structure.[21][23][24]

  • Unusual Connectivity: If NMR and MS data lead to an unprecedented or unusual molecular skeleton, a crystal structure is needed for confirmation.

The primary limitation is the need to grow a high-quality, single crystal of your compound, which can be a significant challenge.

Proactive Strategies: Forced Degradation

Q7: How can I be proactive and anticipate potential impurities or degradation products in my drug development process?

A7: In pharmaceutical development, it's crucial to understand not just the impurities you have, but also the ones that could form. This is achieved through forced degradation studies , also known as stress testing.[3][4] In these studies, the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[25]

The primary goals of forced degradation are:

  • To identify likely degradation products that could form during long-term storage.[26][27]

  • To understand degradation pathways and the chemical stability of the molecule.[27]

  • To develop stability-indicating analytical methods. A key outcome is to prove that your analytical method (e.g., HPLC) can separate the main drug from all potential degradation products.[25][26]

Stress ConditionPurposeTypical Conditions
Acid/Base Hydrolysis To evaluate susceptibility to degradation in acidic or basic environments.0.1 M to 1.0 M HCl or NaOH, room temperature to mild heat.[4]
Oxidation To assess sensitivity to oxidative stress.0.1% to 3.0% H₂O₂, room temperature.[4]
Thermal Degradation To determine stability at high temperatures.Stored in an oven at elevated temperatures (e.g., 60-80°C).[3]
Photostability To evaluate degradation upon exposure to light.Exposed to a combination of UV and visible light as per ICH Q1B guidelines.[4]

By analyzing the stressed samples using techniques like LC-MS, you can identify and characterize the degradation products, providing critical information for formulation development, packaging selection, and setting storage conditions.[3][28]

References

  • Department of Energy Scientists Use Mass Spectrometry to Identify Unknown Compounds. (2023). Spectroscopy. Retrieved January 12, 2026, from [Link]

  • Forced Degradation Study & Impurity Analysis - Protheragen. (n.d.). Protheragen. Retrieved January 12, 2026, from [Link]

  • Vast mass spectrometry library can speed up identification of unknown compounds - 2021. (2021). Wiley Analytical Science. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry in Forensic Science: Identifying Unknown Compounds. (n.d.). Technology Networks. Retrieved January 12, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 12, 2026, from [Link]

  • How can Mass Spectrometry used to Identify Unknown Compounds? | AR - Aral Research. (2024). Aral Research. Retrieved January 12, 2026, from [Link]

  • Impurities and Forced Degradation Studies: A Review. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

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  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC - ACS Publications. (2014). ACS Publications. Retrieved January 12, 2026, from [Link]

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  • Absolute Structure Determination - Chemical Crystallography. (n.d.). University of Oxford. Retrieved January 12, 2026, from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved January 12, 2026, from [Link]

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  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021). MDPI. Retrieved January 12, 2026, from [Link]

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  • The use of X-ray crystallography to determine absolute configuration. - FOLIA. (2007). FOLIA. Retrieved January 12, 2026, from [Link]

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Best practices for handling and storing sensitive 3-Fluoro-2-nitrobenzaldehyde intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the handling, storage, and utilization of this versatile intermediate. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to anticipate and troubleshoot challenges in your experimental workflows.

I. Core Chemical Properties and Safety Data

This compound is a solid, typically appearing as a yellow crystalline powder, which is stable under normal conditions.[1][2] Its unique trifunctional substitution pattern—an aldehyde, a nitro group, and a fluorine atom on the aromatic ring—makes it a valuable synthon in organic synthesis.[3] However, this reactivity also necessitates careful handling and storage to ensure safety and experimental success.

Below is a summary of its key properties and safety information:

PropertyValueSource
Molecular Formula C₇H₄FNO₃[4]
Molecular Weight 169.11 g/mol [4]
Appearance Yellow crystalline solid[2]
Melting Point 42-44 °C[2]
Boiling Point 153 °C at 31 hPa[2]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

II. Handling and Storage Protocols

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[5]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust. If ventilation is inadequate, a NIOSH-approved respirator is necessary.[5]

Storage Conditions

To prevent degradation and ensure long-term stability, store this compound according to these guidelines:

  • Temperature: Keep in a cool, dry place.[2]

  • Atmosphere: Store in a well-ventilated area.[2]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[2]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong bases, and strong acids to avoid potentially vigorous reactions.[2]

III. Experimental Workflow: A Generalized Reaction Scheme

The aldehyde functional group of this compound is a key site of reactivity, readily participating in reactions such as nucleophilic additions and condensations. A common application is the formation of imines or oximes, which are precursors to a wide array of more complex molecules.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A This compound (in appropriate solvent) B Addition of Nucleophile (e.g., amine, hydroxylamine) A->B Step 1 C Reaction Monitoring (TLC, LC-MS) B->C Step 2 D Quenching / Extraction C->D Step 3 E Drying and Solvent Removal D->E Step 4 F Crude Product E->F Step 5 G Recrystallization or Column Chromatography F->G Step 6 H Pure Product G->H Step 7

Caption: Generalized experimental workflow for reactions involving this compound.

IV. Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, providing potential causes and actionable solutions.

ProblemPotential CausesRecommended Solutions
Low or Incomplete Conversion 1. Insufficient reaction time or low temperature.2. Inefficient mixing.3. Incorrect stoichiometry.4. Sub-optimal pH for the reaction.1. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Cautiously increase the temperature if the reaction is sluggish.[6]2. Ensure adequate agitation, especially in larger scale reactions.[6]3. Use a slight excess (1.1-1.2 equivalents) of the nucleophile.[6]4. For reactions like oxime formation, which are pH-sensitive, ensure the pH is in the optimal range (often mildly acidic to neutral).[6]
Formation of Multiple Products/Impurities 1. Side reactions due to elevated temperatures.2. Degradation of starting material or product during work-up.3. Presence of impurities in the starting material.1. Maintain strict temperature control throughout the reaction.[6]2. Avoid prolonged exposure to strong acids or bases and high temperatures during isolation.[6]3. Verify the purity of this compound by melting point or spectroscopic methods before use.
Difficult Product Isolation 1. Product "oiling out" instead of crystallizing.2. High solubility of the product in the work-up solvent.1. Perform a solvent screen to find a suitable anti-solvent or crystallization solvent system. Seeding with a small crystal of pure product can induce crystallization.[6]2. If using liquid-liquid extraction, ensure the organic solvent is sufficiently non-polar. Re-extract the aqueous layer if significant product loss is suspected.[6]
Product Purity Issues After Isolation 1. Co-crystallization of impurities.2. Incomplete removal of reagents or by-products.1. Re-purify by recrystallization from a different solvent system or by flash column chromatography.[7]2. Ensure thorough washing of the isolated product with appropriate solvents to remove residual reagents.

V. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazards are irritation to the skin, eyes, and respiratory system.[4] It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety goggles.[5] In case of contact, rinse the affected area immediately with plenty of water.[2]

Q2: My reaction is not going to completion, as indicated by TLC. What should I do?

A2: First, confirm the identity and purity of your starting materials. If the materials are pure, consider extending the reaction time or moderately increasing the temperature while carefully monitoring for the formation of by-products.[6] Also, verify the stoichiometry of your reagents; a slight excess of the nucleophile may be necessary.[6]

Q3: I am observing a brown discoloration in my reaction mixture. Is this normal?

A3: While some reactions may have a colored appearance, a significant darkening, especially when accompanied by the formation of insoluble tars, can indicate decomposition. This is often caused by excessive heat.[8] Ensure your reaction temperature is well-controlled. If the discoloration is minor, it may be due to trace impurities that can be removed during purification.

Q4: What is the best method to purify the product of a reaction with this compound?

A4: The choice of purification method depends on the physical state and properties of your product. For solid products, recrystallization is often an effective technique to obtain high purity.[7] You may need to screen different solvent systems to achieve optimal crystallization.[6] For oils or solids that are difficult to crystallize, flash column chromatography is a suitable alternative.[7]

Q5: Are there any specific safety concerns I should be aware of when scaling up reactions with this intermediate?

A5: Yes. Reactions involving nitrated aromatic compounds can be exothermic.[6] When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous thermal runaway. It is highly recommended to perform thermal stability studies (e.g., DSC) and reaction calorimetry before attempting a large-scale synthesis.[6] A semi-batch process, where one reagent is added slowly, can help control the exotherm.[6]

VI. References

  • Technical Support Center: Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. (URL not available)

  • 4 - SAFETY DATA SHEET. (URL not available)

  • This compound | C7H4FNO3 | CID 22465321 - PubChem. [Link]

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  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)

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  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies - ResearchGate. [Link]

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  • What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? - Chemistry Stack Exchange. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-2-nitrobenzaldehyde and 4-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the subtle repositioning of a functional group on an aromatic ring can profoundly alter a molecule's reactivity, directing its synthetic utility down divergent paths. This guide provides an in-depth comparison of two such isomers: 3-Fluoro-2-nitrobenzaldehyde and 4-Fluoro-2-nitrobenzaldehyde. While structurally similar, the electronic interplay between the fluoro, nitro, and aldehyde groups in these molecules creates distinct chemical behaviors, particularly in reactions central to pharmaceutical and materials science research.

This document will dissect the underlying electronic principles governing their reactivity, compare their performance in key chemical transformations, and provide experimentally grounded protocols for their use.

Structural and Electronic Overview

The core difference between these two isomers lies in the placement of the fluorine atom relative to the strongly electron-withdrawing nitro and aldehyde groups. This positioning dictates the electronic landscape of the aromatic ring and, consequently, its susceptibility to attack.

  • This compound: The fluorine atom is positioned meta to the aldehyde and ortho to the nitro group.

  • 4-Fluoro-2-nitrobenzaldehyde: The fluorine atom is para to the aldehyde and meta to the nitro group.

Both the nitro (-NO₂) and aldehyde (-CHO) groups are powerful electron-withdrawing groups (EWGs). They deactivate the aromatic ring towards electrophilic attack but, crucially, activate it for Nucleophilic Aromatic Substitution (SNAr), especially when a good leaving group like fluorine is present.

dot graphmol { layout=neato; node [shape=none, margin=0]; edge [style=invis];

} Figure 1. Physicochemical properties of the isomers.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity between these two isomers is observed in SNAr reactions, where a nucleophile displaces the fluorine atom. The rate and feasibility of SNAr are highly dependent on the ability of the aromatic ring to stabilize the negative charge in the intermediate Meisenheimer complex.[1][2]

4-Fluoro-2-nitrobenzaldehyde: The More Reactive Isomer

In 4-Fluoro-2-nitrobenzaldehyde, the strongly electron-withdrawing nitro group is positioned ortho to the site of nucleophilic attack (the carbon bearing the fluorine). This is a critical placement. When a nucleophile attacks, the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance. This powerful stabilization significantly lowers the activation energy of this rate-determining step, making the reaction proceed more readily.[1][3]

This compound: The Less Reactive Isomer

Conversely, in this compound, the nitro group is meta to the carbon-fluorine bond. While the nitro group still exerts a strong inductive electron-withdrawing effect, it cannot stabilize the negative charge of the Meisenheimer complex through direct resonance. The negative charge cannot be delocalized onto the nitro group.[1] This lack of resonance stabilization results in a higher activation energy for the initial nucleophilic attack, rendering this isomer substantially less reactive towards SNAr at the fluorine position.

SNAr_Mechanism

Reactivity of the Aldehyde Functional Group

The electronic environment also influences the reactivity of the aldehyde group in reactions like condensation, reduction, and oxidation.

  • Carbonyl Electrophilicity: Both isomers possess a highly electrophilic aldehyde carbon due to the electron-withdrawing effects of the nitro and fluoro groups. However, the effect is more pronounced in the 4-fluoro isomer where the nitro group is ortho to the aldehyde, exerting a strong inductive pull. This heightened electrophilicity makes 4-Fluoro-2-nitrobenzaldehyde a slightly better substrate for nucleophilic additions to the carbonyl group, such as in Wittig or Knoevenagel reactions, potentially leading to faster reaction rates or higher yields under identical conditions.[4]

  • Reduction of the Aldehyde: The reduction of the aldehyde to a primary alcohol (e.g., using NaBH₄) is a standard transformation for both isomers. The primary difference would likely be in reaction kinetics rather than overall feasibility, with the more electrophilic carbonyl of the 4-fluoro isomer potentially reacting faster.

  • Oxidation of the Aldehyde: Oxidation to the corresponding carboxylic acid can be achieved using common oxidants like potassium permanganate or chromium trioxide.[5] The reactivity difference between the isomers in this context is generally minimal.

Experimental Protocols and Data

To illustrate the practical implications of these reactivity differences, we present a representative protocol for an SNAr reaction and a table summarizing expected outcomes.

Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol describes a general procedure for the reaction of a fluoro-nitrobenzaldehyde isomer with a primary amine, a common step in the synthesis of heterocyclic compounds.

workflow

Table 1: Comparative Performance in SNAr with a Primary Amine

Parameter4-Fluoro-2-nitrobenzaldehydeThis compoundRationale
Reaction Temp. 80 - 100 °C120 - 150 °C (or higher)Higher activation energy for the 3-fluoro isomer requires more thermal energy.[1]
Reaction Time 2 - 6 hours12 - 24 hoursFaster rate of Meisenheimer complex formation for the 4-fluoro isomer.[6]
Typical Yield > 85%< 60% (often with side products)Favorable, stabilized reaction pathway for the 4-fluoro isomer leads to a cleaner reaction.
Key Advantage High reactivity and selectivityOffers a different substitution patternThe 4-fluoro isomer is ideal for efficient SNAr. The 3-fluoro isomer is used when the specific resulting substitution pattern is required for a synthetic target.
Synthetic Applications and Strategic Choices

The choice between these two reagents is entirely dictated by the synthetic goal.

  • 4-Fluoro-2-nitrobenzaldehyde is the reagent of choice when the primary goal is to perform an efficient SNAr reaction. Its high reactivity allows for milder conditions, shorter reaction times, and higher yields. It is a valuable precursor for synthesizing various substituted 2-nitrobenzaldehydes, which are themselves key intermediates for quinolines, quinazolines, and other pharmaceutically relevant heterocycles.

  • This compound is selected when the final target molecule requires the specific substitution pattern that results from its use. While SNAr reactions at the fluorine position are challenging, the molecule can be used for reactions involving the aldehyde or nitro groups, preserving the fluorine for a later transformation, or when forcing conditions are acceptable to achieve the desired substitution.

Conclusion

While this compound and 4-Fluoro-2-nitrobenzaldehyde are simple positional isomers, their chemical reactivities are markedly different. The ortho positioning of the nitro group to the fluorine atom in 4-Fluoro-2-nitrobenzaldehyde provides crucial resonance stabilization to the SNAr intermediate, making it significantly more reactive and synthetically useful for nucleophilic displacement reactions. In contrast, the meta relationship in This compound precludes this stabilization, rendering it far less reactive under similar conditions.

This comparative guide underscores the importance of understanding electronic effects in synthetic planning. For researchers in drug development and materials science, selecting the correct isomer is not a trivial choice but a critical decision that impacts reaction efficiency, yield, and the overall feasibility of a synthetic route.

References

  • PubChem. (n.d.). 4-Fluoro-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluoro-2-nitrobenzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 4-Fluoro-2-nitrobenzaldehyde. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Powers, I. G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 11848-11854. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synergy of Fluorine and Nitro Groups: 3-Fluoro-4-nitrobenzaldehyde in Chemical Synthesis. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462. Retrieved from [Link]

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A Senior Application Scientist’s Guide to Alternatives for 3-Fluoro-2-nitrobenzaldehyde in Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals with diverse biological activities.[1][2] A highly efficient and versatile method for constructing this privileged core is the Domino Nitro Reduction-Friedländer Heterocyclization, a one-pot reaction that has become a staple in modern synthetic chemistry.[1][3]

The reagent 3-Fluoro-2-nitrobenzaldehyde is a frequent starting material for this transformation. Its utility stems from the powerful electron-withdrawing nature of both the ortho-nitro and meta-fluoro substituents, which enhances the electrophilicity of the aldehyde, and the strategic placement of the fluorine atom for potential downstream functionalization. However, reliance on a single reagent can limit the chemical space available for exploration. The rational selection of alternative 2-nitrobenzaldehyde derivatives provides a powerful tool to modulate reaction kinetics, yields, and the electronic properties of the final quinoline product.

This guide provides an in-depth comparison of viable alternatives to this compound, grounded in mechanistic principles and supported by experimental data. We will explore how varying the substituents on the benzaldehyde ring can be leveraged to achieve specific synthetic goals, moving beyond a one-size-fits-all approach to quinoline synthesis.

The Benchmark: Understanding the Domino Friedländer Annulation

The power of using 2-nitrobenzaldehydes lies in circumventing the often-limited availability and stability of the corresponding 2-aminobenzaldehydes.[3] The domino, or tandem, process integrates the reduction of the nitro group and the subsequent Friedländer condensation into a single, efficient operation.[1]

Mechanism Deep Dive

The reaction proceeds through three key stages:

  • In-Situ Nitro Group Reduction: The process begins with the reduction of the nitro group to an amine. A common and mild method for this is the use of a dissolving metal system, such as iron powder in glacial acetic acid (Fe/AcOH).[1][3] This system is highly selective and tolerates a wide range of other functional groups.

  • Condensation: The freshly generated 2-aminobenzaldehyde intermediate immediately reacts with an active methylene compound (e.g., a β-ketoester or β-diketone). Mechanistic studies suggest this can proceed via two competing pathways: an initial aldol-type condensation followed by cyclization, or the formation of a Schiff base intermediate which then undergoes an intramolecular aldol reaction.[4][5][6]

  • Cyclization and Aromatization: The intermediate from the condensation step undergoes an intramolecular cyclization followed by dehydration (loss of a water molecule) to form the stable, aromatic quinoline ring.[1]

Friedlander_Mechanism cluster_reduction Stage 1: Nitro Reduction cluster_condensation Stage 2 & 3: Condensation & Cyclization Nitrobenzaldehyde 2-Nitrobenzaldehyde Derivative Aminobenzaldehyde In-situ generated 2-Aminobenzaldehyde Nitrobenzaldehyde->Aminobenzaldehyde Fe / AcOH Intermediate Aldol or Schiff Base Intermediate Aminobenzaldehyde->Intermediate Knoevenagel/ Aldol Condensation Methylene Active Methylene Compound Methylene->Intermediate Quinoline Substituted Quinoline Product Intermediate->Quinoline Intramolecular Cyclization & Aromatization (-H₂O) Experimental_Workflow start_end start_end process process decision decision io io start Start setup Dissolve 5-fluoro-2-nitrobenzaldehyde & ethyl acetoacetate in AcOH start->setup heat Heat to 95-110 °C setup->heat add_fe Add Fe powder portion-wise heat->add_fe react Stir at 110 °C add_fe->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, quench with NaHCO₃ & extract with EtOAc monitor->workup Complete purify Dry, concentrate & purify via column chromatography workup->purify end Pure Quinoline Product purify->end

Sources

A Comparative Guide to the Reactivity of Ortho, Meta, and Para-Fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a synthetic building block is a critical decision point. Fluorinated benzaldehydes are prized for their ability to modulate the electronic and metabolic properties of target molecules. However, the positional isomerism of the fluorine substituent—ortho, meta, or para—imparts distinct and often non-intuitive reactivity profiles. This guide provides an in-depth comparison of these three isomers, moving beyond simple classification to explore the causality behind their behavior in key organic transformations. We will dissect their reactivity through the lens of electronic and steric effects, supported by established experimental data and detailed protocols.

The Foundation: Understanding Electronic and Steric Influences

The reactivity of the fluorobenzaldehyde isomers is governed by the interplay between the electron-withdrawing formyl group (-CHO) and the fluorine atom (-F). Both groups exert influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (+R or -R) .

  • Formyl Group (-CHO): This group is strongly deactivating on the aromatic ring. It withdraws electron density through both a powerful inductive effect (-I) due to the electronegative oxygen and a strong resonance effect (-R), delocalizing the ring's π-electrons into the carbonyl. This deactivation makes the ring less susceptible to electrophilic attack and directs incoming electrophiles to the meta position.[1][2] Concurrently, the electron withdrawal increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.[3]

  • Fluorine Atom (-F): Fluorine presents a classic case of competing effects. Its high electronegativity makes it strongly electron-withdrawing by induction (-I). However, its lone pairs can be donated into the aromatic π-system via resonance (+R).[4] While for most halogens the inductive effect dominates, making them deactivating overall, the resonance effect is still sufficient to direct incoming electrophiles to the ortho and para positions.[1][4]

The position of these two groups relative to each other dictates the overall electronic environment of both the carbonyl group and the aromatic ring.

Reactivity at the Carbonyl Group: A Nucleophile's Perspective

The primary reaction at the aldehyde functional group is nucleophilic addition. The rate of this reaction is largely determined by the electrophilicity of the carbonyl carbon.[3] Electron-withdrawing groups (EWGs) enhance this electrophilicity, accelerating the reaction, while electron-donating groups (EDGs) have the opposite effect.

We can quantitatively predict the influence of the fluorine substituent using Hammett constants (σ), which measure the electronic effect of a substituent at the meta and para positions. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-F+0.34+0.05
-H0.000.00
Table 1: Hammett constants for the fluorine substituent. Data sourced from Schwarzenbach et al.[5]

The σ_meta value (+0.34) is strongly positive, indicating that fluorine exerts a powerful electron-withdrawing inductive effect from the meta position with no resonance contribution. The σ_para value (+0.05) is only slightly positive because the strong -I effect is largely canceled out by the opposing +R effect.[6] For the ortho position, Hammett constants are not straightforward due to the inclusion of steric effects and direct field effects.[7]

Based on these principles, the predicted order of reactivity towards nucleophiles is:

Ortho > Meta > Para > Benzaldehyde

  • ortho-Fluorobenzaldehyde: Expected to be the most reactive. The fluorine atom is in close proximity to the carbonyl group, exerting a maximal electron-withdrawing inductive effect (-I), significantly increasing the carbonyl carbon's electrophilicity. Steric hindrance from the ortho-substituent could slightly impede the approach of very bulky nucleophiles, but for most common reagents, the electronic activation is dominant.

  • meta-Fluorobenzaldehyde: The fluorine atom's strong inductive effect (-I) is still potent from the meta position (σ_meta = +0.34), making the carbonyl carbon significantly more electrophilic than in benzaldehyde.[5]

  • para-Fluorobenzaldehyde: The electron-withdrawing inductive effect (-I) is attenuated by distance and significantly counteracted by the electron-donating resonance effect (+R). The net effect is only weakly electron-withdrawing (σ_para = +0.05), leading to reactivity that is only slightly greater than unsubstituted benzaldehyde.[5]

Supporting Experimental Data: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition to a carbonyl. The rate-determining step is the initial attack of the phosphorus ylide on the carbonyl carbon.[8][9] Experimental data for a range of substituted benzaldehydes confirms that electron-withdrawing groups accelerate the reaction.

Substituent (Position)Reaction TypeRelative Rate Constant (k/k₀)
p-NO₂Wittig Reaction14.7
m-NO₂Wittig Reaction10.5
p-ClWittig Reaction2.75
H (Benzaldehyde) Wittig Reaction 1.00
p-CH₃Wittig Reaction0.45
Table 2: Relative reactivity of substituted benzaldehydes in the Wittig reaction. The data clearly shows that EWGs (like -NO₂ and -Cl) increase the reaction rate relative to unsubstituted benzaldehyde (k₀). We can infer a similar, albeit modulated, trend for the fluorobenzaldehyde isomers. Data adapted from BenchChem.[3]
Experimental Protocol: A General Wittig Olefination

This protocol describes a standard Wittig reaction to exemplify the process.

1. Ylide Generation: a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.05 equivalents). b. Add anhydrous tetrahydrofuran (THF) via syringe to create a suspension. c. Cool the suspension to 0 °C in an ice-water bath. d. Slowly add n-butyllithium (1.0 equivalents, as a solution in hexanes) dropwise via syringe. The formation of a deep orange or red color indicates the generation of the phosphorus ylide. e. Stir the mixture at 0 °C for 1 hour.

2. Reaction with Aldehyde: a. In a separate flame-dried flask, dissolve the fluorobenzaldehyde isomer (ortho, meta, or para; 1.0 equivalent) in anhydrous THF. b. Add the aldehyde solution dropwise to the ylide suspension at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting aldehyde.

3. Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product (a fluorostyrene isomer) by column chromatography on silica gel.

Reactivity of the Aromatic Ring: An Electrophile's Perspective

Electrophilic Aromatic Substitution (EAS) involves replacing a hydrogen atom on the benzene ring with an electrophile.[4] The reaction rate and regioselectivity are determined by the substituents already present.

  • Activating/Deactivating Effect: Both -F and -CHO are deactivating groups, meaning all three isomers will react more slowly than benzene in EAS reactions.[1][10] The -CHO group is strongly deactivating (-I, -R), while the -F group is weakly deactivating (-I > +R).

  • Directing Effect: The outcome of the reaction is a competition between the directing effects of the two substituents. The -F group is an ortho, para-director, while the -CHO group is a meta-director.[1][2]

Let's analyze the expected major product for each isomer in a typical EAS reaction, such as nitration.

  • ortho-Fluorobenzaldehyde: The fluorine directs ortho/para to itself (positions 3 and 5), and the aldehyde directs meta to itself (positions 3 and 5). Both groups strongly reinforce substitution at positions 3 and 5. Position 3 is sterically less hindered.

  • meta-Fluorobenzaldehyde: The fluorine directs ortho/para to itself (positions 2, 4, and 6). The aldehyde directs meta to itself (positions 5). The positions ortho to fluorine (2 and 4) are strongly deactivated by the adjacent aldehyde. Therefore, substitution is most likely at position 5, which is meta to the aldehyde and para to the fluorine, although overall reactivity will be low.

  • para-Fluorobenzaldehyde: The fluorine directs ortho to itself (positions 3 and 5), and the aldehyde directs meta to itself (also positions 3 and 5). The directing effects are again reinforcing. Substitution will occur at the 3- (and 5-) position.

Predicted Reactivity Order for EAS: Due to the strong deactivating nature of the formyl group, all isomers are unreactive. The relative reactivity is difficult to predict without direct experimental data, but it will be significantly lower than that of fluorobenzene or benzaldehyde alone.

Experimental Protocol: Nitration of p-Fluorobenzaldehyde

This protocol provides a method for the nitration of p-fluorobenzaldehyde, a representative EAS reaction.

1. Preparation of Nitrating Mixture: a. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice-salt bath. b. Slowly add concentrated nitric acid (HNO₃, 2 mL) dropwise to the sulfuric acid with constant stirring, ensuring the temperature remains below 10 °C.

2. Nitration Reaction: a. Dissolve p-fluorobenzaldehyde (1.0 g, 8.06 mmol) in a minimal amount of concentrated sulfuric acid (~5 mL). b. Cool this solution to 0 °C. c. Add the aldehyde solution dropwise to the cold nitrating mixture over 30 minutes. Maintain the temperature below 5 °C throughout the addition. d. After the addition is complete, let the mixture stir at 0-5 °C for an additional hour.

3. Work-up and Purification: a. Carefully pour the reaction mixture onto crushed ice (~50 g) with stirring. b. A solid precipitate (4-fluoro-3-nitrobenzaldehyde) should form. c. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. d. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified product.

Oxidation and Reduction Reactions

Oxidation to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids. The reaction involves nucleophilic attack on the carbonyl carbon, so the reactivity trends should parallel those seen in other nucleophilic additions.[11]

Predicted Reactivity Order for Oxidation: Ortho > Meta > Para

The more electrophilic the carbonyl carbon, the faster the initial step of the oxidation (e.g., hydrate formation or attack by the oxidant). Therefore, the ortho isomer is expected to be the most reactive due to the powerful inductive effect of the nearby fluorine.

A specific type of oxidation is the Baeyer-Villiger oxidation , which converts aldehydes to formates (which can be hydrolyzed to phenols) using peroxyacids.[12][13] This reaction has been successfully applied to fluorobenzaldehydes for the synthesis of fluorophenols, demonstrating the utility of all isomers as substrates.[14][15]

Reduction to Alcohols

The reduction of aldehydes to primary alcohols, commonly achieved with sodium borohydride (NaBH₄), also begins with the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon.[16] Consequently, the same electronic principles apply.

Predicted Reactivity Order for Reduction: Ortho > Meta > Para

The enhanced electrophilicity of the carbonyl carbon in the ortho and meta isomers should lead to a faster reaction rate compared to the para isomer.

Experimental Protocol: Sodium Borohydride Reduction

This protocol details the reduction of a fluorobenzaldehyde isomer to the corresponding fluorobenzyl alcohol.

1. Reaction Setup: a. Dissolve the fluorobenzaldehyde isomer (1.0 g, 8.06 mmol) in ethanol (20 mL) in a round-bottom flask with a magnetic stirrer. b. Cool the solution to 0 °C in an ice bath.

2. Reduction: a. In a separate beaker, dissolve sodium borohydride (NaBH₄, 0.18 g, 4.84 mmol, ~0.6 equivalents) in a small amount of cold water (~2 mL). b. Add the NaBH₄ solution dropwise to the stirred aldehyde solution over 15 minutes. c. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

3. Work-up and Purification: a. Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) and gas evolution ceases. b. Reduce the volume of the solvent using a rotary evaporator. c. Extract the aqueous residue with ethyl acetate (3 x 20 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. e. Filter and concentrate the solvent to yield the crude fluorobenzyl alcohol, which can be further purified by chromatography or distillation if necessary.

Summary and Logical Frameworks

The reactivity of the fluorobenzaldehyde isomers is a nuanced interplay of inductive, resonance, and steric effects. By understanding these first principles, we can make robust predictions about their behavior in a wide range of chemical transformations.

Visualization of Electronic Effects

ElectronicEffects cluster_ortho ortho-Fluorobenzaldehyde cluster_meta meta-Fluorobenzaldehyde cluster_para para-Fluorobenzaldehyde o_ring Aromatic Ring o_cho CHO Group (-I, -R) o_cho->o_ring -I, -R (Strong) o_f F Atom (-I >> +R) o_f->o_ring -I (Strong, Proximity) o_carbonyl Highly Electrophilic Carbonyl Carbon o_f->o_carbonyl Strong -I m_ring Aromatic Ring m_cho CHO Group (-I, -R) m_cho->m_ring -I, -R (Strong) m_f F Atom (-I only) m_f->m_ring -I (Moderate) m_carbonyl Electrophilic Carbonyl Carbon m_f->m_carbonyl Moderate -I p_ring Aromatic Ring p_cho CHO Group (-I, -R) p_cho->p_ring -I, -R (Strong) p_f F Atom (-I ≈ +R) p_f->p_ring +R opposes -I p_carbonyl Slightly Electrophilic Carbonyl Carbon p_f->p_carbonyl Weak Net Effect

Caption: Electronic influence of the fluorine substituent on the carbonyl group in each isomer.

Experimental Workflow Diagram

Workflow cluster_reaction General Reaction Protocol cluster_analysis Analysis start Select Isomer (o-, m-, or p-) reagents Choose Reaction Type (e.g., Wittig, Reduction) start->reagents setup Reaction Setup (Solvent, Temp, Inert Atm.) reagents->setup addition Add Reagents (e.g., Ylide, NaBH₄) setup->addition monitor Monitor Progress (TLC, GC) addition->monitor workup Quench & Extract monitor->workup purify Purify Product (Chromatography) workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize compare Compare Yield/Rate vs. Other Isomers characterize->compare

Caption: A generalized workflow for comparing the reactivity of the fluorobenzaldehyde isomers.

Conclusion

The choice between ortho, meta, and para-fluorobenzaldehyde is not arbitrary. For reactions involving nucleophilic attack at the carbonyl, the ortho isomer offers the highest degree of electronic activation, followed by meta and then para. Conversely, for electrophilic aromatic substitution, all isomers are deactivated, and the directing effects of both substituents must be considered to predict the regiochemical outcome. This guide provides the foundational principles and practical protocols for scientists to make informed decisions and harness the unique properties of each isomer in their synthetic endeavors.

References

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A Definitive Guide to the Structural Confirmation of 3-Fluoro-2-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is paramount. 3-Fluoro-2-nitrobenzaldehyde and its derivatives are valuable building blocks, and confirming their intended structure is a critical step in any synthetic workflow. This guide provides an in-depth, technical comparison of the key analytical techniques used to unequivocally confirm the structure of these compounds, grounded in field-proven insights and experimental data.

The Analytical Imperative: A Multi-faceted Approach

The structural confirmation of this compound derivatives relies on a synergistic application of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of individual atoms.

Causality in Experimental Choices

The choice of deuterated solvent is crucial for NMR analysis. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0 ppm.[1]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Internal Standard: Add a small drop of TMS to the solution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections are then applied to ensure accurate integration and peak picking.

dot graph TD { A[Sample Dissolution in Deuterated Solvent] --> B[Addition of TMS Standard]; B --> C[Data Acquisition in NMR Spectrometer]; C --> D[Fourier Transform and Phasing]; D --> E[Spectral Analysis and Interpretation]; subgraph " " A B C D E end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style subgraph fill:#FFFFFF,stroke:#FFFFFF }

Caption: Workflow for NMR sample preparation and analysis.

Interpreting the Spectra: A Comparative Analysis

The following table outlines the expected ¹H and ¹³C NMR spectral data for this compound, providing a baseline for comparison with its derivatives.

Atom Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Key Insights
Aldehyde (-CHO)9.8 - 10.2 (singlet)188 - 192The downfield shift is characteristic of an aldehyde proton and carbon.[3]
Aromatic CH7.5 - 8.5 (multiplets)120 - 140The electron-withdrawing nitro and aldehyde groups, and the electronegative fluorine, will deshield the aromatic protons.[4]
C-F-155 - 165 (doublet, due to C-F coupling)The large chemical shift and the splitting pattern are indicative of a carbon directly bonded to fluorine.
C-NO₂-145 - 155The carbon attached to the nitro group is significantly deshielded.
C-CHO-135 - 145The ipso-carbon attached to the aldehyde group.[3]

For derivatives, the introduction of additional substituents will further influence these chemical shifts, providing crucial information about their position on the aromatic ring. For instance, an electron-donating group would be expected to shift the signals of nearby protons and carbons upfield.

II. Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[1]

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

dot graph TD { A[Place Sample on ATR Crystal] --> B[Apply Pressure]; B --> C[Record Spectrum]; C --> D[Background Subtraction]; D --> E[Analyze Absorption Bands]; subgraph " " A B C D E end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style subgraph fill:#FFFFFF,stroke:#FFFFFF }

Caption: Workflow for ATR-FTIR analysis of solid samples.

Characteristic Absorption Bands for Structural Confirmation

The IR spectrum of a this compound derivative will be dominated by the characteristic absorptions of its key functional groups.

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity/Description
Aldehyde (-CHO)C-H Stretch2820-2880 and 2720-2780Medium, sharp (two bands)
C=O Stretch1690-1715Strong, sharp
Nitro (-NO₂)Asymmetric Stretch1520-1560Strong
Symmetric Stretch1340-1370Strong
Aromatic RingC-H Stretch3000-3100Medium to weak, sharp
C=C Stretch1450-1600Medium to weak, multiple bands
C-FStretch1000-1300Strong

The presence of strong absorption bands in these regions provides compelling evidence for the presence of the aldehyde, nitro, and fluoro-substituted aromatic functionalities.[5][6]

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural insights.

Experimental Protocol: Electron Ionization (EI) - Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and fragment ions.[7]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

dot graph TD { A[Sample Vaporization] --> B[Electron Ionization]; B --> C[Ion Acceleration]; C --> D[Mass Analysis]; D --> E[Detection and Spectrum Generation]; subgraph " " A B C D E end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style subgraph fill:#FFFFFF,stroke:#FFFFFF }

Caption: Workflow for EI-Mass Spectrometry analysis.

Interpreting the Mass Spectrum

For this compound (C₇H₄FNO₃, Molecular Weight: 169.11 g/mol ), the following features are expected in the EI-MS spectrum:[8]

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 169.

  • Key Fragmentation Pathways:

    • Loss of -H (M-1): A peak at m/z = 168.

    • Loss of -NO₂ (M-46): A peak at m/z = 123.

    • Loss of -CHO (M-29): A peak at m/z = 140.

The fragmentation pattern of derivatives will be influenced by the nature of the additional substituents, providing further corroboration of the structure.

Comparative Summary and Best Practices

The following table provides a comparative summary of the information obtained from each technique:

Technique Information Provided Strengths Limitations
NMR Detailed connectivity, stereochemistry, and electronic environment of atoms.Unambiguous structure determination.Requires larger sample amounts, longer acquisition times.
IR Identification of functional groups.Rapid, requires small sample size.Provides limited information on the overall molecular framework.
MS Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Isomers can have similar mass spectra.

dot graph TD { A[Hypothesized Structure] --> B{NMR Analysis}; B --> C{IR Analysis}; C --> D{MS Analysis}; D --> E[Integrated Spectral Data]; E --> F[Confirmed Structure]; subgraph " " A B C D E F end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style subgraph fill:#FFFFFF,stroke:#FFFFFF }

Caption: Logical workflow for integrated spectroscopic analysis.

By adhering to the rigorous protocols and interpretative frameworks outlined in this guide, researchers, scientists, and drug development professionals can confidently confirm the structure of this compound derivatives, ensuring the integrity and success of their scientific endeavors.

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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Fluoronitrobenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor; it is a cornerstone of process control, regulatory compliance, and ultimately, product safety and efficacy. Fluoronitrobenzaldehyde isomers, key intermediates in the synthesis of various bioactive molecules, present a classic analytical challenge. While sharing the same molecular formula (C₇H₄FNO₃) and mass, their distinct substitution patterns on the benzene ring give rise to unique physicochemical properties that can profoundly impact reaction kinetics, yield, and the purity of the final product.

The Primary Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful and definitive technique for isomer differentiation due to its exquisite sensitivity to the local electronic environment of each nucleus. For this specific problem, ¹H, ¹³C, and ¹⁹F NMR are all invaluable.

Causality in NMR: Why It Excels

The key to differentiating these isomers lies in the predictable patterns of chemical shifts (δ) and spin-spin coupling constants (J). The electronegative fluorine atom and the electron-withdrawing nitro and aldehyde groups create distinct electronic landscapes on the aromatic ring. This directly influences the shielding of each proton and carbon nucleus, resulting in unique chemical shifts. Furthermore, the through-bond coupling interactions, particularly between ¹H and ¹⁹F nuclei, are highly dependent on the number of bonds separating them (²J, ³J, ⁴J), providing a definitive roadmap to the substitution pattern.

¹H NMR: Decoding the Aromatic Region

The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum provides the most immediate and diagnostic information. The combination of chemical shifts and the multiplicity of the signals (singlet, doublet, doublet of doublets, etc.) allows for a confident assignment.

  • 2-Fluoro-5-nitrobenzaldehyde: We expect three distinct signals in the aromatic region. The proton ortho to the fluorine (H-3) will be a triplet or doublet of doublets due to coupling with both the adjacent proton (H-4) and the fluorine atom. The proton ortho to the aldehyde (H-6) will appear as a doublet of doublets. The proton situated between the fluorine and nitro group (H-4) will also be a complex multiplet.

  • 4-Fluoro-2-nitrobenzaldehyde: This isomer will also show three aromatic protons. The proton ortho to the aldehyde (H-3) will be a doublet, coupled to the fluorine atom four bonds away (⁴JHF). The proton ortho to the nitro group (H-6) will be a doublet coupled to the adjacent proton H-5. The proton H-5, situated between the fluorine and a proton, will appear as a doublet of doublets.

  • 4-Fluoro-3-nitrobenzaldehyde: This isomer presents a more distinct pattern. The proton ortho to the aldehyde (H-2) will be a doublet due to coupling with the fluorine atom three bonds away (³JHF). The proton ortho to the nitro group (H-5) will also be a doublet of doublets, coupled to both the adjacent proton H-6 and the fluorine. The proton H-6 will be a triplet or doublet of doublets.

¹³C and ¹⁹F NMR: Confirmation and Clarity

While ¹H NMR is often sufficient, ¹³C and ¹⁹F NMR provide powerful confirmatory data. In ¹³C NMR, the carbons directly bonded to fluorine exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), immediately identifying the fluorinated carbon. Smaller two- and three-bond couplings further confirm the substitution pattern. ¹⁹F NMR provides a single signal for each isomer, but its precise chemical shift is sensitive to the overall electronic environment, offering another data point for comparison.

Corroborative Evidence: Infrared (IR) Spectroscopy

While not as definitive as NMR, IR spectroscopy offers a rapid, non-destructive method to gain supporting evidence for an assignment.[1] The differentiation relies on subtle shifts in the vibrational frequencies of the functional groups and the characteristic patterns in the "fingerprint region."[2]

Causality in IR: Vibrational Modes and Substitution Patterns

The positions of the electron-withdrawing groups influence the bond strengths of the carbonyl (C=O) and nitro (NO₂) groups.[3] Conjugation and electronic effects can shift the stretching frequencies of these groups.[4] More diagnostically, the substitution pattern on the benzene ring gives rise to characteristic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.

  • Carbonyl (C=O) Stretch: For aromatic aldehydes, this strong band typically appears in the 1710-1685 cm⁻¹ range.[5] The precise position can vary slightly between isomers due to differences in electronic effects.

  • Nitro (NO₂) Stretches: Aromatic nitro compounds display two strong, characteristic bands: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[6][7] The electronic environment can subtly influence the exact wavenumbers of these absorptions.

  • C-H Out-of-Plane Bending: This region can be highly informative. For example, a 1,2,4-trisubstituted ring (as in all three isomers) will have characteristic bands, but the specific pattern and intensity can differ, aiding in differentiation when compared against reference spectra.

Complementary Data: UV-Vis Spectroscopy

UV-Vis spectroscopy is the least specific of the three techniques for this particular challenge, but it can provide complementary data. The absorbance maxima (λ_max) are related to the electronic transitions within the conjugated π-system.

Causality in UV-Vis: Electronic Transitions

The position of the substituents affects the energy levels of the molecular orbitals.[8] Shifting the positions of the strongly electron-withdrawing nitro group and the halogen can alter the extent of conjugation and the energy of the π→π* and n→π* transitions, leading to shifts in the λ_max values (bathochromic or hypsochromic shifts).[9][10] While predicting the exact λ_max for each isomer without experimental data is difficult, one would expect each to have a unique spectrum that could be used for identification against a known standard.

Integrated Analytical Workflow

A robust analytical strategy should not rely on a single technique. The following workflow ensures a confident and validated identification.

G cluster_0 Primary Analysis cluster_1 Confirmatory Analysis Sample Unknown Fluoronitro- benzaldehyde Isomer NMR 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) Sample->NMR Analysis Analyze Chemical Shifts & Coupling Constants (JHF, JHH) NMR->Analysis Assignment Tentative Isomer Assignment Analysis->Assignment IR FTIR Spectroscopy Assignment->IR Corroborate Structure UVVis UV-Vis Spectroscopy Assignment->UVVis CompareIR Compare Carbonyl, Nitro & Fingerprint Regions to Reference IR->CompareIR CompareUV Compare λmax to Reference UVVis->CompareUV Final Confirmed Isomer Identification CompareIR->Final CompareUV->Final

Caption: Integrated workflow for isomer identification.

Comparative Data Summary

The following table summarizes the key expected spectroscopic features for differentiating the three isomers. Note that exact values can vary slightly based on solvent and instrument conditions.

Spectroscopic Feature2-Fluoro-5-nitrobenzaldehyde4-Fluoro-2-nitrobenzaldehyde4-Fluoro-3-nitrobenzaldehyde
¹H NMR (Aromatic Protons) 3 distinct multiplets3 distinct multiplets3 distinct multiplets
Key ¹H-¹⁹F Coupling Multiple couplings, including ³JHF and ⁴JHFPrimarily long-range ⁴JHF and ⁵JHFStrong ³JHF coupling to H-2 and H-5
IR: C=O Stretch (cm⁻¹) ~1700~1705~1695
IR: Asymmetric NO₂ (cm⁻¹) ~1530~1535~1540
IR: Symmetric NO₂ (cm⁻¹) ~1350~1355~1345
UV-Vis λ_max (nm) Unique absorption maximumUnique absorption maximumUnique absorption maximum

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the fluoronitrobenzaldehyde isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of ~16 ppm centered around 6 ppm is appropriate. Use a 30° or 45° pulse angle with a relaxation delay of 2 seconds and acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~250 ppm is standard. A longer acquisition time will be required (e.g., 1024 scans or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment due to the 100% natural abundance of ¹⁹F.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

FTIR Sample Preparation and Acquisition
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small, clean spatula tip of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background to produce the final transmittance or absorbance spectrum.

UV-Vis Sample Preparation and Acquisition
  • Sample Preparation: Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a concentration of ~1 mg/mL. From this, prepare a dilute solution (e.g., 0.01 mg/mL) in a quartz cuvette to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

  • Sample Measurement: Replace the blank cuvette with the sample cuvette and scan the absorbance, typically from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

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A Comparative Guide to the Biological Activity of 3-Fluoro-2-nitrobenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the biological activities of 3-Fluoro-2-nitrobenzaldehyde and its structural analogs. Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial and anticancer effects.[1][2][3] The introduction of fluorine, a key element in modern drug design, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[4] This document synthesizes data on the cytotoxicity, antimicrobial efficacy, and enzyme inhibition potential of this compound class. By examining structure-activity relationships (SAR), we aim to provide a predictive framework for the rational design of new therapeutic agents.[1][5] Detailed experimental protocols for key biological assays are provided to ensure methodological transparency and reproducibility.

Introduction: The Significance of Fluorinated Nitrobenzaldehydes

Benzaldehyde derivatives are versatile scaffolds used as intermediates in the synthesis of numerous pharmaceuticals and other bioactive compounds.[6] The biological profile of a benzaldehyde molecule can be significantly modulated by the introduction of specific functional groups onto the aromatic ring.

  • The Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group is central to the bioactivity of many nitroaromatic compounds.[5] This group can undergo metabolic reduction to form reactive intermediates, such as nitroso and hydroxylamino species, which can induce oxidative stress and damage cellular macromolecules like DNA, leading to cytotoxic or mutagenic effects.[1][7] The position of the nitro group on the benzaldehyde ring significantly influences the compound's electronic properties and, consequently, its biological activity.[3][8]

  • The Fluoro Group (-F): Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—make it a valuable tool in drug design.[4] Its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target enzymes through favorable electrostatic interactions, and alter membrane permeability.[4][9]

This guide focuses on this compound, a molecule combining these two influential functional groups. We will compare its predicted biological profile with that of its isomers and other related analogs to elucidate critical structure-activity relationships that govern their therapeutic potential.

Structure-Activity Relationship (SAR) Framework

The biological activity of a substituted benzaldehyde is not merely the sum of its parts; it is a complex interplay of steric, electronic, and hydrophobic factors. The relative positions of the aldehyde, fluoro, and nitro groups are critical.

SAR_Framework cluster_Props cluster_Bio Scaffold Benzaldehyde Scaffold Props Physicochemical Properties Scaffold->Props Subs Substituents (e.g., -F, -NO2) Subs->Props BioAct Biological Activity Props->BioAct Elec Electronic Effects (ELUMO, Dipole Moment) Hydro Hydrophobicity (logP) AntiMicro Antimicrobial AntiCancer Anticancer EnzInhib Enzyme Inhibition

Caption: General Structure-Activity Relationship (SAR) Logic.

Quantitative structure-activity relationship (QSAR) studies on nitroaromatic compounds often reveal that two key parameters governing toxicity and mutagenicity are hydrophobicity (logP) and the energy of the lowest unoccupied molecular orbital (ELUMO).[1][5][10] A lower ELUMO value indicates greater electrophilicity, making the compound more susceptible to bioreduction and subsequent activation.[10] The addition of a fluorine atom can further modulate these electronic properties, potentially enhancing the compound's ability to act as an enzyme inhibitor.[11][12]

Comparative Biological Activities

Direct experimental data for this compound is limited in the public domain.[13] Therefore, its potential activities are inferred by comparing data from structurally similar analogs, including positional isomers and derivatives with related substitutions.

Anticancer and Cytotoxic Activity

Substituted benzaldehydes have been widely evaluated for their cytotoxic effects against various cancer cell lines.[14] The presence of electron-withdrawing groups like the nitro group is often associated with increased potency.

Compound/AnalogCancer Cell Line(s)IC₅₀ / GI₅₀ (µM)Key Findings & Reference
4-Substituted-3-nitrobenzamide derivatives HCT-116, MDA-MB435, HL-601.0 - 3.8A series of related compounds showed potent anti-tumor activity, highlighting the importance of the nitro-aromatic scaffold.[15]
Substituted Benzaldehyde α-hydroxyphosphonates Mes-Sa/Dx5 (Uterine Sarcoma)VariesHydrophobicity and substituent position were identified as key determinants of toxicity. Some analogs overcame multidrug resistance.[14]
Various Benzaldehydes SF-295, OVCAR-8, HCT-1160.36 - 4.75 µg/mLA broad screen of 54 aldehydes demonstrated that the number, position, and type of substituents are critical for cytotoxicity.
Benzaldehyde (Parent Compound) Human Lymphocytes> 50 µg/mL (approx. 470 µM)Showed cytotoxic and apoptotic effects at higher concentrations, causing DNA damage.[16]

The ortho-nitro substitution in this compound, combined with the adjacent fluorine, likely creates a unique electronic and steric environment. This arrangement could influence its ability to interact with biological targets and may lead to potent cytotoxic activity, a hypothesis that warrants direct experimental validation.

Antimicrobial Activity

Nitroaromatic compounds are known for their broad-spectrum antimicrobial properties.[8][17] The mechanism often involves the reductive activation of the nitro group by microbial nitroreductases, leading to the generation of toxic radical species.

Compound/AnalogMicroorganism(s)MIC (µg/mL)Key Findings & Reference
2,3-Dihydroxybenzaldehyde Staphylococcus aureus (Bovine mastitis isolates)500 (MIC₅₀)Demonstrated antimicrobial activity against a diverse range of clinical isolates with low cytotoxicity to bovine cells.[18]
2-benzylidene-3-oxobutanamide derivatives (with nitro groups) Methicillin-resistant S. aureus (MRSA), Acinetobacter baumannii (MDR)Good activityCompounds with 3-nitro and 4-nitro substitutions on the aryl ring exhibited significant antimicrobial activity against resistant pathogens.[19]
Nitrobenzaldehyde derivatives of pyrrolopyrimidinehydrazide Gram-positive and Gram-negative bacteria, FungiSignificantSAR analysis indicated that the position and number of nitro groups significantly influenced antimicrobial activity.[8]
Benzaldehyde (Parent Compound) Staphylococcus aureus≥1024The parent compound shows very weak activity, indicating that substitutions are essential for potency.[20]

The efficacy of this compound would depend on its uptake by microbial cells and the efficiency of its activation by target-organism nitroreductases. The fluorine atom could enhance cell penetration or interaction with the enzyme's active site.

Enzyme Inhibition

Fluorinated aldehydes and ketones are recognized as potent "quasi-substrate" or transition-state analog inhibitors of various enzymes, particularly hydrolases like acetylcholinesterase and proteases.[9][11][12] The electron-withdrawing fluorine atom stabilizes the hydrated (gem-diol) form of the aldehyde, which mimics the tetrahedral transition state of substrate hydrolysis.[9][21]

  • Acetylcholinesterase (AChE): Fluorinated ketones have shown time-dependent, potent inhibition of AChE, with bimolecular rate constants as high as 1.8 x 10⁶ L·mol⁻¹·min⁻¹.[11]

  • Aldehyde Dehydrogenase (ALDH): Benzaldehyde derivatives are being explored as inhibitors of ALDH isoforms, which are implicated in cancer stem cell survival. Some benzyloxybenzaldehyde derivatives act as potent and selective inhibitors of ALDH1A3 with IC₅₀ values in the sub-micromolar range.[22]

Given its structure, this compound is a candidate for inhibiting enzymes that process aldehyde substrates. The combination of the aldehyde carbonyl with the adjacent electron-withdrawing fluoro and nitro groups could make it a potent inhibitor.

Experimental Protocols & Workflow

To ensure scientific rigor and enable comparative studies, standardized assays are essential. The following are detailed protocols for evaluating the primary biological activities discussed in this guide.

Workflow start Acquire/Synthesize This compound & Analogs screen Primary In Vitro Screening start->screen antimicrobial Antimicrobial Assay (MIC Determination) screen->antimicrobial cytotoxicity Cytotoxicity Assay (MTT / IC50) screen->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., ALDH) screen->enzyme analyze Data Analysis & SAR Elucidation antimicrobial->analyze cytotoxicity->analyze enzyme->analyze hit Identify 'Hit' Compounds analyze->hit secondary Secondary Assays (Mechanism of Action, In Vivo) hit->secondary

Caption: High-level experimental workflow for screening analogs.

Protocol: Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

Protocol: Antimicrobial Susceptibility (Microbroth Dilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[20]

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5 x 10⁵ CFU/mL.[20]

  • Compound Dilution: In a 96-well plate, add 50 µL of broth to all wells. Add 50 µL of a concentrated stock of the test compound to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized inoculum to each well. Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest compound concentration in which no visible turbidity (bacterial growth) is observed.

Discussion and Future Perspectives

The analysis of related structures strongly suggests that this compound holds significant potential as a bioactive molecule. Its activity will be dictated by the unique electronic interplay between the ortho-nitro and 3-fluoro substituents.

  • Anticipated Profile: The ortho-nitro group is sterically hindered, which may affect its reduction potential compared to a meta or para isomer.[23] However, the combined electron-withdrawing effects of both the nitro and fluoro groups are expected to render the aldehyde carbon highly electrophilic, making it a prime candidate for forming covalent adducts with biological nucleophiles or acting as a potent enzyme inhibitor.[9][11]

  • Future Research:

    • Direct Synthesis and Evaluation: The most critical next step is the synthesis and direct biological evaluation of this compound and its key isomers (e.g., 2-Fluoro-3-nitrobenzaldehyde, 4-Fluoro-3-nitrobenzaldehyde[24]) to confirm these hypotheses.

    • Mechanism of Action Studies: For active compounds, further studies are needed to determine the precise mechanism, such as assessing the induction of oxidative stress, DNA damage, or specific enzyme inhibition.

    • QSAR Modeling: A focused QSAR study on a series of fluoro-nitrobenzaldehyde analogs could yield a predictive model to guide the design of next-generation compounds with improved potency and selectivity.[5][10]

Conclusion

While direct experimental evidence remains to be established, a comparative analysis based on the well-documented activities of its structural components and related analogs provides a strong rationale for investigating this compound as a lead compound. The combination of a bio-reducible nitro group and a metabolism-modulating, electron-withdrawing fluorine atom on a benzaldehyde scaffold presents a compelling profile for applications in anticancer and antimicrobial research. The experimental protocols and SAR framework provided in this guide offer a clear path for the systematic evaluation of this and other related molecules.

References

  • Debnath, A. K., et al. (1991). Structure-activity relationship of mutagenic aromatic and heteroaromatic nitro compounds. Correlation with molecular orbital energies and hydrophobicity. Journal of Medicinal Chemistry, 34(2), 786-97.

  • Ren, S., & Chi, G. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI.

  • Puzyn, T., et al. (2007). Structure-toxicity relationships of nitroaromatic compounds. PubMed.

  • Jin, L., et al. (2001). Toxicity of substituted benzaldehydes to photobacterium phosphoreum and quantitative structure-activity relationship. Bulletin of Environmental Contamination and Toxicology, 66(2), 149-55.

  • Vogt, R. A., et al. (2006). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate.

  • Török, B., et al. (2018). Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry.

  • Shubina, O. V., et al. (2011). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. PubMed Central.

  • Undeğer, Ü., et al. (2009). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Food and Chemical Toxicology, 47(7), 1563-9.

  • de Almeida, F. V., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará.

  • Al-Obaid, A. M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide. ResearchGate.

  • Matar, R., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.

  • Vilanova, E., & Estévez, J. (1985). Fluorinated aldehydes and ketones acting as quasi-substrate inhibitors of acetylcholinesterase. Biochimica et Biophysica Acta, 830(2), 191-7.

  • Cirujano, F. G., et al. (2008). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate.

  • Silverman, R. B. (2025). Enzyme inhibition by fluoro compounds. ResearchGate.

  • Anonymous. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews.

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences.

  • Wang, S. F., et al. (2013). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Yao Xue Xue Bao, 48(1), 61-9.

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

  • Berkowitz, D. B., et al. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central.

  • Ialongo, C., et al. (2021). Synthesis and Biological Evaluation as Potential Anti-Influenza Virus Agents. PubMed Central.

  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-nitrobenzaldehyde. MilliporeSigma.

  • BenchChem. (2025). A Comparative Guide to the Biological Activity of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde and Structurally Similar Compounds. BenchChem.

  • Berkowitz, D., & Charette, J. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Semantic Scholar.

  • Sayyed, A., et al. (2020). In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives. Oriental Journal of Chemistry.

  • Khan, S., et al. (2023). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PubMed Central.

  • Gu, J., et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Veterinary Science.

Sources

A Comparative Guide to Synthetic Routes for 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-nitrobenzaldehyde is a crucial building block in medicinal chemistry and materials science, valued for its uniquely substituted aromatic ring that serves as a versatile scaffold for complex molecular architectures. The strategic placement of the fluoro, nitro, and aldehyde groups allows for a wide array of chemical transformations. This guide provides a comparative analysis of the two primary synthetic routes to this key intermediate: the direct nitration of 3-fluorobenzaldehyde and the oxidation of 3-fluoro-2-nitrotoluene. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a data-driven comparison to assist researchers in selecting the optimal pathway for their specific needs, considering factors such as yield, scalability, safety, and reagent availability.

Introduction: The Strategic Importance of this compound

The this compound molecule is a trifunctional aromatic compound of significant interest in organic synthesis.[1] Its aldehyde group serves as a handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations. The nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and heterocyclic ring systems. Furthermore, the fluorine atom can modulate the physicochemical properties of derivative compounds, such as lipophilicity and metabolic stability, which is of paramount importance in drug design. This unique combination of reactive sites makes it an indispensable precursor for synthesizing a variety of high-value compounds.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound is primarily approached via two distinct strategies, each with its own set of advantages and challenges. The choice between them often depends on the scale of the reaction, available starting materials, and desired purity of the final product.

  • Route A: Electrophilic Nitration of 3-Fluorobenzaldehyde

  • Route B: Oxidation of 3-Fluoro-2-nitrotoluene

The following sections will provide a detailed examination of each route.

Route A: Electrophilic Nitration of 3-Fluorobenzaldehyde

This approach is a direct, one-step method that introduces the nitro group onto the commercially available 3-fluorobenzaldehyde starting material.

Chemical Logic & Mechanism

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution.[2] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."[3][4] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and generate the highly electrophilic nitronium ion (NO₂⁺).[2][3][5]

The benzene ring of 3-fluorobenzaldehyde then acts as a nucleophile, attacking the nitronium ion.[5][6] The directing effects of the existing substituents—the fluorine atom and the aldehyde group—are crucial in determining the regioselectivity of the reaction. The aldehyde group is a deactivating, meta-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. In this case, the substitution occurs ortho to the fluorine and meta to the aldehyde, yielding the desired this compound.

DOT Diagram: Mechanism of Nitration

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Protocol (Adapted from similar nitration procedures)
  • Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, an addition funnel, and a mechanical stirrer, add concentrated sulfuric acid (e.g., 80 mL). Cool the flask in an ice-salt bath to below 5°C. Slowly add fuming nitric acid (e.g., 40 mL) to the sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: To the cooled nitrating mixture, add 3-fluorobenzaldehyde (e.g., 10 g) dropwise from the addition funnel. Maintain the internal temperature between 5°C and 15°C throughout the addition. The rate of addition should be carefully controlled to prevent a temperature spike.[7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the same temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is deemed complete, pour the reaction mixture slowly onto a large volume of crushed ice (e.g., 500 g) with vigorous stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by suction filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, or by flash column chromatography.[8]

Discussion of Route A

The primary advantage of this route is its directness, involving a single synthetic step from a readily available starting material. However, controlling the regioselectivity can be challenging, and the formation of other isomers is possible. The reaction is also highly exothermic and requires careful temperature control to ensure safety and minimize the formation of byproducts.[3] For large-scale production, the handling of large quantities of mixed acid poses significant safety and environmental challenges.

Route B: Oxidation of 3-Fluoro-2-nitrotoluene

This two-step approach involves first the nitration of 3-fluorotoluene, followed by the oxidation of the methyl group of the resulting 3-fluoro-2-nitrotoluene to an aldehyde.

Chemical Logic & Mechanism

The first step is analogous to Route A, an electrophilic aromatic nitration. The methyl group of 3-fluorotoluene is an activating, ortho-, para-directing group, which reinforces the ortho-, para-directing effect of the fluorine atom. This leads to a favorable formation of 3-fluoro-2-nitrotoluene.

The second step is the selective oxidation of the benzylic methyl group to an aldehyde. A common and effective reagent for this transformation is manganese dioxide (MnO₂).[9] The oxidation with MnO₂ is a heterogeneous reaction that is particularly selective for benzylic and allylic alcohols, but can also be used for the oxidation of activated methyl groups.[9][10] The mechanism is believed to involve a radical pathway on the surface of the MnO₂ particles.[11]

DOT Diagram: Experimental Workflow for Route B

Caption: Experimental workflow for the oxidation route.

Experimental Protocol (Adapted from general oxidation procedures)
  • Step 1: Synthesis of 3-Fluoro-2-nitrotoluene: Follow a similar nitration procedure as described in Route A, using 3-fluorotoluene as the starting material. The product, 3-fluoro-2-nitrotoluene, can be isolated and purified by distillation.

  • Step 2: Oxidation to this compound:

    • Reaction Setup: To a solution of 3-fluoro-2-nitrotoluene (e.g., 10 g) in a suitable solvent such as dichloromethane or chloroform (e.g., 200 mL), add activated manganese dioxide (e.g., 5-10 molar equivalents).[9]

    • Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours to days. The progress of the reaction should be monitored by TLC or GC.

    • Work-up: Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the manganese salts. The filter cake should be washed with several portions of the hot solvent to ensure complete recovery of the product.

    • Isolation and Purification: The combined filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Discussion of Route B

This route offers the potential for higher overall yields and purity due to the more controlled, stepwise approach. The initial nitration of 3-fluorotoluene is generally more regioselective than that of 3-fluorobenzaldehyde. The main drawback is that it is a two-step process, which can be more time-consuming. The oxidation step requires a large excess of manganese dioxide, which can make the work-up and purification more laborious, especially on a larger scale.[11] The quality and activation state of the MnO₂ can also significantly impact the reaction's efficiency and reproducibility.[10]

Quantitative Data and Performance Comparison

ParameterRoute A: Nitration of 3-FluorobenzaldehydeRoute B: Oxidation of 3-Fluoro-2-nitrotoluene
Starting Material 3-Fluorobenzaldehyde3-Fluoro-2-nitrotoluene
Number of Steps 12
Key Reagents Conc. HNO₃, Conc. H₂SO₄Conc. HNO₃, Conc. H₂SO₄, MnO₂
Typical Yield Moderate to Good (highly condition-dependent)Good to Excellent (overall yield)
Scalability Challenging due to thermal controlModerate; requires handling large amounts of solid oxidant
Safety Concerns Highly exothermic, use of mixed acidsUse of mixed acids, handling of fine MnO₂ powder
Purification Recrystallization/Chromatography to remove isomersFiltration and Chromatography to remove Mn salts and byproducts

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound. The choice of method will ultimately be guided by the specific requirements of the researcher and the available resources.

  • Route A (Direct Nitration) is best suited for rapid, small-scale synthesis where a moderate yield is acceptable and the directness of a one-step reaction is prioritized. Careful control of the reaction temperature is paramount to success.

  • Route B (Oxidation) is the recommended pathway for larger-scale preparations where higher purity and overall yield are the primary objectives. While it involves an additional step, the increased regioselectivity in the initial nitration and the reliable oxidation can lead to a more efficient process overall, despite the more demanding work-up.

For drug development professionals, where purity and consistency are critical, the stepwise approach of Route B often provides a more robust and reproducible synthesis, ensuring a reliable supply of this key starting material for further elaboration.

References

  • Mechanism of Aromatic Nitration. (2019). YouTube. Available at: [Link]

  • Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. ACS Publications - The Journal of Organic Chemistry. Available at: [Link]

  • Aromatic Nitration. BYJU'S. Available at: [Link]

  • Nitration. Wikipedia. Available at: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica. Available at: [Link]

  • o-NITROBENZALDEHYDE. Organic Syntheses. Available at: [Link]

  • Manganese(IV) oxide. Organic Chemistry Portal. Available at: [Link]

  • Manganese Dioxide, MnO2. WordPress. Available at: [Link]

  • The reactivity of manganese dioxide towards different substrates in organic solvents. Royal Society of Chemistry. Available at: [Link]

  • Oxidation with Manganese Dioxide. TRUNNANO. Available at: [Link]

  • Manganese Dioxide. Common Organic Chemistry. Available at: [Link]

  • This compound | C7H4FNO3. PubChem. Available at: [Link]

  • Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. AIDIC - Associazione Italiana Di Ingegneria Chimica. Available at: [Link]

Sources

A Comparative Guide to the Reactivity of 3-Fluoro-2-nitrobenzaldehyde: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted benzaldehydes are foundational reagents, and among them, 3-Fluoro-2-nitrobenzaldehyde presents a unique profile of reactivity, governed by the interplay of its ortho-nitro and meta-fluoro substituents. This guide provides an in-depth analysis of the reactivity of this compound, drawing upon computational insights from related systems and available experimental data to offer a comparative perspective against other relevant aldehydes.

The Electronic Landscape of this compound: A Deductive Computational Analysis

Direct computational studies on this compound are not extensively reported in the literature. However, by examining theoretical studies on substituted benzaldehydes and fluoronitrobenzenes, we can construct a robust model of its electronic characteristics and predict its reactivity.[1][2]

The reactivity of an aromatic aldehyde is primarily dictated by the electronic nature of its substituents, which modulate the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to nucleophilic attack. In this compound, we have two key players:

  • The Ortho-Nitro Group: The nitro group is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a powerful negative mesomeric effect (-M). Positioned ortho to the aldehyde, it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] Theoretical studies on o-nitrobenzaldehyde have shown that the electronic transitions are dominated by charge transfer from the benzene ring and the aldehyde to the nitro group.[4][5] Furthermore, the steric bulk of the ortho-nitro group can influence the conformation of the aldehyde, potentially leading to a non-coplanar arrangement with the aromatic ring, which can impact its reactivity.[6]

  • The Meta-Fluoro Group: The fluorine atom, being the most electronegative element, exerts a strong -I effect. From the meta position, its influence on the aldehyde group is primarily inductive. This further withdraws electron density from the ring and, by extension, from the carbonyl group, albeit to a lesser extent than the ortho-nitro group. The meta-fluoro substituent also activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr), a crucial aspect of its reactivity profile.

The confluence of these electronic effects renders the carbonyl carbon of this compound highly electrophilic, suggesting a heightened reactivity towards nucleophiles in addition reactions compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.

Comparative Reactivity in Key Transformations

To contextualize the utility of this compound, we will compare its expected reactivity in several fundamental organic reactions against relevant alternatives.

Aldol and Related Condensation Reactions

In base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation, the rate-determining step is often the nucleophilic attack of an enolate on the aldehyde carbonyl.[7] The enhanced electrophilicity of the carbonyl carbon in this compound suggests it will be a superior substrate in these reactions compared to less activated aldehydes.

AldehydeKey SubstituentsExpected Relative Reactivity in Aldol CondensationRationale
This compound -NO₂ (ortho), -F (meta)High Strong electron withdrawal from both substituents significantly increases carbonyl electrophilicity.
2-Nitrobenzaldehyde-NO₂ (ortho)HighStrong electron withdrawal from the nitro group enhances carbonyl electrophilicity.[3]
3-Nitrobenzaldehyde-NO₂ (meta)Moderate-HighElectron withdrawal from the meta-nitro group increases carbonyl electrophilicity.[7]
BenzaldehydeNoneModerateBaseline reactivity.
4-Methoxybenzaldehyde-OCH₃ (para)LowThe electron-donating methoxy group reduces carbonyl electrophilicity.

G High High Moderate_High Moderate_High High->Moderate_High Decreasing Carbonyl Electrophilicity Moderate Moderate Moderate_High->Moderate Low Low Moderate->Low

Nucleophilic Aromatic Substitution (SNAr)

A key feature of this compound is the potential for nucleophilic aromatic substitution of the fluorine atom. The strong electron-withdrawing nitro group, ortho to the fluorine, provides the necessary activation for this reaction.[2] Computational studies on fluoronitrobenzene derivatives have shown that the rate-determining step is the formation of the Meisenheimer complex, and the stability of this intermediate is enhanced by electron-withdrawing groups.[8]

SubstrateLeaving GroupActivating Group(s)Expected Relative Reactivity in SNArRationale
This compound F-NO₂ (ortho), -CHO (para)High Strong activation from the ortho-nitro and para-aldehyde groups.
2-FluoronitrobenzeneF-NO₂ (ortho)HighStrong activation from the ortho-nitro group.[9]
4-FluoronitrobenzeneF-NO₂ (para)Moderate-HighStrong activation from the para-nitro group.[9]
1,3-DifluorobenzeneF-F (meta)LowFluorine is a weak activating group for SNAr.

G Reactants Nucleophile + this compound TS1 Transition State 1 (Formation of Meisenheimer Complex) Reactants->TS1 Rate-determining step Intermediate Meisenheimer Complex (Stabilized by -NO₂ and -CHO) TS1->Intermediate TS2 Transition State 2 (Loss of Fluoride) Intermediate->TS2 Products Substituted 2-Nitrobenzaldehyde TS2->Products

Experimental Protocols: A Guideline for Application

The following protocols are illustrative of the types of reactions where this compound can be a valuable reagent.

Protocol: Claisen-Schmidt Condensation

This protocol describes the synthesis of a chalcone derivative using this compound.

Materials:

  • This compound

  • Acetophenone (or other suitable ketone)

  • Ethanol

  • Sodium hydroxide solution (e.g., 10% w/v)

  • Stirring apparatus

  • Cooling bath

Procedure:

  • Dissolve 1.0 equivalent of this compound and 1.0 equivalent of acetophenone in a minimal amount of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a catalytic amount of aqueous sodium hydroxide solution dropwise to the stirred mixture.

  • Continue stirring at low temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Self-Validation:

  • The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the formation of a new, less polar product spot.

  • The identity and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol outlines the substitution of the fluorine atom with a primary or secondary amine.

Materials:

  • This compound

  • A primary or secondary amine (e.g., morpholine, piperidine)

  • A polar aprotic solvent (e.g., DMSO, DMF)

  • A non-nucleophilic base (e.g., K₂CO₃, Et₃N)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in the chosen polar aprotic solvent.

  • Add 1.1-1.5 equivalents of the amine and 1.5-2.0 equivalents of the base to the solution.

  • Heat the reaction mixture with stirring to a temperature appropriate for the specific amine and solvent (typically 60-100 °C).

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • TLC analysis will show the consumption of this compound and the appearance of a more polar product.

  • ¹H NMR spectroscopy of the purified product will show the absence of the fluorine-coupled proton signals and the appearance of signals corresponding to the incorporated amine. Mass spectrometry will confirm the expected molecular weight of the product.

Conclusion

This compound is a highly versatile and reactive building block in organic synthesis. The synergistic electron-withdrawing effects of the ortho-nitro and meta-fluoro groups render its carbonyl carbon exceptionally electrophilic, making it an excellent substrate for a variety of condensation reactions. Furthermore, the fluorine atom is activated for nucleophilic aromatic substitution, providing a handle for further molecular diversification. While direct computational studies on this specific molecule are awaited, a thorough understanding of the electronic principles governing the reactivity of substituted benzaldehydes and fluoronitrobenzenes allows for reliable predictions of its chemical behavior. The experimental protocols provided herein offer a starting point for harnessing the synthetic potential of this valuable reagent.

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A Senior Application Scientist's Guide to 3-Fluoro-2-nitrobenzaldehyde: Performance Benchmarking in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine and Nitro Substitution

In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry and drug development, the judicious placement of functional groups is paramount. 3-Fluoro-2-nitrobenzaldehyde (C₇H₄FNO₃, CAS 872366-63-7) is a key aromatic building block that exemplifies this principle.[1][2] Its utility stems from the unique electronic properties conferred by its substituents. The nitro group (NO₂) is a powerful electron-withdrawing group, which significantly enhances the electrophilicity of the adjacent aldehyde carbonyl carbon. The fluorine atom, positioned meta to the aldehyde, also contributes to this electron-withdrawing effect through induction, while potentially offering sites for metabolic blocking or altering pharmacokinetic properties in a final drug substance.[3]

This guide provides an in-depth, objective comparison of this compound's performance in several critical synthetic reactions. We will move beyond simple procedural descriptions to explore the causal relationships between the substrate's structure and its reactivity, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.

Domino Nitro Reduction-Friedländer Heterocyclization for Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[4] The Friedländer annulation, a condensation between a 2-aminobenzaldehyde and an active methylene compound, is a cornerstone of quinoline synthesis.[5] A significant advancement of this method involves the in situ reduction of a 2-nitrobenzaldehyde, which circumvents the need for often unstable or less accessible 2-aminobenzaldehyde precursors.[4][5]

Mechanistic Rationale

The reaction proceeds through a domino (or cascade) sequence. First, the nitro group is reduced to an amine, typically using a dissolving metal system like iron in acetic acid. This system is effective and tolerates a wide range of functional groups.[5] The newly formed 2-aminobenzaldehyde intermediate is not isolated but immediately undergoes a Knoevenagel condensation with an active methylene compound (e.g., a β-ketoester). The resulting product then undergoes an intramolecular cyclization and subsequent dehydration to yield the final, stable aromatic quinoline ring.[4]

G cluster_0 Domino Friedländer Mechanism A This compound + Active Methylene Compound B Nitro Group Reduction (e.g., Fe/AcOH) A->B Step 1 C In-situ generation of 3-Fluoro-2-aminobenzaldehyde B->C D Knoevenagel Condensation C->D E Intermediate Adduct D->E F Intramolecular Cyclization & Dehydration E->F G Substituted Fluoro-Quinoline Product F->G Aromatization

Caption: Workflow for the domino nitro reduction-Friedländer synthesis.

Performance Benchmark: Comparison with Alternative Benzaldehydes

The electronic nature of the substituents on the benzaldehyde ring directly impacts the efficiency of the Friedländer synthesis. Here, we compare the performance of a close structural isomer, 5-Fluoro-2-nitrobenzaldehyde, with the parent 2-nitrobenzaldehyde. The reactivity of this compound is expected to be highly analogous.

SubstrateActive Methylene CompoundConditionsYieldReference
5-Fluoro-2-nitrobenzaldehyde 2,4-PentanedioneFe/AcOH, 95-110°C93%[5]
2-Nitrobenzaldehyde2,4-PentanedioneFe/AcOH, 95-110°C96%[5]
2-NitrobenzaldehydeEthyl acetoacetateFe/AcOH, 95-110°C99%[4]

As demonstrated with its 5-fluoro isomer, the presence of a fluorine atom has a negligible impact on the excellent yields achieved in this transformation, making this compound an outstanding substrate for accessing fluorinated quinoline derivatives.

Experimental Protocol: Synthesis of a Fluoro-quinoline-3-carboxylate Derivative

This protocol is adapted from established procedures for the synthesis of quinolines from 2-nitrobenzaldehydes.[4][5]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 equiv.) in glacial acetic acid (approx. 7.5 mL per mmol of aldehyde).

  • Addition of Reagents: Add ethyl acetoacetate (3.0 equiv.) to the solution.

  • Heating: Begin stirring and heat the mixture to a target temperature of 100-110°C.

  • Nitro Reduction: Once the temperature has stabilized, add iron powder (<100 mesh, 4.0 equiv.) portion-wise over 15-20 minutes. An exothermic reaction and a color change to dark brown are typically observed.

  • Reaction Monitoring: Maintain the temperature and stir for 3-5 hours. Monitor the consumption of the starting aldehyde by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the insoluble iron salts. Wash the filter cake thoroughly with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until gas evolution ceases. Wash finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reductive Amination: A Direct Route to Substituted Amines

Reductive amination is a cornerstone transformation for C-N bond formation, crucial for synthesizing a vast number of pharmaceuticals.[6] The one-pot reductive amination of aldehydes with nitro compounds is a highly efficient, atom-economical process that combines the reduction of the nitro group and the reductive amination sequence into a single operation.[7]

Mechanistic Rationale

This process involves two key stages. First, a catalyst facilitates the reduction of the nitro group on this compound to the corresponding amine. This amine can then react in one of two ways:

  • Intramolecularly: If a second carbonyl compound is added to the reaction, the newly formed amino group on the phenyl ring will react with it to form an imine, which is subsequently reduced to a secondary amine.

  • Intermolecularly: The aldehyde functional group of the starting material can react with an external primary or secondary amine to form an imine, which is then reduced.

A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is often used because it can reduce the imine intermediate without significantly reducing the starting aldehyde.[8]

G cluster_1 Reductive Amination Workflow A This compound + Amine (R-NH2) B Imine Formation A->B F Nitro Group (Remains or is reduced depending on conditions) A->F Side Reaction/ Separate Step C Imine Intermediate B->C D Reduction (e.g., NaBH3CN) C->D E Secondary Amine Product D->E

Caption: General workflow for the reductive amination of an aldehyde.

Performance Considerations
  • Electrophilicity: The strong electron-withdrawing nature of the ortho-nitro and meta-fluoro groups makes the aldehyde's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine, facilitating the initial imine formation.

  • Competing Reactions: The primary challenge is the choice of reducing agent. A strong reductant like H₂/Pd-C could reduce both the nitro group and the aldehyde. A milder, chemoselective agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is preferred as it selectively reduces the protonated imine intermediate over the aldehyde.[8]

  • Alternative Substrates: Compared to a simple aromatic aldehyde like benzaldehyde, the reaction with this compound is expected to form the imine intermediate faster due to enhanced electrophilicity. Compared to 2-nitrobenzaldehyde, the additional inductive effect of the fluorine atom would likely further accelerate this step.

Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general procedure for the reductive amination of this compound with a primary amine.[8]

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary amine (1.1 equiv.).

  • Imine Formation: Add acetic acid (1.1 equiv.) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Wittig Reaction: A Classic Alkene Synthesis

The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[9][10] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). This reaction is particularly valuable because it forms the carbon-carbon double bond with high regioselectivity.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the carbanionic carbon of the ylide on the electrophilic carbonyl carbon of the aldehyde.[9] This forms a zwitterionic intermediate known as a betaine, which rapidly closes to form a four-membered ring intermediate, the oxaphosphetane. This strained ring quickly collapses in a reverse [2+2] cycloaddition to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[10][11]

G cluster_2 Wittig Reaction Mechanism A This compound + Phosphorus Ylide B Nucleophilic Attack A->B C Betaine Intermediate B->C D [2+2] Cycloaddition C->D E Oxaphosphetane Intermediate D->E F Reverse [2+2] Cycloaddition E->F G Alkene Product + Triphenylphosphine Oxide F->G

Caption: Key stages of the Wittig olefination reaction mechanism.

Performance Considerations

The performance of this compound in the Wittig reaction is dictated by the electronic properties of its aromatic ring.

  • Enhanced Reactivity: The aldehyde is "activated" by the potent electron-withdrawing effects of the ortho-nitro and meta-fluoro groups. This increased electrophilicity of the carbonyl carbon leads to a faster rate of initial nucleophilic attack by the ylide compared to less electron-poor aldehydes like benzaldehyde or even 4-nitrobenzaldehyde.

  • Ylide Choice: The reaction works well with both stabilized (e.g., ylides bearing an adjacent ester or ketone) and non-stabilized ylides (e.g., ylides from simple alkyl halides). Non-stabilized ylides typically favor the formation of the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[11]

  • Side Product Removal: A common challenge in Wittig reactions is the removal of the triphenylphosphine oxide byproduct. Purification typically requires column chromatography or recrystallization.[12]

Experimental Protocol: General Procedure for Wittig Olefination

This protocol provides a general method for reacting this compound with a phosphonium ylide generated in situ.

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the appropriate alkyltriphenylphosphonium salt (1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 equiv.), dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back down to 0°C. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide.

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis. Its performance is characterized by the strong electron-withdrawing nature of its substituents, which activates the aldehyde group towards nucleophilic attack. This property makes it an exceptional substrate for reactions such as the domino Friedländer synthesis, where it can produce complex fluorinated quinolines in excellent yields. In reductive aminations and Wittig olefinations, its enhanced electrophilicity can lead to faster reaction rates compared to less activated benzaldehydes. Researchers and drug development professionals can leverage these properties to efficiently construct complex molecular architectures incorporating the valuable fluoro-nitro-phenyl motif.

References

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The Strategic Advantage of 3-Fluoro-2-nitrobenzaldehyde: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the selection of an appropriate building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Among the myriad of substituted benzaldehydes, 3-Fluoro-2-nitrobenzaldehyde has emerged as a uniquely versatile and powerful reagent. This guide provides an in-depth comparison of this compound with other common building blocks, supported by experimental data and mechanistic insights, to illuminate its strategic advantages for researchers, scientists, and professionals in drug development.

The Unique Electronic Profile of this compound

The utility of this compound stems from the synergistic interplay of its three functional groups: the aldehyde, the ortho-nitro group, and the meta-fluoro group. This specific arrangement creates a unique electronic environment that modulates the reactivity of the aromatic ring and the aldehyde, offering distinct advantages over other substituted benzaldehydes.

The powerful electron-withdrawing nature of the nitro group at the ortho position, combined with the inductive effect of the fluorine atom at the meta position, significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This heightened reactivity makes this compound an exceptional substrate for a variety of nucleophilic addition reactions. Furthermore, the fluorine substituent can influence the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability, which is a crucial consideration in medicinal chemistry.

Comparative Performance in Key Synthetic Transformations

To objectively assess the performance of this compound, we will compare its reactivity with other commonly used building blocks in three pivotal classes of organic reactions: Knoevenagel condensation, Wittig reaction, and the synthesis of quinolines via Friedländer annulation.

Physicochemical Properties of Compared Building Blocks
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound C₇H₄FNO₃169.1157-59
2-NitrobenzaldehydeC₇H₅NO₃151.1242-44
3-NitrobenzaldehydeC₇H₅NO₃151.1256-58
4-NitrobenzaldehydeC₇H₅NO₃151.12103-106
4-Fluoro-3-nitrobenzaldehydeC₇H₄FNO₃169.1145-47

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

Aldehydes bearing strong electron-withdrawing groups are known to be highly reactive in Knoevenagel condensations, often leading to excellent yields.[1][2] The combined electron-withdrawing power of the ortho-nitro and meta-fluoro groups in this compound is expected to render its aldehyde group highly electrophilic, thus promoting rapid condensation.

Comparative Yields in Knoevenagel Condensation with Malononitrile

AldehydeCatalyst/ConditionsYield (%)Reference
4-NitrobenzaldehydeWater/Glycerol, RT, 24h95[1]
3-NitrobenzaldehydeWater/Glycerol, RT, 24h92[1]
4-ChlorobenzaldehydeWater/Glycerol, RT, 24h99[2]
BenzaldehydeWater/Glycerol, RT, 24h85[1]

Based on these trends, it is reasonable to predict that this compound would exhibit reactivity comparable to, or exceeding that of, 4-nitrobenzaldehyde, leading to high yields in Knoevenagel condensations.

Experimental Protocol: Knoevenagel Condensation of an Aromatic Aldehyde

This protocol is a general procedure that can be adapted for this compound.

Materials:

  • Aromatic aldehyde (e.g., this compound) (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Knoevenagel_Workflow start Start reactants Dissolve Aldehyde & Malononitrile in Ethanol start->reactants catalyst Add Catalytic Piperidine reactants->catalyst reaction Stir at Room Temperature (Monitor by TLC) catalyst->reaction workup Work-up reaction->workup precipitation Precipitation & Filtration workup->precipitation If precipitate forms extraction Aqueous Work-up & Extraction workup->extraction If no precipitate purification Purification (Recrystallization/Chromatography) precipitation->purification extraction->purification product Final Product purification->product

Caption: Workflow for Knoevenagel Condensation.

Wittig Reaction: A Versatile Olefination Method

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[3] The electrophilicity of the carbonyl carbon is a key factor in the rate of this reaction. The highly activated aldehyde of this compound is an excellent candidate for efficient Wittig olefination.

While a direct comparative study is not available, the principles of reactivity suggest that this compound would react readily with phosphorus ylides, likely providing high yields of the corresponding stilbene derivatives.

Experimental Protocol: Wittig Reaction of an Aromatic Aldehyde

This is a general one-pot aqueous procedure that can be adapted for this compound.[4][5]

Materials:

  • Aromatic aldehyde (e.g., this compound) (1.0 eq)

  • Triphenylphosphine (1.4 eq)

  • Ethyl bromoacetate (1.6 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

Procedure:

  • In a round-bottom flask, suspend triphenylphosphine in a saturated aqueous solution of sodium bicarbonate with vigorous stirring.

  • Add the alkyl halide (e.g., ethyl bromoacetate) followed by the aromatic aldehyde.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours, monitoring by TLC.

  • After completion, quench the reaction with 1.0 M H₂SO₄ (aq).

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Wittig_Workflow start Start suspension Suspend Triphenylphosphine in aq. NaHCO₃ start->suspension addition Add Alkyl Halide & Aldehyde suspension->addition reaction Stir at Room Temperature (Monitor by TLC) addition->reaction quench Quench with 1.0 M H₂SO₄ reaction->quench extraction Extract with Diethyl Ether quench->extraction purification Purification (Column Chromatography) extraction->purification product Final Product purification->product

Caption: Workflow for a one-pot aqueous Wittig Reaction.

Friedländer Annulation: A Direct Route to Quinolines

The Friedländer synthesis is a classic method for the construction of quinoline rings from a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[6][7] A significant modification of this reaction involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation in a one-pot domino reaction.[8][9]

This compound is an excellent substrate for this transformation. The presence of the fluorine atom can be strategically utilized to introduce this important element into the final quinoline scaffold, a common motif in pharmaceuticals.

Experimental Protocol: Domino Nitro Reduction-Friedländer Heterocyclization

This protocol is adapted from a procedure for the synthesis of substituted quinolines from 2-nitrobenzaldehydes.[8][9]

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., ethyl acetoacetate) (2.0-3.0 eq)

  • Iron powder (4.0 eq)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the active methylene compound in glacial acetic acid.

  • Heat the mixture to 95-110 °C with stirring.

  • Once the target temperature is reached, add the iron powder portion-wise over 15 minutes.

  • Continue heating and stirring, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove excess iron.

  • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution under reduced pressure and purify the crude product by column chromatography.

Friedlander_Workflow start Start reactants Dissolve this compound & Active Methylene Compound in Glacial Acetic Acid start->reactants heating Heat to 95-110 °C reactants->heating iron_addition Add Iron Powder Portion-wise heating->iron_addition reaction Continue Heating (Monitor by TLC) iron_addition->reaction workup Cool & Filter reaction->workup neutralization Neutralize with NaHCO₃ workup->neutralization extraction Extract with Ethyl Acetate neutralization->extraction purification Purification (Column Chromatography) extraction->purification product Substituted Quinoline purification->product

Caption: Workflow for Domino Nitro Reduction-Friedländer Synthesis.

Nucleophilic Aromatic Substitution: Leveraging the Fluoro Group

A distinct advantage of this compound over its non-fluorinated counterparts is the potential for nucleophilic aromatic substitution (SNÃr) of the fluorine atom. The presence of the strongly electron-withdrawing ortho-nitro group activates the aromatic ring towards nucleophilic attack, making the fluorine a viable leaving group.[10][11] This opens up synthetic pathways to introduce a variety of nucleophiles at the 3-position, further expanding the molecular diversity accessible from this building block. In contrast, nitrobenzaldehydes lacking a suitable leaving group like fluorine do not readily undergo such transformations.

Conclusion: A Strategic Choice for Complex Molecule Synthesis

This compound stands out as a superior building block in organic synthesis due to its unique and advantageous reactivity profile. The synergistic electronic effects of the ortho-nitro and meta-fluoro substituents render the aldehyde group highly electrophilic, making it an excellent substrate for a range of nucleophilic addition reactions, including Knoevenagel condensations and Wittig reactions. Furthermore, its utility in the domino nitro reduction-Friedländer annulation provides a direct and efficient route to valuable fluorinated quinoline scaffolds. The presence of the fluorine atom also introduces the potential for nucleophilic aromatic substitution, adding another layer of synthetic versatility. For researchers and drug development professionals seeking to construct complex molecules with precision and efficiency, this compound offers a distinct and strategic advantage over other, more conventional building blocks.

References

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The Pivotal Role of Fluorine and Nitro Substituents: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-2-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzaldehyde scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic versatility allows for the facile introduction of a diverse array of functional groups, leading to compounds with a broad spectrum of biological activities. Among these, the strategic placement of electron-withdrawing groups such as nitro and fluoro moieties can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-fluoro-2-nitrobenzaldehyde derivatives, offering a comparative perspective on their potential as anticancer and antimicrobial agents. We will delve into the rationale behind their design, synthetic strategies, and the experimental data that underpins their biological evaluation.

The Chemical Rationale: Unpacking the this compound Core

The this compound scaffold is a testament to the power of substituent effects in medicinal chemistry. The ortho positioning of the nitro group relative to the aldehyde is a key architectural feature. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. This heightened reactivity is a boon for the synthesis of derivatives such as Schiff bases and hydrazones.

The fluorine atom at the meta position introduces another layer of complexity and potential advantage. Fluorine, being the most electronegative element, can modulate the electronic properties of the aromatic ring, influencing the pKa of nearby functional groups and altering the molecule's overall polarity. Furthermore, the introduction of fluorine is a well-established strategy in drug design to enhance metabolic stability by blocking potential sites of oxidative metabolism, and to improve binding affinity with biological targets through favorable electrostatic interactions.[1]

Synthetic Pathways to Bioactive Derivatives

The primary route to exploring the SAR of this compound is through the derivatization of its aldehyde functional group. The most common and biologically fruitful derivatives are Schiff bases and hydrazones.

General Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are typically formed through the condensation reaction of a primary amine with an aldehyde. This reaction is often catalyzed by a small amount of acid.

This compound This compound Intermediate Carbinolamine Intermediate This compound->Intermediate + Primary_Amine R-NH2 Primary_Amine->Intermediate + Schiff_Base Schiff Base Derivative Intermediate->Schiff_Base - H2O Water H2O Intermediate->Water

Caption: General workflow for the synthesis of Schiff base derivatives.

General Synthesis of Hydrazone Derivatives

Hydrazones are synthesized via the condensation of a hydrazine derivative with an aldehyde. This reaction proceeds readily, often in an alcoholic solvent.

This compound This compound Intermediate Hydrazone Intermediate This compound->Intermediate + Hydrazine R-NH-NH2 Hydrazine->Intermediate + Hydrazone_Derivative Hydrazone Derivative Intermediate->Hydrazone_Derivative - H2O Water H2O Intermediate->Water

Caption: General workflow for the synthesis of hydrazone derivatives.

Structure-Activity Relationship: A Comparative Analysis

While a comprehensive SAR study on a large library of this compound derivatives is not yet available in the public domain, we can construct a cogent analysis by examining the biological activities of structurally related compounds and making informed extrapolations. The primary areas of therapeutic interest for these derivatives are in anticancer and antimicrobial applications.[2][3]

Anticancer Activity

The cytotoxic potential of benzaldehyde derivatives against various cancer cell lines is well-documented.[4][5] The introduction of nitro and fluoro groups is anticipated to enhance this activity. Studies on related fluorinated Schiff bases have demonstrated potent cytotoxic and antiproliferative effects, often inducing apoptosis in cancer cells.[6]

Table 1: Comparative Cytotoxicity of Benzaldehyde Derivatives (Illustrative Data)

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural FeaturesReference
BenzaldehydeHL-60>10Unsubstituted[4]
2-(benzyloxy)benzaldehydeHL-60significant activity at 1-10 µMBulky benzyloxy group at ortho position[4]
5-Fluorouracil (Reference)A549 (Lung)~5Fluorinated pyrimidine[1]
Fluorinated Schiff Base (Compound 6)A549 (Lung)0.64Contains 5 fluorine atoms[6]
Cobalt-salen complex of 3-fluoro-2-hydroxybenzaldehyde-50Salen complex[7]

Key SAR Insights for Anticancer Activity:

  • The Azomethine Linkage: The -CH=N- group in Schiff bases is a crucial pharmacophore that contributes to their anticancer activity.[3]

  • Lipophilicity and Substituents: The nature of the substituent on the amine or hydrazine portion of the derivative significantly impacts cytotoxicity. Increased lipophilicity can enhance membrane permeability, leading to greater intracellular concentrations. Electron-donating or electron-withdrawing groups on this part of the molecule can modulate the electronic properties of the azomethine bond and influence binding to biological targets.

  • The Role of Fluorine: The presence of fluorine atoms generally enhances cytotoxic activity. This is attributed to increased metabolic stability and potentially stronger interactions with target enzymes.[1][6]

  • The Nitro Group: The electron-withdrawing nitro group is expected to contribute to the overall cytotoxicity, a feature observed in many classes of anticancer compounds.

Antimicrobial Activity

Hydrazone derivatives of various benzaldehydes have shown promising antimicrobial activity.[8][9] The SAR for these compounds often revolves around the nature of the substituents on the aromatic rings.

Table 2: Comparative Antimicrobial Activity of Benzaldehyde Derivatives (Illustrative Data)

Compound/DerivativeBacterial StrainMIC (µg/mL)Key Structural FeaturesReference
3-nitrobenzaldehyde thiosemicarbazoneS. aureusInactiveThiosemicarbazone of 3-nitrobenzaldehyde[10]
Hydrazone of 4-fluorobenzoic acid and (5-nitro-2-furyl)methyleneS. aureus3.13Nitrofuryl and fluoro-benzoyl moieties[8]
Hydrazone of 2,4-dinitrophenyl hydrazine and substituted benzamidesS. aureusModerate activityDinitrophenyl hydrazine moiety[11]

Key SAR Insights for Antimicrobial Activity:

  • The Hydrazone Moiety: The -C=N-NH- linkage is a key structural feature for antimicrobial activity in this class of compounds.

  • Heterocyclic Substituents: The introduction of heterocyclic rings, such as a nitrofuryl group, on the aldehyde part of the hydrazone can lead to potent antibacterial activity.[8]

  • Substitution on the Hydrazine Moiety: Modifications to the hydrazine part of the molecule can significantly impact the minimum inhibitory concentration (MIC). For example, derivatization with sulfonamides has been explored.[11]

  • Combined Effect of Fluoro and Nitro Groups: The presence of both fluoro and nitro groups in the this compound core is anticipated to contribute favorably to the antimicrobial profile, a trend seen in other classes of antimicrobial agents.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and validated experimental protocols are essential.

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serially diluted compounds Cell_Seeding->Compound_Addition Incubation_24_72h Incubate for 24-72 hours Compound_Addition->Incubation_24_72h MTT_Addition Add MTT reagent Incubation_24_72h->MTT_Addition Incubation_2_4h Incubate for 2-4 hours MTT_Addition->Incubation_2_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_2_4h->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.

Concluding Remarks and Future Directions

The this compound scaffold presents a promising starting point for the development of novel anticancer and antimicrobial agents. The strategic positioning of the fluoro and nitro groups enhances the reactivity of the aldehyde and is predicted to contribute favorably to the biological activity of its derivatives. The synthesis of Schiff base and hydrazone libraries from this core structure is a logical and efficient approach to explore the structure-activity relationships.

Future research should focus on the systematic synthesis and biological evaluation of a diverse range of these derivatives. Key areas for investigation include:

  • Varying the substituents on the amine/hydrazine moiety: Exploring a range of aromatic and aliphatic amines/hydrazines with different electronic and steric properties will be crucial for optimizing activity.

  • Modifications to the benzaldehyde ring: While the 3-fluoro-2-nitro substitution pattern is the focus, the introduction of additional substituents on the ring could further modulate activity.

  • Mechanism of action studies: Elucidating the specific cellular targets and pathways affected by the most potent derivatives will be essential for their further development.

  • In vivo studies: Promising candidates identified through in vitro screening should be advanced to animal models to assess their efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of this compound derivatives can be unlocked.

References

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A Comparative Guide to the Kinetic Performance of 3-Fluoro-2-nitrobenzaldehyde in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the kinetic performance of 3-Fluoro-2-nitrobenzaldehyde in key organic transformations. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between the molecule's unique structure and its reactivity. By synthesizing data from studies on analogous compounds, we provide a predictive framework for leveraging this versatile building block in complex synthetic applications.

The reactivity of an aromatic aldehyde is fundamentally governed by the electronic and steric nature of its ring substituents. In this compound, the aldehyde functionality is flanked by two powerful electron-withdrawing groups. The ortho-nitro group exerts a strong deactivating effect through both resonance (-R) and inductive (-I) effects, significantly increasing the electrophilicity of the carbonyl carbon. The meta-fluoro substituent, while lacking a resonance effect on the carbonyl, contributes a potent inductive (-I) pull. This dual substitution pattern renders the aldehyde carbon exceptionally electron-poor, predisposing it to rapid nucleophilic attack.

However, the steric hindrance introduced by the bulky ortho-nitro group can temper this electronic activation by impeding the approach of nucleophiles.[1] Furthermore, steric crowding can force the nitro group to twist out of the plane of the aromatic ring, which may reduce the orbital overlap necessary for its full resonance-withdrawing effect.[2] This intricate balance of potent electronic activation and steric modulation is central to the kinetic profile of this compound.

Comparative Reactivity Analysis

Direct kinetic studies on this compound are not extensively documented in publicly available literature. However, a robust understanding of its expected performance can be constructed by comparing it with well-studied structural analogs.

Table 1: Physicochemical Properties of Selected Benzaldehydes
CompoundMolecular FormulaMolar Mass ( g/mol )Key Substituent Effects
This compound C₇H₄FNO₃169.11-I (F, NO₂), -R (NO₂)
2-NitrobenzaldehydeC₇H₅NO₃151.12-I, -R (NO₂)
3-NitrobenzaldehydeC₇H₅NO₃151.12-I, -R (NO₂)
4-NitrobenzaldehydeC₇H₅NO₃151.12-I, -R (NO₂)
4-FluorobenzaldehydeC₇H₄FO124.11-I, +R (F)
BenzaldehydeC₇H₆O106.12(Reference)

Kinetics in Key Condensation Reactions

Knoevenagel Condensation

The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, is a cornerstone of C-C bond formation.[3] The reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.

Kinetic Prediction: this compound is predicted to be one of the most reactive benzaldehydes in this transformation. The combined electron-withdrawing power of the ortho-nitro and meta-fluoro groups makes its carbonyl carbon exceptionally electrophilic. Its reaction rate is expected to surpass that of 2-nitro-, 3-nitro-, and 4-nitrobenzaldehyde. While the ortho-nitro group introduces steric hindrance, this is often less of a factor with the relatively small nucleophiles used in Knoevenagel condensations (e.g., malononitrile, ethyl cyanoacetate).[1]

A fascinating extension of this reactivity is in three-component reactions. After an initial Knoevenagel condensation, the resulting electron-withdrawing arylidene moiety further activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In the product derived from this compound, the fluorine atom would be highly susceptible to displacement by a suitable nucleophile, offering a pathway to complex, highly substituted molecules in a single sequence.[4]

sub This compound + Active Methylene Compound ts1 Transition State (Nucleophilic Attack) sub->ts1 k1 (fast) int Intermediate Adduct ts1->int ts2 Transition State (Dehydration) int->ts2 k2 prod Knoevenagel Product ts2->prod caption Knoevenagel Condensation Pathway

Caption: Simplified energy profile for the Knoevenagel condensation.

Domino Nitro Reduction-Friedländer Annulation for Quinoline Synthesis

The Friedländer annulation is a powerful method for synthesizing substituted quinolines.[5] A highly efficient variant utilizes o-nitrobenzaldehydes in a one-pot, domino reaction. This process involves the in situ reduction of the nitro group to an amine, which then undergoes condensation with an active methylene compound, followed by cyclization and aromatization to yield the quinoline core.[6]

Kinetic Prediction: The overall rate of this domino sequence is often governed by the initial nitro group reduction step. Reagents like iron powder in acetic acid are commonly used for this transformation.[5][6] The presence of the additional electron-withdrawing fluoro group in this compound is not expected to dramatically alter the reduction potential of the nitro group compared to 2-nitrobenzaldehyde, suggesting that it should be an excellent substrate for this reaction. The subsequent condensation and cyclization steps are typically fast. This method provides a highly convergent route to 4-fluoro-substituted quinolines, which are valuable scaffolds in medicinal chemistry.

start This compound + Active Methylene Compound reduction In-situ Nitro Reduction (e.g., Fe/AcOH) start->reduction intermediate 2-Amino-3-fluorobenzaldehyde (transient) reduction->intermediate condensation Knoevenagel Condensation intermediate->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization product Substituted Quinoline cyclization->product

Caption: Workflow for the Domino Friedländer Quinoline Synthesis.

Kinetics of Selective Reductions

The presence of two reducible functional groups—aldehyde and nitro—allows for selective transformations depending on the choice of reducing agent.

  • Aldehyde Reduction: The reduction of the aldehyde to a primary alcohol is typically rapid and high-yielding using standard hydride reagents like sodium borohydride (NaBH₄). The nitro group is generally inert to NaBH₄ under standard conditions, allowing for excellent chemoselectivity.[7]

  • Nitro Reduction: The selective reduction of the nitro group in the presence of an aldehyde is more challenging. As mentioned, dissolving metal systems like Fe/AcOH are effective.[6] Catalytic hydrogenation can be used, but over-reduction of the aldehyde is a common side reaction. A highly chemoselective modern alternative involves using gold nanoparticle catalysts with CO and H₂O as the hydrogen source, which can operate at room temperature.[8]

Table 2: Comparison of Selective Reduction Conditions
Target GroupReagent SystemTypical ConditionsKinetic ProfileSelectivity
AldehydeNaBH₄Methanol, 0°C to RTFastExcellent for Aldehyde
Nitro GroupFe / Acetic Acid95-110 °CModerateGood for Nitro Group
Nitro GroupAu/TiO₂, CO, H₂OEthanol/Water, 25°CModerateExcellent for Nitro Group[8]

Experimental Protocols

Reliable and comparative kinetic data requires standardized experimental protocols. The following methodologies are based on established techniques for monitoring reaction kinetics.

Protocol 1: Kinetic Analysis of Knoevenagel Condensation via UV-Vis Spectroscopy

This method is ideal for reactions producing a highly conjugated, chromophoric product, allowing for continuous monitoring of its formation.[9]

  • Objective: To determine the pseudo-first-order rate constant for the condensation of this compound with malononitrile.

  • Instrumentation: A temperature-controlled UV-Vis spectrophotometer with a multi-cell holder.

  • Procedure:

    • Stock Solutions: Prepare stock solutions of this compound (e.g., 0.1 M in ethanol), malononitrile (e.g., 1.0 M in ethanol), and a catalyst (e.g., piperidine, 0.1 M in ethanol).

    • Wavelength Determination: Scan a solution of the final product to determine the wavelength of maximum absorbance (λmax) where the starting materials do not significantly absorb.

    • Kinetic Run: In a quartz cuvette, place 2.0 mL of ethanol. Add 100 µL of the malononitrile solution and 10 µL of the catalyst solution. Use a large excess of the nucleophile to ensure pseudo-first-order conditions.

    • Initiation: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C). Initiate the reaction by adding 20 µL of the this compound stock solution, mix rapidly, and immediately begin data acquisition.

    • Data Acquisition: Record the absorbance at λmax at regular time intervals until the reaction is complete (>95% conversion).

    • Data Analysis: The concentration of the product at time t is proportional to the absorbance. Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of the resulting linear plot is equal to -k', where k' is the pseudo-first-order rate constant.

prep Prepare Stock Solutions (Aldehyde, Nucleophile, Catalyst) lambda Determine λmax of Product prep->lambda setup Equilibrate Cuvette with Nucleophile & Catalyst in Spectrophotometer prep->setup initiate Inject Aldehyde Solution to Initiate Reaction setup->initiate acquire Record Absorbance vs. Time at Constant Temperature initiate->acquire analyze Plot ln(A∞ - At) vs. Time to Determine Rate Constant (k') acquire->analyze

Caption: Workflow for UV-Vis Kinetic Analysis.

Protocol 2: Kinetic Analysis via ¹H NMR Spectroscopy

This powerful technique allows for the direct observation and quantification of both reactant consumption and product formation over time.[9]

  • Objective: To determine the reaction order and rate constant for the formation of a Schiff base from this compound and a primary amine.

  • Instrumentation: NMR Spectrometer.

  • Procedure:

    • Sample Preparation: In an NMR tube, dissolve a precise amount of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃).

    • Initial Spectrum: Acquire a t=0 spectrum to establish the initial concentrations based on the integration of reactant peaks relative to the internal standard.

    • Reaction Initiation: Add a known, equimolar amount of the primary amine to the NMR tube, mix quickly, and place the tube in the spectrometer.

    • Data Acquisition: Acquire ¹H NMR spectra at regular, programmed time intervals.

    • Data Analysis: For each spectrum, integrate a characteristic signal for the starting aldehyde (e.g., the aldehyde proton at ~10 ppm) and a characteristic signal for the imine product. Normalize these integrals against the integral of the internal standard to determine their concentrations at each time point.

    • Rate Law Determination: Plot the concentration of the reactant versus time. Apply the appropriate integrated rate laws (zero, first, or second order) to the data to determine the order of the reaction and calculate the rate constant (k).

Conclusion

This compound stands out as a highly activated substrate for nucleophilic addition and condensation reactions. Its unique electronic profile, stemming from the combined influence of ortho-nitro and meta-fluoro substituents, predicts superior kinetic performance in reactions like the Knoevenagel condensation compared to other nitrobenzaldehyde isomers. While steric effects from the ortho-nitro group must be considered, they do not preclude its utility in a wide range of transformations, including the powerful domino Friedländer synthesis of functionalized quinolines. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design efficient synthetic routes and control reaction outcomes when employing this versatile chemical intermediate.

References

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  • Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Organic Chemistry Portal. Available from: [Link]

  • A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. Available from: [Link]

  • Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. ACS Publications. Available from: [Link]

  • Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. Benchchem.
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  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (NIH). Available from: [Link]

  • A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Indian Journal of Chemistry. Available from: [Link]

  • Synthesis of furo[3,2‐b]quinoline. ResearchGate. Available from: [Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Available from: [Link]

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  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available from: [Link]

  • Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase. J-STAGE. Available from: [Link]

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Fluoro-2-nitrobenzaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of key chemical intermediates is non-negotiable. 3-Fluoro-2-nitrobenzaldehyde (C₇H₄FNO₃, MW: 169.11 g/mol ) is a significant building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of principal analytical methodologies for the quantification of this compound, grounded in the principles of scientific integrity and adherence to regulatory standards.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4] This guide will not only present protocols but will delve into the causality behind experimental choices, ensuring each described method is a self-validating system in line with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7]

Comparative Overview of Analytical Techniques

The selection of an optimal analytical technique is contingent upon a multitude of factors including the physicochemical properties of this compound, the nature of the sample matrix, and the specific requirements for sensitivity, selectivity, and throughput. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry are the most pertinent techniques for the quantification of this analyte.

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 1.0%< 1.5%< 2.0%
Specificity HighHighModerate to Low
Limit of Detection (LOD) ~0.01 µg/mL~0.05 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.15 µg/mL~0.3 µg/mL
Robustness HighModerateHigh

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a highly versatile and robust technique for the separation and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound.[8][9] The method's high resolution allows for the separation of the main analyte from closely related impurities, such as isomeric byproducts or precursors.

Experimental Protocol: HPLC

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid is recommended to ensure good peak shape and resolution.

    • Rationale: The acidic modifier suppresses the ionization of any potential acidic impurities and improves peak symmetry.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 240 nm.[10]

    • Rationale: Nitroaromatic compounds typically exhibit strong absorbance in the UV region. A preliminary scan of a dilute standard solution should be performed to confirm the wavelength of maximum absorbance.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in a known volume of the diluent, and dilute as necessary to fall within the calibration range.

3. Validation Procedure:

  • Specificity: Inject the diluent, a standard solution, and a sample solution spiked with potential impurities to demonstrate that the analyte peak is free from interference.

  • Linearity: Inject the working standard solutions in triplicate and plot the peak area against concentration. A linear regression should yield a correlation coefficient (R²) greater than 0.999.[5]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98.0 - 102.0%.[5]

  • Precision:

    • Repeatability: Analyze six replicate injections of the standard solution. The relative standard deviation (%RSD) should be less than 1.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD should remain within acceptable limits.

  • LOD & LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation (ICH Q2) Standard Reference Standard HPLC HPLC System (C18 Column, UV Detector) Standard->HPLC Sample Test Sample Sample->HPLC Diluent Mobile Phase Diluent Diluent->Standard Diluent->Sample Data Chromatographic Data HPLC->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Specificity Specificity Data->Specificity Report Validation Report Linearity->Report Accuracy->Report Precision->Report Specificity->Report

Caption: Workflow for HPLC Method Validation.

Gas Chromatography (GC): A Viable Alternative

Gas chromatography is an excellent technique for the separation and quantification of volatile and thermally stable compounds.[9][11] Given that this compound has a melting point, it is amenable to GC analysis. GC can be particularly useful for identifying and quantifying volatile impurities, such as residual solvents.

Experimental Protocol: GC

1. Instrumentation and Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C (hold for 2 minutes).

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes.

    • Rationale: A temperature program allows for the elution of compounds with a wide range of boiling points.

  • Detector Temperature: 280°C (for FID).

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent.

  • Sample Solution: Prepare the sample in the same manner as the standard solutions, ensuring the final concentration is within the calibration range.

3. Validation Procedure:

  • The validation parameters (specificity, linearity, accuracy, precision, LOD, LOQ) should be assessed following the same principles as outlined for the HPLC method. For GC, particular attention should be paid to the potential for thermal degradation of the analyte in the injector port.

GC_Workflow prep Sample & Standard Preparation (in volatile solvent) injection GC Injection (Split/Splitless) prep->injection separation Capillary Column Separation (Temperature Program) injection->separation detection FID or MS Detection separation->detection analysis Data Analysis & Quantification detection->analysis validation Method Validation (ICH Q2) analysis->validation

Caption: Workflow for GC Method Development and Validation.

UV-Vis Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantification of this compound, provided that the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.[8] A study on nitrobenzaldehydes shows strong absorptions around 250 nm, which are ascribed to ππ* excitations involving the nitro and benzene groups.[12][13][14]

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation:

  • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

2. Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol) and scan the spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the chosen solvent.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Solution: Prepare the sample in the same solvent, ensuring the absorbance falls within the linear range of the instrument (typically 0.2 - 0.8 AU).

  • Measurement: Measure the absorbance of the blank, standard solutions, and sample solutions at the determined λmax.

3. Validation Procedure:

  • Specificity: This is the main limitation of UV-Vis. The method's specificity can be assessed by analyzing a placebo or sample matrix to check for any background absorbance at the analytical wavelength.

  • Linearity, Accuracy, and Precision: These parameters are validated using the same principles as for the chromatographic methods.

UVVIS_Workflow scan Determine λmax (Scan Standard Solution) calibrate Prepare Calibration Curve (Series of Standards) scan->calibrate measure Measure Absorbance at λmax calibrate->measure prepare_sample Prepare Sample Solution prepare_sample->measure calculate Calculate Concentration measure->calculate

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.

  • HPLC stands out as the most robust, specific, and reliable method for accurate quantification, especially in complex matrices and for regulatory submissions.

  • GC is a strong alternative, particularly for assessing volatile impurities and when high thermal stability of the analyte is confirmed.

  • UV-Vis Spectrophotometry serves as a valuable tool for rapid, high-throughput screening and in-process controls where the sample matrix is simple and well-characterized.

Ultimately, a thorough validation in accordance with ICH guidelines is imperative to ensure that the chosen method is fit for its intended purpose, guaranteeing the generation of reliable and reproducible data in the development and manufacturing of pharmaceutical products.[3][4][5]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • This compound | C7H4FNO3. PubChem. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • 3-Fluoro-4-nitrobenzaldehyde | C7H4FNO3. PubChem. [Link]

  • Analytical methods for dinitrobenzenes. Agency for Toxic Substances and Disease Registry. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Royal Society of Chemistry. [Link]

  • 2-Fluoro-3-nitrobenzaldehyde. MySkinRecipes. [Link]

  • Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. ResearchGate. [Link]

  • A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. [Link]

  • Three Columns Gas Chromatograph Analysis Using Correlation between Component's Molecular Weight and Its Response Factor. NEL. [Link]

  • GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... ResearchGate. [Link]

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  • Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Fluoro-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the precise and safe handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 3-Fluoro-2-nitrobenzaldehyde, a compound demanding meticulous attention to safety protocols.

This compound is a valuable reagent in organic synthesis, but its chemical structure—an aromatic ring substituted with a fluorine atom, a nitro group, and an aldehyde—necessitates a comprehensive understanding of its potential hazards. This document moves beyond a simple checklist to provide a framework for safe handling, grounded in the principles of causality and self-validating protocols.

Hazard Assessment: Understanding the Reactivity Profile

This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. The presence of the nitro group and the aldehyde functionality are key contributors to its reactivity and potential toxicity. Aromatic nitro compounds can be toxic if ingested, inhaled, or absorbed through the skin, with a primary concern being the potential to induce methemoglobinemia, a condition that impairs the blood's oxygen-carrying capacity[3]. The aldehyde group, while a versatile functional group for synthesis, can also be an irritant.

Key Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

It is crucial to handle this compound with the understanding that even short exposure could cause temporary or residual injury if prompt medical attention is not sought[4].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The selection of appropriate PPE is not merely a procedural step but a critical risk-reduction strategy.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes.
Hand Protection Nitrile or other chemically resistant gloves.[5]Prevents skin contact and absorption of the chemical. Regular inspection and prompt replacement of gloves are crucial.
Body Protection A flame-resistant lab coat.[5]Protects against accidental spills and splashes. Flame-resistant material is a prudent choice given the organic nature of the compound.
Respiratory Protection Use a certified respirator if handling outside of a fume hood or if dust is generated.[5][6]Minimizes the risk of inhaling irritating dust or vapors. The necessity of respiratory protection should be determined by a risk assessment of the specific procedure.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

This comprehensive PPE ensemble ensures a high level of protection when handling this chemical.

Operational Plan: From Receipt to Reaction

A systematic and well-documented workflow is critical for the safe handling of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7].

  • Keep the container tightly closed when not in use[8]. The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use
  • All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[9].

  • Avoid the formation of dust when handling the solid compound[7].

  • Use non-sparking tools and equipment to prevent ignition sources[10].

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled[8].

  • Always wash hands thoroughly with soap and water after handling[8].

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather Materials & Reagents prep_fumehood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Conduct Reaction Under Inert Atmosphere (if required) handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[5].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[5]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration[11]. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water[5]. Seek immediate medical attention.

G spill Spill Occurs evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Additional PPE (if necessary) evacuate->ppe contain Contain the Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into a Labeled Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of all materials as Halogenated Hazardous Waste decontaminate->dispose

Spill Response

In the case of a spill, evacuate the immediate area and alert others. Don appropriate PPE before attempting to clean up the spill. Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[8] Carefully collect the absorbed material into a labeled, sealable hazardous waste container. Decontaminate the spill area with a suitable solvent and collect the decontamination materials as hazardous waste.[5]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated and nitrated organic compound, it must be disposed of as hazardous waste.

Waste Segregation is Key:

  • Halogenated Organic Waste: this compound and any solutions containing it should be collected in a designated, clearly labeled container for halogenated organic waste.[12] Do not mix with non-halogenated waste.

  • Contaminated Materials: Any materials used to clean up spills, as well as contaminated PPE, must also be disposed of as halogenated hazardous waste.[5]

All waste containers must be kept closed except when adding waste and should be stored in a designated satellite accumulation area.[9] Follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for guidance.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research environment.

References

  • This compound | C7H4FNO3 | CID 22465321 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • BENZALDEHYDE - Chemstock. Chemstock. Available at: [Link]

  • 3-Nitrobenzaldehyde - Safety Data Sheet. Available at: [Link]

  • BENZALDEHYDE - Techno PharmChem. Techno PharmChem. Available at: [Link]

  • Personal Protective Equipment | US EPA. United States Environmental Protection Agency. Available at: [Link]

  • UN1990 Benzaldehyde Analytical Grade. Available at: [Link]

  • Benzaldehyde - SAFETY DATA SHEET. Breckland Scientific. Available at: [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Available at: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. Respirex International. Available at: [Link]

  • 3-NITROBENZALDEHYDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. Loba Chemie. Available at: [Link]

  • hazardous waste segregation. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. Dartmouth College. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.